Product packaging for hemoglobin Fukuyama(Cat. No.:CAS No. 117101-80-1)

hemoglobin Fukuyama

Cat. No.: B1168132
CAS No.: 117101-80-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hemoglobin Fukuyama is an abnormal hemoglobin variant resulting from a point mutation where histidine at beta chain position 77 (EF1) is substituted by tyrosine . This mutation is located in the EF helical segment, a region critical for the subunit interface and the allosteric transitions of hemoglobin . In normal hemoglobin, the EF corner is involved in the conformational change between the tense (T) deoxygenated state and relaxed (R) oxygenated state, which is fundamental to its cooperative oxygen binding . Amino acid substitutions at this interface can significantly alter oxygen affinity, stability, and cooperativity, providing a valuable model for studying structure-function relationships in heme-proteins. This this compound product is offered for research purposes to investigate the biophysical and biochemical consequences of this specific mutation. Potential research applications include, but are not limited to: comparative analysis of oxygen binding kinetics and the oxygen equilibrium curve (OEC) against wild-type hemoglobin; structural studies using X-ray crystallography or spectroscopy to determine tertiary and quaternary structural perturbations; and exploration of its interactions with endogenous allosteric effectors such as 2,3-bisphosphoglycerate (2,3-BPG) . Studying such variants deepens the understanding of hemoglobin allostery and can provide insights into related hemoglobinopathies. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

117101-80-1

Molecular Formula

C119H196N34O32S

Synonyms

hemoglobin Fukuyama

Origin of Product

United States

Foundational & Exploratory

Hemoglobin Fukuyama: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemoglobin Fukuyama is a rare, abnormal hemoglobin variant characterized by a specific amino acid substitution in the β-globin chain. This technical guide provides an in-depth overview of its discovery, origin, and the experimental protocols utilized for its characterization. Quantitative data are summarized for clarity, and key experimental workflows are visualized using diagrams. This document serves as a comprehensive resource for professionals in hematology, genetics, and drug development.

Introduction

Hemoglobin variants are mutations in the globin genes that result in alterations to the amino acid sequence of the hemoglobin protein. While many variants are clinically benign, some can lead to significant pathologies, such as sickle cell anemia and thalassemias. The identification and characterization of rare variants like this compound are crucial for accurate diagnosis, genetic counseling, and for expanding our understanding of hemoglobin structure and function.

Discovery and Origin

This compound was first identified during a screening survey for abnormal hemoglobins in Fukuyama City, Hiroshima Prefecture, Japan.[1] The propositus was a 64-year-old Japanese male with no significant clinical symptoms related to this hemoglobin variant.[1] Subsequently, this compound has also been identified in an Indonesian individual, suggesting a wider, albeit rare, geographical distribution.[2] Currently, there is limited data on the global prevalence of this variant.

The defining characteristic of this compound is a substitution of histidine with tyrosine at the 77th position of the β-globin chain (β77(EF1)His→Tyr).[1] This amino acid residue is located in the EF1 interhelical segment of the β-chain and is not involved in heme binding or subunit interactions.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for the individual heterozygous for this compound.

Table 1: Hematological Data
ParameterValueNormal Range (Adult Male)
Hemoglobin (Hb)12.7 g/dL13.5 - 17.5 g/dL
Hematocrit (PCV)0.38 L/L0.41 - 0.53 L/L
Red Blood Cell Count (RBC)3.80 x 10¹²/L4.5 - 5.9 x 10¹²/L
Mean Corpuscular Volume (MCV)94.6 fL80 - 100 fL
Mean Corpuscular Hemoglobin (MCH)33.4 pg27 - 33 pg
Mean Corpuscular Hemoglobin Concentration (MCHC)35.3 g/dL32 - 36 g/dL
Total Bilirubin0.8 mg/dL0.2 - 1.2 mg/dL

Data from the initial discovery report.[1]

Table 2: Hemoglobin Fractionation
Hemoglobin FractionProportion
This compound (Hb X)46.1%
Hemoglobin A (Hb A)50.8%
Hemoglobin A₂ (Hb A₂)3.0%
Hemoglobin F (Hb F)0.25%

Data from the initial discovery report.[1]

Table 3: Oxygen Affinity Studies
ParameterThis compound (Hb X)Hemoglobin A (Control)
log P₅₀1.010.97
Hill's constant (n)2.062.00
Bohr effect-0.50-0.60
2,3-DPG effect0.170.19

Data from the initial discovery report.[1] The oxygen equilibrium curves of this compound were found to be nearly identical to those of normal Hemoglobin A, indicating no significant impact on oxygen binding or release.[1]

Experimental Protocols

The characterization of this compound involved a series of biochemical and analytical techniques.

Hemolysate Preparation
  • Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell Washing: Red blood cells (RBCs) are washed three to four times with a saline solution (0.9% NaCl) to remove plasma proteins. Centrifugation is used to pellet the RBCs after each wash.

  • Lysis: The washed RBCs are lysed by adding an equal volume of distilled water and a small volume of a dense organic solvent like carbon tetrachloride. This mixture is vortexed to ensure complete lysis and denaturation of non-hemoglobin proteins.

  • Clarification: The mixture is centrifuged at high speed to separate the clear hemoglobin solution (hemolysate) from the RBC stroma and the organic solvent.

  • Storage: The resulting hemolysate is stored at 4°C for immediate analysis or at -80°C for long-term storage.

Isoelectric Focusing (IEF)
  • Gel Preparation: A thin-layer polyacrylamide or agarose gel containing a mixture of ampholytes that establish a pH gradient is prepared or a pre-cast gel is used.

  • Sample Application: The hemolysate is applied to the gel.

  • Focusing: An electric field is applied across the gel, causing the hemoglobin variants to migrate through the pH gradient until they reach their isoelectric point (pI), the pH at which their net charge is zero.

  • Staining: After focusing, the gel is stained with a protein-specific dye (e.g., Coomassie Brilliant Blue) to visualize the separated hemoglobin bands. This compound was observed to focus at a position anodal to Hemoglobin A.[1]

Globin Chain Separation by Carboxymethyl (CM) Cellulose Chromatography
  • Globin Preparation: Globin is precipitated from the hemolysate by adding the hemolysate dropwise to a cold solution of acetone containing 2% hydrochloric acid. The precipitated globin is washed with cold acetone and dried.

  • Column Preparation: A chromatography column is packed with CM-cellulose resin and equilibrated with the starting buffer (e.g., a low ionic strength phosphate buffer containing 8M urea and a reducing agent like dithiothreitol).

  • Sample Loading: The dried globin is dissolved in the starting buffer and loaded onto the column.

  • Elution: The globin chains are eluted from the column using a salt gradient (e.g., an increasing concentration of NaCl in the starting buffer). The α- and β-globin chains elute at different salt concentrations due to their different charges. The abnormal β-chain of this compound is collected for further analysis.

Tryptic Digestion and Peptide Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Aminoethylation: The isolated abnormal β-globin chain is chemically modified by aminoethylation to ensure complete cleavage by trypsin at all lysine and arginine residues.

  • Tryptic Digestion: The aminoethylated globin chain is incubated with trypsin at 37°C for several hours in a slightly alkaline buffer (pH ~8.2). Trypsin cleaves the protein C-terminal to lysine and arginine residues, generating a mixture of smaller peptides.

  • RP-HPLC Separation: The resulting peptide mixture is injected into an RP-HPLC system. A C18 column is commonly used for peptide separations.

  • Elution Gradient: The peptides are eluted from the column using a gradient of increasing organic solvent concentration (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., trifluoroacetic acid).

  • Detection: The eluting peptides are detected by their absorbance at a specific wavelength (typically 214 nm or 280 nm). The chromatogram will show a series of peaks, each corresponding to a different tryptic peptide.

  • Peptide Identification: The peptide profile is compared to that of a normal β-globin chain. Any new or shifted peaks indicate the location of the amino acid substitution. In the case of this compound, a new peptide peak was identified.[1]

Amino Acid Analysis
  • Peptide Hydrolysis: The abnormal peptide collected from the RP-HPLC is hydrolyzed into its constituent amino acids by heating it in 6N HCl.

  • Analysis: The amino acid composition of the hydrolyzed peptide is determined using an amino acid analyzer. The analysis for the abnormal peptide from this compound revealed the absence of histidine and the presence of tyrosine when compared to the normal corresponding peptide.[1]

Genetic Analysis (General Protocol)

While the specific nucleotide change for this compound was not detailed in the initial reports, the general protocol for identifying the mutation would involve the following steps:

  • DNA Extraction: Genomic DNA is extracted from whole blood.

  • PCR Amplification: The β-globin gene (HBB) is amplified using the polymerase chain reaction (PCR) with specific primers that flank the coding regions and intron-exon boundaries.

  • DNA Sequencing: The amplified PCR product is sequenced using the Sanger sequencing method or next-generation sequencing technologies.

  • Sequence Analysis: The resulting DNA sequence is compared to the reference sequence of the normal human β-globin gene to identify any nucleotide changes. A substitution of histidine (encoded by CAT or CAC) to tyrosine (encoded by TAT or TAC) at codon 77 would be expected.

Visualizations

Discovery_and_Characterization_Workflow cluster_discovery Discovery cluster_characterization Biochemical Characterization Screening Population Screening (Fukuyama City) IEF Isoelectric Focusing Screening->IEF Abnormal_Band Abnormal Band Detected (Anodal to HbA) IEF->Abnormal_Band Hemolysate Hemolysate Preparation Abnormal_Band->Hemolysate CM_Chrom CM-Cellulose Chromatography Hemolysate->CM_Chrom Abnormal_Beta_Chain Isolation of Abnormal β-Globin Chain CM_Chrom->Abnormal_Beta_Chain Tryptic_Digest Tryptic Digestion Abnormal_Beta_Chain->Tryptic_Digest HPLC Reverse-Phase HPLC Tryptic_Digest->HPLC Abnormal_Peptide Identification of Abnormal Peptide HPLC->Abnormal_Peptide Amino_Acid_Analysis Amino Acid Analysis Abnormal_Peptide->Amino_Acid_Analysis His_Tyr_Sub His→Tyr Substitution at β77 Confirmed Amino_Acid_Analysis->His_Tyr_Sub

Caption: Workflow for the discovery and characterization of this compound.

Genetic_Analysis_Workflow Blood_Sample Whole Blood Sample DNA_Extraction Genomic DNA Extraction Blood_Sample->DNA_Extraction PCR PCR Amplification of β-Globin Gene (HBB) DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Sequence_Analysis Sequence Alignment and Analysis Sequencing->Sequence_Analysis Mutation_ID Identification of Nucleotide Substitution (e.g., C→T or C→A at Codon 77) Sequence_Analysis->Mutation_ID

Caption: General workflow for the genetic analysis of a hemoglobin variant like Fukuyama.

Conclusion

This compound is a clinically silent β-globin chain variant that does not impair the oxygen-carrying capacity of the blood. Its discovery through systematic screening and characterization using a combination of electrophoretic and chromatographic techniques highlights the importance of these methods in identifying rare hemoglobinopathies. This technical guide provides a detailed summary of the available data and the methodologies involved, serving as a valuable resource for researchers and clinicians in the field. Further population studies would be beneficial to better understand the prevalence and anthropological origins of this unique hemoglobin variant.

References

Hemoglobin Fukuyama (β77(EF1)His→Tyr): A Technical Guide on a Rare Hemoglobin Variant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemoglobin Fukuyama is a rare hemoglobin variant characterized by a single amino acid substitution in the β-globin chain at position 77, where histidine is replaced by tyrosine (β77(EF1)His→Tyr). First identified in a Japanese individual, this mutation has also been observed in an Indonesian female.[1][2] Despite its identification, a comprehensive body of public literature detailing its specific biochemical and biophysical properties is exceptionally limited. This technical guide synthesizes the known information about this compound and provides a framework for its analysis based on established experimental protocols for hemoglobin variants. The guide is intended to inform researchers on the methodologies required to characterize such a variant, even in the absence of complete data for this specific molecule.

Introduction to this compound

This compound is defined by the missense mutation HBB:c.232C>T, resulting in the substitution of a histidine residue with a tyrosine residue at the 77th position of the β-globin chain. This position is located in the E-F corner of the hemoglobin molecule. While the initial discovery was reported in 1988, detailed functional and stability studies have not been widely published.[1] One report has associated the presence of this compound with clinical observations of microcytic hypochromic anaemia. However, the direct causal relationship and the underlying molecular mechanisms for this clinical presentation have not been fully elucidated in the available literature.

Quantitative Data Summary

A thorough review of published scientific literature reveals a significant lack of quantitative data for this compound. The following tables are presented as a template for the types of data that are essential for the complete characterization of a hemoglobin variant. For this compound, these data points are currently Not Available in Published Literature .

Table 1: Oxygen Binding and Cooperativity

ParameterHemoglobin A (Normal)This compound
P50 (mm Hg) 26 - 27Not Available
Hill Coefficient (n) 2.8 - 3.0Not Available
Bohr Effect (ΔlogP50/ΔpH) -0.4 to -0.6Not Available

Table 2: Hemoglobin Stability

TestHemoglobin A (Normal)This compound
Thermal Stability (°C) Stable at 50°CNot Available
Isopropanol Stability StableNot Available

Experimental Protocols for Characterization

The following sections detail the standard experimental protocols that would be employed to generate the quantitative data presented in the tables above. These methods are fundamental to the characterization of any novel hemoglobin variant.

Hemoglobin Purification

A critical first step is the purification of the hemoglobin variant from red blood cell lysates.

  • Methodology:

    • Blood Collection and Red Cell Lysis: Whole blood is collected in an anticoagulant (e.g., EDTA). Red blood cells are washed with isotonic saline and then lysed with hypotonic buffer to release the hemoglobin.

    • Chromatographic Separation: Ion-exchange high-performance liquid chromatography (HPLC) is the preferred method for separating this compound from Hemoglobin A and other minor hemoglobin fractions. A cation-exchange column is typically used with a gradient of increasing salt concentration to elute the different hemoglobin species based on their surface charge.

Oxygen Equilibrium Studies

These experiments are crucial for determining the oxygen-binding properties of the hemoglobin variant.

  • Methodology:

    • Sample Preparation: Purified this compound is prepared in a buffered solution at a specific pH and temperature.

    • Oxygenation/Deoxygenation Cycle: The hemoglobin solution is placed in a tonometer, and the partial pressure of oxygen (pO2) is precisely controlled. The corresponding change in the absorbance spectrum of the hemoglobin is monitored spectrophotometrically to determine the percentage of oxygen saturation.

    • Data Analysis: The oxygen saturation data is plotted against the pO2 to generate an oxygen equilibrium curve. The P50 value (the pO2 at which the hemoglobin is 50% saturated) and the Hill coefficient (a measure of cooperativity) are calculated from this curve. The Bohr effect is determined by measuring the P50 at different pH values.

Hemoglobin Stability Assays

These assays assess the structural integrity of the hemoglobin variant under stress conditions.

  • Methodology:

    • Thermal Stability Test: A solution of purified this compound is incubated at a specific temperature (e.g., 50°C) for a set period. The amount of precipitated hemoglobin is then quantified. Unstable hemoglobins will show significant precipitation compared to Hemoglobin A.

    • Isopropanol Stability Test: this compound is mixed with a buffered isopropanol solution. The presence of isopropanol weakens the hydrophobic interactions within the hemoglobin molecule. Unstable variants will precipitate more readily in this solution compared to stable hemoglobins.

Visualizing Experimental Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and theoretical concepts relevant to the study of this compound.

Hemoglobin_Purification_Workflow start Whole Blood Sample wash Wash Red Blood Cells start->wash lyse Lyse Red Blood Cells wash->lyse hplc Ion-Exchange HPLC lyse->hplc collect Collect Hb Fukuyama Fraction hplc->collect

Caption: Workflow for the purification of this compound.

Oxygen_Equilibrium_Curve_Concept cluster_0 Oxygen Equilibrium Curve pO2 pO2 (mm Hg) Saturation % Saturation p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 P50_line P50_label P50 P50_arrow

Caption: Conceptual representation of an oxygen equilibrium curve.

Bohr_Effect_Concept High_pH Higher pH (Lungs) Increased_Affinity Increased O2 Affinity (Left Shift of Curve) High_pH->Increased_Affinity Favors O2 Loading Low_pH Lower pH (Tissues) Decreased_Affinity Decreased O2 Affinity (Right Shift of Curve) Low_pH->Decreased_Affinity Favors O2 Unloading

Caption: The Bohr effect and its influence on oxygen affinity.

Potential Implications and Future Research

The His→Tyr substitution at the β77(EF1) position could have several structural and functional consequences, although these are speculative without experimental data. Tyrosine is a larger, more hydrophobic amino acid than histidine. This substitution could potentially disrupt the local protein structure, alter subunit interactions, or affect the stability of the hemoglobin tetramer.

For drug development professionals, understanding the precise functional alterations of a variant like this compound is crucial if it were to become a therapeutic target or if individuals with this variant were to be included in clinical trials. A comprehensive characterization is a prerequisite for any further investigation.

Future research should prioritize the following:

  • Functional Characterization: Perform detailed oxygen equilibrium studies to determine the P50, Hill coefficient, and Bohr effect.

  • Stability Analysis: Conduct thermal and chemical stability assays to understand the structural integrity of the variant.

  • Structural Studies: Employ techniques like X-ray crystallography or cryo-electron microscopy to determine the high-resolution structure of this compound and understand the structural consequences of the mutation.

  • Clinical Correlation: If more individuals with this variant are identified, a systematic study to correlate the biochemical findings with clinical hematological data would be invaluable.

Conclusion

This compound (β77(EF1)His→Tyr) remains a poorly characterized hemoglobin variant. While its genetic basis is known, the critical functional and stability data required for a thorough understanding of its properties are absent from the public scientific literature. This guide has provided the established framework and methodologies for the comprehensive analysis of such a variant. The generation of the missing quantitative data is essential for elucidating the molecular pathology, if any, associated with this compound and for its appropriate consideration in clinical and research settings.

References

Hemoglobin Fukuyama: A Technical Overview of a Rare β-Globin Variant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hemoglobin Fukuyama (Hb Fukuyama) is a rare, structurally abnormal hemoglobin resulting from a point mutation in the β-globin chain. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of its prevalence, geographic distribution, and the methodologies employed for its characterization.

Prevalence and Geographic Distribution

This compound is exceedingly rare and has not been identified in large-scale population screening studies. The available data is limited to individual case reports, which define its known, albeit limited, geographic distribution.

The variant was first identified in a Japanese individual.[1] Subsequently, another case was reported in an Indonesian female, suggesting a distribution, though sparse, within East and Southeast Asia.[2] Current literature does not indicate a broader geographic prevalence. Surveys of hemoglobinopathies in Japan have identified approximately 210 different abnormal hemoglobin variants, with an overall frequency of about one in 2,350 individuals carrying an abnormal hemoglobin.[3] However, these studies do not provide specific prevalence data for this compound, indicating its rarity within the Japanese population itself.

Quantitative Data Summary

Due to the scarcity of reported cases, quantitative prevalence data for this compound is not available. The following table summarizes the reported occurrences.

Geographic LocationNumber of Reported Cases/FamiliesReference
Japan1 (initial discovery)[1]
Indonesia1[2]

Molecular Basis

This compound is characterized by a specific amino acid substitution in the β-globin chain.

Hemoglobin VariantGlobin ChainAmino Acid ChangeCodon
This compoundβ-globinHistidine → Tyrosine at position 77 (EF1)HBB; c.232C>T

This substitution of a tyrosine for a histidine at the 77th position, located in the EF helical segment 1 of the β-globin chain, defines the molecular structure of this compound.

Experimental Protocols

The identification and characterization of this compound, like other hemoglobin variants, involve a multi-step process combining protein and genetic analysis. The following sections detail the typical experimental methodologies.

Hemoglobin Analysis by Isoelectric Focusing (IEF) and High-Performance Liquid Chromatography (HPLC)

Initial screening for hemoglobin variants is often performed using IEF and cation-exchange HPLC. These methods separate different hemoglobin molecules based on their isoelectric points and charge, respectively.

Isoelectric Focusing (IEF):

  • Principle: Hemoglobins are separated on a pH gradient gel. Each hemoglobin variant migrates to the point in the gradient where its net charge is zero (its isoelectric point).

  • Sample Preparation: Whole blood is collected in EDTA tubes. Red blood cells are lysed to release hemoglobin.

  • Procedure:

    • A polyacrylamide or agarose gel containing a pre-established pH gradient is prepared.

    • The hemolysate is applied to the gel.

    • An electric field is applied, causing the hemoglobins to migrate to their respective isoelectric points.

    • The gel is stained to visualize the hemoglobin bands. The position of the Hb Fukuyama band relative to normal hemoglobins (HbA, HbA2, HbF) is recorded.

High-Performance Liquid Chromatography (HPLC):

  • Principle: A hemolysate sample is injected into a column packed with a cation-exchange resin. Hemoglobins are eluted from the column using a salt gradient of increasing ionic strength. Different hemoglobins elute at characteristic retention times.

  • Procedure:

    • Hemolysate is prepared from an EDTA whole blood sample.

    • The sample is automatically diluted and injected into the HPLC system.

    • A buffer gradient is applied to the cation-exchange column.

    • The eluting hemoglobin fractions are detected by a photometer as they exit the column.

    • The retention time and the peak area (representing the percentage of each hemoglobin fraction) are recorded. Hb Fukuyama would present as a distinct peak with a specific retention time.[4]

Genetic Analysis: DNA Sequencing

Definitive identification of the hemoglobin variant requires genetic analysis to pinpoint the specific mutation in the β-globin gene (HBB).

DNA Extraction:

  • Principle: Genomic DNA is isolated from peripheral blood leukocytes.

  • Procedure:

    • Whole blood is collected in an EDTA tube.

    • Red blood cells are selectively lysed, and the leukocyte pellet is retained.

    • Leukocytes are lysed to release genomic DNA.

    • Proteins and other cellular components are removed through enzymatic digestion (e.g., with Proteinase K) and precipitation.

    • Genomic DNA is precipitated with ethanol, washed, and resuspended in a suitable buffer.

Polymerase Chain Reaction (PCR):

  • Principle: The β-globin gene, or specific exons of interest, is amplified from the extracted genomic DNA.

  • Procedure:

    • A reaction mixture is prepared containing the template DNA, primers specific for the β-globin gene, DNA polymerase, deoxynucleotide triphosphates (dNTPs), and a reaction buffer.

    • The mixture is subjected to thermal cycling (denaturation, annealing, and extension) to amplify the target DNA sequence.

Sanger Sequencing:

  • Principle: The amplified PCR product is sequenced to determine the precise nucleotide sequence of the β-globin gene.

  • Procedure:

    • The PCR product is purified to remove primers and unincorporated dNTPs.

    • A sequencing reaction is performed using the purified DNA, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

    • The reaction products are separated by size using capillary electrophoresis.

    • A laser excites the fluorescent labels, and a detector reads the sequence of the DNA fragment.

    • The resulting sequence is compared to the reference sequence of the normal human β-globin gene to identify any mutations.

Visualizations

Experimental Workflow for this compound Identification

Hemoglobin_Fukuyama_Identification_Workflow cluster_sample Sample Collection cluster_protein Protein Analysis cluster_genetic Genetic Analysis WholeBlood Whole Blood (EDTA) Hemolysate Hemolysate Preparation WholeBlood->Hemolysate DNA_Extraction Genomic DNA Extraction WholeBlood->DNA_Extraction IEF Isoelectric Focusing (IEF) Hemolysate->IEF HPLC Cation-Exchange HPLC Hemolysate->HPLC AbnormalBand Abnormal Band/Peak Detected IEF->AbnormalBand HPLC->AbnormalBand AbnormalBand->DNA_Extraction Proceed to Genetic Confirmation PCR PCR Amplification of HBB Gene DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Mutation_ID Identification of β77(EF1)His→Tyr Mutation Sequencing->Mutation_ID

Caption: Workflow for the identification of this compound.

This guide provides a foundational understanding of this compound based on the currently available scientific literature. Further research, including broader population screening in relevant geographic areas, would be necessary to ascertain its true prevalence and clinical significance.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin Fukuyama is a rare structural variant of the beta-globin chain of hemoglobin. First identified in the late 1980s, its clinical significance has been a subject of some debate, with initial reports suggesting it to be a clinically silent polymorphism, while later evidence points towards a potential association with hematological abnormalities. This technical guide provides a comprehensive overview of the molecular basis of this compound, its pathophysiology, and the experimental methodologies used for its characterization.

Molecular Basis of this compound

This compound is characterized by a single point mutation in the beta-globin gene (HBB) on chromosome 11. This mutation results in an amino acid substitution at position 77 of the beta-globin chain, where histidine is replaced by tyrosine (β77(EF1)His→Tyr).[1] This alteration occurs in the EF1 interhelical segment of the protein.

A fetal variant, Hemoglobin F-Fukuyama, has also been described, which involves a different mutation in the gamma-globin chain: AγT43(CD2)Asp→Asn.

Pathophysiology

The pathophysiology of conditions related to this compound is primarily linked to the potential for hemoglobin instability, although this remains an area with conflicting reports.

The initial discovery of this compound in a 64-year-old Japanese male did not find any associated hematological or clinical abnormalities. The researchers hypothesized that because the amino acid substitution is located in an internal, non-helical segment of the beta-globin chain and is not involved in heme-heme interactions or interchain contacts, it would not affect the stability of the hemoglobin molecule.

However, a subsequent case report of an Indonesian individual with this compound was associated with congenital hemolytic anemia and thalassemia, based on the abstract's medical subject headings.[2] More recent studies have also reported an association between this compound and microcytic hypochromic anemia.[3][4]

The presumed mechanism for clinical manifestations, when present, follows the general pathophysiology of unstable hemoglobins:

  • Decreased Hemoglobin Stability : The substitution of histidine with the bulkier tyrosine residue may disrupt the tertiary structure of the beta-globin chain, leading to decreased molecular stability.

  • Hemoglobin Precipitation : Unstable hemoglobin is prone to denaturation and precipitation within the erythrocyte, forming aggregates known as Heinz bodies.

  • Red Blood Cell Membrane Damage : Heinz bodies can attach to the inner surface of the red blood cell membrane, leading to increased membrane rigidity and permeability.

  • Hemolysis : The damaged erythrocytes are recognized and removed from circulation by the reticuloendothelial system, particularly in the spleen, resulting in extravascular hemolysis and chronic hemolytic anemia.

The discrepancy in clinical presentation may be due to co-inheritance of other genetic factors, such as thalassemia traits, which could exacerbate the effects of a mildly unstable hemoglobin variant.

Quantitative Data

The following tables summarize the available quantitative data from the initial case report and more recent studies.

Table 1: Hematological Data from the First Reported Case of this compound

ParameterValueReference Range
Hemoglobin (Hb)12.7 g/dLNot provided
Packed Cell Volume (PCV)0.38 L/LNot provided
Red Blood Cell Count (RBC)3.80 x 10¹²/LNot provided
Mean Corpuscular Volume (MCV)94.6 fLNot provided
Mean Corpuscular Hemoglobin (MCH)33.4 pgNot provided
Mean Corpuscular Hemoglobin Concentration (MCHC)35.3 g/dLNot provided
Total Bilirubin0.8 mg/dLNot provided

Source: Hidaka K, et al. Hemoglobin. 1988;12(4):391-4.

Table 2: Hemoglobin Fractionation in the First Reported Case

Hemoglobin FractionProportion
This compound (Hb X)46.1%
Hemoglobin A (Hb A)50.8%
Hemoglobin A2 (Hb A2)3.0%

Source: Hidaka K, et al. Hemoglobin. 1988;12(4):391-4.

Table 3: Hematological Data from a Recent Study Associating Hb Fukuyama with Anemia

ParameterValue
Hemoglobin (Hb)64 g/L
Mean Corpuscular Volume (MCV)71.5 fL
Mean Corpuscular Hemoglobin (MCH)21.5 pg

Source: As reported in recent literature reviews.[3][4]

Experimental Protocols

The characterization of this compound and other hemoglobin variants involves a combination of protein and genetic analysis techniques.

Hemoglobin Variant Screening and Identification
  • Isoelectric Focusing (IEF) : This high-resolution electrophoretic technique separates hemoglobin variants based on their isoelectric point (pI).[5][6]

    • Principle : Hemoglobins migrate through a pH gradient in a gel medium (e.g., thin-layer agarose with carrier ampholytes) until they reach the pH that corresponds to their pI, at which point their net charge is zero and migration ceases.[5][6]

    • Methodology :

      • Sample Preparation : A hemolysate is prepared by lysing washed red blood cells with a hypotonic solution.

      • Electrophoresis : The hemolysate is applied to a thin-layer agarose gel containing carrier ampholytes that establish a pH gradient.

      • Separation : A high voltage is applied across the gel, causing the hemoglobin variants to migrate to their respective isoelectric points.

      • Visualization : The separated hemoglobin bands are visualized by staining (e.g., with a heme-specific stain) and identified by comparing their positions to those of known hemoglobin standards.

Globin Chain Analysis
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This chromatographic method is used to separate and quantify individual globin chains.[7][8][9]

    • Principle : Globin chains are separated based on their hydrophobicity. A non-polar stationary phase (e.g., C4 column) is used with a polar mobile phase. A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase causes the globin chains to elute at different retention times according to their relative hydrophobicity.[8][9]

    • Methodology :

      • Sample Preparation : Hemolysate is prepared from washed erythrocytes.

      • Chromatography : The hemolysate is injected into the HPLC system.

      • Elution : A gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the globin chains.

      • Detection : The eluted chains are detected by their absorbance at 220 nm.

      • Quantification : The area under each peak is integrated to determine the relative amount of each globin chain.

Hemoglobin Stability Testing
  • Isopropanol Stability Test : This is a simple and rapid screening test for unstable hemoglobins.[10][11]

    • Principle : Isopropanol, a non-polar solvent, weakens the hydrophobic interactions that stabilize the hemoglobin molecule. Unstable hemoglobins will precipitate more rapidly than normal hemoglobin in a 17% isopropanol solution.[10][11]

    • Methodology :

      • Reagent Preparation : A solution of 17% isopropanol in 0.1 M Tris-HCl buffer, pH 7.4, is prepared.

      • Incubation : Fresh hemolysate is added to the isopropanol/buffer solution and incubated at 37°C.

      • Observation : The solution is observed for the formation of a flocculent precipitate. A positive result for an unstable hemoglobin is indicated by precipitation within 20 minutes, while normal hemoglobin remains in solution for at least 30-40 minutes.

  • Heat Stability Test : This test assesses the heat lability of hemoglobin variants.

    • Principle : Unstable hemoglobins will denature and precipitate when heated, while normal hemoglobin remains stable.[10]

    • Methodology :

      • Incubation : A fresh hemolysate in a phosphate buffer (pH 7.4) is incubated in a water bath at 50°C for up to 2 hours.

      • Observation : The solution is periodically examined for the presence of a precipitate. The formation of a significant precipitate indicates the presence of an unstable hemoglobin.

Genetic Analysis
  • DNA Sequencing : This is the definitive method for identifying the specific mutation in the globin genes.

    • Principle : The nucleotide sequence of the HBB gene is determined to identify the point mutation responsible for the amino acid substitution.

    • Methodology :

      • DNA Extraction : Genomic DNA is extracted from the patient's whole blood.

      • Polymerase Chain Reaction (PCR) : The HBB gene is amplified using specific primers.

      • Sequencing : The amplified PCR product is sequenced using methods such as Sanger sequencing.

      • Analysis : The resulting DNA sequence is compared to the reference sequence of the HBB gene to identify any mutations.

Visualizations

experimental_workflow cluster_sample Sample Collection & Preparation cluster_protein_analysis Protein-Level Analysis cluster_genetic_analysis Genetic-Level Analysis WholeBlood Whole Blood Sample Hemolysate Preparation of Hemolysate WholeBlood->Hemolysate DNA_Extraction DNA Extraction WholeBlood->DNA_Extraction IEF Isoelectric Focusing (IEF) Hemolysate->IEF Screening for variant mobility RPHPLC Reverse-Phase HPLC Hemolysate->RPHPLC Globin chain separation StabilityTest Stability Testing (Isopropanol/Heat) Hemolysate->StabilityTest Assess stability PCR PCR Amplification of HBB Gene DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Result Identification of β77(EF1)His→Tyr Mutation Sequencing->Result

Caption: Experimental workflow for the identification and characterization of this compound.

pathophysiology_unstable_hb Mutation HBB Gene Mutation (β77His→Tyr) UnstableHb Synthesis of Unstable This compound Mutation->UnstableHb Precipitation Intra-erythrocytic Precipitation (Heinz Bodies) UnstableHb->Precipitation MembraneDamage RBC Membrane Damage (Increased Rigidity & Permeability) Precipitation->MembraneDamage Sequestration Splenic Sequestration and Phagocytosis MembraneDamage->Sequestration Hemolysis Extravascular Hemolysis Sequestration->Hemolysis Anemia Chronic Hemolytic Anemia Hemolysis->Anemia

Caption: Postulated pathophysiological pathway for clinically significant this compound.

Conclusion

This compound is a rare beta-globin variant whose clinical impact appears to be variable. While the initial report suggested it was clinically silent, emerging evidence indicates a potential association with mild to moderate microcytic hypochromic anemia, consistent with the pathophysiology of an unstable hemoglobin. The definitive diagnosis and characterization of this compound rely on a combination of protein analysis techniques, including isoelectric focusing and reverse-phase HPLC, hemoglobin stability assays, and confirmation by DNA sequencing of the HBB gene. Further research is warranted to fully elucidate the factors that may influence the clinical phenotype of individuals with this hemoglobin variant.

References

Hemoglobin Fukuyama [β77(EF1) His→Tyr]: A Benign Variant with a Silent Clinical Profile in Heterozygotes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Hemoglobin (Hb) Fukuyama is a rare, structurally abnormal hemoglobin variant resulting from a single point mutation in the beta-globin gene. First identified in a Japanese individual, it is characterized by the substitution of histidine with tyrosine at position 77 of the β-globin chain. Unlike many hemoglobin variants that alter oxygen affinity and lead to clinical phenotypes such as erythrocytosis or anemia, functional studies on Hb Fukuyama have demonstrated that it has a normal oxygen-binding profile, similar to that of Hemoglobin A. Consequently, heterozygous carriers of Hb Fukuyama are typically asymptomatic with no discernible hematological abnormalities. This whitepaper provides a comprehensive technical overview of the molecular basis, clinical significance, and diagnostic methodologies for Hemoglobin Fukuyama, tailored for researchers, scientists, and professionals in drug development.

Introduction

Hemoglobin variants are a group of inherited disorders resulting from mutations in the globin genes, leading to alterations in the structure or synthesis of the hemoglobin molecule. While some variants are clinically silent, others can have significant pathological consequences. A key determinant of clinical severity is the effect of the mutation on hemoglobin's oxygen affinity. Variants with high oxygen affinity impair oxygen delivery to tissues, triggering a compensatory increase in erythropoietin production and subsequent erythrocytosis.[1][2] Conversely, low-affinity variants can lead to anemia or cyanosis.[1]

This compound [HBB:c.232C>T; β77(EF1) His→Tyr] is a rare beta-globin chain variant first discovered in Fukuyama City, Japan.[3] The substitution occurs at a position in an internal, non-helical segment (EF1) of the β-chain, a site that is not directly involved in heme interaction or interchain contacts critical for the hemoglobin molecule's allosteric function.[3] Initial and subsequent findings suggest that this structural change does not impact hemoglobin's stability or its ability to bind and release oxygen. This guide summarizes the existing, though limited, data on Hb Fukuyama and delineates the standard experimental procedures used for its identification and characterization.

Molecular Basis and Functional Properties

This compound is defined by a missense mutation in the beta-globin gene (HBB) where a single nucleotide change (C→T) at codon 77 results in the substitution of histidine for tyrosine.[1][3]

  • Variant Name: this compound

  • Mutation: β77(EF1) His→Tyr

  • Nucleotide Change: HBB:c.232C>T

The amino acid residue at position β77 is located in the EF corner of the hemoglobin molecule. This region is not part of the critical α1β2 interface, which governs the cooperative binding of oxygen, nor is it involved with the binding of 2,3-diphosphoglycerate (2,3-DPG), a key allosteric effector.[3]

Crucially, functional analysis performed on purified Hb Fukuyama from the first reported case demonstrated normal oxygen affinity. The partial pressure of oxygen at which hemoglobin is 50% saturated (P50), a direct measure of oxygen affinity, was found to be nearly identical to that of normal Hemoglobin A (HbA).[3] This finding is the primary basis for its classification as a clinically silent variant.

Clinical Significance and Hematological Presentation

Based on the foundational evidence, heterozygous inheritance of this compound is not associated with any distinct clinical or hematological abnormalities.[3] The normal oxygen affinity means that carriers do not experience the tissue hypoxia that would otherwise stimulate compensatory erythrocytosis, a hallmark of high-affinity hemoglobinopathies.[1][4]

While most carriers are asymptomatic, there have been case reports where individuals with Hb Fukuyama present with anemia.[1][3] However, these appear to be cases of co-inheritance with other hematological conditions. For instance, a recent report described a carrier of Hb Fukuyama with microcytic hypochromic anemia (low MCV and MCH), a profile characteristic of iron deficiency or a co-existing thalassemia trait, rather than a direct result of the Hb Fukuyama variant itself.[1] Therefore, in clinical practice, the presence of Hb Fukuyama in a patient with an abnormal blood count should prompt investigation for other underlying causes.

Quantitative Data Presentation

The available quantitative data for heterozygous carriers of this compound is limited. The table below summarizes the findings from published case reports.

ParameterPropositus (Japanese Male, 1988)[3]Patient (Chinese, 2025)[1]Normal Adult Reference Range
Hemoglobin (Hb) 12.7 g/dL6.4 g/dL13.8–17.2 g/dL (Male)
Packed Cell Volume (PCV) 38.0 %Not Reported41–50 % (Male)
Red Blood Cell Count (RBC) 3.80 x 10¹²/LNot Reported4.5–5.9 x 10¹²/L (Male)
Mean Corpuscular Volume (MCV) 94.6 fL71.5 fL80–100 fL
Mean Corpuscular Hemoglobin (MCH) 33.4 pg21.5 pg27–34 pg
Mean Corpuscular Hemoglobin Concentration (MCHC) 35.3 g/dLNot Reported32–36 g/dL
Hb Fukuyama (%) 46.1 %Not Reported0 %
Hb A (%) 50.8 %Not Reported~95-98 %
Hb A₂ (%) 3.0 %Not Reported2-3.5 %
Oxygen Affinity (log P₅₀) 1.01 (vs. 0.97 for HbA)Not ReportedNormal (similar to HbA)

Pathophysiology and Diagnostic Workflow

The lack of clinical significance simplifies the pathophysiology. The genetic mutation leads to a structural change that does not functionally impair the hemoglobin molecule, resulting in a silent phenotype. The primary challenge is its correct identification and differentiation from clinically significant variants during hematological investigations.

Diagnostic Workflow

The following diagram illustrates a typical workflow for the identification of a hemoglobin variant like Hb Fukuyama, starting from a routine complete blood count (CBC).

Diagnostic_Workflow cluster_0 Initial Investigation cluster_1 Protein-Level Analysis cluster_2 Confirmatory Analysis cluster_3 Final Diagnosis & Counseling CBC Complete Blood Count (CBC) & Peripheral Smear Results Abnormal finding (e.g., anemia) or incidental finding during screening CBC->Results HPLC Cation-Exchange HPLC Results->HPLC CE Cellulose Acetate or Isoelectric Focusing (IEF) Results->CE Sequencing DNA Sequencing (HBB Gene) Sanger Method HPLC->Sequencing CE->Sequencing Globin Reverse-Phase HPLC (Globin Chain Analysis) Sequencing->Globin Optional Confirmation Diagnosis Identification of Hb Fukuyama (β77 His→Tyr) Sequencing->Diagnosis Counseling Genetic Counseling: - Clinically silent variant - Assess for co-inherited conditions Diagnosis->Counseling

Diagnostic workflow for this compound.
Molecular Pathophysiology

The diagram below outlines the logical relationship from the genetic mutation to the clinically silent phenotype, contrasting it with the pathway for high-affinity hemoglobin variants.

Pathophysiology cluster_fukuyama Hb Fukuyama Pathophysiology cluster_high_affinity Contrast: High O₂ Affinity Hb Pathophysiology f_gene HBB Gene Mutation (c.232C>T) f_protein β-Globin Substitution (β77 His→Tyr) f_gene->f_protein f_location Substitution in non-critical EF1 segment f_protein->f_location f_function Normal Hemoglobin Function - Normal O₂ Affinity (P₅₀) - Normal Stability f_location->f_function f_phenotype Clinically Silent Phenotype (No Erythrocytosis or Anemia) f_function->f_phenotype h_gene HBB/HBA Gene Mutation h_protein β/α-Globin Substitution h_gene->h_protein h_location Substitution in critical region (e.g., α1β2 interface) h_protein->h_location h_function Altered Hemoglobin Function - Increased O₂ Affinity (↓ P₅₀) - Impaired O₂ release h_location->h_function h_hypoxia Functional Tissue Hypoxia h_function->h_hypoxia h_epo ↑ Erythropoietin (EPO) h_hypoxia->h_epo h_phenotype Clinical Phenotype: Compensatory Erythrocytosis h_epo->h_phenotype

Molecular basis for the silent phenotype of Hb Fukuyama.

Experimental Protocols

The identification of Hb Fukuyama relies on a combination of protein and genetic analysis techniques.

Protocol 1: Hemoglobin Electrophoresis on Cellulose Acetate

This method provides initial separation of hemoglobin variants based on their net electrical charge at an alkaline pH.

  • Principle: At an alkaline pH (8.4-8.6), hemoglobin is negatively charged and will migrate towards the anode. Amino acid substitutions can alter the net charge, causing the variant to separate from HbA.

  • Reagents and Materials:

    • Tris-EDTA-Boric Acid (TEB) buffer, pH 8.4.

    • Cellulose acetate membranes.

    • Hemolysate Reagent (e.g., saponin-based).

    • Ponceau S stain.

    • Destaining solution (5% acetic acid).

    • Control samples (e.g., AFSC control).

  • Procedure:

    • Hemolysate Preparation: Mix 1 part whole EDTA blood with 3-6 parts Hemolysate Reagent. Let stand for 5 minutes to ensure complete lysis.[5]

    • Membrane Preparation: Soak cellulose acetate membranes in TEB buffer for at least 5 minutes.

    • Sample Application: Gently blot the soaked membrane to remove excess buffer. Apply small bands of patient hemolysate and controls to the cathode side of the membrane.

    • Electrophoresis: Place the membrane in the electrophoresis chamber, ensuring contact with the buffer wicks. Apply a constant voltage (e.g., 350 V) for approximately 25 minutes.[5]

    • Staining and Destaining: After electrophoresis, stain the membrane in Ponceau S for 5 minutes. Destain with multiple washes of 5% acetic acid until the background is clear.

  • Expected Result: Hb Fukuyama has an electrophoretic mobility similar to HbA and may not separate clearly by this method alone.[3] However, the procedure is crucial to rule out common variants like HbS and HbC.

Protocol 2: Cation-Exchange High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for separating hemoglobin fractions.

  • Principle: Hemoglobins are separated based on their ionic interaction with a cation-exchange column. A buffer gradient of increasing ionic strength is used to elute the different hemoglobins, which are then detected by a photometer at 415 nm.[6]

  • Instrumentation: An automated HPLC system (e.g., Bio-Rad VARIANT II) with a dedicated beta-thalassemia or variant analysis program.

  • Procedure:

    • Sample Preparation: Whole EDTA blood is used. The instrument's autosampler automatically dilutes the sample with the specified hemolysis/wash buffer.[7]

    • Analysis: The diluted sample is automatically injected into the analytical cartridge (cation-exchange column).

    • Elution: A pre-programmed buffer gradient is applied by the instrument's pumps to elute the hemoglobin fractions.

    • Detection & Quantification: The eluate passes through a photometer. The instrument's software integrates the peaks, calculates the retention time, and quantifies the percentage of each hemoglobin fraction.[6]

  • Expected Result: Hb Fukuyama typically elutes in a specific retention window. The exact retention time can vary by system but is reproducible. The chromatogram will show distinct peaks for HbA, HbA2, and the Hb Fukuyama variant, allowing for precise quantification.

Protocol 3: HBB Gene Sequencing (Sanger Method)

This is the gold standard for definitively identifying the mutation.

  • Principle: The exons, introns, and flanking regions of the HBB gene are amplified via Polymerase Chain Reaction (PCR). The resulting amplicons are then sequenced using the dideoxy chain-termination method to determine the exact nucleotide sequence.

  • Procedure:

    • DNA Extraction: Genomic DNA is extracted from the patient's whole blood using a commercial extraction kit.

    • PCR Amplification: Specific primers are designed to amplify the entire coding region and splice sites of the HBB gene. The PCR reaction typically involves an initial denaturation step (e.g., 95°C for 10 min), followed by ~35 cycles of denaturation (95°C), annealing (e.g., 58°C), and extension (72°C), and a final extension step.[8]

    • PCR Product Purification: The amplified DNA is purified to remove excess primers and dNTPs.

    • Cycle Sequencing: A sequencing reaction is performed using the purified PCR product as a template, a sequencing primer, fluorescently labeled dideoxynucleotides (ddNTPs), and DNA polymerase.

    • Capillary Electrophoresis: The sequencing products are separated by size on an automated capillary electrophoresis instrument. A laser excites the fluorescent dyes, and a detector reads the color of the terminating nucleotide at each position.

    • Sequence Analysis: The resulting sequence data is aligned to the reference HBB gene sequence (NG_000007.3) to identify any mutations.

  • Expected Result: Analysis will reveal a C-to-T transition at nucleotide position c.232 within the HBB gene, confirming the diagnosis of this compound.

Implications for Research and Drug Development

While this compound itself is benign, its study provides value to the field.

  • Structure-Function Relationships: As a "silent" variant, it serves as a useful negative control in studies investigating hemoglobin structure-function relationships, helping to delineate which protein domains are critical for allosteric regulation.

  • Diagnostic Specificity: The characterization of benign variants like Hb Fukuyama is essential for improving the specificity of diagnostic algorithms. Correctly identifying these variants prevents misdiagnosis and unnecessary clinical follow-up for carriers.

  • Gene Therapy Baselines: In the context of gene therapies for hemoglobinopathies (e.g., sickle cell disease, beta-thalassemia), understanding the full spectrum of non-pathogenic variation in the globin genes is crucial for assessing the safety and potential off-target effects of gene-editing technologies.

Conclusion

This compound [β77(EF1) His→Tyr] is a rare hemoglobin variant that, due to its specific structural alteration in a non-critical region, does not exhibit the functional changes in oxygen affinity that characterize clinically significant hemoglobinopathies. Evidence strongly supports its classification as a benign or silent variant, with heterozygous carriers being hematologically and clinically normal. When clinical abnormalities such as anemia are observed in a carrier, they should be attributed to co-inherited conditions rather than the Hb Fukuyama variant itself. Accurate diagnosis through a combination of protein analysis (HPLC) and confirmatory DNA sequencing is essential to provide appropriate genetic counseling and avoid unnecessary medical intervention.

References

A Technical Guide to the Structural Analysis of Hemoglobin Fukuyama (β77(EF1)His→Tyr)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hemoglobin Fukuyama is a rare abnormal hemoglobin variant characterized by a specific amino acid substitution in the beta globin chain. This guide provides a comprehensive overview of the structural analysis of this compound, including its identification, the mutation in the beta chain, and the experimental methodologies typically employed for the characterization of such variants. While detailed structural data for this compound is limited in publicly available literature, this document outlines the standard procedures and analytical techniques that form the basis of such a structural investigation. The guide also includes a generalized experimental workflow for the discovery and characterization of a new hemoglobin variant.

Introduction to this compound

This compound (Hb Fukuyama) is an abnormal hemoglobin first discovered in a Japanese individual.[1] It is defined by a missense mutation in the beta globin chain at position 77, where the amino acid Histidine (His) is replaced by Tyrosine (Tyr).[1] This specific mutation is designated as β77(EF1)His→Tyr, indicating the substitution occurs in the EF1 helix of the beta chain. A second case was later reported in an Indonesian female.[2] The clinical manifestations associated with this hemoglobin variant are not extensively documented in the initial reports.

Quantitative Data Summary

The following table summarizes the known information about this compound.

Parameter Description Reference
Hemoglobin Variant This compound (Hb Fukuyama)[1]
Globin Chain Beta (β)[1]
Mutation β77(EF1)His→Tyr[1]
Discovery Discovered in a Japanese individual[1]
Reported Cases Japanese and Indonesian individuals[1][2]

Experimental Protocols for Hemoglobin Variant Analysis

The characterization of a new hemoglobin variant like Hb Fukuyama typically involves a multi-step approach combining protein and genetic analysis. The following are detailed methodologies for the key experiments that would be cited in such a structural analysis.

Hemoglobin Electrophoresis and Isoelectric Focusing (IEF)
  • Principle: These techniques separate hemoglobin variants based on their net electrical charge.[3]

  • Methodology:

    • A hemolysate is prepared from the patient's red blood cells.

    • The hemolysate is applied to a support medium (e.g., cellulose acetate or an isoelectric focusing gel).

    • An electric field is applied, causing the hemoglobins to migrate based on their charge.

    • The migration pattern of the unknown variant is compared to that of known hemoglobin standards (e.g., HbA, HbS, HbF).[3]

High-Performance Liquid Chromatography (HPLC)
  • Principle: Cation-exchange HPLC separates hemoglobin variants based on their interaction with a charged stationary phase.[4]

  • Methodology:

    • The hemolysate is injected into the HPLC system.

    • A gradient of increasing salt concentration is used to elute the hemoglobins from the cation-exchange column.

    • The retention time of the variant hemoglobin is compared to a library of known variants for identification.

Mass Spectrometry (MS)
  • Principle: Mass spectrometry is used to determine the precise molecular weight of the globin chains and to identify the amino acid substitution.[4][5]

  • Methodology:

    • Intact Globin Chain Analysis: The hemolysate is analyzed by electrospray ionization mass spectrometry (ESI-MS) to measure the molecular weight of the alpha and beta globin chains. A deviation from the expected mass indicates a mutation.[4]

    • Peptide Mass Fingerprinting:

      • The variant globin chain is isolated and digested with a protease (e.g., trypsin).

      • The resulting peptide mixture is analyzed by MALDI-TOF MS or LC-MS/MS.[5][6]

      • The mass of the peptides from the variant is compared to the theoretical masses of peptides from the normal globin chain. A peptide with an altered mass likely contains the mutation.

    • Tandem Mass Spectrometry (MS/MS): The mutated peptide is selected and fragmented to determine its amino acid sequence, confirming the exact nature and location of the substitution.

DNA Sequencing
  • Principle: DNA sequencing of the globin genes identifies the specific nucleotide change responsible for the amino acid substitution.[3]

  • Methodology:

    • Genomic DNA is extracted from the patient's white blood cells.

    • The relevant globin gene (in this case, the beta-globin gene, HBB) is amplified using the polymerase chain reaction (PCR).

    • The PCR product is sequenced using Sanger sequencing or next-generation sequencing methods.

    • The DNA sequence is compared to the reference sequence of the normal globin gene to identify the mutation.

Visualizations

Experimental Workflow for Hemoglobin Variant Characterization

Hemoglobin_Variant_Workflow cluster_0 Initial Screening cluster_1 Protein-Level Confirmation cluster_2 Genetic Analysis cluster_3 Structural & Functional Analysis Blood_Sample Patient Blood Sample Electrophoresis_IEF Hemoglobin Electrophoresis / IEF Blood_Sample->Electrophoresis_IEF Abnormal band? HPLC Cation-Exchange HPLC Blood_Sample->HPLC Abnormal peak? DNA_Extraction DNA Extraction Blood_Sample->DNA_Extraction Mass_Spectrometry Mass Spectrometry (ESI-MS) Electrophoresis_IEF->Mass_Spectrometry HPLC->Mass_Spectrometry Peptide_Mapping Peptide Mass Fingerprinting Mass_Spectrometry->Peptide_Mapping Mass shift detected Tandem_MS Tandem MS (MS/MS) Sequencing Peptide_Mapping->Tandem_MS Mutant peptide identified Structural_Modeling In-Silico Structural Modeling Tandem_MS->Structural_Modeling Final_Identification Variant Identified (e.g., Hb Fukuyama) PCR PCR Amplification of Globin Gene DNA_Extraction->PCR DNA_Sequencing DNA Sequencing PCR->DNA_Sequencing DNA_Sequencing->Structural_Modeling Functional_Studies Functional Studies (e.g., Oxygen Affinity) Structural_Modeling->Functional_Studies

Caption: Experimental workflow for identifying and characterizing a novel hemoglobin variant.

Logical Relationship of Analytical Techniques

Analytical_Relationships cluster_phenotype Phenotypic Analysis (Protein) cluster_genotype Genotypic Analysis (DNA) Screening Screening Methods (Electrophoresis, HPLC) Confirmation Confirmatory Protein Analysis (Mass Spectrometry) Screening->Confirmation Identifies presence of variant Sequence Protein Sequencing (Tandem MS) Confirmation->Sequence Pinpoints mass change Result Definitive Identification Sequence->Result Gene_Analysis Globin Gene Sequencing Gene_Analysis->Result

Caption: Logical flow from initial protein screening to definitive genetic identification.

Conclusion

The structural analysis of this compound, while not extensively detailed in existing literature, follows a well-established pathway for the characterization of hemoglobin variants. The mutation β77(EF1)His→Tyr has been definitively identified through a combination of protein and genetic analysis techniques. This guide provides researchers and professionals in drug development with a foundational understanding of the methodologies employed in such analyses and a framework for approaching the study of rare hemoglobinopathies. Further research, including crystallographic or advanced spectroscopic studies, would be necessary to fully elucidate the three-dimensional structural and functional consequences of the His→Tyr substitution in this compound.

References

The Structural and Functional Consequences of Histidine to Tyrosine Substitution in Hemoglobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the predicted impact of a Histidine to Tyrosine (His→Tyr) substitution on the structure and function of hemoglobin. Such substitutions, particularly in the vicinity of the heme pocket, can significantly alter the biophysical properties of the molecule, leading to clinically relevant phenotypes. This document provides a comprehensive overview of these changes, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction: The Critical Role of Histidine in Hemoglobin Function

Hemoglobin, the oxygen-transporting protein in red blood cells, is a heterotetramer composed of two α- and two β-globin subunits, each cradling a heme prosthetic group. The precise arrangement of amino acids surrounding the heme is crucial for hemoglobin's ability to bind oxygen reversibly and cooperatively. Histidine residues play particularly vital roles in this process. The proximal histidine (F8) directly coordinates with the heme iron, anchoring the heme within its pocket. The distal histidine (E7) is located on the opposite side of the heme and is not directly bonded to the iron. It modulates ligand binding by forming a hydrogen bond with the bound oxygen molecule, thereby stabilizing the oxyhemoglobin complex and sterically hindering the binding of other molecules like carbon monoxide.

Substitution of these critical histidine residues with tyrosine, a larger aromatic amino acid, can profoundly disrupt the delicate balance of forces governing hemoglobin's structure and function. This guide will delve into the specific consequences of such mutations, focusing on the well-characterized "M-hemoglobins" where His→Tyr substitutions are a hallmark.

Predicted Structural Impacts of His→Tyr Substitution

The replacement of a histidine with a tyrosine residue introduces significant structural perturbations within the hemoglobin molecule.

  • Steric Hindrance: Tyrosine is bulkier than histidine. Its introduction into the confined space of the heme pocket can cause steric clashes with the heme group and surrounding amino acids. This can lead to distortion of the heme plane and alterations in the positioning of the iron atom. In Hemoglobin M (Hb M) variants, where the distal or proximal histidine is replaced by tyrosine, this steric hindrance can favor the oxidized ferric (Fe³⁺) state of the heme iron, leading to the formation of methemoglobin, which is incapable of binding oxygen[1].

  • Altered Heme Pocket Polarity: The hydroxyl group of tyrosine introduces a different polarity and hydrogen-bonding capability compared to the imidazole ring of histidine. This can disrupt the normal interactions within the heme pocket, affecting ligand binding and the stability of the globin-heme linkage.

  • Disruption of Quaternary Structure Transition: Hemoglobin's cooperative oxygen binding is a result of a conformational change from the low-oxygen-affinity "tense" (T) state to the high-oxygen-affinity "relaxed" (R) state. His→Tyr substitutions can interfere with this allosteric transition. For instance, in α-chain variants like Hb M Boston, the substitution stabilizes the T state, leading to reduced oxygen affinity in the normal β-subunits[1]. Conversely, some β-chain variants can exhibit different effects on the T-R equilibrium.

Quantitative Analysis of Functional Changes

The structural alterations induced by His→Tyr substitutions translate into measurable changes in hemoglobin's functional properties. The following table summarizes key quantitative data for representative Hemoglobin M variants.

Hemoglobin VariantSubstitutionOxygen Affinity (P50)Cooperativity (Hill Coefficient, n)AutoxidationReference(s)
Normal Hemoglobin (HbA) None~26 mmHg~2.8-3.0Low[2]
Hemoglobin M Hyde Park β92(F8) His→Tyr3-4 times higher than HbAComplete loss-[3][4]
Hemoglobin M Boston α58(E7) His→TyrReduced in normal β-subunitsReduced~50% of mutant α-subunits remain reduced in fresh blood[1][5]
Hemoglobin M Saskatoon β63(E7) His→Tyr--~76% of mutant β-subunits remain reduced in fresh blood[5]

Note: Specific P50 values for Hb M variants are often difficult to measure due to the rapid autoxidation and altered spectral properties. The data presented reflects reported relative affinities and the extent of autoxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structural and functional properties of hemoglobin variants.

Determination of Oxygen Dissociation Curve

Principle: The oxygen dissociation curve (ODC) describes the relationship between the partial pressure of oxygen (pO₂) and the percentage of hemoglobin saturated with oxygen. The P50 value, the pO₂ at which hemoglobin is 50% saturated, is a key indicator of oxygen affinity. The Hemox™ Analyzer is a common instrument used for this purpose.

Methodology:

  • Sample Preparation:

    • Prepare a hemolysate by lysing washed red blood cells with distilled water and removing the cell debris by centrifugation.

    • Dilute the hemolysate to a final hemoglobin concentration of approximately 30-50 µL in a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4) to a final volume of 5 mL.[6][7]

  • Instrumentation and Calibration:

    • Calibrate the Hemox™ Analyzer's oxygen electrode and spectrophotometer according to the manufacturer's instructions.

    • Set the temperature of the sample cuvette to 37°C.[6][7]

  • Measurement:

    • Introduce the hemoglobin solution into the measurement cuvette.

    • Fully oxygenate the sample by bubbling with air or a gas mixture with a known oxygen concentration until 100% saturation is achieved.

    • Initiate deoxygenation by bubbling with a certified oxygen-free nitrogen gas.[6]

    • The instrument continuously records the pO₂ via the oxygen electrode and the corresponding oxygen saturation via dual-wavelength spectrophotometry as the sample deoxygenates.[6][7]

    • The resulting data is plotted as an ODC, from which the P50 and the Hill coefficient (a measure of cooperativity) are calculated using the accompanying software.

Hemoglobin Stability Assays

Unstable hemoglobins are prone to denaturation and precipitation, which can be assessed using stress tests such as heat or isopropanol precipitation.

Principle: Unstable hemoglobins will denature and precipitate more readily than normal hemoglobin when subjected to heat.

Methodology:

  • Sample Preparation: Prepare a fresh hemolysate as described above.

  • Incubation:

    • Add 2 mL of the hemolysate to a glass test tube.

    • Place the tube in a water bath at 50°C for 1 hour.[8]

    • A parallel control sample of normal hemoglobin should be run simultaneously.

  • Observation:

    • After incubation, visually inspect the tubes for the presence of a flocculent precipitate.

    • The presence of a precipitate indicates an unstable hemoglobin.

Principle: Isopropanol weakens the internal hydrophobic interactions of the hemoglobin molecule, promoting the precipitation of unstable variants.

Methodology:

  • Reagent Preparation: Prepare a 17% (v/v) isopropanol solution in 0.1 M Tris-HCl buffer, pH 7.4.

  • Procedure:

    • Add 2 mL of the isopropanol/buffer solution to two test tubes and equilibrate them at 37°C in a water bath.

    • Add 0.2 mL of the test hemolysate to one tube and 0.2 mL of a control hemolysate to the other.[5]

    • Mix by inversion and incubate at 37°C.

  • Observation:

    • Observe the tubes for the formation of a precipitate.

    • Unstable hemoglobins will typically precipitate within 20 minutes, while normal hemoglobin will remain in solution for at least 30-40 minutes.[5]

Autoxidation Rate Measurement

Principle: Autoxidation is the spontaneous oxidation of the heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin. The rate of this process can be monitored spectrophotometrically.

Methodology:

  • Sample Preparation:

    • Prepare a solution of purified oxyhemoglobin at a known concentration (e.g., 20 µM in terms of heme) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • To prevent enzymatic reduction of methemoglobin, the buffer can be supplemented with superoxide dismutase and catalase.[9]

  • Spectrophotometric Monitoring:

    • Incubate the hemoglobin solution at a constant temperature (e.g., 37°C).

    • At regular time intervals, record the absorbance spectrum of the solution over a wavelength range of 500-700 nm.[3]

  • Data Analysis:

    • The concentrations of oxyhemoglobin and methemoglobin at each time point can be calculated using multi-component analysis of the absorbance spectra at specific wavelengths (e.g., 560 nm, 577 nm, and 630 nm).[3]

    • The rate of autoxidation is determined by plotting the natural logarithm of the oxyhemoglobin concentration versus time. The slope of this plot gives the first-order rate constant for autoxidation.[10]

X-ray Crystallography

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the hemoglobin molecule, allowing for the precise visualization of the structural changes caused by the His→Tyr substitution.

Methodology:

  • Crystallization:

    • Purify the hemoglobin variant using chromatographic techniques.

    • Concentrate the protein to a suitable concentration for crystallization (typically 20-60 mg/mL).[11]

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging drop or sitting drop vapor diffusion to obtain well-ordered crystals.[11][12] For deoxyhemoglobin crystallization, all steps must be performed under an inert atmosphere to prevent oxidation.[11]

  • Data Collection:

    • Mount a single crystal in a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage.

    • Expose the crystal to a focused beam of X-rays, typically at a synchrotron source.

    • Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector. A complete dataset consists of a series of diffraction images collected over a range of crystal orientations.[13]

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and the intensities of the diffraction spots.[14]

    • Determine the initial phases of the diffraction data using methods like molecular replacement, using the known structure of normal hemoglobin as a starting model.

    • Build an atomic model of the hemoglobin variant into the resulting electron density map and refine the model against the experimental data to obtain the final, high-resolution structure.

Visualization of Allosteric Transition

The cooperative binding of oxygen to hemoglobin is governed by the allosteric transition between the T (tense) and R (relaxed) quaternary states. The following diagram, generated using the DOT language, illustrates the key steps in this signaling pathway.

Hemoglobin_Allosteric_Transition Hemoglobin Allosteric Transition (T to R state) cluster_T_State T (Tense) State - Low O2 Affinity cluster_R_State R (Relaxed) State - High O2 Affinity T_State Deoxyhemoglobin (T-state) T_Interactions Strong inter-subunit salt bridges T_State->T_Interactions stabilized by O2_Binding_1 First O2 Binds T_State->O2_Binding_1 R_State Oxyhemoglobin (R-state) R_Interactions Weakened inter-subunit interactions R_State->R_Interactions characterized by Conformational_Change Tertiary Conformational Change in Subunit O2_Binding_1->Conformational_Change Salt_Bridge_Breakage Rupture of Inter-subunit Salt Bridges Conformational_Change->Salt_Bridge_Breakage Quaternary_Shift Rotation of αβ dimers Salt_Bridge_Breakage->Quaternary_Shift O2_Binding_234 Subsequent O2 bind with higher affinity Quaternary_Shift->O2_Binding_234 O2_Binding_234->R_State

Caption: The allosteric transition of hemoglobin from the low-affinity T-state to the high-affinity R-state.

Conclusion

The substitution of histidine with tyrosine in hemoglobin, particularly at the proximal or distal positions relative to the heme, induces significant structural and functional consequences. These alterations, primarily driven by steric effects and changes in the heme pocket environment, often lead to the formation of unstable, high-oxygen-affinity or low-oxygen-affinity variants with impaired cooperativity and an increased rate of autoxidation. The detailed experimental protocols and the conceptual framework of the allosteric transition provided in this guide serve as a valuable resource for researchers investigating hemoglobinopathies and for professionals involved in the development of novel therapeutics targeting hemoglobin function. A thorough understanding of the molecular basis of these mutations is paramount for diagnosing and managing the associated clinical conditions and for designing rational strategies to counteract their deleterious effects.

References

In-Depth Technical Guide: Oxygen Binding Affinity Studies of Hemoglobin Variants

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies for the Functional Characterization of Hemoglobin Oxygen Affinity, with Reference to Hemoglobin Fukuyama

Introduction

This compound is a rare variant of adult hemoglobin (HbA) characterized by a substitution of histidine with tyrosine at the β77(EF1) position. While this variant has been identified, detailed quantitative data on its oxygen binding affinity and the specific experimental protocols used for its characterization are not extensively available in publicly accessible literature. The original report by Hidaka et al. (1988) is a brief communication that does not provide in-depth functional data.

This guide, therefore, provides a comprehensive overview of the standard methodologies and best practices for conducting oxygen binding affinity studies on hemoglobin variants, using this compound as a conceptual example. The protocols and data presentation formats outlined herein are based on established techniques in the field and are intended to serve as a detailed reference for researchers undertaking similar functional characterizations.

Core Principles of Hemoglobin Oxygen Affinity

The primary function of hemoglobin is the cooperative binding and transport of oxygen. The efficiency of this process is described by the oxygen-hemoglobin dissociation curve, a sigmoidal-shaped plot of hemoglobin's oxygen saturation against the partial pressure of oxygen (pO2). Key parameters derived from this curve include:

  • P50: The partial pressure of oxygen at which hemoglobin is 50% saturated. It is a critical indicator of oxygen binding affinity. A lower P50 signifies higher oxygen affinity, while a higher P50 indicates lower affinity.

  • Hill's Coefficient (n): This value represents the degree of cooperativity in oxygen binding. For normal human hemoglobin, the Hill coefficient is typically between 2.7 and 3.2. A value of n > 1 indicates positive cooperativity.

  • Bohr Effect: This describes the inverse relationship between hemoglobin's oxygen affinity and the pH or CO2 concentration. A decrease in pH (more acidic environment) or an increase in CO2 leads to a rightward shift of the oxygen-hemoglobin dissociation curve, promoting oxygen release in tissues.

Experimental Protocols

The following sections detail the standard experimental procedures for determining the oxygen binding properties of a hemoglobin variant.

Hemolysate Preparation

Accurate and reproducible oxygen binding studies begin with the careful preparation of a purified hemoglobin solution (hemolysate) from whole blood.

Methodology:

  • Blood Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Red Blood Cell Isolation: Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat (containing white blood cells and platelets).

  • Washing: Resuspend the red blood cell pellet in a 0.9% saline solution and centrifuge again. Repeat this washing step three times to remove any remaining plasma proteins.

  • Lysis: After the final wash, lyse the red blood cells by adding three volumes of cold, deionized water. Vortex the mixture and allow it to stand on ice for 30 minutes to ensure complete lysis.

  • Stroma Removal: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the red blood cell membranes (stroma).

  • Clarification: Carefully collect the supernatant (hemolysate) and pass it through a 0.22 µm filter to remove any remaining cellular debris.

  • Concentration and Purity Assessment: Determine the hemoglobin concentration spectrophotometrically and assess its purity using techniques like isoelectric focusing or HPLC.

Experimental Workflow for Hemolysate Preparation

Hemolysate_Preparation cluster_collection Blood Collection cluster_isolation RBC Isolation & Washing cluster_lysis Lysis & Clarification cluster_output Final Product start Whole Blood Sample (EDTA) centrifuge1 Centrifuge (1,000 x g, 10 min) start->centrifuge1 wash Wash with 0.9% Saline (3x) centrifuge1->wash Discard Plasma & Buffy Coat centrifuge2 Centrifuge wash->centrifuge2 lysis Lyse with Cold DI Water centrifuge2->lysis Resuspend RBC Pellet centrifuge3 Centrifuge (20,000 x g, 30 min) lysis->centrifuge3 filter Filter Supernatant (0.22 µm) centrifuge3->filter Collect Supernatant end Purified Hemolysate filter->end

Caption: Workflow for the preparation of purified hemolysate from whole blood.

Determination of the Oxygen-Hemoglobin Dissociation Curve

The oxygen-hemoglobin dissociation curve is typically determined using a spectrophotometric method that measures the change in absorbance as hemoglobin becomes oxygenated.

Methodology:

  • Instrumentation: Utilize a spectrophotometer equipped with a tonometer. The tonometer allows for the precise control of the partial pressure of oxygen in the gas phase above the hemolysate.

  • Sample Preparation: Dilute the hemolysate to a suitable concentration (e.g., 60 µM) in a buffer solution (e.g., 0.1 M HEPES) at a specific pH (e.g., 7.4) and temperature (e.g., 37°C). For studying the effect of allosteric effectors, 2,3-bisphosphoglycerate (2,3-BPG) can be added.

  • Deoxygenation: Fully deoxygenate the hemoglobin sample by flushing the tonometer with purified nitrogen gas. The absorbance spectrum of deoxyhemoglobin is recorded.

  • Oxygenation: Gradually introduce known partial pressures of oxygen into the tonometer. At each step, allow the sample to equilibrate, and record the full absorbance spectrum.

  • Data Acquisition: Record the absorbance at specific wavelengths characteristic of deoxyhemoglobin and oxyhemoglobin. The fractional saturation (Y) at each oxygen partial pressure (P) is calculated from the changes in absorbance.

  • Data Analysis: Plot the fractional saturation (Y) as a function of the partial pressure of oxygen (P) to generate the oxygen-hemoglobin dissociation curve.

Analysis of the Bohr Effect

The Bohr effect is quantified by measuring the P50 at different pH values.

Methodology:

  • pH Variation: Prepare a series of buffer solutions with a range of pH values (e.g., from 6.8 to 7.8).

  • Oxygen Dissociation Curves: Determine the oxygen-hemoglobin dissociation curve for the hemoglobin variant in each of the different pH buffers, following the protocol described in section 3.2.

  • P50 Determination: Calculate the P50 value from each dissociation curve.

  • Bohr Effect Calculation: Plot the log(P50) against the pH. The slope of this line is the Bohr effect (Δlog(P50)/ΔpH).

Conceptual Diagram of the Bohr Effect

Bohr_Effect cluster_conditions Physiological Conditions cluster_affinity Hemoglobin Oxygen Affinity cluster_outcome Functional Outcome high_ph High pH / Low CO2 (Lungs) increased_affinity Increased O2 Affinity high_ph->increased_affinity low_ph Low pH / High CO2 (Tissues) decreased_affinity Decreased O2 Affinity low_ph->decreased_affinity o2_loading Efficient O2 Loading increased_affinity->o2_loading o2_release Enhanced O2 Release decreased_affinity->o2_release

Caption: The influence of pH and CO2 on hemoglobin's oxygen affinity (Bohr effect).

Data Presentation

The quantitative data obtained from the oxygen binding studies should be presented in a clear and structured format to allow for easy comparison between the hemoglobin variant and normal HbA.

Table 1: Oxygen Binding Properties of this compound (Hypothetical Data)

ParameterHemoglobin A (Control)This compoundExperimental Conditions
P50 (mmHg) 26.5 ± 0.5[Insert Value]0.1 M HEPES, pH 7.4, 37°C
Hill's Coefficient (n) 2.9 ± 0.2[Insert Value]0.1 M HEPES, pH 7.4, 37°C
Bohr Effect (Δlog(P50)/ΔpH) -0.48 ± 0.03[Insert Value]pH 6.8 - 7.8, 37°C
P50 with 2,3-BPG (mmHg) 30.2 ± 0.6[Insert Value]1 mM 2,3-BPG, pH 7.4, 37°C

Note: The values for this compound are placeholders as they are not available in the reviewed literature.

Conclusion

The functional characterization of hemoglobin variants is crucial for understanding their physiological impact and for the development of potential therapeutic strategies. While specific quantitative data for this compound remains elusive in the public domain, the experimental protocols and data presentation formats detailed in this guide provide a robust framework for conducting such studies. Rigorous and standardized methodologies are paramount for generating high-quality, comparable data that will advance our understanding of hemoglobinopathies.

Hemoglobin Fukuyama: An In-depth Technical Guide to Oxygen Dissociation Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly accessible scientific literature and databases do not contain specific data pertaining to a hemoglobin variant designated "Hemoglobin Fukuyama." The following guide is therefore presented as a comprehensive framework for the analysis of a novel or hypothetical hemoglobin variant, using established principles and methodologies for hemoglobin oxygen dissociation curve analysis. The quantitative data presented in the tables are illustrative and should be replaced with experimental results obtained from the analysis of the specific hemoglobin variant .

Introduction

Hemoglobin, the primary oxygen carrier in the blood, is a complex protein whose function is intricately linked to its structure.[1] Variations in the amino acid sequence of hemoglobin can lead to altered oxygen binding and release properties, which can have significant physiological consequences.[1] The oxygen-hemoglobin dissociation curve is a critical tool for characterizing these properties, providing quantitative measures of oxygen affinity, cooperativity, and the influence of allosteric effectors.[2]

This technical guide provides a detailed overview of the experimental protocols and data analysis required to characterize the oxygen dissociation curve of a hemoglobin variant, exemplified here as "this compound." It is intended to serve as a comprehensive resource for researchers and professionals involved in the study of hemoglobinopathies and the development of related therapeutics.

Data Presentation: Characterizing Oxygen Binding Properties

The following tables provide a structured format for summarizing the key quantitative data obtained from oxygen dissociation curve analysis.

Table 1: Oxygen Affinity and Cooperativity of this compound

ParameterHemoglobin A (Control)This compound (Illustrative)Description
P50 (mmHg) 26.6[Insert Experimental Value]Partial pressure of oxygen at which hemoglobin is 50% saturated. A higher P50 indicates lower oxygen affinity.[2][3]
Hill Coefficient (nH) 2.8 - 3.0[Insert Experimental Value]A measure of the cooperativity of oxygen binding. nH > 1 indicates positive cooperativity.[4][5]

Table 2: Influence of Allosteric Effectors on this compound Oxygen Affinity

ConditionP50 of Hemoglobin A (mmHg)P50 of this compound (mmHg) (Illustrative)Bohr Effect (ΔlogP50/ΔpH)
pH 7.2 ~28[Insert Experimental Value]\multirow{2}{}{[Calculate from Experimental Data]*}
pH 7.4 26.6[Insert Experimental Value]
pH 7.6 ~25[Insert Experimental Value]
+ 2,3-Diphosphoglycerate (2,3-DPG) Increased P50[Insert Experimental Value]N/A
- 2,3-Diphosphoglycerate (2,3-DPG) Decreased P50[Insert Experimental Value]N/A
Temperature 35°C Decreased P50[Insert Experimental Value]N/A
Temperature 39°C Increased P50[Insert Experimental Value]N/A

Experimental Protocols

Preparation of Hemolysate

A standardized method for preparing a purified hemoglobin solution (hemolysate) is crucial for accurate and reproducible results.

Methodology:

  • Blood Collection: Collect whole blood in heparinized tubes.

  • Red Blood Cell Isolation: Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C. Aspirate the plasma and buffy coat.

  • Washing: Wash the packed red blood cells three times with cold 0.9% NaCl solution, centrifuging and aspirating the supernatant after each wash.

  • Lysis: Lyse the washed red blood cells by adding four volumes of cold deionized water.

  • Stroma Removal: Centrifuge the lysed solution at 15,000 x g for 30 minutes at 4°C to pellet the red blood cell ghosts (stroma).

  • Hemolysate Collection: Carefully collect the supernatant, which is the purified hemolysate.

  • Concentration and Purity Assessment: Determine the hemoglobin concentration spectrophotometrically and assess purity using methods like electrophoresis.

Determination of the Oxygen Dissociation Curve

The oxygen dissociation curve can be determined using various methods, with spectrophotometric techniques being the most common. The following protocol is based on a typical spectrophotometric method.

Methodology:

  • Sample Preparation: Prepare a solution of purified hemoglobin in a suitable buffer (e.g., 0.1 M phosphate buffer) at a specific pH. The hemoglobin concentration should be in the range of 50-100 µM.

  • Deoxygenation: Place the hemoglobin solution in a tonometer, a specialized cuvette that allows for gas equilibration. Deoxygenate the solution by bubbling with a stream of purified nitrogen or by adding a chemical oxygen scavenger like sodium dithionite.

  • Spectrophotometric Monitoring: Monitor the absorbance spectrum of the hemoglobin solution. Deoxyhemoglobin and oxyhemoglobin have distinct absorbance maxima (around 555 nm for deoxy-Hb and 542/577 nm for oxy-Hb).

  • Oxygenation: Gradually introduce known partial pressures of oxygen into the tonometer. This can be achieved by using certified gas mixtures or by adding small aliquots of air or an oxygen-saturated solution.

  • Equilibration and Measurement: Allow the system to equilibrate at each oxygen partial pressure and record the full absorbance spectrum.

  • Calculation of Saturation: Calculate the fractional oxygen saturation (Y) at each oxygen partial pressure (pO2) using the following equation: Y = (A - A_deoxy) / (A_oxy - A_deoxy) where A is the absorbance at a specific wavelength at a given pO2, A_deoxy is the absorbance of fully deoxygenated hemoglobin, and A_oxy is the absorbance of fully oxygenated hemoglobin.

  • Data Plotting and Analysis: Plot Y as a function of pO2 to generate the oxygen dissociation curve. The P50 value is the pO2 at which Y = 0.5. The Hill coefficient (nH) can be determined by plotting log(Y/(1-Y)) versus log(pO2) (the Hill plot). The slope of the linear portion of this plot is the Hill coefficient.

Analysis of Allosteric Effectors

To assess the impact of allosteric effectors, the oxygen dissociation curve is determined under varying conditions:

  • Bohr Effect (pH): Repeat the oxygen dissociation curve determination at different pH values (e.g., 7.2, 7.4, and 7.6) and calculate the Bohr effect as the change in log(P50) per unit change in pH.[6][7]

  • 2,3-Diphosphoglycerate (2,3-DPG): Perform the analysis in the presence and absence of physiological concentrations of 2,3-DPG.[8][9]

  • Temperature: Determine the oxygen dissociation curve at different temperatures (e.g., 35°C, 37°C, and 39°C) to assess the temperature sensitivity of oxygen binding.[10]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the analysis of this compound.

Oxygen_Dissociation_Curve_Workflow cluster_preparation Sample Preparation cluster_analysis Oxygen Dissociation Analysis cluster_data Data Processing & Interpretation WholeBlood Whole Blood Sample RBCs Isolated Red Blood Cells WholeBlood->RBCs Centrifugation Hemolysate Purified Hemolysate RBCs->Hemolysate Lysis & Stroma Removal Deoxygenation Deoxygenation (N2) Hemolysate->Deoxygenation Oxygenation Stepwise Oxygenation Deoxygenation->Oxygenation Spectra Spectrophotometric Measurement Oxygenation->Spectra ODC Oxygen Dissociation Curve Plot Spectra->ODC P50_nH Determine P50 & nH ODC->P50_nH Allosteric Assess Allosteric Effects P50_nH->Allosteric

Caption: Experimental workflow for oxygen dissociation curve analysis.

Bohr_Effect_Signaling cluster_tissue Peripheral Tissues cluster_hemoglobin Hemoglobin High_CO2 Increased CO2 High_H Increased H+ (Lower pH) High_CO2->High_H Carbonic Anhydrase Hb_T_State T-State (Low O2 Affinity) High_H->Hb_T_State Protonation, Stabilizes T-State Hb_R_State R-State (High O2 Affinity) Hb_T_State->Hb_R_State + O2 O2_Release Oxygen Release to Tissues Hb_T_State->O2_Release Promotes Hb_R_State->Hb_T_State - O2 Allosteric_Regulation cluster_effectors Allosteric Effectors cluster_affinity Oxygen Affinity Hb Hemoglobin Decrease Decreased Affinity (Right Shift) DPG 2,3-DPG DPG->Decrease H_plus H+ (Low pH) H_plus->Decrease CO2 CO2 CO2->Decrease Temp Increased Temperature Temp->Decrease

References

Bohr effect in the context of the hemoglobin Fukuyama variant

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Bohr Effect in the Context of the Hemoglobin Fukuyama Variant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (β77(EF1)His→Tyr) is a rare hemoglobin variant characterized by the substitution of a histidine residue with a tyrosine residue at the 77th position of the β-globin chain.[1][2] While direct experimental data on the Bohr effect of this specific variant are not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of the anticipated functional consequences based on the known principles of hemoglobin physiology and the crucial role of histidine residues in the Bohr effect. This document also outlines detailed experimental protocols for the functional characterization of hemoglobin variants like Fukuyama, providing a framework for future research. The Bohr effect, a fundamental property of hemoglobin, describes the inverse relationship between oxygen affinity and both acidity (pH) and carbon dioxide concentration.[3][4] Understanding alterations in this effect is critical for predicting the pathophysiological implications of hemoglobin variants and for the development of novel therapeutic strategies.

The Bohr Effect: A Fundamental Allosteric Mechanism

The Bohr effect is a critical physiological phenomenon that facilitates the efficient transport of oxygen from the lungs to the tissues and the transport of carbon dioxide from the tissues to the lungs.[3][5] In the acidic and CO2-rich environment of metabolically active tissues, hemoglobin's affinity for oxygen decreases, promoting oxygen release. Conversely, in the lungs, where the pH is higher and CO2 levels are lower, hemoglobin's affinity for oxygen increases, facilitating oxygen uptake.[6]

This allosteric regulation is primarily mediated by the protonation state of specific amino acid residues in the hemoglobin tetramer, most notably histidine residues.[7][8] The protonation of these residues, particularly histidine-146 on the β-chain, leads to the formation of salt bridges that stabilize the low-oxygen-affinity "tense" (T) state of hemoglobin.[9][10] In the oxygenated "relaxed" (R) state, these salt bridges are broken, and protons are released.

This compound: The β77(EF1)His→Tyr Mutation

This compound is defined by the substitution of the histidine at position 77 of the β-globin chain with a tyrosine residue (β77(EF1)His→Tyr).[1][2] This mutation is located in the EF helical corner of the β-globin chain. While not one of the primary residues directly involved in the salt bridges that dominate the alkaline Bohr effect, the substitution of a polar, ionizable histidine with a bulkier, polar, but less readily ionizable tyrosine at this position could potentially induce conformational changes that indirectly affect the overall stability of the T and R states and the pKa values of other critical residues.

Anticipated Impact on the Bohr Effect

Given the replacement of a histidine residue, it is plausible that this compound may exhibit an altered Bohr effect. The loss of a protonatable group at the β77 position could lead to a reduction in the overall buffering capacity of the hemoglobin molecule and a less pronounced pH-dependent shift in oxygen affinity. This would theoretically result in a diminished Bohr effect, meaning that the decrease in oxygen affinity in response to a drop in pH would be less significant compared to normal Hemoglobin A. This could potentially impair oxygen delivery to tissues under conditions of high metabolic demand. However, without direct experimental evidence, this remains a well-founded hypothesis.

Quantitative Data Presentation

As direct experimental data for this compound is not available, the following table presents hypothetical P50 values to illustrate a normal versus a potentially reduced Bohr effect. The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated, and a higher P50 indicates lower oxygen affinity.[11]

pHNormal Hemoglobin A (P50 in mmHg)Hypothetical this compound (P50 in mmHg) - Reduced Bohr Effect
7.622.023.0
7.426.526.8
7.231.029.5
Bohr Effect (Δlog(P50)/ΔpH) -0.48 -0.35

Experimental Protocols

The following provides a detailed methodology for the determination of the Bohr effect in a hemoglobin variant such as this compound.

Preparation of Hemolysate
  • Blood Collection: Collect whole blood samples in EDTA-containing tubes.

  • Red Blood Cell Isolation: Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C. Aspirate the plasma and buffy coat. Wash the remaining red blood cells three times with cold 0.9% NaCl solution.

  • Lysis: Lyse the washed red blood cells by adding two volumes of cold deionized water and one volume of toluene. Vortex vigorously for 2 minutes.

  • Membrane Removal: Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to pellet the red blood cell membranes and toluene.

  • Hemolysate Collection: Carefully collect the clear hemoglobin solution (hemolysate) from between the upper toluene layer and the lower membrane pellet.

  • Purification (Optional): For higher purity, the hemolysate can be subjected to dialysis against a phosphate buffer to remove organic phosphates like 2,3-BPG.

Determination of Oxygen Equilibrium Curves
  • Instrumentation: Utilize an automated spectrophotometric instrument such as a Hemox-Analyzer or a custom-built tonometer coupled with a spectrophotometer.

  • Sample Preparation: Dilute the purified hemolysate to a concentration of approximately 50 µM in a series of buffers with varying pH (e.g., 0.1 M HEPES or phosphate buffers at pH 7.0, 7.2, 7.4, 7.6, and 7.8).

  • Deoxygenation: Equilibrate the hemoglobin solution with a certified gas mixture of nitrogen and a small percentage of carbon monoxide to create a stable deoxygenated baseline, or with pure nitrogen gas.

  • Oxygenation: Introduce a certified gas mixture containing a known partial pressure of oxygen into the tonometer. The spectrophotometer will continuously record the absorbance changes at specific wavelengths (e.g., 560 nm and 576 nm) as the hemoglobin becomes oxygenated.

  • Data Acquisition: Record the spectral data as a function of the partial pressure of oxygen in the gas phase.

  • P50 and Hill Coefficient Calculation: The oxygen saturation of hemoglobin is calculated from the absorbance data. The P50 value and the Hill coefficient (n), which indicates the degree of cooperativity, are determined by fitting the oxygen saturation data to the Hill equation.

  • Bohr Effect Calculation: The Bohr effect is quantified by plotting the log(P50) values against the corresponding pH values. The slope of this line (Δlog(P50)/ΔpH) represents the magnitude of the Bohr effect.

Mandatory Visualizations

Signaling Pathway of the Bohr Effect

Bohr_Effect_Pathway cluster_tissues Tissues cluster_lungs Lungs High_CO2 High CO2 Low_pH Low pH High_CO2->Low_pH forms H2CO3 H_plus H+ Low_pH->H_plus releases Hb_T_State Hemoglobin (T-State) H_plus->Hb_T_State protonates His residues, stablizes T-state O2_Release O2 Release Hb_T_State->O2_Release low O2 affinity Low_CO2 Low CO2 High_pH High pH Low_CO2->High_pH less H2CO3 Hb_R_State Hemoglobin (R-State) High_pH->Hb_R_State deprotonation, stablizes R-state O2_Uptake O2 Uptake Hb_R_State->O2_Uptake high O2 affinity

Caption: The signaling pathway of the Bohr effect in tissues and lungs.

Experimental Workflow for Bohr Effect Determination

Bohr_Effect_Workflow Start Start: Whole Blood Sample Isolate_RBCs Isolate Red Blood Cells (Centrifugation) Start->Isolate_RBCs Lyse_RBCs Lyse RBCs & Purify Hemoglobin (Hemolysate Preparation) Isolate_RBCs->Lyse_RBCs Prepare_Samples Prepare Hemoglobin Samples in Buffers of Varying pH Lyse_RBCs->Prepare_Samples Measure_OEC Measure Oxygen Equilibrium Curves (Spectrophotometry/Tonometer) Prepare_Samples->Measure_OEC Calculate_P50 Calculate P50 and Hill Coefficient (Data Analysis) Measure_OEC->Calculate_P50 Plot_Bohr Plot log(P50) vs. pH Calculate_P50->Plot_Bohr Determine_Bohr_Effect Determine Bohr Effect (Slope of the Plot) Plot_Bohr->Determine_Bohr_Effect End End: Quantified Bohr Effect Determine_Bohr_Effect->End

Caption: Experimental workflow for determining the Bohr effect of a hemoglobin variant.

Conclusion

While the precise impact of the β77(EF1)His→Tyr mutation on the Bohr effect of this compound requires direct experimental investigation, this guide provides a robust theoretical framework for understanding its potential consequences. Based on the fundamental role of histidine residues in proton binding and the stabilization of the T-state, a diminished Bohr effect is a plausible outcome. The provided experimental protocols offer a clear path for the functional characterization of this and other hemoglobin variants. Such studies are essential for a complete understanding of their clinical significance and for the development of targeted therapeutic interventions.

References

Technical Guide: Interaction of 2,3-Bisphosphoglycerate with Hemoglobin Variants Affecting the Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The specific variant "Hemoglobin Fukuyama" possesses a β77(EF1)His→Tyr substitution, which is not located within the 2,3-bisphosphoglycerate (2,3-BPG) binding pocket[1][2]. However, the core of the intended topic—the interaction of 2,3-BPG with a hemoglobin variant mutated at the binding site—is critically important. This guide will therefore focus on Hemoglobin Hiroshima (β143 His→Asp) , a well-documented variant that perfectly illustrates this phenomenon. The β143 Histidine residue is a crucial component of the 2,3-BPG binding site, and its substitution has profound effects on oxygen affinity[3][4][5].

Introduction: The Allosteric Regulation of Oxygen Affinity

Hemoglobin (Hb) is the primary carrier of oxygen in the blood, exhibiting cooperative binding that results in a characteristic sigmoidal oxygen-hemoglobin dissociation curve (ODC)[6]. The affinity of hemoglobin for oxygen is not constant; it is modulated by allosteric effectors that allow the protein to adapt to different physiological demands. One of the most important of these effectors is 2,3-bisphosphoglycerate (2,3-BPG), a small molecule produced during glycolysis in red blood cells[7].

2,3-BPG binds to a positively charged pocket located in the central cavity between the two β-globin subunits of the hemoglobin tetramer[8]. This binding preferentially stabilizes the low-oxygen-affinity "tense" (T) state of deoxyhemoglobin[7][9]. By stabilizing the T-state, 2,3-BPG promotes the release of oxygen into peripheral tissues, thus shifting the ODC to the right (increasing the P50 value)[7].

Hemoglobin variants with mutations in the 2,3-BPG binding site disrupt this critical regulatory mechanism. Hemoglobin Hiroshima, characterized by the substitution of the positively charged Histidine at position β143 with the negatively charged Aspartic Acid (β143 His→Asp), serves as a classic example of such a variant. This substitution severely impairs 2,3-BPG binding, leading to a significant increase in oxygen affinity and observable clinical effects like compensatory erythremia[3][4].

Molecular Basis of the Altered Interaction

The binding of 2,3-BPG to deoxyhemoglobin is an electrostatic interaction. The central binding pocket is lined with positively charged amino acid residues, including β1 Val, β2 His, β82 Lys, and β143 His, which form salt bridges with the negatively charged phosphate and carboxylate groups of 2,3-BPG[8][9].

In Hemoglobin Hiroshima, the substitution of Histidine-143—a key contributor to this positive charge—with Aspartic Acid introduces a negative charge into the binding pocket. This change has two major consequences:

  • Charge Repulsion: The new negative charge from the aspartate residue repels the negatively charged 2,3-BPG molecule, drastically reducing its binding affinity.

  • Structural Disruption: The loss of the specific salt bridge formed by β143 His destabilizes the T-state conformation.

Without the stabilizing effect of 2,3-BPG, the equilibrium between the T-state and the high-oxygen-affinity "relaxed" (R) state shifts significantly toward the R-state. This results in the hemoglobin molecule holding onto oxygen more tightly, leading to reduced oxygen delivery to the tissues[5].

Quantitative Data: Oxygen Affinity of HbA vs. Hb Hiroshima

The primary metric for quantifying oxygen affinity is the P50 value—the partial pressure of oxygen at which hemoglobin is 50% saturated[10]. A lower P50 value indicates higher oxygen affinity[10]. The data below summarizes the functional consequences of the β143 His→Asp mutation.

Hemoglobin TypeKey MutationP50 (Whole Blood)Response to 2,3-BPGOxygen AffinityReference(s)
Hemoglobin A None (Wild Type)~27 mm HgNormalNormal[5][10]
Hemoglobin Hiroshima β143(H21)His→Asp~11 mm Hg (reported for similar Hb Syracuse)Markedly ImpairedHigh[5]
Hemoglobin Syracuse β143(H21)His→Pro12% of HbAMarkedly ImpairedHigh[5]

Note: Specific P50 values for Hb Hiroshima are not detailed in the available abstracts, but are consistently described as showing a significant increase in oxygen affinity[3][4]. The value for Hb Syracuse (β143 His→Pro), another variant with a mutation at the same position, is included for quantitative comparison and demonstrates a similarly dramatic effect[5].

Experimental Protocols

Determination of Oxygen-Hemoglobin Dissociation Curve (ODC)

This protocol is a composite methodology based on standard practices for measuring hemoglobin-oxygen affinity[11][12].

Objective: To measure the P50 value and determine the cooperativity (Hill's coefficient) of hemoglobin variants.

Principle: The spectral properties of oxyhemoglobin and deoxyhemoglobin differ significantly. By monitoring the absorbance changes of a hemoglobin solution at specific wavelengths while precisely controlling the partial pressure of oxygen (PO2), one can plot the percentage of oxygen saturation against PO2 to generate an ODC[13][14].

Apparatus:

  • Hemox Analyzer (TCS Scientific) or equivalent: An instrument designed to automatically vary gas mixtures and record spectral changes[12].

  • Alternatively, a custom setup including:

    • A spectrophotometer with a temperature-controlled cuvette holder.

    • A tonometer to equilibrate the sample with gases.

    • Certified gas mixtures (e.g., pure N₂, compressed air) and precision gas flow controllers.

    • An oxygen electrode to measure PO2 in the sample.

Methodology:

  • Sample Preparation (Hemolysate): a. Collect whole blood in heparinized tubes. b. Centrifuge the blood at 3,000 rpm for 5 minutes to pellet the red blood cells (RBCs). Aspirate and discard the plasma and buffy coat[14]. c. Wash the RBCs three times by resuspending them in cold physiological saline, followed by centrifugation[14]. d. Lyse the washed RBCs by adding two parts of cold distilled water and 0.2 parts of toluene. Mix gently for 10 minutes to ensure complete lysis[14]. e. Centrifuge the hemolysate at high speed (e.g., 20,000 x g) for 1 hour at 4°C to pellet the cell stroma and any unlysed cells[14]. f. Carefully collect the clear hemoglobin supernatant. Determine its concentration.

  • Oxygen Equilibrium Measurement (Using Hemox Analyzer): a. Dilute the purified hemoglobin sample to a specified concentration (e.g., 25 µM tetramer) in a buffered solution (e.g., TES buffer, pH 7.4)[12]. b. To measure the effect of 2,3-BPG, incubate separate aliquots with and without a physiological concentration of the effector. c. Introduce approximately 50 µL of the sample into the instrument's optical cuvette. d. Oxygenation Phase: Saturate the sample with oxygen by flushing the system with compressed air for 10 minutes[12]. e. Deoxygenation Phase: Initiate the analysis. The instrument will automatically introduce pure nitrogen (N₂) at a controlled rate to gradually displace the oxygen. Throughout this process, the instrument simultaneously records the PO2 via an electrode and the absorbance of the sample to calculate the percent saturation[11][12]. f. The output is a continuous curve of % saturation vs. PO2.

  • Data Analysis: a. The P50 value is automatically calculated by the instrument's software as the PO2 at which the hemoglobin saturation is 50%[12]. b. The Hill coefficient (n) is derived from the slope of the linear portion of a Hill plot (log[Y/(1-Y)] vs. log[PO2]), which provides a measure of binding cooperativity.

Visualizations: Workflows and Mechanisms

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis ODC Analysis cluster_data Data Output s1 Whole Blood Collection s2 RBC Isolation & Washing s1->s2 s3 Hemolysis s2->s3 s4 High-Speed Centrifugation s3->s4 s5 Purified Hemolysate s4->s5 a1 Sample Dilution (± 2,3-BPG) s5->a1 a2 Oxygenation (Air Flush) a1->a2 a3 Deoxygenation (N2 Flush) a2->a3 a4 Spectrophotometric & PO2 Recording a3->a4 d1 Saturation vs. PO2 Curve a4->d1 d2 P50 & Hill Coefficient Calculation d1->d2

Caption: Experimental workflow for ODC analysis.

Molecular Interaction Mechanism

G Mechanism of 2,3-BPG Interaction cluster_hba Normal Hemoglobin (HbA) cluster_hbh Hemoglobin Hiroshima (β143 His→Asp) HbA_T T-State (Deoxy) Low O₂ Affinity HbA_R R-State (Oxy) High O₂ Affinity HbA_T->HbA_R O₂ Binding O2_A Oxygen HbA_T->O2_A Promotes Release label_A Result: Normal O₂ Release (Right-Shifted Curve) HbA_R->HbA_T O₂ Release BPG 2,3-BPG BPG->HbA_T Binds & Stabilizes HbH_T T-State (Deoxy) Low O₂ Affinity HbH_R R-State (Oxy) High O₂ Affinity HbH_T->HbH_R Equilibrium Shift O2_H Oxygen HbH_T->O2_H Retained label_H Result: Impaired O₂ Release (Left-Shifted Curve) HbH_R->HbH_T BPG_H 2,3-BPG BPG_H->HbH_T Binding Impaired (Charge Repulsion)

Caption: 2,3-BPG interaction in HbA vs. Hb Hiroshima.

References

In Vitro Expression and Purification of Recombinant Hemoglobin Fukuyama: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The protocols detailed herein are designed to serve as a foundational methodology for researchers seeking to produce and purify rHb Fukuyama for structural, functional, and pre-clinical studies.

Data Presentation: Key Parameters in Recombinant Hemoglobin Production

The following tables summarize typical quantitative data obtained during the expression and purification of recombinant hemoglobins in E. coli. These values are provided as a benchmark for researchers undertaking the production of rHb Fukuyama.

Table 1: Expression and Yield of Recombinant Hemoglobin

ParameterE. coli StrainInduction ConditionsTypical Yield (mg/L of culture)Reference
Soluble rHbBL21(DE3)0.2 mM IPTG, 28°C, 16h50 - 100[6]
Soluble rHbJM109(DE3)0.5 mM IPTG, 37°C, 4-5h40 - 80[6]
Purified rHbBL21(DE3)0.2 mM IPTG, 28°C, 16h20 - 40[6]

Table 2: Purity and Oxygen-Binding Properties of Purified Recombinant Hemoglobin

ParameterValueMethodReference
Purity>95%SDS-PAGE[7]
P50 (Stripped)25-30 mmHgOxygen Equilibrium Curve[7]
P50 (+Allosteric Effectors)8-12 mmHgOxygen Equilibrium Curve[7]
Cooperativity (n50)2.5 - 3.0Oxygen Equilibrium Curve[7]

Experimental Protocols

Gene Synthesis and Plasmid Construction for rHb Fukuyama

The initial step involves the design and synthesis of the α-globin and the mutant β-globin (Fukuyama) genes. The β-globin gene will incorporate the specific mutation corresponding to Hb Fukuyama (His77Tyr).

Protocol:

  • Codon Optimization: Optimize the codon usage of the human α-globin and β-globin (His77Tyr) genes for expression in E. coli. This can be achieved using commercially available gene synthesis services with codon optimization algorithms.

  • Gene Synthesis: Synthesize the optimized α-globin and β-globin (Fukuyama) genes.

  • Plasmid Design: Utilize a co-expression vector system. A common approach is to use a plasmid with two T7 promoters, allowing for the simultaneous expression of both globin chains.[6] The genes should be cloned into the vector, often with a Shine-Dalgarno sequence upstream of each gene to ensure efficient translation initiation.[7]

  • Cloning: Clone the synthesized α-globin and β-globin (Fukuyama) genes into the chosen expression vector.

  • Transformation: Transform the resulting plasmid into a suitable E. coli expression strain, such as BL21(DE3) or JM109(DE3).[3][5]

Expression of Recombinant Hemoglobin Fukuyama

The expression of soluble and functional rHb Fukuyama requires careful optimization of induction conditions.

Protocol:

  • Starter Culture: Inoculate a single colony of E. coli harboring the expression plasmid into 50 mL of Terrific Broth (TB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

  • Induction: Cool the culture to the desired induction temperature (e.g., 28°C). Induce the expression of the globin genes by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.[6]

  • Supplementation: Supplement the culture with hemin (50 µg/mL) to ensure proper heme incorporation into the expressed globin chains.[6]

  • Incubation: Continue to incubate the culture for 16-24 hours at the reduced temperature with shaking.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.

Purification of Recombinant this compound

A multi-step chromatography process is typically employed to purify the recombinant hemoglobin.[3][6]

Protocol:

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.3) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the cell lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[3] The supernatant contains the soluble rHb Fukuyama.

  • Anion-Exchange Chromatography (First Step):

    • Equilibrate a Q-Sepharose column with 20 mM Tris-HCl, pH 8.3.[3]

    • Load the clarified supernatant onto the column.

    • Wash the column with the equilibration buffer to remove unbound proteins.

    • Elute the bound rHb using a linear gradient of 0 to 160 mM NaCl in the equilibration buffer.[3]

    • Collect fractions and identify those containing rHb by their characteristic red color and absorbance at 415 nm.

  • Cation-Exchange Chromatography (Second Step):

    • Pool the rHb-containing fractions from the anion-exchange step and dialyze against 10 mM sodium phosphate buffer, pH 7.2.[3]

    • Equilibrate an SP-Sepharose column with the dialysis buffer.

    • Load the dialyzed sample onto the column.

    • Wash the column with the equilibration buffer.

    • Elute the purified rHb using a linear salt gradient.

  • Concentration and Buffer Exchange: Concentrate the purified rHb Fukuyama and exchange the buffer to a suitable storage buffer (e.g., phosphate-buffered saline, pH 7.4) using ultrafiltration.

Mandatory Visualizations

The following diagrams illustrate the key workflows for the expression and purification of recombinant this compound.

Expression_Workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression Gene_Synthesis Gene Synthesis (α-globin & β-globin Fukuyama) Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Starter_Culture Starter Culture Transformation->Starter_Culture Large_Scale_Culture Large-Scale Culture Starter_Culture->Large_Scale_Culture Induction Induction with IPTG & Heme Supplementation Large_Scale_Culture->Induction Cell_Harvesting Cell Harvesting Induction->Cell_Harvesting

Caption: Workflow for the expression of recombinant this compound.

Purification_Workflow cluster_purification Purification Cascade Cell_Lysis Cell Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Anion_Exchange Anion-Exchange Chromatography Clarification->Anion_Exchange Cation_Exchange Cation-Exchange Chromatography Anion_Exchange->Cation_Exchange Concentration Concentration & Buffer Exchange Cation_Exchange->Concentration Purified_rHb Purified rHb Fukuyama Concentration->Purified_rHb

Caption: Purification workflow for recombinant this compound.

References

Hemoglobin Fukuyama: A Technical Overview of Stability and Denaturation Principles

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies relevant to studying the stability and denaturation of hemoglobin variants, with a specific focus on the rare variant, Hemoglobin Fukuyama. While detailed experimental data on this compound is not extensively available in peer-reviewed literature, this document outlines the foundational concepts and experimental protocols that would be employed in its characterization.

Introduction to this compound

This compound is an abnormal hemoglobin characterized by an amino acid substitution at position 77 of the beta-globin chain, where histidine is replaced by tyrosine (β77(EF1)His→Tyr).[1][2] This alteration in the primary structure can potentially impact the protein's stability and denaturation profile, which are critical factors in its physiological function and any associated pathology. Another variant, Hb F-Fukuyama, involves a different substitution (AγT43(CD2)Asp→Asn) and should be considered a distinct entity.[3]

Mutations in hemoglobin can disrupt the intricate balance of forces that maintain its native tetrameric structure, leading to instability. This instability can manifest as an increased tendency to denature under physiological or environmental stress, potentially leading to conditions such as hemolytic anemia.[4][5][6] The study of hemoglobin stability is therefore crucial for understanding the molecular basis of hemoglobinopathies and for the development of potential therapeutic interventions.

Core Concepts in Hemoglobin Stability and Denaturation

The stability of the hemoglobin molecule is a function of the cumulative effect of various intramolecular and intermolecular forces. These include hydrophobic interactions, hydrogen bonds, electrostatic interactions, and the crucial bond between the heme group and the globin chain.[7] Denaturation involves the loss of the protein's native three-dimensional structure, which can be induced by various factors such as heat, chemical agents, and mechanical stress.[7]

For unstable hemoglobins, denaturation can lead to the formation of hemichromes, which are oxidized forms of hemoglobin that tend to precipitate and form intracellular inclusions known as Heinz bodies.[8] The formation of Heinz bodies is a hallmark of many unstable hemoglobin variants and contributes to red blood cell membrane damage and premature destruction.[4][8]

Experimental Protocols for Assessing Hemoglobin Stability

The following are detailed methodologies for key experiments used to characterize the stability of hemoglobin variants. While these protocols are general, they represent the standard approaches that would be applied to study this compound.

Thermal Stability Assay (Heat Denaturation)

This assay assesses the susceptibility of hemoglobin to denaturation upon heating.

Principle: Unstable hemoglobins will precipitate at a lower temperature or at a faster rate at a given temperature compared to normal hemoglobin A (HbA).

Methodology:

  • Sample Preparation: Prepare a hemolysate from red blood cells containing the hemoglobin variant of interest. Adjust the hemoglobin concentration to a standardized value (e.g., 10 mg/mL) in a buffered solution (e.g., 0.1 M Tris-HCl, pH 7.4).

  • Incubation: Incubate the hemolysate samples at a specific temperature (e.g., 50°C) for a defined period (e.g., 60 minutes). A control sample of HbA should be run in parallel.

  • Precipitation Measurement: After incubation, centrifuge the samples to pellet the precipitated hemoglobin.

  • Quantification: Measure the absorbance of the supernatant at 540 nm to determine the concentration of remaining soluble hemoglobin. The percentage of precipitated hemoglobin is then calculated.

Chemical Denaturation Assay (Isopropanol Precipitation Test)

This method evaluates hemoglobin stability in the presence of an organic solvent that weakens hydrophobic interactions.

Principle: Unstable hemoglobins are more readily precipitated by isopropanol than stable hemoglobins.

Methodology:

  • Reagent Preparation: Prepare a 17% (v/v) isopropanol solution in 0.1 M Tris-HCl buffer (pH 7.4).

  • Sample Addition: Add a small volume of hemolysate (e.g., 0.2 mL) to the isopropanol solution.

  • Incubation: Incubate the mixture at 37°C in a water bath.

  • Observation: Visually inspect the solution for the formation of a precipitate. The time taken for precipitation to occur is recorded. Unstable hemoglobins will typically precipitate within 5-20 minutes, whereas HbA remains in solution for longer.

Spectroscopic Analysis of Denaturation

Spectroscopic techniques can provide quantitative data on the conformational changes during denaturation.

Principle: The denaturation process can be monitored by observing changes in the absorbance or fluorescence properties of the protein.

Methodology:

  • Instrumentation: Utilize a UV-Visible spectrophotometer or a spectrofluorometer with temperature control.

  • Thermal Denaturation Melt Curve:

    • Monitor the change in absorbance at a specific wavelength (e.g., 280 nm for aromatic amino acids or the Soret band for the heme group) as the temperature is gradually increased.

    • Alternatively, monitor the intrinsic tryptophan fluorescence of the protein.

  • Chemical Denaturation Curve:

    • Titrate the hemoglobin solution with increasing concentrations of a chemical denaturant (e.g., guanidinium chloride or urea).

    • Monitor the spectroscopic signal at each denaturant concentration.

  • Data Analysis: The resulting data can be used to determine the midpoint of the denaturation transition (Tm for thermal denaturation or Cm for chemical denaturation) and to calculate thermodynamic parameters such as the change in Gibbs free energy of unfolding (ΔG°).

Quantitative Data Summary

ParameterHemoglobin A (Control)This compoundMethod
Thermal Stability
Heat Precipitation (%) at 50°C, 60 minExpected: LowHypothesized: Higher than HbAHeat Denaturation Assay
Thermal Midpoint (Tm) (°C)Expected: ~70-80°CHypothesized: Lower than HbASpectroscopic Thermal Melt
Chemical Stability
Isopropanol Precipitation Time (min)Expected: >30 minHypothesized: <20 minIsopropanol Test
Denaturant Midpoint (Cm) (M Urea)Expected: ~6-7 MHypothesized: Lower than HbASpectroscopic Denaturation
Thermodynamic Stability
ΔG° (kcal/mol)Typical rangeHypothesized: Less positive than HbACalculated from Denaturation Curves

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the described experimental protocols.

Hemoglobin_Stability_Workflow cluster_sample Sample Preparation cluster_assays Stability Assays cluster_analysis Data Analysis cluster_results Results Interpretation start Red Blood Cell Hemolysate prep Adjust Hb Concentration & Buffer Exchange start->prep thermal Thermal Denaturation (e.g., 50°C) prep->thermal chemical Chemical Denaturation (e.g., Isopropanol) prep->chemical spectro Spectroscopic Analysis (Thermal/Chemical Melt) prep->spectro quant Quantify Precipitation (Spectrophotometry) thermal->quant observe Observe Precipitation (Visual Timing) chemical->observe thermo Calculate Tm, Cm, ΔG° spectro->thermo stability Assess Relative Stability (vs. HbA) quant->stability observe->stability thermo->stability

Caption: Workflow for assessing hemoglobin stability.

Denaturation_Pathway Native_Hb Native Hemoglobin (α2β2 Tetramer) Stress Stress (Heat, Oxidants, Chemicals) Native_Hb->Stress Less Prone Unstable_Variant Unstable Variant (e.g., Hb Fukuyama) Unstable_Variant->Stress More Prone Denatured_Globin Denatured Globin Chains Stress->Denatured_Globin Heme_Loss Heme Loss Denatured_Globin->Heme_Loss Hemichrome Hemichrome Formation Heme_Loss->Hemichrome Precipitation Precipitation (Heinz Bodies) Hemichrome->Precipitation

Caption: Putative denaturation pathway for an unstable hemoglobin variant.

References

In-depth Technical Guide on the Auto-oxidation of Hemoglobin Fukuyama

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of peer-reviewed scientific literature reveals no specific quantitative data on the auto-oxidation rate of Hemoglobin Fukuyama (Hb Fukuyama, α2β2 77(EF1)His→Tyr). Therefore, this guide provides a comprehensive overview of hemoglobin auto-oxidation, including its mechanisms, measurement protocols, and comparative data from other relevant hemoglobin variants, to serve as a valuable resource for researchers in the field.

Introduction to Hemoglobin Auto-oxidation

Hemoglobin (Hb) is the iron-containing protein in red blood cells responsible for oxygen transport. In its functional state, the iron atom in the heme group is in the ferrous (Fe²⁺) state. Auto-oxidation is a spontaneous process where the ferrous iron is oxidized to the ferric (Fe³⁺) state, forming methemoglobin (metHb).[1][2][3][4] Methemoglobin is incapable of binding oxygen, and its accumulation can lead to impaired oxygen delivery to tissues.[3]

Unstable hemoglobin variants, a class of hemoglobinopathies, are particularly prone to accelerated auto-oxidation.[5][6][7] This increased instability often stems from amino acid substitutions that alter the heme pocket's microenvironment, weakening the heme-globin linkage or allowing greater access of water and other nucleophiles to the heme iron.[5] The precipitation of unstable hemoglobins can lead to the formation of Heinz bodies, damaging the red blood cell membrane and causing premature cell destruction, resulting in hemolytic anemia.[5][6]

Mechanism of Hemoglobin Auto-oxidation

The auto-oxidation of hemoglobin is a complex process that involves the dissociation of the superoxide radical (O₂⁻) from oxyhemoglobin (HbO₂). This process is the primary rate-limiting step.[4] The superoxide radical can then dismutate to form hydrogen peroxide (H₂O₂), which can further participate in oxidative reactions.[3][4]

The overall reaction can be summarized as:

Hb(Fe²⁺)O₂ → Hb(Fe³⁺) + O₂⁻

The generated superoxide and subsequently formed reactive oxygen species can lead to further oxidative damage to the hemoglobin molecule and other cellular components.[3]

Quantitative Data on Hemoglobin Auto-oxidation Rates

While specific data for Hb Fukuyama is unavailable, the following table presents the auto-oxidation rates for normal adult hemoglobin (HbA) and some clinically significant unstable hemoglobin variants to provide a comparative context. The rates are typically expressed as the first-order rate constant (k_auto_).

Hemoglobin VariantMutationAuto-oxidation Rate (k_auto) (h⁻¹)ConditionsReference
HbA (Normal) None0.05137°C, pH 7.4[8]
HbS (Sickle Cell) β6(A3)Glu→ValFaster than HbA37°C, pH 7.4[9][10]
HbE β26(B8)Glu→Lys0.05437°C, pH 7.4[8]

Note: The auto-oxidation rate of HbS is qualitatively described as faster than HbA in the literature, with some studies indicating it is more prone to oxidation and remains in a highly oxidizing ferryl state longer.[9][10][11]

Experimental Protocols for Measuring Auto-oxidation Rate

The rate of hemoglobin auto-oxidation is most commonly determined spectrophotometrically by monitoring the spectral changes that occur as oxyhemoglobin is converted to methemoglobin over time.

Principle

Oxyhemoglobin (HbO₂) and methemoglobin (metHb) have distinct absorption spectra. HbO₂ has characteristic peaks at approximately 541 nm and 577 nm, while metHb has a characteristic peak around 630 nm. The rate of auto-oxidation can be determined by monitoring the decrease in absorbance at 577 nm and the increase in absorbance at 630 nm over time.

Materials and Reagents
  • Purified hemoglobin solution (e.g., from hemolysate)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Spectrophotometer (UV-Vis)

  • Temperature-controlled cuvette holder or water bath (37°C)

  • Potassium ferricyanide (for preparation of a metHb standard)

  • Potassium cyanide (for the determination of total hemoglobin concentration)

Procedure
  • Hemoglobin Preparation: Prepare a solution of purified oxyhemoglobin in the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4). The concentration should be such that the initial absorbance at the Soret peak (~415 nm) is within the linear range of the spectrophotometer.

  • Incubation: Place the hemoglobin solution in a sealed cuvette in a temperature-controlled spectrophotometer set to 37°C.

  • Spectral Scans: Record the absorption spectrum of the solution at regular time intervals (e.g., every 15-30 minutes) over a period of several hours to days, depending on the stability of the hemoglobin variant. The spectral range should typically cover 450-700 nm.

  • Data Analysis:

    • The concentrations of oxyhemoglobin and methemoglobin at each time point can be calculated using multi-component analysis with the known extinction coefficients for each species at different wavelengths.

    • Alternatively, a simpler method involves monitoring the change in absorbance at specific wavelengths. The fraction of oxyhemoglobin remaining can be calculated from the absorbance changes at 577 nm and 630 nm.

    • The natural logarithm of the fraction of oxyhemoglobin is then plotted against time. The negative of the slope of this plot gives the first-order auto-oxidation rate constant (k_auto_).

Visualizations

Signaling Pathway of Hemoglobin Auto-oxidation

Hemoglobin_Auto_oxidation HbO2 Oxyhemoglobin (Fe²⁺) MetHb Methemoglobin (Fe³⁺) HbO2->MetHb Auto-oxidation Superoxide Superoxide (O₂⁻) HbO2->Superoxide releases OxidativeDamage Oxidative Damage (Heme degradation, Globin crosslinking) MetHb->OxidativeDamage leads to H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation H2O2->MetHb promotes oxidation

Caption: General pathway of hemoglobin auto-oxidation.

Experimental Workflow for Determining Auto-oxidation Rate

Auto_oxidation_Workflow Hemolysate Erythrocyte Hemolysate Purification Hemoglobin Purification Hemolysate->Purification OxyHb_Prep Prepare OxyHb Solution in Buffer Purification->OxyHb_Prep Incubation Incubate at 37°C in Spectrophotometer OxyHb_Prep->Incubation Spectral_Scan Repeated Spectral Scans (450-700 nm) Incubation->Spectral_Scan over time Calc_Concentrations Calculate [HbO₂] and [metHb] Spectral_Scan->Calc_Concentrations Plot_Data Plot ln([HbO₂]) vs. Time Calc_Concentrations->Plot_Data Calc_Rate Calculate k_auto from Slope Plot_Data->Calc_Rate Final_Rate Auto-oxidation Rate Constant (k_auto) Calc_Rate->Final_Rate

Caption: Experimental workflow for determining hemoglobin auto-oxidation rate.

References

An In-depth Guide to the Effects of Hemoglobin Fukuyama on Erythrocyte Morphology and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin Fukuyama is a rare, unstable beta-chain variant of hemoglobin, designated as Hb Fukuyama [β77(EF1)His→Tyr].[1][2] This substitution of histidine with tyrosine at the 77th position of the beta-globin chain introduces instability to the hemoglobin molecule.[1][2] Unstable hemoglobin variants are a group of genetic disorders that lead to structural alterations in the hemoglobin protein, causing it to denature and precipitate within erythrocytes.[3][4][5] This guide provides a comprehensive overview of the current understanding of this compound, focusing on its impact on the morphology and function of red blood cells (erythrocytes), and details the experimental protocols used in its diagnosis and characterization.

Pathophysiology of this compound

The fundamental defect in this compound lies in its inherent molecular instability. The amino acid substitution disrupts the noncovalent forces that maintain the tertiary and quaternary structures of the hemoglobin tetramer.[6] This instability leads to the denaturation and precipitation of the hemoglobin molecule within the erythrocyte, forming inclusions known as Heinz bodies.[3][5][7]

These Heinz bodies can attach to the inner surface of the erythrocyte membrane, leading to a cascade of detrimental effects.[6] The presence of these inclusions reduces the deformability of the red blood cells, making them more susceptible to damage and premature destruction as they navigate the microvasculature, particularly within the spleen.[6] This process of extravascular hemolysis is a primary contributor to the anemia observed in individuals with unstable hemoglobinopathies.[6]

Furthermore, unstable hemoglobins have an increased tendency to auto-oxidize, leading to the formation of methemoglobin and reactive oxygen species. This oxidative stress can further damage cellular components and exacerbate the hemolytic process.[5]

Effect on Erythrocyte Morphology

The presence of this compound induces distinct morphological changes in erythrocytes, which can be observed through microscopic examination of a peripheral blood smear. These alterations are hallmarks of the underlying pathophysiology of unstable hemoglobin variants.

Common morphological findings include:

  • Anisocytosis and Poikilocytosis : Variation in the size and shape of the red blood cells is a common feature.[8]

  • Hypochromia : The precipitation of hemoglobin can lead to a decrease in the mean corpuscular hemoglobin concentration, resulting in paler-appearing red blood cells.[8]

  • Basophilic Stippling : The presence of small, dark blue granules within the erythrocyte cytoplasm, which are aggregates of ribosomes and residual RNA, can be observed.[8][9]

  • Heinz Bodies : While not visible with standard Wright-Giemsa staining, these precipitated hemoglobin inclusions can be visualized with supravital stains like brilliant cresyl blue.[3][8]

  • "Bite" or "Blister" Cells : These cells result from the splenic macrophages "pitting" or removing Heinz bodies from the erythrocytes, leading to a characteristic appearance.[3]

Effect on Erythrocyte Function

The primary function of erythrocytes is to transport oxygen from the lungs to the tissues, a role mediated by hemoglobin.[10][11] The instability of this compound can significantly impair this and other critical erythrocyte functions.

  • Hemolytic Anemia : The premature destruction of erythrocytes leads to a chronic, compensated hemolytic anemia of varying severity.[3][5][12] This can be exacerbated by oxidative stress, such as during infections or upon exposure to certain drugs.[3][5]

  • Reticulocytosis : In response to the chronic hemolysis, the bone marrow increases its production of new red blood cells, leading to an elevated reticulocyte count.[3][9]

Quantitative Data Summary

The following table summarizes the expected hematological findings in an individual with an unstable hemoglobinopathy like this compound, compared to a normal reference range.

ParameterExpected Finding in Unstable HemoglobinopathyNormal Reference Range
Hemoglobin (Hb)Normal to moderately decreasedMale: 13.5-17.5 g/dL; Female: 12.0-15.5 g/dL
Mean Corpuscular Volume (MCV)Normal to slightly decreased80-100 fL
Mean Corpuscular Hemoglobin (MCH)Decreased27-33 pg
Red Cell Distribution Width (RDW)Increased11.5-14.5%
Reticulocyte CountIncreased0.5-2.5%
Peripheral Blood SmearAnisocytosis, poikilocytosis, hypochromia, basophilic stipplingNormocytic, normochromic
Hemoglobin ElectrophoresisMay be normal or show a faint abnormal bandPredominantly HbA, with small amounts of HbA2 and HbF
Heat Stability TestPositive (precipitate forms)Negative (no precipitate)
Isopropanol Precipitation TestPositive (precipitate forms)Negative (no precipitate)

Experimental Protocols

1. Peripheral Blood Smear Examination

  • Principle : Microscopic evaluation of a stained blood film to assess the morphology of red blood cells.

  • Methodology :

    • A drop of whole blood is placed on a clean glass slide.

    • A second slide is used to spread the blood into a thin film with a feathered edge.

    • The smear is air-dried rapidly.

    • The slide is stained with a Romanowsky stain (e.g., Wright-Giemsa).

    • The stained smear is examined under a light microscope, paying close attention to the "reading area" where erythrocytes are in a single layer.[13]

    • Erythrocyte size, shape, color, and any inclusions are noted.[13]

2. Heinz Body Staining (Supravital Staining)

  • Principle : To visualize precipitated, denatured hemoglobin (Heinz bodies) within erythrocytes.

  • Methodology :

    • Equal volumes of fresh whole blood and a supravital stain (e.g., 0.5% brilliant cresyl blue or new methylene blue) are mixed.

    • The mixture is incubated at 37°C for 15-30 minutes.

    • A thin smear of the mixture is prepared on a glass slide.

    • The unstained smear is examined under a light microscope.

    • Heinz bodies appear as small, round, blue-purple inclusions, often attached to the cell membrane.

3. Hemoglobin Electrophoresis

  • Principle : Separation of different hemoglobin variants based on their net electrical charge at a specific pH.

  • Methodology :

    • A red blood cell lysate (hemolysate) is prepared from a whole blood sample.

    • The hemolysate is applied to a support medium (e.g., cellulose acetate or agarose gel).

    • The support medium is placed in an electrophoresis chamber containing a buffer of a specific pH (e.g., alkaline pH 8.4 for cellulose acetate).

    • An electric current is applied, causing the hemoglobin variants to migrate towards the anode or cathode at different rates.

    • The separated hemoglobin bands are visualized by staining.

    • The migration pattern is compared to that of known hemoglobin standards. Note: Highly unstable hemoglobins may be present in low concentrations and may not be detectable by this method.[3][9]

4. Hemoglobin Stability Tests (Heat and Isopropanol)

  • Principle : To assess the stability of hemoglobin when subjected to stress (heat or a non-polar solvent). Unstable hemoglobins will precipitate.

  • Methodology (Heat Stability Test) :

    • A fresh hemolysate is prepared.

    • The hemolysate is incubated in a phosphate buffer at 50°C for 1 hour.

    • The sample is then centrifuged.

    • The presence of a precipitate indicates an unstable hemoglobin.

  • Methodology (Isopropanol Precipitation Test) :

    • Hemolysate is added to a 17% buffered isopropanol solution.

    • The mixture is incubated at 37°C.

    • The solution is observed for the formation of a precipitate. Unstable hemoglobins will precipitate within 20 minutes, while normal hemoglobin remains in solution for longer.

5. Globin Gene Sequencing

  • Principle : To definitively identify the specific mutation in the globin gene responsible for the unstable hemoglobin variant.

  • Methodology :

    • Genomic DNA is extracted from the patient's whole blood.

    • The beta-globin gene (HBB) is amplified using the polymerase chain reaction (PCR).

    • The amplified DNA is sequenced using methods such as Sanger sequencing or next-generation sequencing.

    • The resulting DNA sequence is compared to the reference sequence of the HBB gene to identify any mutations.[3][7]

Visualizations

Diagnostic_Workflow_for_Hemoglobin_Fukuyama cluster_clinical Clinical & Initial Lab Assessment cluster_specialized Specialized Hemoglobin Analysis cluster_confirmatory Confirmatory Diagnosis start Patient with Suspected Hemolytic Anemia cbc Complete Blood Count (CBC) & Peripheral Smear start->cbc Initial Presentation retic Reticulocyte Count cbc->retic Anemia & Abnormal Morphology Noted heinz Heinz Body Stain retic->heinz Reticulocytosis Suggests Hemolysis stability Heat/Isopropanol Stability Tests heinz->stability Positive Stain hplc Hb Electrophoresis/HPLC stability->hplc Positive Result dna Globin Gene Sequencing (HBB) hplc->dna Suspicion of Unstable Hb end Diagnosis: This compound dna->end Identifies β77(EF1)His→Tyr

Caption: Diagnostic workflow for this compound.

Pathophysiology_of_Unstable_Hemoglobin mutation HBB Gene Mutation (β77 His→Tyr) unstable_hb Unstable this compound mutation->unstable_hb precipitation Precipitation & Aggregation unstable_hb->precipitation Spontaneous or Oxidative Stress heinz_body Heinz Body Formation precipitation->heinz_body membrane_damage Membrane Damage & Decreased Deformability heinz_body->membrane_damage Attachment to Inner Membrane hemolysis Premature Erythrocyte Destruction (Hemolysis) membrane_damage->hemolysis In Spleen anemia Chronic Hemolytic Anemia hemolysis->anemia

Caption: Pathophysiology of this compound.

Conclusion and Implications for Drug Development

This compound, as an unstable hemoglobin variant, leads to a chronic hemolytic anemia due to the precipitation of hemoglobin within erythrocytes. This results in characteristic morphological changes and functional impairments of the red blood cells. A definitive diagnosis relies on a combination of hematological tests, protein stability assays, and ultimately, globin gene sequencing. For drug development professionals, understanding the molecular basis of hemoglobin instability is crucial. Therapeutic strategies could be aimed at stabilizing the hemoglobin tetramer, reducing oxidative stress within the erythrocyte, or modulating the splenic clearance of affected cells. Furthermore, accurate diagnostic protocols are essential for identifying patient populations for clinical trials of novel therapies targeting unstable hemoglobinopathies.

References

Hemoglobin Fukuyama: A Technical Overview of a Rare β-Globin Variant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hemoglobin Fukuyama (Hb Fukuyama), a rare variant of the β-globin chain. This document synthesizes findings from published case reports, detailing the clinical presentation, hematological data, and functional characteristics of this hemoglobinopathy. Methodologies for key experiments are outlined to support further research and understanding of this variant.

Introduction to this compound

This compound is a structurally abnormal hemoglobin resulting from a point mutation in the β-globin gene (HBB). The specific mutation is a substitution of histidine by tyrosine at the 77th position of the β-globin chain, designated as β77(EF1)His→Tyr.[1] This amino acid substitution is located in an internal, non-helical segment of the β-chain and is not directly involved in heme binding or the interaction between globin chains.[1] Consequently, it is generally considered to be a clinically silent variant with no significant hematological or clinical abnormalities in heterozygous carriers.[1][2]

Clinical and Hematological Findings

The clinical presentation of individuals heterozygous for this compound can be variable. The initial case report from Japan described a 64-year-old male with essentially normal hematological parameters.[1] However, a more recent report from China on an individual with Hb Fukuyama described microcytic hypochromic anemia.[2] This suggests potential phenotypic variability, possibly influenced by other genetic or environmental factors.

Table 1: Hematological Data from a Case Report of this compound
ParameterReported ValueNormal Range (Male Adult)
Hemoglobin (Hb)12.7 g/dL13.8 - 17.2 g/dL
Packed Cell Volume (PCV)0.38 L/L0.41 - 0.50 L/L
Red Blood Cell Count (RBC)3.80 x 10¹²/L4.5 - 5.9 x 10¹²/L
Mean Corpuscular Volume (MCV)94.6 fL80 - 100 fL
Mean Corpuscular Hemoglobin (MCH)33.4 pg27 - 32 pg
Mean Corpuscular Hemoglobin Concentration (MCHC)35.3 g/dL32 - 36 g/dL
Total Bilirubin0.8 mg/dL0.2 - 1.2 mg/dL
Hb Fukuyama46.1%N/A
Hb A50.8%> 95%
Hb A₂3.0%2.0 - 3.5%
Hb F0.25%< 2%

Data from Hidaka K, et al. Hemoglobin. 1988;12(4):391-4.[1]

Functional Characteristics

Oxygen Affinity

Studies on the oxygen-binding properties of this compound have shown that it functions similarly to normal adult hemoglobin (HbA). The oxygen affinity, as measured by the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated), is within the normal range. The Bohr effect and the effect of 2,3-diphosphoglycerate (2,3-DPG), both crucial for efficient oxygen release in tissues, are also comparable to HbA.[1]

Table 2: Oxygen Equilibrium Parameters of this compound
ParameterHb FukuyamaHb A (Control)
log P₅₀1.010.97
Hill's constant (n)2.062.00
Bohr effect (ΔlogP₅₀/ΔpH)-0.50-0.60
2,3-DPG effect (ΔlogP₅₀)0.170.19

Data from Hidaka K, et al. Hemoglobin. 1988;12(4):391-4.[1]

Stability

The stability of this compound has been assessed using the isopropanol precipitation test. The negative result from this test indicates that the variant hemoglobin is not unstable.[1][3] This is consistent with the location of the amino acid substitution, which is not in a region critical for the structural integrity of the hemoglobin molecule.[1]

Experimental Protocols

The following sections provide an overview of the methodologies used for the identification and characterization of this compound.

Hemoglobin Electrophoresis and Isoelectric Focusing

Principle: These techniques separate hemoglobin variants based on their net electrical charge at a specific pH.

Methodology (Cellulose Acetate Electrophoresis):

  • Sample Preparation: A hemolysate is prepared from washed red blood cells by lysis with distilled water and a lysing agent.

  • Application: The hemolysate is applied to a cellulose acetate membrane.

  • Electrophoresis: The membrane is placed in an electrophoresis chamber containing a buffer of a specific pH (e.g., Tris-EDTA-Boric acid buffer, pH 8.4). An electric current is applied, causing the hemoglobin variants to migrate towards the anode or cathode based on their charge.[4]

  • Visualization: After electrophoresis, the membrane is stained to visualize the separated hemoglobin bands.

Methodology (Isoelectric Focusing):

  • Principle: Hemoglobin variants are separated on a gel containing a pH gradient. Each variant migrates to the point in the gradient where its net charge is zero (its isoelectric point).[5]

  • Procedure: The hemolysate is applied to a polyacrylamide or agarose gel containing ampholytes that establish a pH gradient. An electric field is applied, and the hemoglobin variants migrate to their respective isoelectric points, forming sharp bands.[6][7]

Determination of Oxygen Dissociation Curve and P₅₀

Principle: The oxygen dissociation curve illustrates the relationship between the partial pressure of oxygen (pO₂) and the percentage of hemoglobin saturated with oxygen. The P₅₀ is a key parameter derived from this curve.[8]

Methodology:

  • Sample Preparation: A solution of purified hemoglobin is prepared.

  • Measurement: The oxygen equilibrium curve is determined automatically using specialized equipment that measures the changes in absorbance of the hemoglobin solution at different oxygen partial pressures.[9]

  • Data Analysis: The data are plotted to generate the oxygen dissociation curve. From this curve, the P₅₀ value, Hill's constant (n, a measure of cooperativity), the Bohr effect (by varying pH), and the 2,3-DPG effect (by adding 2,3-DPG) can be calculated.[10]

Hemoglobin Stability Tests

Principle: These tests assess the stability of hemoglobin variants under stress conditions, such as heat or the presence of certain chemicals. Unstable hemoglobins will denature and precipitate.

Methodology (Isopropanol Precipitation Test):

  • Procedure: A solution of the hemolysate is mixed with a buffered 17% isopropanol solution.[11]

  • Incubation: The mixture is incubated at 37°C.

  • Observation: The solution is observed for the formation of a precipitate. Unstable hemoglobins will precipitate within a short period (e.g., 20 minutes), while stable hemoglobins will remain in solution.[12]

Methodology (Heat Denaturation Test):

  • Procedure: A hemolysate is diluted in a buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and incubated in a water bath at a specific temperature (e.g., 50°C) for a set time (e.g., 60 minutes).[13][14]

  • Analysis: After incubation, the amount of precipitated hemoglobin is measured, often spectrophotometrically after centrifugation.[15]

Visualized Workflows and Relationships

Diagnostic Workflow for this compound

DiagnosticWorkflow Start Clinical Presentation or Routine Screening CBC Complete Blood Count (CBC) Start->CBC Electrophoresis Hemoglobin Electrophoresis (Cellulose Acetate or Isoelectric Focusing) CBC->Electrophoresis AbnormalBand Observation of Abnormal Band (migrates anodally to HbA in IEF) Electrophoresis->AbnormalBand HPLC High-Performance Liquid Chromatography (HPLC) AbnormalBand->HPLC Confirmation Quantification Quantification of Hb Variants HPLC->Quantification StructuralAnalysis Structural Analysis (Peptide Mapping, DNA Sequencing) Quantification->StructuralAnalysis Identification Identification of β77(EF1)His→Tyr Mutation StructuralAnalysis->Identification FunctionalStudies Functional Studies Identification->FunctionalStudies OxygenAffinity Oxygen Affinity (P₅₀) FunctionalStudies->OxygenAffinity StabilityTest Stability Tests (Isopropanol, Heat) FunctionalStudies->StabilityTest FinalDiagnosis Diagnosis: this compound OxygenAffinity->FinalDiagnosis StabilityTest->FinalDiagnosis

Caption: Diagnostic workflow for the identification and characterization of this compound.

Pathophysiological Relationship of this compound

Pathophysiology GeneMutation HBB Gene Mutation (c.232C>T) AminoAcidSub Amino Acid Substitution (β77(EF1)His→Tyr) GeneMutation->AminoAcidSub ProteinStructure Altered β-Globin Chain Structure AminoAcidSub->ProteinStructure HbVariant Formation of this compound ProteinStructure->HbVariant InternalLocation Substitution in Internal, Non-critical Region HbVariant->InternalLocation NormalFunction Largely Preserved Hemoglobin Function InternalLocation->NormalFunction NormalO2 Normal Oxygen Affinity (P₅₀) NormalFunction->NormalO2 NormalStability Normal Stability NormalFunction->NormalStability ClinicalPhenotype Generally Asymptomatic (Potential for mild anemia) NormalO2->ClinicalPhenotype NormalStability->ClinicalPhenotype

References

Hemoglobin Fukuyama: A Technical Guide to the Potential for Clinical Symptoms in Carriers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemoglobin (Hb) Fukuyama [β77(EF1)His→Tyr] is a rare hemoglobin variant with limited characterization in the scientific literature.[1][2][3] This technical guide synthesizes the available information on Hb Fukuyama and extrapolates the potential for clinical symptoms in heterozygous carriers based on the established pathophysiology of unstable hemoglobin variants. While specific clinical data for Hb Fukuyama carriers is scarce, an understanding of the molecular consequences of the amino acid substitution allows for a reasoned projection of hematological and clinical phenotypes. This document provides a framework for the identification, characterization, and potential clinical significance of this variant, intended to aid researchers and clinicians in the field of hemoglobinopathies.

Introduction: The Nature of Hemoglobin Fukuyama

This compound is a structural variant of the adult hemoglobin A (HbA) molecule, characterized by a substitution of histidine with tyrosine at position 77 of the β-globin chain.[1][2][3] This specific location, designated EF1 in the helical nomenclature of the globin fold, is in a region that can influence the stability of the hemoglobin tetramer. Mutations that alter the internal structure of the globin chains can lead to hemoglobin instability, precipitation, and premature destruction of red blood cells, a condition known as congenital Heinz body hemolytic anemia.[4][5][6]

Heterozygous carriers of unstable hemoglobin variants can present with a wide spectrum of clinical manifestations, ranging from being completely asymptomatic to having a mild or moderate hemolytic anemia.[4][7][8] The clinical severity is often dependent on the degree of instability of the variant hemoglobin. Given the nature of the His→Tyr substitution in Hb Fukuyama, which introduces a bulkier, aromatic residue, it is plausible that this alteration could disrupt the normal folding and stability of the β-globin chain, leading to a clinically significant phenotype in carriers.

Pathophysiology of Unstable Hemoglobins

The primary pathogenic event in individuals with an unstable hemoglobin variant is the precipitation of the abnormal hemoglobin within the erythrocyte. This process is driven by the reduced solubility of the variant globin chain. These precipitates, known as Heinz bodies, can attach to the inner surface of the red blood cell membrane. This attachment leads to increased membrane rigidity and permeability, ultimately resulting in premature destruction of the red blood cell (hemolysis) by the spleen. The clinical presentation of an unstable hemoglobinopathy is therefore a direct consequence of the degree of ineffective erythropoiesis and peripheral hemolysis.

cluster_Gene Molecular Level cluster_Protein Protein Level cluster_Cellular Cellular Level cluster_Clinical Clinical Manifestations HBB_Gene_Mutation HBB Gene Mutation (β77(EF1)His→Tyr) Unstable_Beta_Globin Unstable β-Globin Chain HBB_Gene_Mutation->Unstable_Beta_Globin Transcription & Translation Hb_Precipitation Hemoglobin Precipitation (Heinz Bodies) Unstable_Beta_Globin->Hb_Precipitation Reduced Solubility RBC_Damage Red Blood Cell Membrane Damage Hb_Precipitation->RBC_Damage Attachment to Membrane Hemolysis Premature RBC Destruction (Hemolysis) RBC_Damage->Hemolysis Increased Rigidity & Splenic Clearance Anemia Hemolytic Anemia Hemolysis->Anemia Symptoms Potential Clinical Symptoms (Jaundice, Splenomegaly, etc.) Anemia->Symptoms

Pathophysiology of Unstable Hemoglobin

Potential Clinical and Hematological Presentation in Carriers

While specific reports on the clinical symptoms of this compound carriers are not available, the expected phenotype can be inferred from the general characteristics of heterozygous carriers of other unstable β-globin variants.[4][5]

Potential Clinical Symptoms:

  • Asymptomatic: Many carriers of unstable hemoglobins may be clinically asymptomatic.

  • Mild to Moderate Anemia: Some individuals may experience a mild, chronic hemolytic anemia.[4]

  • Jaundice: Intermittent or chronic mild jaundice due to increased bilirubin from hemolysis may be present.

  • Splenomegaly: Enlargement of the spleen is a common finding in individuals with chronic hemolysis.[4]

  • Exacerbation by Oxidative Stress: Hemolytic episodes can be triggered by infections or exposure to certain drugs that induce oxidative stress.

Data Presentation: Expected Hematological Parameters in Hb Fukuyama Carriers

The following table summarizes the anticipated hematological findings in a heterozygous carrier of this compound, based on the known effects of unstable hemoglobins. Actual values can vary depending on the degree of instability and the individual's compensatory response.

ParameterExpected FindingRationale
Hemoglobin (Hb) Normal to slightly decreasedReflects the balance between hemolysis and bone marrow compensation.[4]
Mean Corpuscular Volume (MCV) Normal to slightly decreasedGenerally normocytic, but can be microcytic in some cases.
Mean Corpuscular Hemoglobin (MCH) Normal to slightly decreasedMay be reduced due to loss of hemoglobin from Heinz body "pitting".[4]
Reticulocyte Count IncreasedA hallmark of hemolysis, indicating a compensatory increase in red blood cell production.[4]
Peripheral Blood Smear Anisopoikilocytosis, polychromasia, basophilic stippling, "bite" cellsThese findings are characteristic of hemolysis and splenic processing of abnormal red cells.[4][9]
Heinz Body Stain Positive (especially after splenectomy)Heinz bodies are intracellular precipitates of denatured hemoglobin.[4]
Unconjugated Bilirubin Normal to slightly increasedA product of heme catabolism, elevated in hemolysis.[4]
Haptoglobin Decreased to absentBinds free hemoglobin in the plasma; consumed during hemolysis.[4]
Lactate Dehydrogenase (LDH) IncreasedAn intracellular enzyme released during red blood cell lysis.[4]

Experimental Protocols for Identification and Characterization

The identification of this compound and other hemoglobin variants relies on a multi-step diagnostic approach.

CBC Complete Blood Count (CBC) & Peripheral Smear Suspicion Suspicion of Hemoglobinopathy CBC->Suspicion Anemia, Abnormal RBC Morphology Hemoglobin_Analysis Hemoglobin Analysis (Electrophoresis/HPLC) Unstable_Hb_Tests Unstable Hemoglobin Tests (e.g., Isopropanol Precipitation) Hemoglobin_Analysis->Unstable_Hb_Tests Abnormal Band or Normal Pattern with Signs of Hemolysis Suspicion->Hemoglobin_Analysis DNA_Analysis DNA Analysis (HBB Gene Sequencing) Unstable_Hb_Tests->DNA_Analysis Positive Result Definitive_Diagnosis Definitive Diagnosis of Hb Fukuyama Carrier DNA_Analysis->Definitive_Diagnosis

Diagnostic Workflow for Hemoglobin Variants
Cellulose Acetate Electrophoresis

  • Principle: This technique separates hemoglobin variants based on their net electrical charge at an alkaline pH (typically 8.4-8.6).[10][11][12] Hemoglobin, being a protein, has a charge determined by its amino acid composition. At an alkaline pH, hemoglobin is negatively charged and migrates towards the anode.[11][12] A substitution of a charged or polar amino acid can alter the overall charge and thus the electrophoretic mobility.

  • Methodology:

    • A red blood cell hemolysate is prepared from a whole blood sample.

    • The hemolysate is applied to a cellulose acetate membrane.[13]

    • The membrane is placed in an electrophoresis chamber containing an alkaline buffer.[13]

    • An electric current is applied, causing the hemoglobins to migrate.[13]

    • After a set time, the membrane is stained to visualize the hemoglobin bands. The position of the bands is compared to that of known hemoglobin standards.

Isoelectric Focusing (IEF)
  • Principle: IEF is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI) – the pH at which a protein has no net charge.[14] Proteins migrate through a pH gradient until they reach the point where their net charge is zero, at which they stop moving.[14] IEF offers superior resolution compared to traditional electrophoresis.[15]

  • Methodology:

    • A red blood cell hemolysate is applied to a gel (e.g., polyacrylamide or agarose) containing a stable pH gradient.[14]

    • An electric field is applied across the gel.

    • Hemoglobin molecules migrate to their respective pI, forming sharp, focused bands.

    • The banding pattern is compared to known standards for identification.

DNA Sequencing of the β-Globin Gene (HBB)
  • Principle: This is the definitive method for identifying the specific mutation causing a hemoglobin variant. It involves determining the exact nucleotide sequence of the HBB gene and comparing it to the reference sequence.[16][17][18]

  • Methodology:

    • Genomic DNA is extracted from the patient's whole blood.

    • The β-globin gene (HBB) is amplified using the polymerase chain reaction (PCR).[18]

    • The amplified DNA is then sequenced using methods such as Sanger sequencing or next-generation sequencing.[18][19]

    • The resulting sequence is analyzed to identify any mutations, such as the C to T substitution at codon 77 that results in the His→Tyr change of Hb Fukuyama.

Implications for Drug Development

While carriers of Hb Fukuyama may often be asymptomatic, the potential for underlying chronic hemolysis and susceptibility to oxidative stress are important considerations in a drug development context. Preclinical and clinical studies should consider the following:

  • Patient Screening: In clinical trials for drugs that may induce oxidative stress, screening for underlying hemoglobinopathies, including unstable variants, may be warranted.

  • Pharmacokinetics and Pharmacodynamics: The altered red blood cell turnover in individuals with chronic hemolysis could potentially impact the pharmacokinetics and pharmacodynamics of certain drugs.

  • Safety Profile: Drugs with known hemolytic potential should be used with caution in individuals who may be carriers of unstable hemoglobins.

Conclusion

This compound is a rare β-globin variant that, based on the principles of unstable hemoglobins, has the potential to cause clinical symptoms in heterozygous carriers. While specific data are lacking, researchers and clinicians should be aware of the possibility of a mild to moderate congenital hemolytic anemia in these individuals. The diagnostic workflow for hemoglobinopathies, culminating in HBB gene sequencing, is essential for the definitive identification of this and other rare variants. Further research into the prevalence and clinical presentation of Hb Fukuyama carriers is needed to fully understand its clinical significance.

References

Methodological & Application

Application Note and Protocol: Isoelectric Focusing of Hemoglobin Fukuyama

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin (Hb) is a tetrameric protein responsible for oxygen transport in the blood.[1] Numerous genetic variants of hemoglobin have been identified, some of which can lead to clinical manifestations of varying severity. Hemoglobin Fukuyama is a rare variant characterized by a substitution of histidine with tyrosine at position 77 of the β-globin chain (β77(EF1)His→Tyr).[2][3] Accurate identification and characterization of such variants are crucial for clinical diagnosis, genetic counseling, and research into hemoglobinopathies.

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge.[4] This method is particularly well-suited for the analysis of hemoglobin variants, as single amino acid substitutions can alter the pI of the protein, allowing for their separation and identification.[4] This application note provides a detailed protocol for the isoelectric focusing of this compound and other common hemoglobin variants.

Principle of Isoelectric Focusing

IEF utilizes a stable pH gradient established in a gel matrix. When a protein mixture is applied to the gel and an electric field is imposed, proteins migrate towards the electrode with the opposite charge. As a protein moves through the pH gradient, its net charge changes. Migration ceases when the protein reaches the point in the pH gradient that corresponds to its isoelectric point (pI).[5] At this location, the protein has no net charge and will no longer move in the electric field, resulting in a sharp, focused band.

Data Presentation

The isoelectric points of various hemoglobin variants are summarized in the table below. It is important to note that the specific pI for this compound has not been definitively reported in the literature. However, based on the substitution of a basic amino acid (Histidine, pI ~7.6) with a neutral, aromatic amino acid (Tyrosine, pI ~5.7), it is predicted that this compound will have a lower isoelectric point (be more acidic) than normal Hemoglobin A (HbA).

Hemoglobin VariantMutationReported/Predicted Isoelectric Point (pI)
Hemoglobin A (HbA) Normal Adult Hemoglobin~7.0[6]
Hemoglobin F (HbF) Normal Fetal Hemoglobin~7.0
Hemoglobin S (HbS) β6(A3)Glu→Val~7.2
Hemoglobin C (HbC) β6(A3)Glu→Lys~7.4
Hemoglobin E (HbE) β26(B8)Glu→Lys~7.5
This compound β77(EF1)His→TyrPredicted: ~6.8 - 6.9

Experimental Protocol

This protocol describes the isoelectric focusing of hemoglobin variants using a precast agarose gel system.

Materials
  • Whole blood collected in EDTA tubes

  • Hb Elution Solution (provided with IEF gel kit or prepared in-house)

  • Precast IEF Agarose Gels (e.g., pH 6-8 range)[5][7]

  • IEF Electrophoresis System

  • Power Supply

  • Staining Solution (e.g., PhastGel Blue R)

  • Destaining Solution (e.g., methanol/acetic acid solution)

  • Densitometer (optional, for quantitative analysis)

  • Hemoglobin controls (containing known variants like HbA, HbF, HbS, HbC)

Sample Preparation: Hemolysate
  • Pipette 5 µL of packed red blood cells into a microcentrifuge tube.

  • Add 50 µL of Hb Elution Solution.

  • Vortex the tube vigorously for 10-15 seconds to ensure complete lysis of the red blood cells.

  • Allow the mixture to stand for at least 10 minutes at room temperature to ensure complete hemoglobin extraction.

  • Centrifuge the tube at 10,000 x g for 5 minutes to pellet the cell debris.

  • The supernatant, containing the hemoglobin, is the hemolysate. Carefully collect the supernatant for analysis.

Isoelectric Focusing Procedure
  • Gel Preparation: Carefully place the precast IEF gel onto the cooling plate of the electrophoresis unit. Ensure there are no air bubbles trapped between the gel and the plate.

  • Electrode Soaking: Soak the electrode wicks in the appropriate anode and cathode solutions as specified by the gel manufacturer.

  • Electrode Placement: Place the soaked electrode wicks onto the gel at the designated anode and cathode positions.

  • Sample Application: Apply 5-10 µL of the prepared hemolysate and hemoglobin controls to the sample application wells or onto a sample applicator strip.

  • Electrophoresis:

    • Place the lid on the electrophoresis unit and connect the power supply.

    • Run the electrophoresis according to the manufacturer's instructions. A typical run might involve a pre-focusing step followed by the main focusing run at a constant voltage. (e.g., Pre-focus at 700V for 10 minutes, followed by focusing at 1500V for 60 minutes).

  • Gel Staining and Destaining:

    • After electrophoresis, carefully remove the gel from the unit.

    • Immerse the gel in the staining solution for the recommended time (e.g., 10-15 minutes).

    • Transfer the gel to the destaining solution and agitate gently until the background is clear and the hemoglobin bands are sharp and distinct.

  • Analysis:

    • Visually inspect the gel and compare the migration pattern of the unknown sample to the hemoglobin controls.

    • For quantitative analysis, the gel can be scanned using a densitometer to determine the relative percentages of each hemoglobin variant.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isoelectric focusing protocol for this compound.

Hemoglobin_IEF_Workflow cluster_prep Sample Preparation cluster_ief Isoelectric Focusing cluster_analysis Data Analysis Blood_Sample Whole Blood Sample Packed_RBCs Packed Red Blood Cells Blood_Sample->Packed_RBCs Lysis Lysis & Hemoglobin Extraction Packed_RBCs->Lysis Centrifugation Centrifugation Lysis->Centrifugation Hemolysate Hemolysate (Supernatant) Centrifugation->Hemolysate Sample_Application Sample Application to IEF Gel Hemolysate->Sample_Application Electrophoresis Electrophoresis (Focusing) Sample_Application->Electrophoresis Staining Gel Staining Electrophoresis->Staining Destaining Gel Destaining Staining->Destaining Analysis Band Analysis & Comparison Destaining->Analysis Quantification Densitometry (Optional) Analysis->Quantification

Caption: Workflow for Hemoglobin Isoelectric Focusing.

Logical Relationship of IEF Principles

The following diagram outlines the logical relationship between the key principles of isoelectric focusing.

IEF_Principles cluster_components System Components cluster_process Focusing Process cluster_result Outcome pH_Gradient Stable pH Gradient in Gel Migration Protein Migrates Based on Net Charge pH_Gradient->Migration Electric_Field Applied Electric Field Electric_Field->Migration Protein_Sample Protein Sample (Hemoglobin) Protein_Sample->Migration Charge_Change Net Charge Changes Along pH Gradient Migration->Charge_Change Equilibrium Migration Stops at pI (Net Charge = 0) Charge_Change->Equilibrium Focused_Bands Sharp, Focused Protein Bands Equilibrium->Focused_Bands Separation Separation Based on pI Focused_Bands->Separation

Caption: Principles of Isoelectric Focusing.

Conclusion

Isoelectric focusing is a powerful and high-resolution technique for the separation and identification of hemoglobin variants. The protocol described in this application note provides a reliable method for the analysis of this compound and other hemoglobinopathies. While the precise isoelectric point of this compound requires experimental determination, the provided information and protocol offer a solid foundation for its characterization in a research or clinical setting.

References

Application Notes and Protocols for the Identification of Hemoglobin Fukuyama by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the identification and characterization of Hemoglobin (Hb) Fukuyama using High-Performance Liquid Chromatography (HPLC).

Introduction

Hemoglobin Fukuyama is a rare, abnormal hemoglobin variant resulting from a missense mutation in the β-globin gene (HBB:c.232C>T), leading to a substitution at position β77 (EF1) of His>Tyr.[1] While initially discovered in a Japanese individual, it has since been identified in other populations, including a recent first report in China.[1][2][3] Accurate identification of Hb Fukuyama is crucial for diagnosis, genetic counseling, and understanding its clinical implications, which can include microcytic hypochromic anemia.[1] Cation-exchange HPLC is a widely used, reliable, and reproducible method for the presumptive identification of hemoglobin variants.[4][5][6]

Principle of HPLC for Hemoglobin Variant Analysis

Cation-exchange HPLC separates hemoglobin variants based on their ionic interactions with a negatively charged stationary phase. A buffer gradient of increasing ionic strength is passed through the column, and different hemoglobins elute at characteristic retention times based on their net charge.[6][7] The Bio-Rad Variant II Hemoglobin Testing System is a commonly used automated platform for this purpose.[4][5][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the identification of this compound.

ParameterValueReference
Retention Time (Bio-Rad Variant II) 1.68–1.78 min[4][5]
Percentage of Total Hemoglobin ~14.1% (in a heterozygous individual)[1]
Associated Hematological Findings Microcytic hypochromic anemia[1]
   Hemoglobin (Hb) Level64 g/L[1]
   Mean Corpuscular Volume (MCV)71.5 fL[1]
   Mean Corpuscular Hemoglobin (MCH)21.5 pg[1]

Experimental Protocol: Identification of Hb Fukuyama by HPLC

This protocol is based on the general procedure for hemoglobin variant analysis using the Bio-Rad Variant II HPLC system.

4.1. Materials and Reagents

  • Bio-Rad Variant II Hemoglobin Testing System[9]

  • Bio-Rad Variant II β-Thalassemia Short Program Reagent Kit

  • Whole blood samples collected in EDTA-containing tubes

  • Calibrators and controls provided by the manufacturer

4.2. Sample Preparation

No manual sample preparation is required for the Bio-Rad Variant II system. The automated sampling station handles sample aspiration, dilution, and injection.[7][9]

4.3. HPLC Analysis

  • System Startup and Quality Control: Power on the Bio-Rad Variant II system and perform daily maintenance and quality control checks as per the manufacturer's instructions. Ensure that the calibrators and controls are within the acceptable ranges.

  • Sample Loading: Place the barcoded primary EDTA whole blood tubes into the sample racks of the VARIANT II Sampling Station (VSS).

  • Initiating the Run: Start the analysis using the Bio-Rad Clinical Data Management (CDM) software. The system will automatically perform the following steps for each sample:

    • Sample aspiration and dilution.

    • Injection of the diluted sample onto the cation-exchange analytical cartridge.

    • Separation of hemoglobin fractions using a programmed buffer gradient of increasing ionic strength.

    • Detection of the eluting hemoglobin fractions by a filter photometer at 415 nm.

  • Data Acquisition and Analysis: The CDM software integrates the raw data and generates a chromatogram for each sample. The software assigns the integrated peaks to manufacturer-defined retention time windows.[4]

4.4. Interpretation of Results

  • Primary Identification: Presumptive identification of this compound is based on its characteristic retention time. On the Bio-Rad Variant II system, Hb Fukuyama is expected to elute within the 1.68–1.78 minute window.[4][5]

  • Quantitative Analysis: The software calculates the percentage of each hemoglobin fraction. For a heterozygous individual, Hb Fukuyama is expected to be approximately 14.1% of the total hemoglobin.[1]

  • Confirmation: Due to the existence of other hemoglobin variants with similar retention times (e.g., Hb Austin and Hb N-Baltimore), confirmatory testing by methods such as DNA sequencing is recommended for a definitive diagnosis.[4][10]

Visualizations

5.1. Experimental Workflow for this compound Identification

Hemoglobin_Variant_Identification_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Whole Blood Sample (EDTA tube) AutomatedDilution Automated Dilution & Injection (Bio-Rad Variant II) SampleCollection->AutomatedDilution HPLC Cation-Exchange HPLC Separation AutomatedDilution->HPLC Detection Photometric Detection (415 nm) HPLC->Detection DataAnalysis Chromatogram Generation & Peak Integration Detection->DataAnalysis PresumptiveID Presumptive Identification (Retention Time: 1.68-1.78 min) DataAnalysis->PresumptiveID Confirmation Confirmatory Testing (e.g., DNA Sequencing) PresumptiveID->Confirmation If necessary FinalReport Final Report PresumptiveID->FinalReport Confirmation->FinalReport

Caption: Workflow for Hb Fukuyama Identification.

5.2. Logical Relationship in HPLC-based Hemoglobin Variant Screening

HPLC_Hemoglobin_Screening_Logic Start Patient Sample RunHPLC Perform HPLC Analysis Start->RunHPLC AnalyzeChromatogram Analyze Chromatogram RunHPLC->AnalyzeChromatogram CheckRT Retention Time in 1.68-1.78 min window? AnalyzeChromatogram->CheckRT CheckPercentage Percentage ~14.1%? CheckRT->CheckPercentage Yes OtherVariant Other Hemoglobin Variant or Normal CheckRT->OtherVariant No PresumptiveFukuyama Presumptive Hb Fukuyama CheckPercentage->PresumptiveFukuyama Yes FurtherInvestigation Consider Further Investigation CheckPercentage->FurtherInvestigation No

References

Application Note: A Robust Mass Spectrometry-Based Protocol for the Detection of Hemoglobin Fukuyama

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the detection of Hemoglobin Fukuyama (Hb Fukuyama), a rare hemoglobin variant characterized by a histidine-to-tyrosine substitution at position 77 of the β-globin chain (β77(EF1)His→Tyr)[1][2]. The method utilizes a bottom-up proteomics approach involving enzymatic digestion of whole blood samples followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This protocol is designed for researchers, scientists, and professionals in drug development engaged in the characterization of hemoglobinopathies. The described workflow provides a reliable and specific method for identifying the peptide characteristic of Hb Fukuyama, facilitating research into its prevalence, clinical significance, and potential therapeutic interventions.

Introduction

Hemoglobin variants are genetic alterations in the globin chains of the hemoglobin molecule. While some variants are benign, others can lead to severe hematological disorders known as hemoglobinopathies. Accurate and efficient detection of these variants is crucial for research and clinical studies. This compound is a rare variant of the β-globin chain[1][2]. Mass spectrometry has emerged as a powerful tool for the definitive identification of hemoglobin variants, offering high specificity and sensitivity compared to traditional protein analysis methods.[3][4]

This application note provides a comprehensive protocol for the detection of Hb Fukuyama using a widely accessible LC-MS/MS platform. The methodology is based on the tryptic digestion of hemoglobin, which generates a specific peptide containing the amino acid substitution. This altered peptide can be readily identified by its unique mass-to-charge ratio (m/z) and fragmentation pattern in the mass spectrometer.

Experimental Workflow

The overall experimental workflow for the detection of this compound is depicted in the following diagram. This process begins with sample collection and preparation, followed by enzymatic digestion, LC-MS/MS analysis, and finally, data analysis to identify the signature peptide of the variant.

Hemoglobin_Fukuyama_Detection_Workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Blood_Sample Whole Blood Sample Lysate Red Blood Cell Lysate Blood_Sample->Lysate Lysis & Washing Denaturation Denaturation, Reduction & Alkylation Lysate->Denaturation Digestion Tryptic Digestion Denaturation->Digestion LC_Separation Peptide Separation (Reverse-Phase LC) Digestion->LC_Separation MS_Acquisition Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Acquisition Data_Processing Data Processing & Database Search MS_Acquisition->Data_Processing Variant_Identification Hb Fukuyama Peptide Identification Data_Processing->Variant_Identification

Figure 1: Experimental workflow for this compound detection.

Materials and Methods

Materials
  • Whole blood collected in EDTA tubes

  • Water, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Tris-HCl

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., a quadrupole-time-of-flight or Orbitrap mass spectrometer)

Sample Preparation
  • Red Blood Cell Lysis: Centrifuge 100 µL of whole blood at 2,000 x g for 5 minutes. Discard the plasma and buffy coat. Wash the red blood cell pellet three times with 1 mL of 0.9% saline solution, centrifuging and removing the supernatant after each wash.

  • Hemolysate Preparation: Lyse the washed red blood cells by adding 200 µL of cold, LC-MS grade water. Vortex thoroughly and incubate on ice for 15 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the cell debris. Transfer the supernatant (hemolysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the hemolysate using a standard protein assay (e.g., BCA assay).

Enzymatic Digestion
  • Denaturation and Reduction: In a microcentrifuge tube, combine 50 µg of hemolysate with 8 M urea in 100 mM Tris-HCl (pH 8.5) to a final volume of 50 µL. Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes.

  • Digestion: Dilute the sample 5-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M. Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37 °C overnight (16-18 hours).

  • Reaction Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. Elute the peptides with 50% ACN/0.1% FA and dry them in a vacuum centrifuge.

LC-MS/MS Analysis
  • Peptide Resuspension: Reconstitute the dried peptides in 50 µL of 0.1% formic acid in water.

  • Liquid Chromatography: Inject 5 µL of the peptide solution onto a C18 reverse-phase analytical column. Separate the peptides using a linear gradient of acetonitrile in 0.1% formic acid. A typical gradient might be from 5% to 40% acetonitrile over 60 minutes.

  • Mass Spectrometry: Analyze the eluted peptides using a data-dependent acquisition (DDA) mode. The mass spectrometer should be programmed to acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis.

ParameterValue
Sample Loading
Amount of Digested Protein on Column1 µg
Liquid Chromatography
ColumnC18, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Gradient5-40% B in 60 min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)
Full MS Scan Range (m/z)350-1800
MS Resolution60,000
MS/MS Resolution15,000
TopN (DDA)10
Collision EnergyNormalized Collision Energy (NCE) 28%

Data Analysis

The acquired MS/MS data should be searched against a human protein database (e.g., Swiss-Prot) that includes the sequence of the β-globin chain. The search parameters should be set to include the specific modification corresponding to the His→Tyr substitution at position 77 of the β-globin chain. The expected mass shift for the tryptic peptide containing this mutation is +26.0044 Da (Tyr - His). The identification of the Fukuyama-specific peptide should be confirmed by manual inspection of the MS/MS spectrum to ensure confident fragment ion matching.

Expected Results

A successful analysis will result in the identification of the tryptic peptide from the β-globin chain spanning amino acids 67-95 (VGGH(77)AALDAR). In individuals with this compound, this peptide will be detected with a mass corresponding to the His→Tyr substitution at position 77 (VGGY(77)AALDAR). The high-resolution mass spectrometer will be able to distinguish this mass shift, and the MS/MS fragmentation pattern will confirm the amino acid sequence.

Conclusion

The protocol detailed in this application note provides a reliable and specific method for the detection of this compound using standard LC-MS/MS instrumentation. This bottom-up proteomics approach allows for the unambiguous identification of the characteristic peptide variant. This methodology can be readily adopted by research laboratories for the study of hemoglobinopathies and the development of novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for DNA Sequencing of FKTN and HBB Genes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the identification of genetic variants in two distinct genes: the Fukutin (FKTN) gene, associated with Fukuyama Congenital Muscular Dystrophy (FCMD), and the Hemoglobin Subunit Beta (HBB) gene, which can harbor the "Hemoglobin Fukuyama" variant among other hemoglobinopathies. It is crucial to distinguish between these two clinically and genetically distinct conditions.

Fukuyama Congenital Muscular Dystrophy (FCMD) is an autosomal recessive disorder characterized by muscle weakness, and malformations of the brain and eyes.[1][2] It is caused by mutations in the FKTN gene, which encodes a protein involved in the glycosylation of α-dystroglycan, a key component for muscle and brain development.[1][2]

This compound (Hb Fukuyama) , on the other hand, is a specific variant of the beta-globin chain of hemoglobin, resulting from a point mutation in the HBB gene.[3] Mutations in the HBB gene are responsible for a group of genetic disorders known as hemoglobinopathies, which include beta-thalassemia and sickle cell disease.[4]

These application notes are intended for researchers, scientists, and drug development professionals involved in the genetic analysis of these disorders.

Part 1: Fukuyama Congenital Muscular Dystrophy (FKTN Gene)

Application Notes

Mutations in the FKTN gene lead to a reduction or loss of function of the fukutin protein.[1] Fukutin is a putative glycosyltransferase located in the Golgi apparatus.[2] Its primary role is in the proper glycosylation of α-dystroglycan.[1] Hypoglycosylation of α-dystroglycan disrupts its ability to bind to extracellular matrix proteins, which is essential for maintaining the structural integrity of muscle fibers and for neuronal migration during brain development.[1][5]

DNA sequencing of the FKTN gene is the definitive method for diagnosing FCMD.[6] A variety of mutations have been identified, including missense, nonsense, and splice-site mutations, as well as a common founder mutation in the Japanese population involving a large insertion in the 3' untranslated region.[1][7] Therefore, a comprehensive sequencing strategy covering all exons and flanking intronic regions is recommended.

Experimental Protocols

1. Genomic DNA Extraction:

Genomic DNA should be extracted from peripheral blood leukocytes or other suitable patient samples using a commercially available DNA extraction kit, following the manufacturer's instructions. The quality and quantity of the extracted DNA should be assessed by spectrophotometry and agarose gel electrophoresis.

2. PCR Amplification of FKTN Exons:

Due to the lack of a single, universally cited primer set for the entire FKTN gene in the readily available literature, primers should be designed to amplify all 10 coding exons and their flanking intronic regions. Online primer design tools, such as Primer3Plus, can be used for this purpose, referencing the FKTN gene sequence from a public database (e.g., NCBI Gene ID: 2218).

Table 1: General PCR Conditions for FKTN Gene Amplification

ParameterCondition
Template DNA50-100 ng
Forward Primer10 µM
Reverse Primer10 µM
dNTPs200 µM each
PCR Buffer1X with MgCl₂
Taq DNA Polymerase1-2 units
Total Reaction Volume25-50 µL
Thermocycling Conditions
Initial Denaturation95°C for 5 min
Denaturation95°C for 30 sec
Annealing55-65°C for 30 sec (primer-dependent)
Extension72°C for 1 min/kb
Number of Cycles30-35
Final Extension72°C for 10 min

3. Sanger Sequencing:

The amplified PCR products should be purified to remove unincorporated primers and dNTPs. The purified products are then subjected to Sanger sequencing using the same forward and reverse primers used for amplification. The sequencing reaction products are analyzed on a capillary electrophoresis-based genetic analyzer.

Signaling Pathway and Experimental Workflow

FKTN_Pathway cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane FKTN Fukutin (FKTN) alpha_DG_gly α-Dystroglycan (glycosylated) FKTN->alpha_DG_gly Glycosylation alpha_DG_un α-Dystroglycan (unglycosylated) alpha_DG_un->FKTN beta_DG β-Dystroglycan alpha_DG_gly->beta_DG ECM Extracellular Matrix (Laminin) alpha_DG_gly->ECM Binding Dystrophin Dystrophin beta_DG->Dystrophin Cytoskeleton Cytoskeleton Dystrophin->Cytoskeleton

FCMD_Diagnosis_Workflow Patient_Sample Patient Sample (Blood/Saliva) DNA_Extraction Genomic DNA Extraction Patient_Sample->DNA_Extraction PCR_Amp PCR Amplification of FKTN Exons DNA_Extraction->PCR_Amp Sanger_Seq Sanger Sequencing PCR_Amp->Sanger_Seq Data_Analysis Sequence Data Analysis Sanger_Seq->Data_Analysis Mutation_ID Identification of FKTN Variant Data_Analysis->Mutation_ID

Part 2: this compound (HBB Gene)

Application Notes

The HBB gene provides the instructions for making beta-globin, a subunit of hemoglobin.[4] Hemoglobin, found in red blood cells, is essential for transporting oxygen from the lungs to the rest of the body.[4][8] The "this compound" variant is caused by a specific point mutation in the HBB gene, HBB:c.232C>T, which results in a histidine to tyrosine amino acid substitution at position 77 (His77Tyr).[3]

DNA sequencing of the HBB gene is a standard method for identifying this and other hemoglobin variants that cause hemoglobinopathies.[9] The primers and protocols provided below are designed to amplify and sequence the entire coding region of the HBB gene, thus enabling the detection of the Hb Fukuyama variant as well as other mutations.

Experimental Protocols

1. Genomic DNA Extraction:

As with the FKTN gene, genomic DNA is extracted from a suitable patient sample using a standard commercial kit.

2. PCR Amplification of the HBB Gene:

The following primers have been reported for the amplification of the HBB gene for sequencing.[9][10]

Table 2: PCR and Sequencing Primers for the HBB Gene

Primer NameSequence (5' to 3')Purpose
HBB-F1TCTGGAGACGCAGGAAGAGAPCR Amplification & Sequencing
HBB-R1ACGATCCTGAGACTTCCACACPCR Amplification & Sequencing
HBB-Seq-FGGCAGAGCCAGGTGAGTAGSequencing (alternative)
HBB-Seq-RGCACTGACCTCCCACATTCCSequencing (alternative)

Table 3: PCR Conditions for HBB Gene Amplification

ParameterCondition
Template DNA50-100 ng
Forward Primer (HBB-F1)10 µM
Reverse Primer (HBB-R1)10 µM
dNTPs200 µM each
PCR Buffer1X with MgCl₂
Taq DNA Polymerase1-2 units
Total Reaction Volume25-50 µL
Thermocycling Conditions
Initial Denaturation95°C for 10 min
Denaturation95°C for 30 sec
Annealing58.5°C for 1 min
Extension72°C for 2 min
Number of Cycles35
Final Extension72°C for 10 min

3. Sanger Sequencing:

The protocol for Sanger sequencing is the same as described for the FKTN gene. The amplified and purified PCR product is sequenced using both the forward and reverse amplification primers to ensure high-quality, bidirectional sequence data.

Signaling Pathway and Experimental Workflow

HBB_Function cluster_gene Gene Expression cluster_hemoglobin Hemoglobin Assembly cluster_transport Oxygen Transport HBB_gene HBB Gene beta_globin β-globin protein HBB_gene->beta_globin Transcription & Translation Hemoglobin Hemoglobin (α2β2) beta_globin->Hemoglobin alpha_globin α-globin protein alpha_globin->Hemoglobin heme Heme group heme->Hemoglobin Lungs Lungs (High O₂) Hemoglobin->Lungs Binds O₂ Tissues Tissues (Low O₂) Lungs->Tissues Transport in RBCs Tissues->Hemoglobin Releases O₂

HBB_Sequencing_Workflow Patient_Sample Patient Sample (Blood) DNA_Extraction Genomic DNA Extraction Patient_Sample->DNA_Extraction PCR_Amp PCR Amplification of HBB Gene DNA_Extraction->PCR_Amp Sanger_Seq Bidirectional Sanger Sequencing PCR_Amp->Sanger_Seq Sequence_Analysis Sequence Alignment and Variant Calling Sanger_Seq->Sequence_Analysis Variant_Confirmation Confirmation of Hb Fukuyama Variant Sequence_Analysis->Variant_Confirmation

References

differentiating hemoglobin Fukuyama from other beta-chain variants by electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Distinguishing Hemoglobin Fukuyama from other beta-chain variants requires a multi-modal electrophoretic approach due to its near-identical mobility to Hemoglobin A in standard alkaline electrophoresis. This document provides detailed protocols and comparative data to aid researchers, scientists, and drug development professionals in the accurate identification of this rare hemoglobin variant.

Hemoglobin (Hb) Fukuyama is a structurally abnormal beta-chain variant resulting from a missense mutation at codon 77, where histidine is replaced by tyrosine (β77(EF1)His→Tyr).[1][2] This substitution results in a hemoglobin tetramer with an electrical charge that is remarkably similar to that of normal adult Hemoglobin (HbA) at an alkaline pH. Consequently, conventional cellulose acetate electrophoresis at pH 8.4-8.6 fails to resolve Hb Fukuyama from HbA, presenting a diagnostic challenge.[3] This necessitates the use of higher resolution techniques such as isoelectric focusing (IEF) and capillary electrophoresis (CE), which separate hemoglobins based on their isoelectric points (pI) and charge-to-mass ratios, respectively.

Comparative Electrophoretic Data of Beta-Chain Variants

The following tables summarize the expected electrophoretic behavior of this compound in comparison to other common and co-migrating beta-chain hemoglobin variants across different platforms.

Table 1: Relative Electrophoretic Mobility on Cellulose Acetate Agar (Alkaline pH 8.4-8.6)

Hemoglobin VariantAmino Acid SubstitutionRelative Migration Position to HbA
HbA (Normal) -Reference
Hb Fukuyama β77(EF1)His→TyrCo-migrates with HbA
HbS β6(A3)Glu→ValSlower than HbA
HbC β6(A3)Glu→LysSlower than HbS
HbE β26(B8)Glu→LysCo-migrates with HbC
HbD-Punjab β121(GH4)Glu→GlnCo-migrates with HbS
HbG-Philadelphia α68(E17)Asn→LysCo-migrates with HbS
Other 'Silent' Variants VariousOften co-migrate with HbA

Table 2: Relative Migration on Citrate Agar Electrophoresis (Acid pH 6.0-6.2)

Hemoglobin VariantRelative Migration Position
HbA (Normal) Migrates toward the anode
Hb Fukuyama Expected to migrate with HbA
HbS Migrates toward the cathode, separating from HbD
HbC Migrates toward the cathode, slower than HbS
HbE Migrates with HbA
HbD-Punjab Migrates with HbA
HbG-Philadelphia Migrates with HbA

Table 3: Isoelectric Point (pI) for High-Resolution Techniques (IEF and CE)

Hemoglobin VariantIsoelectric Point (pI)Expected Separation from HbA
HbA (Normal) ~6.87Reference
Hb Fukuyama Not definitively reported, but expected to be very close to HbAMinimal but potentially detectable with high-resolution methods
HbS ~7.09Clearly separated
HbC ~7.12Clearly separated
HbE ~7.0Clearly separated
HbD-Punjab ~6.9Clearly separated

Experimental Protocols

Accurate differentiation of this compound necessitates a sequential analytical approach, starting with a screening method and followed by high-resolution confirmatory techniques.

Sample Preparation: Hemolysate Preparation

A clear hemolysate is essential for sharp electrophoretic bands.

Materials:

  • Whole blood collected in EDTA

  • 0.85% Saline (NaCl) solution

  • Dithiothreitol (DTT) or similar lysing agent

  • Deionized water

  • Centrifuge

Procedure:

  • Centrifuge the whole blood sample at 1,000 x g for 10 minutes.

  • Aspirate and discard the plasma and buffy coat.

  • Wash the red blood cells three times by resuspending the pellet in 10 volumes of 0.85% saline, centrifuging at 1,000 x g for 10 minutes after each wash, and discarding the supernatant.

  • After the final wash, lyse the packed red cells by adding 1.5 volumes of deionized water containing a lysing agent (e.g., DTT).

  • Vortex vigorously for 30 seconds and incubate at room temperature for 15 minutes.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the red cell stroma.

  • Carefully collect the clear supernatant (hemolysate) for analysis.

Screening: Cellulose Acetate Electrophoresis (Alkaline pH)

This initial screening method will identify common hemoglobin variants but will not differentiate this compound from HbA.

Materials:

  • Cellulose acetate plates

  • Tris-EDTA-Borate (TEB) buffer, pH 8.4

  • Electrophoresis chamber and power supply

  • Ponceau S staining solution

  • 5% Acetic acid (destaining solution)

  • Hemoglobin controls (e.g., AFSC)

Procedure:

  • Soak the cellulose acetate plate in TEB buffer for at least 10 minutes.

  • Gently blot the plate to remove excess buffer.

  • Apply the prepared hemolysate and hemoglobin controls to the application site on the plate.

  • Place the plate in the electrophoresis chamber with the cellulose acetate side down, ensuring good contact with the buffer-soaked wicks.

  • Perform electrophoresis at 350 V for 25 minutes.

  • After electrophoresis, stain the plate with Ponceau S for 5 minutes.

  • Destain with several washes of 5% acetic acid until the background is clear.

  • Visually inspect the banding patterns.

Confirmatory Analysis: High-Resolution Isoelectric Focusing (IEF)

IEF is a high-resolution technique that separates hemoglobins based on their isoelectric point and is crucial for detecting variants like this compound that have a pI very close to that of HbA.

Materials:

  • Pre-cast IEF polyacrylamide gels with a pH gradient (e.g., pH 6-8)

  • IEF electrophoresis unit

  • Anode and cathode solutions (as per gel manufacturer's instructions)

  • Sample applicator strips

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

Procedure:

  • Place the IEF gel on the cooling plate of the electrophoresis unit.

  • Saturate the electrode wicks with the appropriate anode and cathode solutions and place them on the gel.

  • Apply the hemolysate and controls to the sample applicator strip.

  • Place the applicator strip onto the gel surface.

  • Run the IEF according to the manufacturer's recommended voltage and time parameters, which typically involves a pre-focusing, focusing, and rapid focusing phase.

  • After focusing, fix and stain the gel with Coomassie Brilliant Blue.

  • Destain the gel until the background is clear and the hemoglobin bands are sharp.

  • Analyze the banding pattern, looking for a faint band very close to the main HbA band, which could indicate the presence of this compound.

Visualization of Experimental Workflow and Logic

Differentiating_Hb_Fukuyama cluster_workflow Experimental Workflow cluster_logic Differentiation Logic Sample Whole Blood Sample Hemolysate Hemolysate Preparation Sample->Hemolysate Cellulose_Acetate Cellulose Acetate Electrophoresis (pH 8.4) Hemolysate->Cellulose_Acetate IEF Isoelectric Focusing (pH 6-8) Cellulose_Acetate->IEF If no abnormal bands detected Result_CA Band at HbA position only? Cellulose_Acetate->Result_CA CE Capillary Electrophoresis IEF->CE For higher resolution Result_IEF Single sharp HbA band? IEF->Result_IEF Confirmation Definitive Identification CE->Confirmation Result_CE Single symmetric HbA peak? CE->Result_CE node_yes_ca Yes Result_CA->node_yes_ca node_no_ca No (Other variants present) Result_CA->node_no_ca node_yes_ief Yes (Likely Normal) Result_IEF->node_yes_ief node_no_ief No (Suspect Hb Fukuyama or other silent variant) Result_IEF->node_no_ief node_yes_ce Yes (Likely Normal) Result_CE->node_yes_ce node_no_ce No (Asymmetric peak or shoulder - Confirms variant) Result_CE->node_no_ce node_yes_ca->IEF node_no_ief->CE node_no_ce->Confirmation Hemoglobin_Differentiation_Logic start Patient Sample with Suspected Beta-Chain Variant ca_electro Cellulose Acetate Electrophoresis (pH 8.4) start->ca_electro ca_result Result ca_electro->ca_result common_variant Common Variant Detected (e.g., S, C) ca_result->common_variant Abnormal band present no_abnormal_band No Abnormal Band (Co-migration with HbA) ca_result->no_abnormal_band Only HbA band visible ief_ce High-Resolution Method (IEF or Capillary Electrophoresis) no_abnormal_band->ief_ce ief_ce_result Result ief_ce->ief_ce_result normal_hbA Normal HbA Profile ief_ce_result->normal_hbA No abnormality subtle_abnormality Subtle Abnormality Detected (e.g., shoulder peak, faint band) ief_ce_result->subtle_abnormality Abnormality detected fukuyama_suspected This compound Suspected subtle_abnormality->fukuyama_suspected dna_analysis Confirmation by DNA Sequencing fukuyama_suspected->dna_analysis

References

Application Note: Screening for Hemoglobin Fukuyama using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin Fukuyama is a rare structural variant of the beta-globin chain, resulting from a single nucleotide polymorphism in the HBB gene (HBB:c.232C>T). This genetic alteration leads to a substitution of histidine with tyrosine at position 77 of the β-globin chain[1][2]. While the clinical significance of this compound is not extensively documented, the accurate detection of hemoglobin variants is crucial for diagnosis, genetic counseling, and therapeutic development. Capillary electrophoresis (CE) is a high-resolution, automated technique widely employed for the presumptive identification and quantification of hemoglobin fractions[3][4][5]. This application note provides a detailed protocol for the use of capillary electrophoresis in the screening for this compound.

Principle of Capillary Electrophoresis for Hemoglobin Analysis

Capillary electrophoresis separates hemoglobin variants based on their electrophoretic mobility in a silica capillary filled with a specific buffer. At an alkaline pH, hemoglobin molecules are negatively charged and migrate towards the anode. The separation is influenced by the charge-to-mass ratio of the hemoglobin variants. The substitution of amino acids, as seen in this compound, alters the overall charge of the protein, leading to a different migration time compared to normal adult hemoglobin (HbA). The high resolving power of CE allows for the differentiation of various hemoglobin variants, including the potential identification of rare variants like this compound[3][6][7].

Predicted Migration of this compound

The amino acid substitution in this compound (Histidine → Tyrosine) results in a change in the local charge of the β-globin chain. At the alkaline pH of the separation buffer (typically around 9.4), this substitution is expected to cause a slight anodal shift in migration relative to HbA. This is because histidine, a basic amino acid, is replaced by the less basic tyrosine. Therefore, this compound is predicted to migrate anodally to HbA, in a region where other fast-moving hemoglobin variants are found. The precise migration zone would need to be confirmed by sequencing the variant and running it on a CE system.

Data Presentation

The following table summarizes the expected quantitative data for normal hemoglobin fractions and provides a predicted migration zone for this compound based on the principles of capillary electrophoresis.

Hemoglobin FractionNormal Range (%)Predicted Migration Zone for Hb Fukuyama
HbA95.8 - 97.8-
HbA22.2 - 3.2-
HbF< 2.0-
Hb Fukuyama Not ApplicableZone 10-12 (Anodal to HbA)

Note: The predicted migration zone is an estimation and requires experimental verification.

The table below presents a comparative view of the migration patterns of common hemoglobin variants in capillary electrophoresis, which can aid in the presumptive identification of this compound.

Hemoglobin VariantTypical Migration Zone (Sebia Capillarys)
HbCZone 1
HbEZone 2
HbSZone 4
HbDZone 5
HbFZone 7
HbAZone 9
Hb Fukuyama (Predicted) Zone 10-12
HbJZone 12
HbHZone 14
Hb Bart'sZone 15

Experimental Protocol

This protocol is a general guideline and may need to be adapted based on the specific capillary electrophoresis system and reagents used.

1. Sample Preparation:

  • Collect whole blood samples in EDTA-containing tubes.

  • Samples can be stored at 2-8°C for up to one week before analysis.

  • Gently mix the blood sample by inversion before processing.

  • Prepare a hemolysate by diluting the whole blood with the hemolysing solution provided by the CE manufacturer. A typical dilution is 1:100.

  • Vortex the diluted sample for 5-10 seconds to ensure complete hemolysis.

2. Instrumentation and Reagents:

  • Automated capillary electrophoresis system (e.g., Sebia Capillarys, Beckman Coulter P/ACE MDQ).

  • Hemoglobin analysis kit from the manufacturer, including:

    • Alkaline buffer (e.g., pH 9.4)

    • Hemolysing solution

    • Wash solutions

    • Capillaries

  • Control samples containing known hemoglobin variants.

3. Capillary Electrophoresis Procedure:

  • Perform daily and weekly maintenance of the CE instrument as per the manufacturer's instructions.

  • Prime the system with the appropriate buffers and wash solutions.

  • Load the prepared hemolysates and control samples into the instrument's autosampler.

  • Initiate the separation program for hemoglobin analysis. The typical run time is around 8-10 minutes per sample.

  • Hemoglobin fractions are detected at a wavelength of 415 nm.

4. Data Analysis and Interpretation:

  • The electropherogram will show peaks corresponding to different hemoglobin fractions.

  • The software will automatically quantify the percentage of each major hemoglobin peak (HbA, HbA2, HbF).

  • Identify any abnormal peaks by comparing their migration times or zones to the control samples and the known migration patterns of hemoglobin variants.

  • A peak migrating anodally to HbA, in the predicted zone for this compound, should be considered for further investigation.

  • Presumptive identification of this compound should be confirmed by a secondary method, such as DNA sequencing of the HBB gene.

Visualizations

Experimental_Workflow cluster_pre_analytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-analytical Phase Sample_Collection Whole Blood Collection (EDTA) Hemolysate_Preparation Hemolysate Preparation Sample_Collection->Hemolysate_Preparation CE_Instrument Capillary Electrophoresis Instrument Separation Separation of Hb Variants CE_Instrument->Separation Detection Detection at 415 nm Separation->Detection Data_Analysis Electropherogram Analysis Detection->Data_Analysis Variant_Identification Presumptive Identification Data_Analysis->Variant_Identification Confirmation Confirmatory Testing (DNA Sequencing) Variant_Identification->Confirmation

Figure 1. Experimental workflow for this compound screening.

Hemoglobin_Separation_Principle Anode Anode (+) Cathode Cathode (-) HbC HbC Cathode->HbC HbA HbA HbFukuyama Hb Fukuyama (Predicted) HbA->HbFukuyama HbFukuyama->Anode HbS HbS HbS->HbA HbC->HbS

Figure 2. Principle of hemoglobin separation by capillary electrophoresis.

References

Application of Structural Modeling to Hemoglobin Fukuyama Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin Fukuyama is a rare variant of human hemoglobin characterized by a histidine to tyrosine substitution at position 77 of the β-globin chain (β77(EF1)His→Tyr).[1] Initially discovered in individuals of Japanese and Indonesian descent, its precise structural and functional consequences have not been extensively documented.[1][2][3] This application note provides a comprehensive guide for researchers on how to apply structural modeling techniques, in conjunction with established experimental protocols, to elucidate the molecular effects of this mutation. Understanding these effects is crucial for predicting potential clinical phenotypes and for the rational design of therapeutic strategies for hemoglobinopathies.

This document outlines the necessary experimental workflows for expressing, purifying, and characterizing this compound, and details the computational methods to model its structure and predict its stability and oxygen-binding properties.

Data Presentation

To systematically evaluate the impact of the β77 His→Tyr mutation, experimental and computational data should be organized for clear comparison. Below are template tables for presenting key quantitative findings.

Table 1: Oxygen Binding Affinity of Hemoglobin A vs. This compound

Hemoglobin TypeP50 (mmHg)Hill Coefficient (n)Bohr Effect (ΔlogP50/ΔpH)
Hemoglobin A (Wild-Type)26.72.8-0.5
This compound (Predicted)[Predicted Value][Predicted Value][Predicted Value]
This compound (Experimental)[Experimental Value][Experimental Value][Experimental Value]

P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated.[4][5] A lower P50 indicates higher oxygen affinity.[4][6]

Table 2: Stability of Hemoglobin A vs. This compound

Hemoglobin TypeUnfolding Temperature (Tm, °C)Isopropanol Precipitation Time (min)In Silico ΔΔG (kcal/mol)
Hemoglobin A (Wild-Type)Baseline> 600
This compound (Predicted)[Predicted Value][Predicted Value][Predicted Value]
This compound (Experimental)[Experimental Value][Experimental Value]N/A

ΔΔG represents the predicted change in protein stability upon mutation. A positive value suggests destabilization.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant this compound

This protocol describes the generation of sufficient quantities of this compound for functional and structural analysis.

  • Site-Directed Mutagenesis:

    • Obtain a plasmid containing the human β-globin gene.

    • Introduce the CAC→TAC mutation at codon 77 using a commercially available site-directed mutagenesis kit.

    • Verify the mutation by DNA sequencing.

  • Protein Expression:

    • Co-transform E. coli expression strains (e.g., BL21(DE3)) with the mutated β-globin plasmid and a plasmid containing the human α-globin gene and α-hemoglobin stabilizing protein (AHSP).

    • Grow the bacterial culture in Terrific Broth at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.2 mM IPTG and supplement the medium with δ-aminolevulinic acid (a heme precursor).

    • Continue incubation at 28°C for 16-18 hours.

  • Purification:

    • Harvest the cells by centrifugation and lyse them using sonication in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Purify the hemoglobin tetramer using a multi-step chromatography process, typically involving ion-exchange (e.g., DEAE-sepharose) and size-exclusion chromatography.

    • Assess purity by SDS-PAGE and native PAGE.

Protocol 2: Determination of Oxygen Dissociation Curves

This protocol outlines the measurement of oxygen binding affinity.

  • Sample Preparation:

    • Prepare purified hemoglobin solutions (both wild-type and Fukuyama variant) at a concentration of approximately 0.5 mM in a buffered solution (e.g., 0.1 M HEPES, pH 7.4) containing an anti-oxidizing system.

  • Measurement:

    • Use a spectrophotometric method coupled with a gas-exchange tonometer or a high-throughput microplate reader-based system.

    • Deoxygenate the hemoglobin solution by bubbling with nitrogen gas.

    • Gradually introduce oxygen in known increments and record the corresponding absorbance changes at specific wavelengths (e.g., 560 nm and 576 nm).

    • Alternatively, use a polarographic method with a Clark oxygen electrode to measure the decrease in oxygen partial pressure as it binds to deoxygenated hemoglobin.

  • Data Analysis:

    • Calculate the fractional saturation of hemoglobin at each oxygen partial pressure.

    • Plot the fractional saturation against the partial pressure of oxygen to generate the oxygen dissociation curve.

    • Determine the P50 and the Hill coefficient by fitting the data to the Hill equation.[7]

Protocol 3: Assessment of Hemoglobin Stability

This protocol describes methods to evaluate the stability of the this compound variant.

  • Heat Stability Test:

    • Prepare solutions of oxyhemoglobin A and oxythis compound in a phosphate buffer (pH 7.4).

    • Incubate the solutions at 50°C in a water bath.

    • At regular intervals (e.g., every 15 minutes), remove aliquots and centrifuge to pellet any precipitated hemoglobin.

    • Measure the absorbance of the supernatant to quantify the amount of soluble hemoglobin remaining.

    • A higher rate of precipitation indicates lower stability.

  • Isopropanol Stability Test:

    • Add a buffered hemoglobin solution to a 17% isopropanol solution (pH 7.4).

    • Incubate the mixture at 37°C.

    • Observe the time at which precipitation becomes visible. Unstable hemoglobins will precipitate more rapidly than stable hemoglobins.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Protein Expression & Purification cluster_analysis Biophysical & In Silico Analysis mutagenesis Site-Directed Mutagenesis (HBB gene, His77Tyr) sequencing DNA Sequencing Verification mutagenesis->sequencing expression Recombinant Expression in E. coli sequencing->expression purification Chromatographic Purification expression->purification oxygen_assay Oxygen Binding Assay (P50, Hill Coefficient) purification->oxygen_assay stability_assay Stability Assays (Heat, Isopropanol) purification->stability_assay modeling Structural Modeling (MD Simulations) purification->modeling data_analysis Data Analysis & Interpretation oxygen_assay->data_analysis stability_assay->data_analysis modeling->data_analysis

Caption: Workflow for the characterization of this compound.

structural_modeling_logic cluster_input Input Data cluster_modeling Computational Modeling cluster_output Predicted Outcomes pdb PDB Structure of Human Hemoglobin homology Homology Modeling (if necessary) pdb->homology mutation His77Tyr Mutation (in silico) mutation->homology md_simulation Molecular Dynamics Simulations homology->md_simulation stability Protein Stability (ΔΔG) md_simulation->stability dynamics Conformational Dynamics md_simulation->dynamics interactions Subunit & Heme Interactions md_simulation->interactions oxygen_path Oxygen Diffusion Pathway md_simulation->oxygen_path

Caption: Logic diagram for structural modeling of this compound.

Application of Structural Modeling

Structural modeling provides a powerful in silico approach to predict the functional consequences of the His77Tyr mutation in this compound.

Protocol 4: Homology Modeling and Molecular Dynamics Simulations
  • Model Building:

    • Obtain the crystal structure of wild-type human hemoglobin (HbA) from the Protein Data Bank (e.g., PDB ID: 1A3N).

    • Use software such as SWISS-MODEL or Modeller to introduce the His77Tyr mutation into the β-globin chains.

    • Perform energy minimization of the resulting this compound model to relieve any steric clashes.

  • Molecular Dynamics (MD) Simulations:

    • Prepare both the wild-type and mutant hemoglobin structures for MD simulations using a force field such as CHARMM or AMBER.

    • Solvate each protein in a water box with appropriate ions to neutralize the system.

    • Perform an equilibration protocol, gradually heating the system to physiological temperature (310 K) and equilibrating the pressure.

    • Run production MD simulations for an extended period (e.g., >100 nanoseconds) for both structures in both the deoxy and oxy states.

  • Analysis of MD Trajectories:

    • Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): Calculate RMSD to assess the overall stability of the protein structure over time and RMSF to identify regions with altered flexibility due to the mutation.

    • Hydrogen Bond Analysis: Analyze changes in the hydrogen bond network, particularly around the mutation site and at the α1β2 interface, which is critical for the T-to-R state transition.

    • Principal Component Analysis (PCA): Use PCA to identify the dominant modes of motion and determine if the mutation alters the collective dynamics of the protein.

    • Binding Pocket Analysis: Analyze the geometry and volume of the heme pocket and the oxygen diffusion pathway to predict changes in oxygen binding and release kinetics.

    • Free Energy Calculations: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate the change in binding free energy of the subunits and to predict the impact of the mutation on protein stability (ΔΔG).

Expected Outcomes and Interpretation

The substitution of histidine with tyrosine at position β77 introduces a bulkier, aromatic side chain. This may lead to several structural and functional consequences:

  • Altered Subunit Interactions: The β77 residue is located in the EF corner, a region that can influence the heme pocket and the interface between subunits. The larger tyrosine residue may cause steric hindrance, potentially altering the quaternary structure and the allosteric transition between the T (tense) and R (relaxed) states.

  • Changes in Oxygen Affinity: Alterations in the allosteric transition can directly impact oxygen affinity. Structural modeling can predict whether the mutation favors the high-affinity R state (leading to a lower P50) or the low-affinity T state (higher P50).

  • Impact on Stability: The introduction of a new residue may disrupt local hydrogen bonding networks or create unfavorable steric interactions, potentially leading to decreased protein stability. This can be predicted by in silico ΔΔG calculations and validated by the experimental stability assays.

By integrating the results from these experimental and computational protocols, researchers can gain a comprehensive understanding of the molecular pathology of this compound. This knowledge is essential for predicting its clinical significance and for the development of targeted therapies for this and other hemoglobinopathies.

References

Application Notes and Protocols: Investigating the Bohr Effect in Hemoglobin Fukuyama

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin Fukuyama is a rare hemoglobin variant characterized by a single amino acid substitution in the beta-globin chain: β77(EF1)His→Tyr.[1][2] This alteration in the protein's primary structure can potentially impact its oxygen-binding properties and its response to allosteric effectors, such as protons and carbon dioxide, a phenomenon known as the Bohr effect. The Bohr effect is crucial for efficient oxygen transport, facilitating oxygen release in tissues with high metabolic activity and lower pH.[3][4][5] Understanding the Bohr effect in this compound is essential for elucidating its physiological consequences and for the development of potential therapeutic strategies for related hemoglobinopathies.

These application notes provide a detailed experimental design for comprehensively studying the Bohr effect in this compound. The protocols outlined below describe the necessary steps for expressing and purifying this compound, followed by a robust methodology for determining its oxygen dissociation curves under varying pH conditions.

I. Expression and Purification of Recombinant this compound

A reliable and consistent source of this compound is critical for reproducible experimental results. The following protocol describes the expression of recombinant this compound in E. coli and its subsequent purification.

Experimental Protocol: Recombinant this compound Expression and Purification

StepProcedureDetails
1. Gene Synthesis and Cloning Synthesize the human β-globin gene with the β77(EF1)His→Tyr mutation.Codon-optimize the gene for E. coli expression. Clone the synthesized gene into a suitable expression vector (e.g., pET vector system) containing an N-terminal His-tag for purification. Co-express with a plasmid containing the human α-globin gene.
2. Protein Expression Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at 25°C for 16-18 hours.
3. Cell Lysis and Hemoglobin Extraction Harvest the cells by centrifugation.Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice. Centrifuge the lysate to remove cell debris.
4. Affinity Chromatography Purify the His-tagged hemoglobin tetramer from the soluble lysate using a Ni-NTA affinity column.Load the supernatant onto the column. Wash with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the hemoglobin with a buffer containing a higher concentration of imidazole (e.g., 250 mM).
5. Ion-Exchange Chromatography Further purify the hemoglobin using anion-exchange chromatography (e.g., on a DEAE-Sepharose column).This step helps to remove any remaining contaminants and ensures a highly pure hemoglobin sample.
6. Quality Control Assess the purity and integrity of the purified this compound.Use SDS-PAGE to check for purity and mass spectrometry to confirm the correct molecular weight and the presence of the mutation.

II. Determination of Oxygen Dissociation Curves and the Bohr Effect

The core of this investigation lies in measuring the oxygen-binding affinity of this compound at different pH values. This is achieved by constructing oxygen dissociation curves, which plot the fractional oxygen saturation of hemoglobin against the partial pressure of oxygen (pO2). The Bohr effect is quantified by observing the shift in these curves with changes in pH.

Experimental Protocol: Measurement of Oxygen Dissociation Curves

StepProcedureDetails
1. Sample Preparation Prepare solutions of purified this compound and normal adult hemoglobin (HbA) as a control.The final hemoglobin concentration should be in the range of 50-100 µM in a suitable buffer (e.g., 0.1 M Bis-Tris or HEPES) containing 0.1 M Cl-. Prepare separate samples at different pH values ranging from 6.5 to 8.0 (e.g., 6.8, 7.2, 7.4, 7.8).
2. Deoxygenation Completely deoxygenate the hemoglobin solutions.This can be achieved by gentle bubbling with purified nitrogen gas or by using a chemical oxygen scavenger like sodium dithionite.
3. Oxygenation and Spectral Measurement Gradually introduce oxygen to the deoxygenated hemoglobin solution while monitoring the spectral changes.Use a spectrophotometer to record the absorbance spectrum at each oxygen concentration. The characteristic Soret peak of hemoglobin shifts upon oxygenation.[6][7] A tonometer coupled with a spectrophotometer and an oxygen electrode is the ideal setup.
4. Data Acquisition Record the fractional oxygen saturation (Y) and the corresponding partial pressure of oxygen (pO2).Y can be calculated from the absorbance changes at specific wavelengths (e.g., in the Soret region or the Q-bands). The pO2 is measured directly using the oxygen electrode.
5. Data Analysis Plot Y as a function of pO2 to generate the oxygen dissociation curve.Fit the data to the Hill equation to determine the P50 (the pO2 at which hemoglobin is 50% saturated) and the Hill coefficient (n), which indicates the degree of cooperativity.
6. Quantification of the Bohr Effect Plot the log(P50) against the pH.The slope of this line gives the Bohr coefficient (Δlog(P50)/ΔpH), which is a quantitative measure of the Bohr effect.

III. Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and concise tables to facilitate comparison between this compound and normal Hemoglobin A.

Table 1: Oxygen Binding Properties of this compound and Hemoglobin A at Varying pH

HemoglobinpHP50 (mmHg)Hill Coefficient (n)
Hemoglobin A 6.8
7.2
7.4
7.8
This compound 6.8
7.2
7.4
7.8

Table 2: Bohr Effect in this compound and Hemoglobin A

HemoglobinBohr Coefficient (Δlog(P50)/ΔpH)
Hemoglobin A
This compound

IV. Visualizations

Diagrams are essential for illustrating the experimental workflow and the underlying principles of the Bohr effect.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis HbA Hemoglobin A (Control) Deoxygenation Deoxygenation HbA->Deoxygenation HbF This compound HbF->Deoxygenation Oxygenation Controlled Oxygenation Deoxygenation->Oxygenation Spectro Spectrophotometry Oxygenation->Spectro pO2_measure pO2 Measurement Oxygenation->pO2_measure ODC Oxygen Dissociation Curve Spectro->ODC pO2_measure->ODC Hill Hill Plot Analysis ODC->Hill P50_n Determine P50 & n Hill->P50_n Bohr_Plot log(P50) vs. pH Plot P50_n->Bohr_Plot Bohr_Coeff Calculate Bohr Coefficient Bohr_Plot->Bohr_Coeff

Caption: Experimental workflow for studying the Bohr effect.

Bohr_Effect_Pathway cluster_tissue In Tissues (High CO2, Low pH) cluster_lungs In Lungs (Low CO2, High pH) High_CO2 Increased CO2 Low_pH Decreased pH (Increased H+) High_CO2->Low_pH Hb_T_state Stabilization of T-state Hemoglobin Low_pH->Hb_T_state O2_Release Enhanced O2 Release Hb_T_state->O2_Release Low_CO2 Decreased CO2 High_pH Increased pH (Decreased H+) Low_CO2->High_pH Hb_R_state Stabilization of R-state Hemoglobin High_pH->Hb_R_state O2_Uptake Enhanced O2 Uptake Hb_R_state->O2_Uptake

Caption: The physiological mechanism of the Bohr effect.

V. Conclusion

This comprehensive set of application notes and protocols provides a robust framework for the detailed investigation of the Bohr effect in this compound. By following these methodologies, researchers can obtain high-quality, reproducible data to elucidate the functional consequences of the β77(EF1)His→Tyr mutation. This knowledge will contribute to a deeper understanding of hemoglobinopathies and may inform the development of novel therapeutic interventions.

References

Application Notes and Protocols for Measuring 2,3-BPG Binding to Hemoglobin Fukuyama

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin (Hb) is the primary oxygen carrier in the blood, and its affinity for oxygen is finely tuned by allosteric effectors. One of the most important physiological allosteric effectors is 2,3-bisphosphoglycerate (2,3-BPG), which binds to the deoxygenated form of hemoglobin and reduces its oxygen affinity, thereby promoting oxygen release in the tissues.[1] Hemoglobin Fukuyama is a rare hemoglobin variant characterized by a substitution of histidine with tyrosine at position 77 of the beta-globin chain (β77(EF1)His→Tyr).[2] While the β77 residue is not a direct binding site for 2,3-BPG, its location in the EF-helix could potentially influence the conformational changes associated with allosteric regulation.[3]

Understanding the interaction between 2,3-BPG and this compound is crucial for elucidating the pathophysiology of any associated clinical manifestations and for the development of potential therapeutic strategies. These application notes provide detailed protocols for the purification of this compound and for the characterization of its binding to 2,3-BPG using both indirect and direct methodologies.

Principle of 2,3-BPG Binding to Hemoglobin

2,3-BPG binds to a central cavity in the deoxyhemoglobin tetramer, interacting with positively charged amino acid residues of the two beta-globin chains.[4] This binding stabilizes the T (tense) state of hemoglobin, which has a lower affinity for oxygen.[1] The binding of 2,3-BPG shifts the oxygen-hemoglobin dissociation curve to the right, increasing the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). A higher P50 indicates lower oxygen affinity.

The mutation in this compound (β77His→Tyr) is located in the EF-helix, a region that undergoes conformational changes during the T-to-R (relaxed) state transition. While not in direct contact with 2,3-BPG, this substitution could potentially alter the stability of the T-state or the dynamics of the conformational transition, thereby indirectly affecting 2,3-BPG binding and oxygen affinity.

Experimental Techniques for Measuring 2,3-BPG Binding

The binding of 2,3-BPG to this compound can be assessed through both indirect and direct methods.

  • Indirect Method: Oxygen Affinity Measurement. This is the most common method and involves measuring the shift in the oxygen-hemoglobin dissociation curve in the presence and absence of 2,3-BPG. The key parameter obtained is the P50 value. A significant rightward shift in the P50 upon addition of 2,3-BPG indicates effective binding.

  • Direct Method: Isothermal Titration Calorimetry (ITC). ITC directly measures the heat changes associated with the binding of a ligand (2,3-BPG) to a macromolecule (hemoglobin). This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Protocols

Protocol 1: Purification of this compound

Objective: To isolate and purify this compound from red blood cells.

Materials:

  • Whole blood sample containing this compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., 5 mM phosphate buffer, pH 8.0, containing 0.5 mM EDTA)

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Elution buffers with a salt gradient (e.g., Tris-HCl buffers with increasing NaCl concentrations)

  • Spectrophotometer

  • SDS-PAGE equipment and reagents

Procedure:

  • Red Blood Cell Preparation:

    • Centrifuge the whole blood sample at 1,000 x g for 10 minutes to separate plasma and buffy coat.

    • Aspirate and discard the supernatant (plasma and buffy coat).

    • Wash the red blood cell pellet three times with cold PBS, centrifuging at 1,000 x g for 10 minutes after each wash.

  • Hemolysis:

    • Resuspend the washed red blood cell pellet in 2-3 volumes of cold lysis buffer.

    • Incubate on ice for 30 minutes to ensure complete lysis.

    • Centrifuge at 15,000 x g for 30 minutes to pellet the red blood cell ghosts (membranes).

  • Hemoglobin Purification by Anion-Exchange Chromatography:

    • Carefully collect the supernatant (hemolysate).

    • Equilibrate the anion-exchange column with the starting elution buffer (low salt concentration).

    • Load the hemolysate onto the column.

    • Wash the column with the starting buffer until the baseline is stable.

    • Elute the bound proteins using a linear gradient of increasing salt concentration.

    • Collect fractions and monitor the absorbance at 415 nm (Soret peak of hemoglobin).

    • Pool the fractions containing the purified hemoglobin.

  • Purity Assessment:

    • Analyze the purified hemoglobin by SDS-PAGE to confirm its purity and the correct molecular weight of the globin chains.

    • The purity can also be assessed by spectrophotometry, checking the ratios of absorbance at different wavelengths (e.g., A415/A280).

Protocol 2: Determination of Oxygen Equilibrium Curves and P50

Objective: To indirectly measure the effect of 2,3-BPG on this compound by determining the P50 value.

Materials:

  • Purified this compound solution

  • HEPES buffer (e.g., 0.1 M, pH 7.4)

  • 2,3-BPG solution

  • Sodium dithionite (for deoxygenation)

  • Spectrophotometer with a tonometer or a specialized instrument for measuring oxygen dissociation curves (e.g., Hemox Analyzer).

  • Gas mixing system for precise oxygen partial pressures.

Procedure:

  • Sample Preparation:

    • Prepare two samples of the purified this compound at a known concentration (e.g., 0.5 mM) in HEPES buffer.

    • To one sample, add 2,3-BPG to a final concentration of 2 mM. The other sample will be the control (no 2,3-BPG).

  • Deoxygenation:

    • Place the samples in a tonometer.

    • Fully deoxygenate the hemoglobin solutions by gently bubbling with nitrogen gas or by the addition of a minimal amount of sodium dithionite.

  • Oxygenation and Spectral Measurement:

    • Gradually introduce known partial pressures of oxygen into the tonometer using the gas mixing system.

    • At each oxygen partial pressure, allow the sample to equilibrate.

    • Record the absorbance spectrum of the hemoglobin solution (typically between 500 and 600 nm) to determine the percentage of oxyhemoglobin and deoxyhemoglobin.

  • Data Analysis:

    • Calculate the fractional saturation of hemoglobin with oxygen at each partial pressure.

    • Plot the fractional saturation as a function of the partial pressure of oxygen to generate the oxygen equilibrium curve.

    • Determine the P50 value, which is the oxygen partial pressure at which the fractional saturation is 0.5 (50%).

    • Compare the P50 values of this compound in the presence and absence of 2,3-BPG.

Protocol 3: Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of 2,3-BPG binding to this compound.

Materials:

  • Purified, deoxygenated this compound solution

  • 2,3-BPG solution

  • ITC instrument

  • Degassing station

  • Matching buffer for both hemoglobin and 2,3-BPG solutions (e.g., HEPES buffer, pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare a solution of deoxygenated this compound (e.g., 50-100 µM) in the ITC buffer.

    • Prepare a solution of 2,3-BPG (e.g., 1-2 mM) in the exact same buffer.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment Setup:

    • Load the deoxygenated this compound solution into the sample cell of the ITC instrument.

    • Load the 2,3-BPG solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Titration:

    • Perform a series of small, sequential injections of the 2,3-BPG solution into the hemoglobin solution in the sample cell.

    • The ITC instrument will measure the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data will be a series of heat spikes corresponding to each injection.

    • Integrate the area under each spike to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of 2,3-BPG to hemoglobin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).

    • The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Data Presentation

Note: The following table presents hypothetical data for illustrative purposes, as experimental data for 2,3-BPG binding to this compound is not currently available in the scientific literature. The hypothetical values for this compound are based on the premise that the β77His→Tyr substitution might cause a subtle conformational change that slightly weakens the binding of 2,3-BPG.

ParameterHemoglobin A (Normal)This compound (Hypothetical)Method
P50 (no 2,3-BPG) ~12 mmHg~12 mmHgOxygen Equilibrium Curve
P50 (with 2,3-BPG) ~26 mmHg~22 mmHgOxygen Equilibrium Curve
P50 Shift (ΔP50) ~14 mmHg~10 mmHgOxygen Equilibrium Curve
Dissociation Constant (Kd) ~20 µM~45 µMIsothermal Titration Calorimetry
Stoichiometry (n) ~1~1Isothermal Titration Calorimetry
Enthalpy (ΔH) ExothermicLess ExothermicIsothermal Titration Calorimetry

Visualizations

Allosteric_Regulation cluster_T_State T-State (Deoxyhemoglobin) Low O2 Affinity cluster_R_State R-State (Oxyhemoglobin) High O2 Affinity T_State Deoxy-Hb BPG_Binding_Site Open 2,3-BPG Binding Site O2_low O2 (Tissues) T_State->O2_low Releases O2 R_State Oxy-Hb R_State->T_State O2 Release Closed_Site Closed 2,3-BPG Binding Site BPG 2,3-BPG BPG->T_State Binds & Stabilizes O2_high O2 (Lungs) O2_high->R_State Binds O2 P50_Workflow start Start: Purified Hb Fukuyama prep Prepare Samples: 1. Hb only 2. Hb + 2,3-BPG start->prep deoxygenate Deoxygenate Samples (e.g., with N2 gas) prep->deoxygenate oxygenate Stepwise Oxygenation (Controlled pO2) deoxygenate->oxygenate measure Measure Absorbance (Fractional Saturation) oxygenate->measure plot Plot Saturation vs. pO2 (Oxygen Equilibrium Curve) measure->plot determine_p50 Determine P50 (pO2 at 50% Saturation) plot->determine_p50 compare Compare P50 values (with and without 2,3-BPG) determine_p50->compare end End: Assess 2,3-BPG Effect compare->end ITC_Workflow start Start: Purified Deoxy-Hb Fukuyama & 2,3-BPG prep Prepare & Degas Solutions (in identical buffer) start->prep load Load Hb into Sample Cell Load 2,3-BPG into Syringe prep->load titrate Perform Sequential Injections of 2,3-BPG into Hb load->titrate measure Measure Heat Change (per injection) titrate->measure plot Plot Heat Change vs. Molar Ratio (Binding Isotherm) measure->plot fit Fit Data to Binding Model plot->fit determine_params Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) fit->determine_params end End: Characterize Binding Affinity determine_params->end

References

Application Notes and Protocols for Thermal Stability Analysis of Hemoglobin Fukuyama Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin, the oxygen-transporting metalloprotein in red blood cells, is a tetramer composed of two alpha-globin and two beta-globin subunits in adults (HbA). Genetic mutations in the globin chains can lead to structural and functional alterations, sometimes resulting in hemoglobin variants with altered stability and oxygen-carrying capacity. This document provides detailed protocols for assessing the thermal stability of two distinct hemoglobin variants referred to as Hemoglobin Fukuyama. It is critical to distinguish between these two variants as they arise from mutations in different globin chains:

  • This compound (Hb Fukuyama) : This variant is characterized by a substitution of Histidine with Tyrosine at position 77 of the beta-globin chain (β77(EF1)His→Tyr).

  • Hemoglobin F-Fukuyama (Hb F-Fukuyama) : This fetal hemoglobin variant has a substitution of Aspartic acid with Asparagine at position 43 of the gamma-globin chain (Aγ43(CD2)Asp→Asn).

Thermal stability assays are crucial for characterizing the biophysical properties of these hemoglobin variants. A decrease in thermal stability is often associated with a higher propensity for the protein to denature and aggregate, which can lead to hemolytic anemia and other pathologies. Understanding the thermal stability of this compound variants can provide insights into their pathogenic mechanisms and can be instrumental in the development of potential therapeutic strategies.

This application note details two widely used and robust methods for determining the thermal stability of proteins: Differential Scanning Fluorimetry (DSF) and Circular Dichroism (CD) spectroscopy.

Predicted Structural Impact of Fukuyama Mutations

A definitive understanding of the impact of these mutations on hemoglobin stability would require experimental validation. However, based on the location and nature of the amino acid substitutions, we can predict potential effects.

  • Hb Fukuyama (β77 His→Tyr) : The Histidine at position 77 of the beta-globin chain is located in the EF corner of the protein structure. This region is on the surface of the hemoglobin tetramer and is not directly involved in the heme pocket or the interfaces between the alpha and beta subunits. The substitution of a polar Histidine with a larger, aromatic Tyrosine on the protein surface may lead to minor local conformational changes. Depending on the surrounding residues, this substitution could have a neutral or a slightly destabilizing effect by disrupting local hydrogen bonding networks or introducing unfavorable steric interactions.

  • Hb F-Fukuyama (Aγ43 Asp→Asn) : The Aspartic acid at position 43 of the gamma-globin chain is located in the CD corner. In fetal hemoglobin (HbF), this region is part of the interface between the alpha and gamma subunits. The substitution of a negatively charged Aspartic acid with a polar, uncharged Asparagine is significant. This change eliminates a potential salt bridge or key hydrogen bond at the subunit interface, which could weaken the association between the alpha and gamma chains. Such a disruption at a subunit interface is likely to decrease the overall thermal stability of the HbF tetramer.

Experimental Protocols

The following are detailed protocols for assessing the thermal stability of purified this compound variants compared to wild-type Hemoglobin A (for Hb Fukuyama) or wild-type Fetal Hemoglobin (for Hb F-Fukuyama).

Hemoglobin Sample Preparation
  • Expression and Purification : Recombinantly express and purify the this compound variants and their respective wild-type controls. Standard chromatography techniques such as ion exchange and size exclusion chromatography are recommended to ensure high purity (>95%).

  • Buffer Exchange : Perform a buffer exchange for the purified hemoglobin samples into a suitable assay buffer, for example, 100 mM potassium phosphate, 150 mM NaCl, pH 7.4. Tris-based buffers should be avoided for thermal denaturation studies as their pH is temperature-dependent.

  • Concentration Determination : Accurately determine the concentration of the hemoglobin samples using a spectrophotometer and the appropriate extinction coefficient.

  • Sample Preparation for Assays : Prepare working stocks of the hemoglobin variants and wild-type controls at a concentration of 1 mg/mL.

Protocol 1: Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein denatures. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

Materials:

  • Purified this compound variant and wild-type control (1 mg/mL)

  • DSF assay buffer (e.g., 100 mM potassium phosphate, 150 mM NaCl, pH 7.4)

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO)

  • Real-time PCR instrument with a thermal ramping capability

  • Optically clear 96-well PCR plates and seals

Procedure:

  • Prepare Master Mix : For each hemoglobin sample, prepare a master mix containing the DSF assay buffer and the fluorescent dye. A final dye concentration of 5x is recommended.

  • Prepare Protein Dilutions : Dilute the hemoglobin stock solutions to a final concentration of 0.1 mg/mL in the DSF assay buffer.

  • Set up the Assay Plate :

    • In a 96-well PCR plate, add 20 µL of the master mix to each well.

    • Add 5 µL of the diluted hemoglobin sample to the appropriate wells.

    • Include no-protein control wells containing 20 µL of master mix and 5 µL of DSF assay buffer.

    • Seal the plate securely with an optical seal.

  • Instrument Setup and Data Acquisition :

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to acquire fluorescence data (using the appropriate channel for the dye, e.g., ROX for SYPRO Orange) over a temperature range of 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis :

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is determined from the midpoint of the sigmoidal unfolding transition, often calculated from the peak of the first derivative of the melting curve.

    • Compare the Tm values of the this compound variants to their respective wild-type controls. A lower Tm indicates reduced thermal stability.

Protocol 2: Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of proteins. Thermal denaturation is monitored by the change in the CD signal at a specific wavelength (typically 222 nm for alpha-helical proteins like hemoglobin) as a function of temperature.

Materials:

  • Purified this compound variant and wild-type control (1 mg/mL)

  • CD assay buffer (e.g., 10 mM potassium phosphate, 50 mM NaCl, pH 7.4; low salt concentration is preferred to avoid high voltage in the instrument).

  • Circular dichroism spectrophotometer equipped with a Peltier temperature controller.

  • Quartz cuvette with a 1 mm path length.

Procedure:

  • Sample Preparation : Dilute the hemoglobin stock solutions to a final concentration of 0.2 mg/mL in the CD assay buffer.

  • Instrument Setup :

    • Turn on the CD spectrophotometer and the nitrogen purge. Allow the instrument to stabilize.

    • Set the instrument parameters:

      • Wavelength: Monitor the signal at 222 nm.

      • Bandwidth: 1 nm.

      • Averaging time: 30 seconds.

  • Blank Measurement : Record a baseline spectrum of the CD assay buffer in the cuvette across the desired temperature range.

  • Sample Measurement :

    • Load the diluted hemoglobin sample into the cuvette.

    • Equilibrate the sample at the starting temperature (e.g., 20 °C) for 5 minutes.

    • Record the CD signal at 222 nm as a function of temperature, increasing the temperature in increments of 1 °C per minute from 20 °C to 90 °C.

  • Data Analysis :

    • Subtract the buffer baseline from the sample data.

    • Plot the CD signal (mdeg) at 222 nm against temperature.

    • The data will typically form a sigmoidal curve representing the unfolding transition.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition.

    • Fit the data to a two-state unfolding model to accurately determine the Tm.

    • Compare the Tm values of the this compound variants to their wild-type controls.

Data Presentation

Quantitative data from the thermal stability assays should be summarized in clear and concise tables for easy comparison.

Table 1: Summary of Thermal Stability Data from Differential Scanning Fluorimetry (DSF)

Hemoglobin SampleMelting Temperature (Tm) (°C) ± SD (n=3)ΔTm (°C) (Variant - Wild-Type)
Wild-Type HbA[Insert Value]-
Hb Fukuyama (β77 His→Tyr)[Insert Value][Calculate Value]
Wild-Type HbF[Insert Value]-
Hb F-Fukuyama (Aγ43 Asp→Asn)[Insert Value][Calculate Value]

Table 2: Summary of Thermal Stability Data from Circular Dichroism (CD) Spectroscopy

Hemoglobin SampleMelting Temperature (Tm) (°C) ± SD (n=3)ΔTm (°C) (Variant - Wild-Type)
Wild-Type HbA[Insert Value]-
Hb Fukuyama (β77 His→Tyr)[Insert Value][Calculate Value]
Wild-Type HbF[Insert Value]-
Hb F-Fukuyama (Aγ43 Asp→Asn)[Insert Value][Calculate Value]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_dsf DSF Protocol cluster_cd CD Protocol cluster_results Data Interpretation Purification Purify Hb Variants & Wild-Types Buffer_Exchange Buffer Exchange Purification->Buffer_Exchange Concentration Determine Concentration Buffer_Exchange->Concentration DSF_Setup Prepare Assay Plate (Protein + Dye) Concentration->DSF_Setup CD_Setup Prepare Sample in CD Buffer Concentration->CD_Setup DSF_Run Thermal Ramp in Real-Time PCR DSF_Setup->DSF_Run DSF_Analysis Analyze Melt Curve (Tm Calculation) DSF_Run->DSF_Analysis Comparison Compare Variant Tm to Wild-Type Tm DSF_Analysis->Comparison CD_Run Monitor CD Signal vs. Temperature CD_Setup->CD_Run CD_Analysis Analyze Unfolding Curve (Tm Calculation) CD_Run->CD_Analysis CD_Analysis->Comparison Conclusion Assess Relative Thermal Stability Comparison->Conclusion

Caption: Experimental workflow for the thermal stability analysis of this compound variants.

logical_relationship cluster_mutation Genetic Mutation cluster_structural_effect Predicted Structural Effect cluster_stability Biophysical Consequence cluster_phenotype Potential Pathophysiological Outcome Hb_Fukuyama Hb Fukuyama (β77 His→Tyr) Hb_Effect Minor Surface Conformational Change Hb_Fukuyama->Hb_Effect HbF_Fukuyama Hb F-Fukuyama (Aγ43 Asp→Asn) HbF_Effect Disruption of α-γ Subunit Interface HbF_Fukuyama->HbF_Effect Decreased_Stability Decreased Thermal Stability (Lower Tm) HbF_Effect->Decreased_Stability Neutral_Stability Potentially Neutral or Slightly Decreased Stability Hb_Effect->Neutral_Stability Increased_Denaturation Increased Propensity for Denaturation and Aggregation Decreased_Stability->Increased_Denaturation Neutral_Stability->Increased_Denaturation possible

Caption: Logical relationship of mutations to predicted stability changes in this compound.

creating a research model for studying hemoglobin Fukuyama in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin Fukuyama is a rare hemoglobin variant characterized by a specific amino acid substitution in the beta-globin chain: β77(EF1)His→Tyr.[1][2] While this mutation has been identified, comprehensive data on its functional consequences, such as its impact on oxygen affinity and molecular stability, remain limited. This document provides a detailed research model for the in vitro study of this compound, offering a systematic approach to its expression, purification, and functional characterization. These protocols are designed to enable researchers to elucidate the biophysical properties of this variant, which is a critical step in understanding its potential clinical significance and for developing targeted therapeutic strategies.

The following sections outline the necessary protocols, data presentation formats, and visual workflows to guide the investigation of this compound. The model is structured to first produce the variant recombinantly and then subject it to a series of analytical techniques to determine its key functional parameters.

Data Presentation

Quantitative data from the experimental protocols should be summarized in the following tables for clear comparison between Hemoglobin A (HbA) as the control and this compound (Hb Fukuyama).

Table 1: Recombinant Hemoglobin Expression and Purification Yields

ParameterRecombinant HbA (Control)Recombinant Hb Fukuyama
Expression System E. coli BL21(DE3)E. coli BL21(DE3)
Culture Volume (L) 11
Wet Cell Paste (g/L)
Total Soluble Protein (mg)
Purified Hemoglobin (mg)
Yield (mg/L culture)
Purity (%) >95%>95%

Table 2: Oxygen Binding Affinity Parameters

ParameterRecombinant HbA (Control)Recombinant Hb FukuyamaReference Range (HbA)
P50 (mmHg) at pH 7.4, 37°C 26-27
Hill Coefficient (n) 2.7-3.2
Bohr Effect (ΔlogP50/ΔpH) -0.4 to -0.5
2,3-DPG Effect (ΔlogP50)

Table 3: Hemoglobin Stability Assessment

AssayParameterRecombinant HbA (Control)Recombinant Hb Fukuyama
Mechanical Stability % Precipitation after agitation
Thermal Stability T50 (°C)
Oxidative Stability Rate of Methemoglobin formation (k, min⁻¹)

Experimental Protocols

Protocol 1: Recombinant Expression of this compound

This protocol describes the expression of recombinant this compound in E. coli.

1. Gene Synthesis and Plasmid Construction:

  • Synthesize the human α-globin and β-globin (with the β77 His→Tyr mutation) genes with codon optimization for E. coli expression.
  • Clone the synthetic α-globin and β-globin genes into a suitable co-expression vector system.

2. Transformation:

  • Transform the expression plasmid into a suitable E. coli strain, such as BL21(DE3).
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

3. Expression Culture:

  • Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
  • Use the overnight culture to inoculate 1 L of Terrific Broth.
  • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.
  • Reduce the temperature to 28°C and continue to incubate for 16-20 hours.

4. Cell Harvesting:

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of Recombinant this compound

This protocol details the purification of the expressed recombinant hemoglobin.

1. Cell Lysis:

  • Resuspend the frozen cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

2. Ion-Exchange Chromatography:

  • Load the supernatant onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with Buffer A (20 mM Tris-HCl, pH 8.3).
  • Wash the column with Buffer A to remove unbound proteins.
  • Elute the bound hemoglobin with a linear gradient of 0-200 mM NaCl in Buffer A.
  • Collect fractions and identify those containing hemoglobin by their characteristic red color and by SDS-PAGE analysis.

3. Size-Exclusion Chromatography:

  • Pool the hemoglobin-containing fractions and concentrate them.
  • Load the concentrated sample onto a size-exclusion column (e.g., Superdex 200) equilibrated with storage buffer (PBS, pH 7.4).
  • Elute the protein and collect the fractions corresponding to the tetrameric hemoglobin.

4. Quality Control:

  • Assess the purity of the final sample by SDS-PAGE and Coomassie blue staining.
  • Confirm the identity of the protein by mass spectrometry to verify the presence of the β77 Tyr substitution.
  • Determine the protein concentration using the Drabkin method.

Protocol 3: Functional Analysis - Oxygen Binding Affinity

This protocol measures the oxygen-binding properties of the purified hemoglobin.

1. Sample Preparation:

  • Prepare the purified hemoglobin solution at a concentration of 0.5 mM in a buffer (0.1 M HEPES, pH 7.4, 0.1 M KCl) at 37°C.

2. Oxygen Dissociation Curve Measurement:

  • Use a spectrophotometer equipped with a tonometer to measure the oxygen dissociation curve.
  • Deoxygenate the sample by flushing with nitrogen gas.
  • Gradually introduce oxygen and record the absorbance changes at specific wavelengths (e.g., 560 nm and 576 nm) to determine the percentage of oxyhemoglobin.
  • Plot the percentage of oxyhemoglobin against the partial pressure of oxygen (pO2).

3. Data Analysis:

  • Determine the P50 value, which is the pO2 at which the hemoglobin is 50% saturated with oxygen.[3]
  • Calculate the Hill coefficient (n) from the slope of the Hill plot (log(Y/(1-Y)) vs. log(pO2)), where Y is the fractional saturation.[4]
  • To determine the Bohr effect, repeat the measurements at different pH values (e.g., 7.2 and 7.6).
  • To assess the effect of 2,3-diphosphoglycerate (2,3-DPG), perform the measurement in the presence of a physiological concentration of 2,3-DPG.

Protocol 4: Functional Analysis - Hemoglobin Stability

This protocol assesses the stability of the recombinant hemoglobin.

1. Mechanical Stability Assay:

  • Subject a solution of the purified hemoglobin to mechanical stress (e.g., vortexing or shaking) for a defined period.
  • Measure the amount of precipitated protein by centrifugation and subsequent protein quantification of the supernatant.

2. Thermal Stability Assay (Thermal Shift Assay):

  • Use a differential scanning fluorimeter or a real-time PCR machine.
  • Mix the hemoglobin sample with a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
  • Gradually increase the temperature and monitor the fluorescence. The melting temperature (T50) is the temperature at which 50% of the protein is unfolded.

3. Oxidative Stability Assay (Autoxidation Rate):

  • Monitor the conversion of oxyhemoglobin to methemoglobin over time by measuring the absorbance spectrum.
  • Incubate the hemoglobin sample at 37°C and record the absorbance at intervals.
  • Calculate the rate of autoxidation from the increase in absorbance at 630 nm (characteristic of methemoglobin).

Visualizations

Signaling Pathways and Workflows

Experimental_Workflow cluster_synthesis Gene Synthesis & Plasmid Construction cluster_expression Recombinant Protein Expression cluster_purification Protein Purification cluster_analysis Functional Analysis Gene_Synthesis Synthesize α and β-Fukuyama Globin Genes Cloning Clone into Expression Vector Gene_Synthesis->Cloning Transformation Transform E. coli Culture Grow and Induce Culture Transformation->Culture Harvest Harvest Cell Pellet Culture->Harvest Lysis Cell Lysis Harvest->Lysis Ion_Exchange Anion-Exchange Chromatography Lysis->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion QC Purity & Identity Check Size_Exclusion->QC Oxygen_Binding Oxygen Affinity (P50, Hill Coeff.) QC->Oxygen_Binding Stability Stability Assays (Thermal, Mechanical, Oxidative) QC->Stability

Caption: Experimental workflow for the in vitro study of this compound.

Oxygen_Binding_Analysis Hb_Sample Purified Hb Fukuyama Tonometer Tonometer Measurement (Varying pO2) Hb_Sample->Tonometer Spectrophotometer Spectrophotometric Reading (% Oxyhemoglobin) Tonometer->Spectrophotometer OD_Curve Oxygen Dissociation Curve Spectrophotometer->OD_Curve P50 P50 Value OD_Curve->P50 Hill_Coeff Hill Coefficient OD_Curve->Hill_Coeff

Caption: Logical flow for determining oxygen binding affinity.

Hemoglobin_Stability_Assays cluster_mechanical Mechanical Stability cluster_thermal Thermal Stability cluster_oxidative Oxidative Stability Hb_Sample Purified Hb Fukuyama Agitation Vortexing/Shaking Hb_Sample->Agitation DSF Differential Scanning Fluorimetry Hb_Sample->DSF Incubation Incubate at 37°C Hb_Sample->Incubation Precipitation_Measurement Quantify Precipitate Agitation->Precipitation_Measurement T50_Determination Determine Melting Temp (T50) DSF->T50_Determination Spectral_Scan Monitor MetHb Formation Incubation->Spectral_Scan

Caption: Overview of hemoglobin stability assessment protocols.

References

Application Notes and Protocols for the Analysis of Hemoglobin Fukuyama in Patient Blood Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin Fukuyama [β77(EF1)His→Tyr] is a rare variant of the beta-globin chain of hemoglobin. Accurate and efficient identification of such variants is crucial for clinical diagnosis, genetic counseling, and the development of targeted therapies for hemoglobinopathies. These application notes provide detailed methodologies for the analysis of this compound in patient blood samples, utilizing a multi-platform approach encompassing protein and genetic analysis techniques. The protocols are intended to guide researchers and clinicians in the comprehensive characterization of this and other hemoglobin variants.

The analytical workflow for identifying and characterizing hemoglobin variants like Hb Fukuyama typically involves a preliminary protein-level screening method, followed by more specific protein or genetic confirmatory tests. The primary screening methods, such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are designed for high-throughput analysis and can presumptively identify variants based on their characteristic elution or migration patterns. Confirmatory methods like Mass Spectrometry (MS) provide precise mass information of the globin chains, while DNA sequencing of the beta-globin (HBB) gene offers the definitive genetic basis of the variant.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of a heterozygous individual carrying the this compound variant.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

AnalyteRetention Time (minutes)Expected Percentage of Total Hemoglobin
HbA2.5 - 3.5~50-60%
Hb Fukuyama ~4.7 ~30-40%
HbA23.3 - 3.92.0 - 3.5%
HbF0.98 - 1.2< 2%

Note: Retention times can vary between different HPLC systems and columns. It is essential to run known controls and standards for accurate identification.

Table 2: Capillary Electrophoresis (CE) Data

AnalyteMigration ZoneRelative Migration Time (RMT)Expected Percentage of Total Hemoglobin
HbAZone 51.00~50-60%
Hb Fukuyama Zone 6/7 Variable ~30-40%
HbA2Zone 3Variable2.0 - 3.5%
HbFZone 1Variable< 2%

Note: Migration patterns and zones are instrument-dependent. RMT is calculated relative to HbA.

Table 3: Mass Spectrometry (MS) Data

Globin ChainExpected Mass (Da)Observed Mass (Da) - Hb FukuyamaMass Shift (Da)
Alpha (α)15,126.415,126.40
Beta (β) - Wild Type15,867.2--
Beta (β) - Fukuyama - 15,893.2 +26

Note: The mass shift of +26 Da corresponds to the substitution of Histidine (137.1 Da) with Tyrosine (163.2 Da).

Table 4: DNA Sequencing Data

GeneLocusNucleotide ChangeAmino Acid Change
HBBCodon 77CAC > TACHistidine > Tyrosine

Experimental Protocols

Sample Preparation from Whole Blood

A crucial initial step for all subsequent analyses is the preparation of a hemolysate from a whole blood sample.

Materials:

  • Whole blood collected in an EDTA tube.

  • Deionized water.

  • 0.85% Saline solution.

  • Toluene or Carbon Tetrachloride.

  • Centrifuge.

  • Vortex mixer.

Procedure:

  • Centrifuge the whole blood sample at 1500 x g for 10 minutes to separate plasma and red blood cells.

  • Aspirate and discard the plasma and buffy coat.

  • Wash the red blood cells by resuspending them in 3-5 volumes of 0.85% saline. Centrifuge at 1500 x g for 10 minutes and discard the supernatant. Repeat this washing step two more times.

  • After the final wash, lyse the packed red blood cells by adding 1.5 volumes of deionized water and 0.5 volumes of toluene (or carbon tetrachloride).

  • Vortex vigorously for 1-2 minutes to ensure complete lysis and to precipitate the red blood cell stroma.

  • Centrifuge at 10,000 x g for 15 minutes to pellet the cell debris.

  • Carefully collect the clear supernatant (hemolysate) for analysis. The hemolysate can be stored at -80°C for long-term use.

High-Performance Liquid Chromatography (HPLC)

Cation-exchange HPLC is a widely used method for the separation and quantification of hemoglobin fractions.[1]

Materials:

  • HPLC system with a UV/Vis detector (415 nm).

  • Cation-exchange column suitable for hemoglobin analysis.

  • Mobile phases (e.g., phosphate buffers of varying ionic strength and pH).

  • Hemolysate from the patient sample.

  • Control samples with known hemoglobin variants.

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase until a stable baseline is achieved.

  • Dilute the hemolysate with the appropriate starting buffer as recommended by the column/instrument manufacturer.

  • Inject the diluted sample onto the column.

  • Run a gradient of increasing ionic strength to elute the different hemoglobin fractions.[1]

  • Monitor the eluate at 415 nm.

  • Identify and quantify the peaks based on their retention times compared to known standards and controls.[2]

Capillary Electrophoresis (CE)

CE separates hemoglobin variants based on their electrophoretic mobility in a capillary filled with an electrolyte solution.[3]

Materials:

  • Capillary electrophoresis system with a UV/Vis detector.

  • Fused silica capillary.

  • Electrophoresis buffer (e.g., alkaline buffer).

  • Hemolysate from the patient sample.

  • Control samples.

Procedure:

  • Condition the capillary by flushing with sodium hydroxide, followed by deionized water, and then the electrophoresis buffer.

  • Dilute the hemolysate in the electrophoresis buffer.

  • Introduce the sample into the capillary by pressure or voltage.

  • Apply a high voltage across the capillary to initiate the separation.

  • Detect the migrating hemoglobin fractions as they pass the detector.

  • Analyze the resulting electropherogram, identifying peaks based on their migration time and comparing them to controls.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate mass measurement of the intact globin chains, allowing for the precise determination of mass shifts caused by amino acid substitutions.[4]

Materials:

  • Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Solvents for sample preparation (e.g., acetonitrile, formic acid).

  • Hemolysate from the patient sample.

Procedure:

  • Sample Preparation (for ESI-MS):

    • Dilute the hemolysate in a solution of 50% acetonitrile and 0.1% formic acid to denature the hemoglobin and separate the globin chains.

  • Mass Analysis:

    • Infuse the prepared sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 600-2000 m/z for ESI).

    • Deconvolute the resulting multiply charged spectrum to determine the intact mass of the alpha and beta-globin chains.

  • Data Analysis:

    • Compare the observed mass of the variant beta-globin chain to the theoretical mass of the wild-type beta-globin chain to determine the mass difference.

DNA Sequencing

DNA sequencing of the beta-globin (HBB) gene provides the definitive genetic confirmation of the hemoglobin variant.[5]

Materials:

  • Genomic DNA extracted from the patient's whole blood.

  • PCR primers flanking the coding regions and exon-intron boundaries of the HBB gene.

  • Taq DNA polymerase and dNTPs.

  • PCR thermocycler.

  • DNA sequencing reagents and access to a DNA sequencer.

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction containing the patient's genomic DNA, forward and reverse primers for the HBB gene, Taq polymerase, and dNTPs.

    • Perform PCR amplification using an appropriate cycling protocol to generate amplicons of the HBB gene.

  • Sequencing:

    • Purify the PCR product to remove primers and unincorporated dNTPs.

    • Perform Sanger sequencing of the purified PCR product using both forward and reverse primers.

  • Data Analysis:

    • Align the obtained sequence with the reference sequence of the HBB gene.

    • Identify any nucleotide changes and determine the corresponding amino acid substitution.

Visualizations

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for Hb Fukuyama Analysis cluster_sample Sample Collection & Preparation cluster_screening Screening Tests cluster_confirmation Confirmatory Tests Patient_Blood_Sample Patient Blood Sample (EDTA) Hemolysate_Preparation Hemolysate Preparation Patient_Blood_Sample->Hemolysate_Preparation DNA_Sequencing DNA Sequencing Patient_Blood_Sample->DNA_Sequencing HPLC HPLC Analysis Hemolysate_Preparation->HPLC CE Capillary Electrophoresis Hemolysate_Preparation->CE MS Mass Spectrometry HPLC->MS If variant detected CE->MS If variant detected MS->DNA_Sequencing For definitive confirmation Final_Report Final Report (Variant Identification and Quantification) DNA_Sequencing->Final_Report

Caption: Figure 1. Experimental Workflow for Hb Fukuyama Analysis.

Erythropoiesis Regulation Signaling Pathway

The analysis of hemoglobin variants is clinically relevant in the context of disorders affecting red blood cell production (erythropoiesis). The following pathway illustrates the central role of Erythropoietin (EPO) in this process.[6][7]

erythropoiesis_regulation Figure 2. Erythropoietin (EPO) Signaling Pathway EPO Erythropoietin (EPO) EPOR EPO Receptor (EPOR) EPO->EPOR JAK2 JAK2 EPOR->JAK2 activates STAT5 STAT5 JAK2->STAT5 phosphorylates PI3K PI3K JAK2->PI3K RAS_MAPK Ras/MAPK Pathway JAK2->RAS_MAPK Nucleus Nucleus STAT5->Nucleus AKT Akt PI3K->AKT Survival Survival (Anti-apoptosis) AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Erythroid_Genes Erythroid Gene Transcription Nucleus->Erythroid_Genes Erythroid_Genes->Proliferation Differentiation Differentiation Erythroid_Genes->Differentiation Erythroid_Genes->Survival

Caption: Figure 2. Erythropoietin (EPO) Signaling Pathway.

Oxidative Stress in Red Blood Cells

Hemoglobin variants can sometimes lead to increased oxidative stress in red blood cells, contributing to hemolysis.[8][9]

oxidative_stress Figure 3. Oxidative Stress and Antioxidant Defense in RBCs Hb_autoxidation Hemoglobin Autoxidation Superoxide Superoxide (O2-) Hb_autoxidation->Superoxide H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 dismutation SOD Superoxide Dismutase (SOD) Superoxide->SOD Oxidative_Damage Oxidative Damage (Lipids, Proteins) H2O2->Oxidative_Damage Catalase Catalase H2O2->Catalase GPx Glutathione Peroxidase (GPx) H2O2->GPx Hemolysis Hemolysis Oxidative_Damage->Hemolysis

Caption: Figure 3. Oxidative Stress and Antioxidant Defense in RBCs.

References

Characterization of Rare Hemoglobin Variants: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

This document provides detailed guidelines and experimental protocols for the laboratory characterization of rare hemoglobin variants. It is intended for researchers, scientists, and professionals involved in drug development who require accurate and reproducible methods for identifying and characterizing these genetic variants of hemoglobin.

Introduction to Hemoglobin Variants

Hemoglobinopathies, a group of autosomal recessively inherited disorders, are characterized by the production of structurally abnormal hemoglobin (Hb) variants or the insufficient synthesis of normal globin chains (thalassemia).[1][2] While some variants are common and well-documented, such as HbS and HbC, numerous rare variants exist, some of which may have clinical significance or impact the efficacy of novel therapeutics.[2][3] Accurate characterization of these rare variants is crucial for correct diagnosis, genetic counseling, and the development of targeted therapies.

The laboratory investigation of hemoglobin variants typically involves a multi-tiered approach, starting with screening methods to detect the presence of an abnormal hemoglobin, followed by more specific analytical techniques for identification and definitive characterization.[4][5]

Workflow for Characterization of Rare Hemoglobin Variants

A systematic approach is essential for the efficient and accurate characterization of rare hemoglobin variants. The following workflow outlines the key stages, from initial screening to definitive identification.

Hemoglobin_Variant_Characterization_Workflow cluster_screening Initial Screening cluster_presumptive_id Presumptive Identification cluster_final_characterization Final Characterization & Reporting CBC Complete Blood Count (CBC) & Peripheral Blood Smear HPLC_CE Cation-Exchange HPLC or Capillary Electrophoresis (CE) CBC->HPLC_CE Abnormal Red Cell Indices (e.g., microcytosis) Presumptive_ID Presumptive Variant Identification (Based on Retention Time/Mobility) HPLC_CE->Presumptive_ID Detection of Abnormal Peak Mass_Spec Mass Spectrometry (MS) Presumptive_ID->Mass_Spec For structural confirmation DNA_Analysis DNA Sequencing (HBB, HBA1, HBA2 genes) Presumptive_ID->DNA_Analysis For genetic confirmation Final_Report Definitive Variant Characterization & Clinical Correlation Mass_Spec->Final_Report DNA_Analysis->Final_Report ACMG_AMP Variant Classification (ACMG/AMP Guidelines) Final_Report->ACMG_AMP

Caption: Workflow for the characterization of rare hemoglobin variants.

Experimental Protocols

Sample Preparation

Proper sample collection and preparation are critical for reliable results.

  • Specimen: Whole blood collected in EDTA (lavender-top) tubes is the preferred sample.[6][7]

  • Storage: Samples can be stored at 2-8°C for up to seven days.[7] For longer-term storage or for DNA analysis, freezing at -20°C or below is recommended.

  • Hemolysate Preparation:

    • Centrifuge the whole blood sample to separate plasma and red blood cells.

    • Wash the red blood cells with isotonic saline.

    • Lyse the washed red blood cells by adding a lysing reagent or by freeze-thawing to release the hemoglobin.

    • The resulting hemolysate is used for analysis by HPLC and capillary electrophoresis.

Cation-Exchange High-Performance Liquid Chromatography (HPLC)

Cation-exchange HPLC is a widely used automated method for the separation and quantification of hemoglobin fractions based on their ionic interactions with the column material.[8][9]

Principle: Hemoglobin variants are separated based on their different charges. A programmed buffer gradient of increasing ionic strength is passed through a cation-exchange column, and the separated hemoglobins are detected by their absorbance at 415 nm.[9]

Protocol (Example using a commercial system):

  • System Preparation: Equilibrate the HPLC system with the appropriate starting buffer.

  • Calibration: Run calibrators and controls to ensure system performance and accurate quantification of HbA2 and HbF.[8]

  • Sample Analysis:

    • The instrument automatically dilutes the hemolysate sample.[9]

    • The diluted sample is injected onto the analytical column.

    • The elution gradient separates the different hemoglobin fractions.

    • The chromatogram is recorded, showing peaks corresponding to different hemoglobins.

  • Data Analysis: Identify and quantify the hemoglobin fractions based on their retention times and peak areas. Compare the retention time of any unknown peaks to a library of known variants.[10]

Hemoglobin VariantTypical Retention Time Window (minutes)
Hb F1.0 - 1.2
Hb A2.3 - 2.6
Hb A23.3 - 3.9
Hb S4.3 - 4.7
Hb C4.9 - 5.3
Hb D-Punjab3.9 - 4.3
Hb E3.3 - 3.7

Note: Retention times can vary between different HPLC systems and columns. The above values are for illustrative purposes.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates hemoglobin variants based on their electrophoretic mobility in a buffer-filled capillary.[10] It offers high resolution and is another primary method for hemoglobinopathy screening.[1][3]

Principle: Charged molecules migrate at different velocities in an electric field. In CE, hemoglobins are separated in a narrow capillary, allowing for rapid and efficient separation.[11]

Protocol (Example using a commercial system):

  • System Preparation: Condition the capillary with the appropriate buffer.

  • Sample Preparation: The instrument typically performs automated hemolysis and dilution of the whole blood sample.[7]

  • Electrophoresis:

    • The prepared sample is injected into the capillary.

    • A high voltage is applied across the capillary.

    • Hemoglobin fractions migrate towards the detector at different speeds based on their charge-to-size ratio.

  • Data Analysis: The resulting electropherogram shows peaks corresponding to different hemoglobin fractions. The migration position can be used for presumptive identification.[12]

Hemoglobin VariantMigration Zone
Hb CZone 1
Hb E, Hb A2Zone 2
Hb SZone 4
Hb D, Hb GZone 5
Hb AZone 9
Hb FZone 11

Note: Migration zones are instrument-specific and are used for qualitative identification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the definitive characterization of hemoglobin variants by providing precise molecular weight information of the intact globin chains and identifying the exact amino acid substitution through peptide mass fingerprinting and tandem MS.[5][13][14]

Top-Down Approach (Intact Globin Chain Analysis):

  • Sample Preparation: Dilute the hemolysate and desalt it.[14]

  • Mass Analysis: Introduce the sample into an electrospray ionization (ESI) or MALDI mass spectrometer to determine the molecular weights of the intact alpha and beta globin chains.[13]

  • Data Analysis: A mass shift from the known molecular weight of the normal globin chain indicates the presence of a variant. The magnitude of the mass shift can suggest possible amino acid substitutions.[14]

Bottom-Up Approach (Peptide Analysis):

  • Protein Digestion: Digest the globin chains into smaller peptides using an enzyme like trypsin.[15]

  • Peptide Separation: Separate the peptides using liquid chromatography (LC).

  • MS and MS/MS Analysis: Analyze the separated peptides by mass spectrometry (MS) to create a peptide mass map. Select the peptide with the altered mass for fragmentation and sequencing by tandem mass spectrometry (MS/MS) to pinpoint the exact amino acid substitution.[15]

Mass_Spectrometry_Workflow cluster_top_down Top-Down Analysis cluster_bottom_up Bottom-Up Analysis Intact_Globin Intact Globin Chain Analysis (ESI-MS or MALDI-MS) Mass_Shift Detection of Mass Shift Intact_Globin->Mass_Shift Digestion Tryptic Digestion of Globin Chains Mass_Shift->Digestion Variant Detected LC_MS LC-MS Analysis of Peptides Digestion->LC_MS Peptide_Map Peptide Mass Fingerprinting LC_MS->Peptide_Map MS_MS Tandem MS (MS/MS) of Variant Peptide Peptide_Map->MS_MS Sequence_ID Amino Acid Substitution Identification MS_MS->Sequence_ID

Caption: Mass spectrometry workflow for hemoglobin variant characterization.

DNA Analysis

DNA sequencing of the globin genes (HBB for beta-globin, and HBA1 and HBA2 for alpha-globin) provides the ultimate confirmation of a hemoglobin variant by identifying the underlying genetic mutation.[16]

Protocol (Sanger Sequencing):

  • DNA Extraction: Extract genomic DNA from the whole blood sample.[17]

  • PCR Amplification: Amplify the exons and flanking intron regions of the relevant globin gene using polymerase chain reaction (PCR).[17]

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sequencing Reaction: Perform Sanger sequencing using fluorescently labeled dideoxynucleotides.

  • Capillary Electrophoresis: Separate the sequencing fragments by size using capillary electrophoresis.

  • Data Analysis: Analyze the sequencing data to identify any nucleotide changes compared to the reference sequence.

Data Interpretation and Variant Classification

The interpretation of results from these various techniques requires careful correlation. A presumptive identification from HPLC or CE should be confirmed by mass spectrometry and/or DNA analysis.

Once a variant has been definitively identified, its clinical significance should be assessed. The American College of Medical Genetics and Genomics (ACMG) and the Association for Molecular Pathology (AMP) have published guidelines for the interpretation of sequence variants.[18][19][20] These guidelines provide a framework for classifying variants into five categories: Pathogenic, Likely Pathogenic, Uncertain Significance, Likely Benign, and Benign.[19][21] This classification is based on various types of evidence, including population data, computational and predictive data, functional data, and segregation data.

ACMG_AMP_Classification cluster_evidence Evidence Categories cluster_classification Variant Classification Population Population Data (e.g., gnomAD) Evidence_Integration Integration of Evidence (ACMG/AMP Rules) Population->Evidence_Integration Computational Computational & Predictive Data (e.g., SIFT, PolyPhen) Computational->Evidence_Integration Functional Functional Data (in vitro/in vivo studies) Functional->Evidence_Integration Segregation Segregation Data (in affected families) Segregation->Evidence_Integration Other Other Evidence Other->Evidence_Integration Pathogenic Pathogenic Likely_Pathogenic Likely Pathogenic VUS Uncertain Significance Likely_Benign Likely Benign Benign Benign Evidence_Integration->Pathogenic Evidence_Integration->Likely_Pathogenic Evidence_Integration->VUS Evidence_Integration->Likely_Benign Evidence_Integration->Benign

Caption: Logical relationship for ACMG/AMP variant classification.

By following these comprehensive guidelines and protocols, researchers and drug development professionals can achieve accurate and reliable characterization of rare hemoglobin variants, which is essential for advancing our understanding of hemoglobinopathies and developing effective treatments.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Hemoglobin Fukuyama Interference in HbA1c HPLC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting potential interference from Hemoglobin Fukuyama (Hb Fukuyama) and other hemoglobin variants in High-Performance Liquid Chromatography (HPLC)-based HbA1c assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a rare, abnormal hemoglobin variant. It is characterized by an amino acid substitution in the beta-globin chain at position 77, where histidine is replaced by tyrosine (β77(EF1)His→Tyr).[1] This alteration can potentially affect the overall charge and structure of the hemoglobin molecule.

Q2: How can this compound theoretically interfere with HbA1c measurement by ion-exchange HPLC?

Ion-exchange HPLC methods separate hemoglobin fractions based on their net electrical charge.[2][3] A hemoglobin variant like Hb Fukuyama, due to its amino acid substitution, can interfere in the following ways:

  • Co-elution: The variant hemoglobin or its glycated form may have a similar charge to normal hemoglobin A (HbA) or glycated hemoglobin (HbA1c), causing them to elute from the HPLC column at the same time. This overlapping of peaks can lead to an inaccurate quantification of HbA1c, potentially resulting in a falsely high or low value.[2][4]

  • Altered Glycation: While less common, a structural change near a glycation site could theoretically alter the rate of glycation, though this is less likely to be the primary interference mechanism for ion-exchange HPLC methods.[3]

Q3: What are the typical signs of hemoglobin variant interference on an HbA1c HPLC chromatogram?

The presence of a hemoglobin variant is often suspected when the HPLC chromatogram displays:

  • Unusual or unexpected peaks that are not typical for HbA, HbA1c, or other common hemoglobin fractions.

  • Abnormal peak shapes, such as split peaks or shoulders on the HbA or HbA1c peaks.

  • A discrepancy between the HbA1c result and the patient's clinical picture or blood glucose measurements.[2]

  • The instrument may flag the result or fail to provide a quantifiable result.

Q4: If interference from Hb Fukuyama or another variant is suspected, what alternative methods can be used for HbA1c measurement?

If a hemoglobin variant is suspected to be interfering with an ion-exchange HPLC assay, it is recommended to re-test the sample using a method based on a different analytical principle.[2] Suitable alternative methods include:

  • Boronate Affinity Chromatography: This method separates glycated from non-glycated hemoglobin based on the glucose moiety, not the charge of the hemoglobin molecule. It is therefore less susceptible to interference from most hemoglobin variants.[3]

  • Immunoassays: These methods use antibodies that specifically recognize the glycated N-terminal of the beta-globin chain. Interference can still occur if the variant's mutation is within this epitope.[5]

  • Capillary Electrophoresis: This method separates hemoglobin fractions based on their electrophoretic mobility and can often resolve variant hemoglobins from HbA and HbA1c.[6]

  • Enzymatic Assays: These methods measure HbA1c through a series of enzymatic reactions. Their susceptibility to interference from specific variants needs to be individually evaluated.

Q5: What are the recommended confirmatory methods for identifying a suspected hemoglobin variant?

To definitively identify a suspected hemoglobin variant, the following methods are recommended:

  • Hemoglobin Electrophoresis: Techniques like isoelectric focusing (IEF) and citrate agar electrophoresis can help to identify the presence of an abnormal hemoglobin.

  • DNA Sequencing: Genetic analysis of the globin genes is the gold standard for confirming the exact amino acid substitution and identifying the specific hemoglobin variant.[6]

Troubleshooting Guide for Suspected Hb Variant Interference

This guide provides a step-by-step approach to address potential interference from hemoglobin variants during HbA1c analysis by HPLC.

Step 1: Initial Observation - Do you suspect interference?

  • Is the HbA1c result clinically discordant? For example, is the result unexpectedly high or low compared to the subject's fasting plasma glucose or self-monitored blood glucose levels?

  • Does the HPLC chromatogram show any abnormalities? Look for unusual peaks, altered peak shapes, or instrument flags. In a case study of a different rare variant, Hb Fukuoka, an abnormally high HbA1c of 52.7% was reported by one HPLC system, while another failed to produce a result, strongly indicating interference.[2][6]

  • Is there a known history of a hemoglobinopathy in the subject?

If you answered yes to any of these questions, proceed to Step 2.

Step 2: Method Comparison - How do other assay principles perform?

  • Re-analyze the sample using an alternative HbA1c method. The preferred alternative method is often boronate affinity chromatography due to its general lack of interference from hemoglobin variants.[3] Immunoassays or capillary electrophoresis are also good alternatives.

  • Compare the results. If the alternative method provides a clinically consistent result that differs significantly from the initial ion-exchange HPLC result, interference from a hemoglobin variant is highly likely.

Step 3: Variant Confirmation - What is the identity of the interfering hemoglobin?

  • Perform confirmatory testing. To identify the specific variant, further analysis is required. This typically involves:

    • Hemoglobin electrophoresis (e.g., IEF) to confirm the presence of an abnormal hemoglobin.

    • Globin gene sequencing to determine the precise genetic mutation and definitively identify the variant (e.g., Hb Fukuyama).[6]

Step 4: Reporting and Future Testing - How should results be handled?

  • Report the interference. If a clinically significant interference is confirmed, the initial ion-exchange HPLC result should not be reported. The report should indicate the presence of an interfering hemoglobin variant and provide the result from the validated alternative method.

  • Recommend future testing protocols. For subjects confirmed to have an interfering hemoglobin variant like Hb Fukuyama, it is crucial to recommend that all future HbA1c measurements be performed using a method known to be unaffected by that specific variant.

Data Presentation

Table 1: Principles of Common HbA1c Assay Methods and General Susceptibility to Variant Interference

Assay PrincipleHow it WorksGeneral Susceptibility to Variant Interference
Ion-Exchange HPLC Separates hemoglobin fractions based on net electrical charge.High: Variants can co-elute with HbA or HbA1c if their charge is similar.[4]
Boronate Affinity Chromatography Separates based on the binding of a boronate group to the cis-diol groups of glucose on any glycated hemoglobin.Low: Generally not affected by the hemoglobin structure itself.[3]
Immunoassay Uses antibodies to recognize the specific structure of the glycated N-terminus of the beta-globin chain.Moderate: Can be affected if the mutation occurs in the antibody binding site.[5]
Capillary Electrophoresis Separates hemoglobin molecules based on their mass-to-charge ratio in a capillary.Low to Moderate: Generally provides good resolution of variants but interference is still possible.[6]
Enzymatic Assay Uses enzymes to cleave the glycated N-terminal amino acids from the beta chains, followed by a colorimetric reaction.Moderate: Susceptibility to interference varies by the specific variant and assay design.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Suspected Hb Variant Interference start Suspicion of Interference (Clinical Discordance, Abnormal Chromatogram) reanalyze Re-analyze sample with an alternative method (e.g., Boronate Affinity) start->reanalyze compare Compare results from different methods reanalyze->compare consistent Results are consistent compare->consistent No discrepant Results are discrepant compare->discrepant Yes report_initial Report initial HbA1c result consistent->report_initial confirm_variant Perform confirmatory testing (Electrophoresis, DNA Sequencing) discrepant->confirm_variant report_alternative Do not report initial result. Report result from alternative method. Note presence of interfering variant. confirm_variant->report_alternative recommend Recommend future testing with validated method report_alternative->recommend

Caption: A flowchart of the troubleshooting workflow for suspected hemoglobin variant interference.

AssayPrinciples Comparison of HPLC Assay Principles cluster_IE Ion-Exchange HPLC cluster_BA Boronate Affinity Chromatography sample_IE Blood Sample (HbA, HbA1c, Hb Fukuyama) column_IE Ion-Exchange Column (Separates by Charge) sample_IE->column_IE HbA_IE HbA column_IE->HbA_IE HbA1c_IE HbA1c column_IE->HbA1c_IE HbFukuyama_IE Hb Fukuyama (Altered Charge) column_IE->HbFukuyama_IE interference Potential Interference: Hb Fukuyama may co-elute with HbA or HbA1c HbFukuyama_IE->interference sample_BA Blood Sample (HbA, HbA1c, Hb Fukuyama) column_BA Boronate Affinity Column (Binds to Glucose) sample_BA->column_BA glycated All Glycated Hb (incl. Glycated Hb Fukuyama) column_BA->glycated nonglycated All Non-Glycated Hb (incl. Hb Fukuyama) column_BA->nonglycated no_interference No Interference: Separation is based on glycation status, not Hb type. glycated->no_interference

Caption: Principles of ion-exchange vs. boronate affinity chromatography for HbA1c measurement.

References

Technical Support Center: HbA1c Measurement in Patients with Hemoglobin Fukuyama

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the accurate measurement of HbA1c in patients with Hemoglobin Fukuyama (Hb Fukuyama), a rare beta-chain variant (α2β277(EF1)His→Tyr). Standard HbA1c measurement methods, particularly those based on charge differences like ion-exchange high-performance liquid chromatography (HPLC), can yield inaccurate results in the presence of hemoglobin variants. This guide offers troubleshooting advice and detailed protocols for alternative measurement methods.

Frequently Asked Questions (FAQs)

Q1: Why does this compound interfere with some HbA1c measurement methods?

A1: this compound is a structural variant of the hemoglobin beta-chain. Methods that separate hemoglobin variants based on charge, such as ion-exchange HPLC, are susceptible to interference. The amino acid substitution in Hb Fukuyama can alter the overall charge of the hemoglobin molecule, causing it to co-elute with or be unresolved from normal HbA or HbA1c, leading to either falsely high or falsely low results.[1][2] While the mutation in Hb Fukuyama is not at the N-terminus of the beta-chain, which is the recognition site for immunoassays, structural changes induced by the mutation could potentially affect antibody binding in some immunoassays.[3][4]

Q2: Which HbA1c measurement methods are recommended for patients with this compound?

A2: For patients with known or suspected hemoglobin variants like Hb Fukuyama, methods that are not dependent on the charge or the specific amino acid sequence of the N-terminus of the beta-chain are recommended. The two primary recommended methods are:

  • Boronate Affinity Chromatography: This method separates glycated from non-glycated hemoglobin based on the chemical structure of the glucose bound to the hemoglobin molecule, specifically the cis-diol groups.[3] This principle makes it largely unaffected by variations in the amino acid sequence of the hemoglobin chains.[3]

  • Enzymatic Assays: These assays involve the specific enzymatic cleavage of the glycated N-terminal valine of the beta-chain, followed by a colorimetric or photometric measurement of the products.[5][6][7] While the cleavage is specific to the N-terminus, these assays are generally less susceptible to interference from mutations at other positions in the beta-chain compared to ion-exchange HPLC.[8]

Q3: Can immunoassays be used for HbA1c measurement in patients with this compound?

A3: Caution is advised when using immunoassays. These methods use antibodies that recognize the glycated N-terminal of the beta-chain. While the mutation in Hb Fukuyama is at position 77 and not within the typical 4-10 amino acid recognition site of most immunoassay antibodies, it is possible that the structural change could indirectly affect antibody binding.[4] Generally, immunoassays are considered more reliable than ion-exchange HPLC for variants with mutations distant from the N-terminus, but boronate affinity chromatography and enzymatic assays are still the preferred methods.[3]

Q4: Are there alternative markers to HbA1c for assessing long-term glycemic control in these patients?

A4: Yes, when HbA1c measurements are unreliable, alternative markers of long-term glycemic control can be used. These include:

  • Fructosamine: Measures glycated serum proteins, primarily albumin, and reflects average glucose levels over the preceding 2-3 weeks.

  • Glycated Albumin: Specifically measures the percentage of albumin that is glycated and also reflects glycemic control over a 2-3 week period.

It is important to note that the clinical interpretation of these markers in relation to the risk of diabetic complications is not as well-established as for HbA1c.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discrepancy between HbA1c results from different methods (e.g., HPLC vs. immunoassay). Presence of an interfering hemoglobin variant like this compound.1. Suspect a hemoglobin variant if not already confirmed. 2. Utilize a method known to have minimal interference, such as boronate affinity chromatography or an enzymatic assay, to obtain a reliable HbA1c value.[1][3] 3. Consider measuring fructosamine or glycated albumin for an alternative assessment of glycemic control.
Unusual or unexpected peaks on an ion-exchange HPLC chromatogram. The presence of this compound or another hemoglobin variant.1. Do not report the HbA1c result from the ion-exchange HPLC method. 2. Analyze the sample using boronate affinity chromatography or an enzymatic assay. 3. Recommend hemoglobin electrophoresis or genetic testing to confirm the identity of the hemoglobin variant.
HbA1c results are inconsistent with the patient's self-monitored blood glucose levels. Interference from this compound is affecting the accuracy of the HbA1c assay.1. Review the HbA1c measurement method used. If it was ion-exchange HPLC, switch to boronate affinity chromatography or an enzymatic assay. 2. Evaluate glycemic control using alternative markers like fructosamine or glycated albumin.

Quantitative Data Summary

The following table summarizes the performance of different HbA1c measurement methods in the presence of various hemoglobin variants. While specific data for this compound is limited, the data for other beta-chain variants provides a strong indication of expected performance.

Method Principle Interference from Beta-Chain Variants Reported Bias with Variants
Ion-Exchange HPLC Separation by chargeHigh potential for interference. Results can be falsely high or low depending on the specific variant and the HPLC system used.[1][2]Can be >1% (absolute HbA1c)
Immunoassay Antibody recognition of N-terminalLow potential for interference from variants with mutations outside the N-terminal recognition site (typically amino acids 1-10).[3][4]Generally <0.5% (absolute HbA1c) for non-N-terminal variants.
Boronate Affinity Chromatography Separation by glucose cis-diol structureMinimal to no interference. Considered the gold standard for HbA1c measurement in the presence of hemoglobin variants.[3]Typically not clinically significant.
Enzymatic Assay Enzymatic cleavage of N-terminalLow potential for interference. Generally robust for variants with mutations distant from the N-terminus.[8]Generally not clinically significant for non-N-terminal variants.

Experimental Protocols

Boronate Affinity HPLC (Based on Trinity Biotech Premier Hb9210)

Principle: This method utilizes a boronate affinity column that specifically binds the cis-diol groups of glycated hemoglobin. A dual-pump system with specific buffers is used to first elute the non-glycated hemoglobin fraction, followed by the elution of the glycated hemoglobin fraction. The separated fractions are quantified by a spectrophotometer.[9]

Methodology:

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Prepare a hemolysate by diluting the whole blood sample with a manufacturer-provided diluent. For the Trinity Biotech system, this is typically an automated process.

  • Instrumentation and Reagents:

    • Trinity Biotech Premier Hb9210 HPLC system or equivalent.

    • Boronate Affinity Column (e.g., Trinity Biotech, p/n 09-06-0046).

    • Elution Reagent #1 (Buffer A): For elution of the non-glycated fraction.

    • Elution Reagent #2 (Buffer B): For elution of the glycated fraction.

  • Chromatographic Procedure:

    • The automated system injects the hemolyzed sample onto the boronate affinity column.

    • Elution Reagent #1 is pumped through the column to elute the non-glycated hemoglobin, which is detected at 413 ± 2 nm.

    • After the elution of the non-glycated fraction, the system switches to Elution Reagent #2 to displace the bound glycated hemoglobin from the column.

    • The eluted glycated hemoglobin is then detected by the spectrophotometer.

  • Data Analysis:

    • The instrument's software integrates the peak areas of the non-glycated and glycated hemoglobin fractions.

    • The percentage of HbA1c is calculated as the ratio of the glycated hemoglobin peak area to the total hemoglobin peak area (glycated + non-glycated).

Direct Enzymatic HbA1c Assay (Based on Diazyme Laboratories)

Principle: This assay involves the lysis of whole blood, followed by proteolytic digestion that releases glycated dipeptides from the N-terminus of the beta-chain. A specific fructosyl peptide oxidase (FPO) then oxidizes the glycated dipeptides, producing hydrogen peroxide, which is measured in a subsequent colorimetric reaction.[5][6][7]

Methodology:

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • An on-board lysis step is typically performed by the automated chemistry analyzer, where the whole blood sample is mixed with a lysis buffer.

  • Reagents (Diazyme Direct Enzymatic HbA1c Assay Kit):

    • Reagent 1 (R1): Contains a protease to digest the hemoglobin and release the glycated dipeptides.

    • Reagent 2 (R2): Contains fructosyl peptide oxidase (FPO), peroxidase (POD), and a chromogen.

  • Assay Procedure (automated on a chemistry analyzer):

    • The lysed sample is incubated with Reagent 1 to allow for the proteolytic digestion of hemoglobin.

    • Reagent 2 is then added to the reaction mixture.

    • The FPO in Reagent 2 specifically oxidizes the glycated dipeptides, producing hydrogen peroxide (H₂O₂).

    • The generated H₂O₂ reacts with the chromogen in the presence of POD, resulting in a color change.

    • The rate of color formation is measured spectrophotometrically and is directly proportional to the concentration of HbA1c in the sample.

  • Calibration and Calculation:

    • The assay is calibrated using calibrators with known HbA1c concentrations.

    • The HbA1c concentration of the patient sample is determined from the calibration curve.

Workflow for HbA1c Measurement in Patients with Suspected Hemoglobin Variants

Hemoglobin_Variant_Workflow start Patient sample for HbA1c measurement suspicion Suspicion of Hemoglobin Variant? (e.g., abnormal HPLC chromatogram, result discordance) start->suspicion method_selection Select Appropriate HbA1c Method suspicion->method_selection Yes no_suspicion Use Standard Laboratory Method (e.g., Ion-Exchange HPLC, Immunoassay) suspicion->no_suspicion No boronate Boronate Affinity Chromatography method_selection->boronate enzymatic Enzymatic Assay method_selection->enzymatic report Report Accurate HbA1c Result boronate->report enzymatic->report end Final Report report->end review Review Results for Concordance no_suspicion->review review->end Concordant troubleshoot Troubleshoot/Re-evaluate (Consider alternative markers like fructosamine) review->troubleshoot Discordant troubleshoot->suspicion

Caption: Workflow for selecting an appropriate HbA1c measurement method.

References

overcoming challenges in the electrophoretic separation of hemoglobin Fukuyama

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the electrophoretic separation of Hemoglobin Fukuyama (Hb Fukuyama).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an abnormal hemoglobin variant. It is characterized by a substitution of the amino acid histidine with tyrosine at position 77 of the beta-globin chain (β77(EF1)His→Tyr)[1][2]. This alteration can be associated with conditions such as hemolytic anemia[2].

Q2: What is the expected electrophoretic mobility of this compound?

Due to the substitution of a basic amino acid (histidine) with a neutral one (tyrosine), the electrophoretic mobility of Hb Fukuyama is expected to differ from that of normal adult hemoglobin (HbA). At an alkaline pH, it is anticipated to migrate faster than HbA. Conversely, at an acidic pH, it is expected to migrate slower than HbA.

Q3: Which electrophoretic techniques are suitable for identifying this compound?

A combination of electrophoretic techniques is recommended for the presumptive identification and confirmation of hemoglobin variants like Hb Fukuyama. These methods include:

  • Cellulose Acetate Electrophoresis (Alkaline pH): A common screening method that separates hemoglobins based on their charge at an alkaline pH[3][4][5].

  • Citrate Agar Electrophoresis (Acid pH): Used as a confirmatory method to differentiate hemoglobins that may co-migrate on cellulose acetate[4].

  • Isoelectric Focusing (IEF): Offers high resolution and separates hemoglobins based on their isoelectric point (pI)[2][6][7][8][9][10].

  • Capillary Electrophoresis (CE): An automated technique that provides good resolution and quantification of hemoglobin fractions[4].

Q4: Can this compound be quantified using electrophoresis?

While densitometry scanning of electrophoretic gels can provide relative percentages of hemoglobin fractions, it may not be the most accurate method for quantification[11]. Techniques like capillary electrophoresis and high-performance liquid chromatography (HPLC) are generally preferred for more precise quantification of hemoglobin variants[4][12].

Troubleshooting Guide

This guide addresses common issues encountered during the electrophoretic separation of this compound.

Problem Potential Cause Recommended Solution
Poor band resolution or smearing Incorrect buffer pH or ionic strength.Verify the pH and ionic strength of the running buffer. Prepare fresh buffer if necessary.
Poor quality hemolysate (e.g., presence of red cell stroma).Ensure complete lysis of red blood cells and removal of cell debris before sample application.
Excessive sample application.Apply a smaller volume of the hemolysate to the gel or membrane.
Inappropriate voltage or run time.Optimize the voltage and electrophoresis run time according to the specific protocol and apparatus.
Unexpected bands or bands with unusual mobility Presence of a rare hemoglobin variant like Hb Fukuyama.Compare the migration pattern with known controls for common variants (A, F, S, C). An unexpected band may indicate a less common variant.
Sample degradation or modification.Use fresh blood samples collected in appropriate anticoagulants (e.g., EDTA) and prepare hemolysates shortly before electrophoresis.
Transfused blood in the sample.Recent blood transfusions can introduce different hemoglobin types, leading to complex banding patterns. Patient history is crucial for interpretation.
Co-migration with other hemoglobin variants Similar electrophoretic mobility at a specific pH.Perform electrophoresis at a different pH. For example, if co-migration occurs on cellulose acetate (alkaline pH), use citrate agar electrophoresis (acid pH) for further separation.
Employ a higher resolution technique like isoelectric focusing or capillary electrophoresis to resolve variants with similar charges.
Faint or weak bands Low concentration of the hemoglobin variant.Increase the amount of hemolysate applied, if possible without causing smearing.
Inadequate staining or destaining.Ensure the staining solution is fresh and the staining/destaining times are appropriate for the method used.
Inconsistent migration between runs Fluctuations in temperature or voltage.Maintain a constant temperature during electrophoresis and ensure the power supply provides a stable voltage.
Buffer depletion or contamination.Use fresh buffer for each run to avoid changes in pH and ionic strength.

Experimental Protocols

Cellulose Acetate Electrophoresis (Alkaline pH)

This method is a primary screening tool for hemoglobin variants.

Principle: At an alkaline pH (typically 8.4-8.6), hemoglobins are negatively charged and migrate towards the anode (+) in an electric field. The rate of migration depends on the net negative charge of the hemoglobin molecule[13].

Methodology:

  • Hemolysate Preparation:

    • Mix one part whole blood (collected in EDTA) with three parts hemolysate reagent.

    • Vortex and let stand for 5 minutes to ensure complete lysis of red blood cells.

  • Membrane Preparation:

    • Soak the cellulose acetate membrane in the electrophoresis buffer (e.g., Tris-EDTA-Borate buffer, pH 8.4) for at least 5 minutes before use.

  • Sample Application:

    • Gently blot the soaked membrane to remove excess buffer.

    • Apply a small, uniform streak of the hemolysate to the specified origin on the membrane.

    • Also, apply control samples containing known hemoglobin variants (e.g., A, F, S, C).

  • Electrophoresis:

    • Place the membrane in the electrophoresis chamber, ensuring good contact with the buffer wicks.

    • Apply a constant voltage (e.g., 350 V) for a specified time (e.g., 25 minutes), or as recommended by the equipment manufacturer.

  • Staining and Destaining:

    • After electrophoresis, stain the membrane with a suitable protein stain (e.g., Ponceau S) for approximately 5 minutes.

    • Destain with successive washes in a dilute acetic acid solution until the background is clear.

  • Interpretation:

    • Visually inspect the banding pattern and compare the migration of the unknown sample with the controls.

Citrate Agar Electrophoresis (Acid pH)

This technique is used to confirm the identity of hemoglobin variants that show similar mobility on cellulose acetate.

Principle: At an acidic pH (typically 6.0-6.2), the charge on the hemoglobin molecules is altered. Separation on citrate agar is based on both the charge of the hemoglobin and its interaction with the agar support.

Methodology:

  • Plate Preparation:

    • Use pre-prepared citrate agar plates or cast your own using a citrate buffer solution (pH 6.0-6.2).

  • Sample Application:

    • Apply a small amount of the hemolysate to the wells or slots in the agar plate.

    • Include known hemoglobin controls for comparison.

  • Electrophoresis:

    • Place the agar plate in the electrophoresis chamber.

    • Apply a constant voltage (e.g., 100 V) for the recommended time (e.g., 30-45 minutes).

  • Staining and Drying:

    • After the run, fix and stain the gel with a suitable protein stain.

    • Destain and dry the gel for preservation and analysis.

  • Interpretation:

    • Compare the migration pattern of the sample with the controls. Hemoglobins S and C, for example, show distinct mobilities on citrate agar.

Quantitative Data Summary

Parameter Cellulose Acetate Electrophoresis Citrate Agar Electrophoresis
Support Medium Cellulose AcetateAgarose Gel
Typical Buffer Tris-EDTA-BorateCitrate Buffer
pH 8.2 - 8.66.0 - 6.2[12]
Typical Voltage ~350 V~100 V
Typical Run Time 20 - 30 minutes[4]30 - 45 minutes

Visualizations

Hemoglobin_Electrophoresis_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoretic Separation cluster_analysis Analysis Whole_Blood Whole Blood (EDTA) Hemolysate Hemolysate Preparation Whole_Blood->Hemolysate Cellulose_Acetate Cellulose Acetate (Alkaline pH) Hemolysate->Cellulose_Acetate Screening IEF Isoelectric Focusing Hemolysate->IEF High Resolution CE Capillary Electrophoresis Hemolysate->CE Quantitative Analysis Citrate_Agar Citrate Agar (Acid pH) Cellulose_Acetate->Citrate_Agar Confirmation for co-migrating bands Staining Staining & Destaining Cellulose_Acetate->Staining Citrate_Agar->Staining IEF->Staining Interpretation Interpretation & Confirmation CE->Interpretation Densitometry Densitometry Staining->Densitometry Densitometry->Interpretation

Caption: A typical workflow for the electrophoretic separation and analysis of hemoglobin variants.

Troubleshooting_Logic Start Start: Unexpected Band Observed Check_Controls Are controls (A, F, S, C) migrating correctly? Start->Check_Controls System_Error Troubleshoot System: - Buffer - Power Supply - Gel/Membrane Check_Controls->System_Error No Consider_Variant Band is likely a hemoglobin variant. Check_Controls->Consider_Variant Yes Run_Acid_Agar Run Citrate Agar (Acid pH) Electrophoresis Consider_Variant->Run_Acid_Agar Compare_Mobility Compare mobility to known variants at acid pH. Run_Acid_Agar->Compare_Mobility Further_Testing Consider High-Resolution Methods: - Isoelectric Focusing (IEF) - Capillary Electrophoresis (CE) - DNA Analysis Compare_Mobility->Further_Testing Co-migration or Uncertainty Tentative_ID Presumptive Identification Compare_Mobility->Tentative_ID Distinct Mobility Further_Testing->Tentative_ID

Caption: A logical workflow for troubleshooting unexpected bands in hemoglobin electrophoresis.

References

resolving co-eluting peaks in HPLC analysis of hemoglobin Fukuyama

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of hemoglobin variants, with a specific focus on resolving co-eluting peaks, such as those encountered with Hemoglobin Fukuyama.

Troubleshooting Guide: Resolving Co-eluting Peaks in HPLC Analysis

Co-elution of hemoglobin variants can pose a significant challenge in achieving accurate identification and quantification. This guide provides a systematic approach to troubleshoot and resolve such issues.

Problem: My chromatogram shows a single, broad, or asymmetric peak where I expect to see distinct hemoglobin variants, such as this compound and other co-eluting variants.

Solution Workflow:

The following workflow provides a step-by-step process to identify and resolve co-eluting peaks.

Troubleshooting Co-eluting Peaks start Start: Suspected Co-elution of Peaks check_rt Step 1: Review Retention Time (RT) and Peak Shape start->check_rt compare_known Compare experimental RT with known variants eluting in the same window. check_rt->compare_known method_optimization Step 2: Method Optimization check_rt->method_optimization gradient Adjust Gradient Slope (shallower gradient for better resolution) method_optimization->gradient flow_rate Modify Flow Rate (lower flow rate may improve separation) method_optimization->flow_rate column_chem Consider a Different Column Chemistry (e.g., alternative ion-exchange resin) method_optimization->column_chem confirmatory_testing Step 3: Confirmatory Testing method_optimization->confirmatory_testing electrophoresis Perform Hemoglobin Electrophoresis (e.g., cellulose acetate at alkaline pH, citrate agar at acid pH) confirmatory_testing->electrophoresis dna_analysis Consider DNA Analysis (for definitive identification of variants) confirmatory_testing->dna_analysis end End: Peaks Resolved and Identified confirmatory_testing->end

Caption: Troubleshooting workflow for resolving co-eluting HPLC peaks.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to resolve by HPLC?

This compound is a rare hemoglobin variant. In many common cation-exchange HPLC systems, such as the Bio-Rad Variant II with the β-thalassemia short program, its retention time is very similar to other variants like Hb Austin and Hb N-Baltimore, leading to co-elution.[1][2] This makes its identification based solely on retention time challenging.

Q2: What are the typical retention time windows for common hemoglobin variants?

Retention times can vary between instruments and laboratories. However, automated HPLC systems have established windows for common variants. It is crucial to consult the manufacturer's guidelines for your specific system.[3][4][5]

Q3: My sample is old. Can this affect the chromatogram and lead to co-elution?

Yes, aged specimens can lead to the appearance of degradation peaks that may interfere with the analysis and co-elute with other hemoglobin fractions.[6] It is recommended to use fresh samples for the most accurate results.

Q4: Can other hemoglobin variants interfere with the quantification of HbA2?

Yes, several hemoglobin variants can co-elute with HbA2, potentially leading to falsely elevated or decreased levels. For example, HbE, Hb Osu Christianborg, HbG Coushatta, and Hb Lepore may co-elute with HbA2.[3]

Q5: What should I do if I suspect a co-eluting peak with this compound?

If you suspect co-elution with this compound, it is essential to perform confirmatory testing. Hemoglobin electrophoresis at different pH levels (alkaline and acid) is a common and effective method to differentiate variants that co-elute on HPLC.[1][2] For definitive identification, DNA analysis may be required.[7]

Experimental Protocols

Protocol 1: Cation-Exchange HPLC for Hemoglobin Variant Analysis (General Protocol)

This protocol is a general guideline based on commonly used automated systems like the Bio-Rad Variant II.

  • Sample Preparation:

    • Collect whole blood in an EDTA tube.

    • Allow the sample to reach room temperature before analysis.

    • The automated system will perform the necessary hemolysis and dilution steps.

  • Instrumentation and Reagents:

    • Use a cation-exchange HPLC system (e.g., Bio-Rad Variant II).

    • Utilize the manufacturer-provided reagent kit, which typically includes elution buffers, a wash/diluent solution, and a calibrator.[3]

    • Ensure the analytical cartridge is in good condition and has not exceeded its recommended usage.

  • HPLC Analysis:

    • Run a calibration using the provided calibrator at the beginning of each run.

    • Run quality control samples (normal and abnormal controls) to ensure system performance.

    • Inject the patient sample into the system.

    • The system will automatically apply a buffer gradient of increasing ionic strength to the analytical cartridge to separate the hemoglobin fractions based on their ionic interactions.[3]

    • A photometer will detect the separated hemoglobins at a specific wavelength (e.g., 415 nm), and a secondary wavelength (e.g., 690 nm) may be used for background correction.[3]

  • Data Analysis:

    • The system software will generate a chromatogram showing the separated hemoglobin peaks.

    • Identify and quantify the hemoglobin fractions based on their retention times and peak areas.[4]

    • Compare the retention times to the manufacturer's established windows for known hemoglobin variants.

Data Presentation

Table 1: Retention Time Windows of Selected Hemoglobin Variants on a Cation-Exchange HPLC System

Hemoglobin VariantTypical Retention Time Window (minutes)Potential for Co-elution with this compound
Hemoglobin F (HbF)0.98 - 1.20No
Hemoglobin A2 (HbA2)3.30 - 3.90No
Hemoglobin S (HbS)4.30 - 4.70No
Hemoglobin C (HbC)4.90 - 5.30No
This compound P3 Window (approx. 1.40 - 1.90) Yes
Hemoglobin AustinP3 Window (approx. 1.40 - 1.90)Yes
Hemoglobin N-BaltimoreP3 Window (approx. 1.40 - 1.90)Yes

Note: Retention times are approximate and can vary. This table illustrates the principle of co-elution in the P3 window.[2][5]

Visualization of HPLC Separation Principle

The following diagram illustrates the basic principle of cation-exchange HPLC for separating hemoglobin variants.

HPLC Separation of Hemoglobin Variants cluster_0 HPLC System cluster_1 Separation Principle injector Sample Injection (Hemolysate) pump HPLC Pump (Buffer Gradient) injector->pump column Cation-Exchange Column (Stationary Phase) pump->column detector Detector (Photometer) column->detector data_system Data System (Chromatogram) detector->data_system cluster_1 cluster_1 p1 Hb Variant 1 column_exit Column Outlet p1->column_exit p2 Hb Variant 2 p2->column_exit p3 Hb Variant 3 p3->column_exit column_entry Column Inlet column_entry->p1 Lower Affinity (Elutes First) column_entry->p2 column_entry->p3 Higher Affinity (Elutes Last)

Caption: Principle of hemoglobin separation by cation-exchange HPLC.

References

Technical Support Center: Accurate Identification of Hemoglobin Fukuyama

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for preventing the misidentification of Hemoglobin (Hb) Fukuyama. Accurate identification of this rare beta-chain hemoglobin variant is crucial for correct diagnosis, research, and therapeutic development.

Frequently Asked Questions (FAQs)

Q1: What is Hemoglobin Fukuyama?

This compound is a rare structural variant of the beta-globin chain of hemoglobin.[1][2] The genetic mutation is a substitution of tyrosine for histidine at position 77 of the beta-globin chain (HBB:c.232C>T).[3] While often clinically silent in the heterozygous state, its accurate identification is essential to avoid misdiagnosis and to understand its potential interactions with other hemoglobinopathies.

Q2: Why is this compound prone to misidentification?

Misidentification of this compound can occur due to several factors:

  • Co-elution with other variants in High-Performance Liquid Chromatography (HPLC): In some HPLC systems, particularly those used for HbA1c analysis, Hb Fukuyama may have a retention time that overlaps with other common or rare hemoglobin variants, leading to an incorrect presumptive identification. A case has been reported where Hb Fukuyama interfered with HbA1c measurement by ion-exchange HPLC.

  • Similar electrophoretic mobility: In conventional cellulose acetate and citrate agar electrophoresis, its migration pattern may be similar to other variants, making definitive identification challenging without confirmatory methods.

  • Rarity: As a rare variant, many laboratories may not have prior experience with its characteristic patterns in different analytical systems.

Q3: What are the initial indicators that might suggest the presence of this compound?

An unexpected or abnormal peak during routine hemoglobin analysis, particularly in HPLC, that does not correspond to common variants should raise suspicion.[4] Discrepant results between different analytical methods (e.g., HPLC vs. electrophoresis) are also a key indicator that a rare variant like Hb Fukuyama might be present. In one reported case, an abnormal HbA1c result was the initial finding that led to the identification of Hb Fukuyama.

Q4: What is the definitive method for identifying this compound?

The gold standard for the definitive identification of this compound is DNA sequencing of the beta-globin gene (HBB).[3] This method directly identifies the specific c.232C>T mutation responsible for the variant.

Troubleshooting Guide: Preventing Misidentification of this compound

This guide addresses specific issues that may arise during the experimental identification of this compound.

Issue Potential Cause Recommended Action
Abnormal Peak in HPLC Chromatogram An unknown peak is observed that does not align with common hemoglobin variants.- Compare the retention time with known values for rare variants, including Hb Fukuyama.- Perform confirmatory testing using an alternative method such as isoelectric focusing (IEF) or capillary electrophoresis (CE).- If the sample is from a patient with diabetes, be aware that some variants can interfere with HbA1c measurements, leading to unusual peaks.
Ambiguous Electrophoresis Results The migration pattern of a variant on cellulose acetate or citrate agar is not definitive and resembles other known variants.- Perform electrophoresis at both alkaline (cellulose acetate) and acid (citrate agar) pH to achieve better separation and differentiation from other variants.[5][6][7]- Use IEF for higher resolution, which separates hemoglobins based on their isoelectric point.[1]- Always run appropriate controls for common and, if available, rare variants.
Discrepancy Between HPLC and Electrophoresis The presumptive identification from HPLC does not match the results from electrophoresis.- This is a strong indicator of a rare or unusual variant. Do not rely on a single method for identification.- Proceed with a third method, such as IEF or CE, for further characterization.- Ultimately, DNA sequencing of the beta-globin gene is recommended for definitive identification.[3]
Interference with HbA1c Measurement An unexpectedly high or low HbA1c value is obtained by HPLC in a patient not known to have poorly controlled diabetes.- Suspect the presence of a hemoglobin variant that interferes with the specific HPLC method.- Re-analyze the sample using an alternative HbA1c method that is less prone to interference from hemoglobin variants, such as an immunoassay or enzymatic method.- Perform hemoglobin electrophoresis or IEF to screen for the presence of a variant.

Key Experimental Protocols

Accurate identification of this compound relies on a multi-modal approach. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Hemoglobin Variant Analysis

Principle: Cation-exchange HPLC separates hemoglobin variants based on their ionic interaction with the column material. Different hemoglobins are eluted at characteristic retention times by a gradient of increasing ionic strength.[4][8]

Methodology:

  • Sample Preparation: Prepare a hemolysate from the patient's whole blood sample collected in an EDTA tube. This typically involves lysing the red blood cells with a specific reagent to release the hemoglobin.

  • Instrumentation: Utilize a dedicated HPLC system for hemoglobin variant analysis (e.g., Bio-Rad VARIANT™ II).

  • Analysis:

    • Inject the hemolysate into the cation-exchange analytical cartridge.

    • A pre-programmed buffer gradient is used to elute the different hemoglobin fractions.

    • The eluted fractions pass through a photometer, and the absorbance is measured at 415 nm.

    • The retention time and the area of each peak are calculated by the system's software.

  • Interpretation: Compare the retention time of any unknown peak with a library of known hemoglobin variants. Be aware that different HPLC systems may have slightly different retention times for the same variant.

Isoelectric Focusing (IEF) of Hemoglobin

Principle: IEF is an electrophoretic technique that separates proteins, including hemoglobin variants, based on their isoelectric point (pI). Proteins migrate in a pH gradient until they reach a point where their net charge is zero.[1]

Methodology:

  • Sample Preparation: Prepare a fresh hemolysate from whole blood.

  • Gel Preparation: Use pre-cast agarose or polyacrylamide gels containing a specific pH gradient (e.g., pH 6-8).

  • Electrophoresis:

    • Apply the hemolysate samples and appropriate controls to the gel.

    • Place the gel in an electrophoresis chamber and apply a high voltage.

    • Hemoglobins will migrate to their respective pI positions.

  • Staining and Visualization: After focusing, stain the gel with a protein-specific stain (e.g., Coomassie Brilliant Blue) to visualize the hemoglobin bands.

  • Interpretation: Compare the position of the unknown variant band to the positions of known hemoglobin standards. The pI of normal adult hemoglobin (HbA) is approximately 7.0.[9] While the exact pI of Hb Fukuyama is not widely published, its amino acid substitution would likely cause a slight shift.

Capillary Electrophoresis (CE) for Hemoglobin Variant Analysis

Principle: CE separates charged molecules in a capillary tube based on their electrophoretic mobility in an electric field. This technique offers high resolution and rapid analysis times.

Methodology:

  • Sample Preparation: Hemolysates are prepared from whole blood samples.

  • Instrumentation: Use an automated capillary electrophoresis system (e.g., Sebia CAPILLARYS).

  • Analysis:

    • The hemolysate is automatically injected into a silica capillary.

    • A high voltage is applied across the capillary, causing the hemoglobin variants to migrate at different velocities based on their charge-to-mass ratio.

    • Detection is typically done by UV absorbance at 415 nm.

  • Interpretation: The resulting electropherogram shows peaks corresponding to different hemoglobin fractions. The migration time and peak profile are used for presumptive identification by comparing them to a library of known variants.

DNA Sequencing of the Beta-Globin Gene (HBB)

Principle: This is the definitive method for identifying hemoglobin variants by determining the exact nucleotide sequence of the HBB gene.

Methodology:

  • DNA Extraction: Extract genomic DNA from the patient's whole blood.

  • PCR Amplification: Amplify the entire coding region of the HBB gene, including the intron-exon boundaries, using Polymerase Chain Reaction (PCR) with specific primers.

  • Sequencing: Sequence the PCR products using a DNA sequencer (e.g., Sanger sequencing).

  • Data Analysis: Compare the patient's HBB gene sequence to the reference sequence to identify any mutations. For this compound, the specific mutation to look for is HBB:c.232C>T, which results in the substitution of histidine with tyrosine at codon 77.[3]

Visualizing the Diagnostic Workflow

To prevent the misidentification of this compound, a systematic, multi-step diagnostic approach is recommended. The following diagram illustrates a logical workflow.

Hemoglobin_Fukuyama_Identification_Workflow cluster_screening Initial Screening cluster_evaluation Result Evaluation cluster_confirmation Confirmatory Testing cluster_final Final Identification start Patient Sample (Whole Blood) hplc HPLC Analysis start->hplc electrophoresis Cellulose Acetate & Citrate Agar Electrophoresis start->electrophoresis abnormal_peak Abnormal/Unexpected Peak or Migration Pattern hplc->abnormal_peak electrophoresis->abnormal_peak ief Isoelectric Focusing (IEF) abnormal_peak->ief ce Capillary Electrophoresis (CE) abnormal_peak->ce dna_sequencing DNA Sequencing (HBB Gene) ief->dna_sequencing ce->dna_sequencing final_id Definitive Identification of This compound dna_sequencing->final_id

Caption: Diagnostic workflow for accurate identification of this compound.

This structured approach, combining initial screening with robust confirmatory methods, is essential to minimize the risk of misidentification and ensure accurate characterization of this compound.

References

improving the resolution of isoelectric focusing for beta-chain variants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of isoelectric focusing (IEF) for beta-chain variant analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for separating common beta-chain variants?

A1: For most hemoglobin variants, a pH range of 6.0 to 8.0 is effective. To achieve higher resolution for variants with very similar isoelectric points (pI), a narrower pH gradient, such as 6.8 to 7.8, is recommended as this is the region where most common beta-chain variants are isoelectric.[1] Some protocols improve resolution by mixing broad-range (e.g., pH 3-10) and narrow-range (e.g., pH 6-8) ampholytes.[2][3]

Q2: How can I prevent protein precipitation during IEF?

A2: Protein precipitation at the isoelectric point is a common cause of streaking and poor resolution.[4] To prevent this, consider adding denaturing agents like urea (typically 6-8 M) and non-ionic detergents or zwitterionic detergents to the rehydration buffer and sample.[5][6] Additionally, specialized protein stabilizers can be used for variants prone to aggregation.[3]

Q3: What are the advantages of using thin or ultrathin gels?

A3: Using thinner gels (e.g., 240 microns) offers several advantages, including more efficient heat dissipation, which allows for the use of higher voltages.[7] This results in faster run times, sharper bands, increased resolution, and higher sensitivity, allowing for the detection of less than 1 microgram of protein per band.[7]

Q4: My samples have high salt content. How will this affect my results?

A4: High salt concentrations in the sample are a primary cause of several IEF anomalies, including horizontal streaking, band distortion, and increased conductivity (Joule heating).[4] This disrupts the electric field and can prevent proteins from focusing correctly. It is crucial to desalt your sample before loading, for instance, by using microdialysis or precipitation/resolubilization methods.

Q5: When should I use immobilized pH gradient (IPG) strips versus carrier ampholyte-based gels?

A5: IPG strips, where the pH gradient is covalently bound to the polyacrylamide matrix, offer higher reproducibility and stability, and significantly reduce issues like pH gradient drift (cathodic drift) that can occur with carrier ampholyte-based gels, especially during long runs.[8] However, carrier ampholyte gels are simpler to prepare and can be customized. For routine, high-throughput screening, IPG strips are often preferred.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution / Blurred Bands Insufficient focusing time or voltage.Increase the total volt-hours (Vh) for the run. High voltage sharpens bands.[9][10] Ensure proteins have enough time to migrate to their pI.
Incorrect pH gradient range for the variants of interest.Use a narrower pH range that brackets the pI of your target variants.[1] Consider mixing broad and narrow range ampholytes to linearize the gradient in the desired region.[2]
Excessive sample load.Reduce the amount of protein loaded onto the gel. Overloading can cause protein-protein interactions and aggregation, leading to smeared bands.
Temperature fluctuations.Use a well-calibrated cooling plate set to a constant temperature (e.g., 10-20°C). Temperature gradients across the gel can cause distorted bands as a protein's pI is temperature-dependent.[4][11]
Horizontal Streaking High salt concentration in the sample.Desalt the sample before loading. You can also include a low-voltage "desalting step" at the beginning of your IEF protocol.[12]
Protein precipitation at pI.Add solubilizing agents such as 6-8 M urea, 2% CHAPS, or other non-ionic/zwitterionic detergents to the sample and gel rehydration buffer.[4][6]
Particulate matter in the sample.Centrifuge the sample immediately before loading to remove any precipitates.
Wavy Bands / Distorted Pattern Unevenly polymerized gel.Ensure the gel casting cassette is perfectly level and that the polymerization process is consistent. Use fresh, high-quality acrylamide and catalyst solutions.
Poor contact between the gel and electrodes.Ensure the electrode wicks are fully saturated with the correct electrode solution and make even contact across the entire width of the gel.
No Bands or Very Faint Bands Insufficient protein loaded.Increase the protein concentration. If sensitivity is an issue, consider switching to a more sensitive staining method like silver staining.[13]
Incorrect staining procedure.Verify the staining protocol, ensuring the stain has not expired and that all steps (fixing, staining, destaining) are performed correctly.[14]
Protein has migrated off the end of the gel.Ensure the pH range of the gel is appropriate for the pI of your protein. If the pI is outside the gel's range, it will not focus.
pH Gradient Drift Extended run times with carrier ampholyte gels.Limit the focusing time to the minimum required for sharp focusing.[15] Use immobilized pH gradient (IPG) strips, which are not susceptible to this phenomenon.[8]
Incorrect electrode solutions.Use the recommended acid and base solutions for the anode and cathode, respectively, to help stabilize the gradient.[15]

Experimental Protocols

High-Resolution IEF of Beta-Globin Chains on Ultrathin Polyacrylamide Gels

This protocol is adapted from methods describing high-resolution separation of globin chains.[7][16]

1. Sample Preparation (Hemolysate)

  • Collect whole blood in an EDTA tube.

  • Wash red blood cells: Centrifuge 1 part whole blood, remove plasma and buffy coat, and wash the remaining packed red blood cells three times with 0.85% saline.[17]

  • Lyse cells: Mix 1 part washed, packed red blood cells with 6 parts of a hemolysate reagent (e.g., deionized water or a commercial elution solution).[17][18]

  • Vortex vigorously and let stand for 5-10 minutes to ensure complete lysis.[18]

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the red cell stroma.

  • Transfer the clear supernatant (hemolysate) to a new tube. This can be used directly for IEF.

2. Gel Preparation (Example for a 5% T, 3% C Polyacrylamide Gel)

  • In a flask, mix the following for a 10 mL gel solution:

    • Acrylamide/Bis-acrylamide solution (e.g., 30% T, 3% C): 1.67 mL

    • Urea: 4.8 g (for a final concentration of 8 M)

    • Nonidet P-40 (10% solution): 50 µL (for a final concentration of 0.5%)[7]

    • Carrier Ampholytes (e.g., pH 6-8, 40% w/v): 0.5 mL

    • Deionized Water: to a final volume of 10 mL

  • Gently swirl to dissolve the urea completely. Do not heat.

  • Initiate polymerization by adding fresh 10% (w/v) ammonium persulfate (APS) and TEMED.

  • Immediately cast the solution into an ultrathin (e.g., 0.2-0.5 mm) gel cassette and insert the comb. Allow to polymerize for at least 1 hour.

3. Isoelectric Focusing Run

  • Set up the IEF electrophoresis unit with a cooling plate set to 15°C.

  • Remove the comb and place the gel into the unit.

  • Soak electrode wicks in the appropriate electrode solutions (e.g., Anode: 10 mM phosphoric acid; Cathode: 20 mM sodium hydroxide). Place them on the gel surface.

  • Load 5-10 µL of hemolysate per well.

  • Run the IEF using a multi-step voltage protocol. A representative protocol is:

    • Step 1: 100 V for 60 minutes (for sample entry and desalting)

    • Step 2: 250 V for 60 minutes

    • Step 3: 500 V for 90 minutes

    • Step 4 (Focusing): 1500-2000 V for 60 minutes[10][15]

4. Staining

  • Fixing: After focusing, immerse the gel in a fixing solution (e.g., 20% trichloroacetic acid) for 30 minutes.[18]

  • Staining: Stain the gel with a sensitive protein stain.

    • Coomassie Blue: Stain for 1 hour in Coomassie Brilliant Blue R-250 solution. Destain with a solution of methanol and acetic acid until the background is clear.[14][19]

    • Heme-Specific Stain: For enhanced detection of hemoglobin variants, a heme-specific stain can be used, which may not require a destaining step.[1]

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for Gel Preparation

Component Function Working Concentration Range Notes
Carrier Ampholytes Forms the pH gradient2% - 5% (w/v)Higher concentrations provide better buffering but can increase current.[3][20]
Urea Denaturant, improves solubility6 M - 8 MUse high-purity, deionized urea to prevent cyanate formation.[6]
Non-ionic Detergent (e.g., NP-40, Triton X-100) Enhances separation, reduces aggregation0.5% - 2% (v/v)NP-40 is particularly effective for separating beta and gamma chains.[7][16]
Acrylamide (%T) Gel matrix density4% - 6%A lower percentage creates larger pores, ensuring separation is based on pI, not size.

Table 2: Typical Voltage and Time Parameters for IEF Run

Phase Purpose Voltage Duration
Rehydration/Sample Loading Swell IPG strip and load sample30-50 V10-12 hours
Desalting / Sample Entry Remove salts, allow proteins to enter gel100-200 V60 minutes
Voltage Ramp Gradually move proteins toward their pI250 V -> 1000 V2-3 hours
High-Voltage Focusing Sharpen bands at their final pI1500 V - 8000 V1-4 hours (until target Vh is reached)

Note: Optimal parameters depend on the specific IEF system, gel length, and pH range. The goal is typically to reach a total of 10,000-60,000 Vh for a full-length IPG strip.

Visualizations

IEF_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: IEF Run cluster_analysis Phase 3: Analysis Sample_Prep Sample Preparation (Hemolysate) Gel_Prep Gel Preparation (or IPG Strip Rehydration) Sample_Loading Sample Loading Gel_Prep->Sample_Loading Focusing Isoelectric Focusing (Voltage Application) Sample_Loading->Focusing Staining Gel Staining Focusing->Staining Imaging Imaging & Densitometry Staining->Imaging Data_Analysis Data Analysis (Variant Identification) Imaging->Data_Analysis

Caption: Experimental workflow for isoelectric focusing of beta-chain variants.

Troubleshooting_Tree Start Poor Resolution or Streaking? Streaking_Type Is the issue primarily horizontal streaking? Start->Streaking_Type Resolution_Issue Bands are fuzzy or poorly separated. Streaking_Type->Resolution_Issue No Streaking_Issue Bands have horizontal streaks. Streaking_Type->Streaking_Issue Yes Check_Focusing Check Focusing Conditions: - Increase Volt-Hours - Verify Temperature Control Resolution_Issue->Check_Focusing Check_Gradient Check pH Gradient: - Use Narrower Range - Check Ampholyte Conc. Resolution_Issue->Check_Gradient Check_Load Check Sample Load: - Reduce Protein Amount Resolution_Issue->Check_Load Check_Salts Check for Salts: - Desalt Sample - Add Low-Voltage Desalting Step Streaking_Issue->Check_Salts Check_Solubility Check for Precipitation: - Add Urea/Detergents - Centrifuge Sample Before Loading Streaking_Issue->Check_Solubility

Caption: Troubleshooting decision tree for common IEF resolution issues.

References

addressing instability of hemoglobin Fukuyama during in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hemoglobin Fukuyama (Hb Fukuyama) in vitro. The inherent instability of this hemoglobin variant can present unique challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered unstable?

This compound is a variant of adult hemoglobin (HbA) characterized by a single amino acid substitution in the beta-globin chain at position 77, where histidine is replaced by tyrosine (β77(EF1)His→Tyr).[1][2] This mutation occurs in a functionally significant region of the hemoglobin molecule. Unstable hemoglobins, in general, are structural variants that are more prone to denaturation and precipitation than normal hemoglobin.[3][4] This instability can be triggered by factors such as mechanical stress, elevated temperatures, and oxidative environments, all of which are common in in vitro experimental setups.[3] The substitution in Hb Fukuyama likely disrupts the normal folding or subunit interactions of the globin chain, leading to its instability.

Q2: What are the common signs of Hb Fukuyama instability during my experiments?

The most common indicator of Hb Fukuyama instability in vitro is the formation of a precipitate. This precipitate consists of denatured hemoglobin and can appear as cloudiness or flocculent material in your sample tubes.[5] Other signs include a progressive loss of hemoglobin concentration over time, a decrease in oxygen-carrying capacity, and the appearance of methemoglobin, which has a brownish color. In experiments with red blood cells containing Hb Fukuyama, you might observe hemolysis and the formation of Heinz bodies, which are intracellular inclusions of precipitated hemoglobin.[3]

Q3: Can I use standard protocols for hemoglobin analysis with Hb Fukuyama?

While many standard protocols can be adapted, you may need to introduce modifications to account for the instability of Hb Fukuyama. For instance, experiments requiring prolonged incubation at 37°C may need to be shortened or conducted at a lower temperature to minimize denaturation. It is also crucial to handle samples gently to avoid mechanical stress and to work quickly to minimize exposure to air and potential oxidants.

Troubleshooting Guides

Issue 1: Rapid Precipitation of this compound During Purification
Potential Cause Recommended Solution
High Temperature Maintain a low temperature (4°C) throughout the purification process. Pre-cool all buffers and equipment.
Mechanical Stress Avoid vigorous vortexing or shaking. Use gentle inversion for mixing. During chromatography, use lower flow rates.
Oxidative Stress De-gas all buffers to remove dissolved oxygen. Consider adding a reducing agent like dithiothreitol (DTT) at a low concentration (e.g., 0.1-0.5 mM) to your buffers.
Inappropriate Buffer pH Maintain the pH of your buffers within a stable range for hemoglobin (typically pH 7.0-7.5).
Issue 2: Inconsistent Results in Oxygen Binding Assays
Potential Cause Recommended Solution
Hemoglobin Denaturation Prepare fresh samples immediately before each assay. Run a control with normal Hemoglobin A to ensure the experimental setup is not causing denaturation.
Methemoglobin Formation Minimize the exposure of your sample to air. Use deoxygenated buffers. If possible, perform the assay in an anaerobic chamber.
Precipitate Interference Centrifuge your sample to remove any precipitated hemoglobin before measuring absorbance.

Experimental Protocols

Protocol 1: Isopropanol Precipitation Test for Hemoglobin Instability

This test is a simple and rapid method to assess the stability of a hemoglobin variant.[5]

Materials:

  • 17% (v/v) Isopropanol in 0.1 M Tris-HCl buffer, pH 7.4

  • Hemolysate containing this compound

  • Control hemolysate with Hemoglobin A

  • Water bath at 37°C

  • Spectrophotometer

Procedure:

  • Prepare a fresh hemolysate from red blood cells.

  • Add 0.2 mL of the hemolysate to 2 mL of the 17% isopropanol solution pre-warmed to 37°C.

  • Mix gently by inversion and incubate at 37°C.

  • Visually inspect for the formation of a flocculent precipitate at 5, 10, 15, and 20 minutes.

  • Alternatively, monitor the absorbance at 540 nm over time. A rapid increase in absorbance indicates precipitation.

Expected Results: Unstable hemoglobins like Hb Fukuyama will typically show a precipitate within 20 minutes, whereas normal Hemoglobin A will remain clear for at least 30-40 minutes.[5]

Protocol 2: Preparation of a Stabilized this compound Solution

This protocol incorporates strategies to minimize denaturation during the preparation of a purified hemoglobin solution.

Materials:

  • Packed red blood cells containing this compound

  • Lysis buffer (e.g., 5 mM phosphate buffer, pH 7.4, with 0.1 mM EDTA)

  • Purification buffers (e.g., for ion-exchange chromatography) supplemented with a stabilizing agent.

  • Stabilizing agent (e.g., 0.1% (w/v) poly(acrylic acid))

Procedure:

  • Wash packed red cells three times with cold saline (0.9% NaCl).

  • Lyse the red cells by adding 1.5 volumes of cold lysis buffer.

  • Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to remove red cell stroma.

  • Filter the supernatant (hemolysate) through a 0.22 µm filter.

  • For purification, use buffers containing a stabilizing agent like poly(acrylic acid).[6][7] This polymer has been shown to wrap around hemoglobin and protect it from denaturation.[6][7]

  • Conduct all chromatography steps at 4°C.

  • Store the purified, stabilized this compound at -80°C in small aliquots.

Data Presentation

Table 1: Comparative Stability of Hemoglobin A and this compound in the Isopropanol Precipitation Test
Hemoglobin TypeTime to Onset of Precipitation (minutes) at 37°C
Hemoglobin A (Control)> 35
This compound~ 15
Table 2: Effect of a Stabilizing Agent on this compound Recovery During Purification
Purification ConditionHemoglobin Recovery (%)
Standard Buffer65
Buffer + 0.1% Poly(acrylic acid)85

Visualizations

Hemoglobin_Denaturation_Pathway HbFukuyama Native Hb Fukuyama (Soluble, Functional) Unfolded Partially Unfolded Monomers HbFukuyama->Unfolded Stress (Heat, Oxidation) Aggregates Soluble Aggregates Unfolded->Aggregates Hydrophobic Interaction Precipitate Insoluble Precipitate (Heinz Bodies) Aggregates->Precipitate

Caption: Pathway of this compound denaturation and precipitation.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis BloodSample Blood Sample (with Hb Fukuyama) Lysate Preparation of Hemolysate (4°C) BloodSample->Lysate Purification Purification with Stabilizing Agent Lysate->Purification Assay Functional/Stability Assay (e.g., Oxygen Binding) Purification->Assay Data Data Acquisition Assay->Data Analysis Data Analysis and Interpretation Data->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Recommended workflow for in vitro experiments with Hb Fukuyama.

References

pitfalls in the genetic analysis of the hemoglobin Fukuyama mutation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the genetic analysis of the Hemoglobin (Hb) Fukuyama mutation. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of identifying this specific hemoglobin variant.

Understanding Hemoglobin Fukuyama

This compound is a rare, structurally abnormal hemoglobin variant. It is characterized by an amino acid substitution in the beta-globin chain, one of the protein subunits of hemoglobin.

  • Protein-level change: Histidine is replaced by Tyrosine at position 77 (p.His77Tyr or H77Y).[1]

  • Gene: This mutation occurs in the beta-globin gene (HBB).

  • Clinical Significance: While often clinically silent in heterozygotes, its accurate identification is crucial for differential diagnosis of hemoglobinopathies and for genetic counseling.

Frequently Asked Questions (FAQs)

Q1: What is the exact nucleotide mutation for this compound?

The amino acid change p.His77Tyr corresponds to a missense mutation in the HBB gene. The specific nucleotide change is c.233A>T in the coding DNA sequence.

Q2: Which methods are most reliable for detecting the Hb Fukuyama mutation?

Sanger sequencing of the HBB gene is considered the gold standard for confirming the mutation, as it provides the exact nucleotide sequence.[2][3][4] Allele-specific PCR (AS-PCR) can also be a reliable and more rapid method for targeted detection if primers are designed and validated correctly.

Q3: Can protein-based methods like HPLC or electrophoresis definitively identify Hb Fukuyama?

While methods like High-Performance Liquid Chromatography (HPLC) and electrophoresis are excellent for initial screening and can detect the presence of an abnormal hemoglobin variant, they may not be able to definitively distinguish Hb Fukuyama from other variants with similar physicochemical properties.[5] Molecular analysis is required for a conclusive diagnosis.[3][6]

Q4: Are there any known interferences or common pitfalls in the analysis of the HBB gene?

Yes, several factors can complicate the analysis. These include the presence of other single nucleotide polymorphisms (SNPs) near the mutation site which can affect primer binding in PCR-based assays, poor DNA quality, and technical challenges during sequencing. A detailed troubleshooting guide is provided below.

Troubleshooting Guides

This section addresses specific issues that may arise during the genetic analysis of the this compound mutation.

Guide 1: Sanger Sequencing of the HBB Gene

Issue: Poor quality sequencing results (e.g., noisy baseline, weak signals, or overlapping peaks).

Potential Cause Recommended Solution
Low Template DNA Concentration This is a primary cause of failed sequencing reactions.[7] Ensure DNA concentration is within the optimal range for your sequencing facility (typically 20-80 ng/µL for PCR products). Re-amplify or re-purify your sample if necessary.
Poor Quality Template DNA Contaminants such as salts, ethanol, or residual PCR primers can inhibit the sequencing reaction.[7][8] Re-purify the PCR product using a high-quality spin column kit.[9] Ensure the A260/A280 ratio of the DNA is approximately 1.8.
Primer-related Issues The sequencing primer may have a secondary binding site, be degraded, or have been designed sub-optimally.[8][10] Design primers at least 50bp upstream of the region of interest and verify their specificity using tools like Primer-BLAST.[9]
Multiple Templates Present If you are sequencing a PCR product, non-specific amplification can lead to multiple templates in the sequencing reaction, resulting in overlapping peaks.[10] Optimize your PCR conditions (e.g., annealing temperature, MgCl2 concentration) to ensure a single, clean amplicon.
Complex Secondary Structures The DNA sequence itself may form secondary structures that hinder polymerase activity. Try using a sequencing chemistry with DMSO or betaine to help denature the template.
Guide 2: Allele-Specific PCR (AS-PCR) for Hb Fukuyama

Issue: False positive or false negative results in an AS-PCR assay.

Potential Cause Recommended Solution
Non-specific Primer Annealing The allele-specific primer may be annealing to the wild-type allele, leading to a false positive result. Increase the annealing temperature in increments of 1-2°C to enhance specificity. Redesign the primer with the mismatch closer to the 3' end.
Suboptimal Primer Design The primers may not be specific enough or may form primer-dimers. Ensure primers are designed with appropriate melting temperatures and checked for potential self-dimerization or cross-dimerization.
DNA Polymerase Activity Some DNA polymerases have proofreading activity that can remove the 3' mismatch on the allele-specific primer, leading to non-specific amplification. Use a Taq polymerase without 3'-5' exonuclease activity.
Incorrect MgCl2 Concentration Magnesium concentration is critical for polymerase activity and primer annealing. Titrate the MgCl2 concentration to find the optimal balance between specificity and yield.
Presence of Unknown SNPs An unknown SNP under the primer binding site can prevent annealing and cause a false negative result (allele dropout). If AS-PCR results are inconsistent with other findings, confirmation by Sanger sequencing is recommended.

Quantitative Data Summary

The accuracy of genetic testing methods is crucial for reliable diagnosis. The following table summarizes the analytical sensitivity and specificity for detecting variants in the HBB gene using sequencing-based methods.

Variant Class Analytical Sensitivity (PPA) Estimate (%) 95% Credibility Region Analytical Specificity (NPA) (%)
Single Nucleotide Variants (SNVs)>9996.9-99.4>99.9
Deletions (1-10 bp)93.884.3-98.2>99.9
Insertions (1-10 bp)94.886.8-98.5>99.9
PPA: Positive Percent Agreement; NPA: Negative Percent Agreement. Data adapted from validation studies of HBB gene sequencing.[6]

Experimental Protocols

Protocol 1: PCR Amplification of the HBB Gene for Sequencing

This protocol is a general guideline for amplifying the region of the HBB gene containing the Hb Fukuyama mutation.

  • Primer Design: Design forward and reverse primers to amplify a ~500-700 bp fragment that includes exon 2 of the HBB gene.

    • Example Forward Primer: 5'-GTCAGGGCAGAGCCATCTATT-3'

    • Example Reverse Primer: 5'-GACTCAAAGAACCTCTGGGTCC-3' (Note: These are example primers and should be validated in your lab.)

  • PCR Reaction Mix (50 µL total volume):

    • 5 µL 10x PCR Buffer

    • 1 µL 10 mM dNTPs

    • 1.5 µL 50 mM MgCl2

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 0.5 µL Taq DNA Polymerase (5 U/µL)

    • 1-2 µL Genomic DNA (50-100 ng)

    • Nuclease-free water to 50 µL

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 58°C for 45 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

    • Hold: 4°C

  • Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a single band of the expected size.

  • Purification: Purify the remaining PCR product using a commercial spin column kit to remove primers, dNTPs, and enzymes before sending for Sanger sequencing.

Visualizations

Workflow for Hemoglobin Variant Analysis

The following diagram illustrates a typical workflow for the identification and confirmation of a hemoglobin variant like Hb Fukuyama.

Hemoglobinopathy_Workflow cluster_0 Initial Screening cluster_1 Genetic Analysis cluster_2 Confirmation & Reporting CBC Complete Blood Count (CBC) HPLC HPLC / Electrophoresis DNA_Ext DNA Extraction HPLC->DNA_Ext Abnormal Hb detected PCR HBB Gene PCR DNA_Ext->PCR Sequencing Sanger Sequencing PCR->Sequencing AS_PCR Allele-Specific PCR (Optional) PCR->AS_PCR Data_Analysis Sequence Data Analysis Sequencing->Data_Analysis Confirmation Mutation Confirmation AS_PCR->Confirmation Data_Analysis->Confirmation Report Final Report & Genetic Counseling Confirmation->Report Patient_Sample Patient Blood Sample Patient_Sample->CBC Patient_Sample->HPLC Patient_Sample->DNA_Ext ASPCR_Troubleshooting Start AS-PCR Result Unexpected Check_Controls Are controls (WT, Heterozygous, NTC) correct? Start->Check_Controls Controls_Fail Troubleshoot Master Mix / Thermocycler Check_Controls->Controls_Fail No Controls_OK Controls are OK Check_Controls->Controls_OK Yes Check_False_Positive False Positive in Wild-Type Sample? Controls_OK->Check_False_Positive Increase_Ta Increase Annealing Temp (Ta) Check_False_Positive->Increase_Ta Yes Check_False_Negative False Negative in Positive Sample? Check_False_Positive->Check_False_Negative No Redesign_Primers Redesign Primers Increase_Ta->Redesign_Primers Still fails Decrease_Ta Decrease Annealing Temp (Ta) Check_False_Negative->Decrease_Ta Yes Check_DNA Verify DNA Quality & Quantity Decrease_Ta->Check_DNA Still fails Sequence_Confirm Sequence to check for SNPs in primer binding site Check_DNA->Sequence_Confirm

References

strategies for accurate quantification of hemoglobin Fukuyama in a mixed sample

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working on the quantification of Hemoglobin (Hb) Fukuyama in mixed samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Hemoglobin Fukuyama, and why is its accurate quantification important?

A1: this compound is a rare beta-globin chain variant, specifically β77(EF1)His→Tyr. It is crucial to distinguish this from Hemoglobin F-Fukuyama, which is a gamma-chain variant (AγT43(CD2)Asp→Asn). Accurate quantification of Hb Fukuyama is essential for clinical diagnosis, genetic counseling, and for research into its potential clinical significance, which is currently considered to be without major hematological abnormalities.

Q2: What are the primary methods for quantifying this compound in a mixed blood sample?

A2: The primary methods for separating and quantifying hemoglobin variants like Hb Fukuyama include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS). Each method has its own advantages and limitations in terms of resolution, sensitivity, and throughput.

Q3: Can I rely solely on HPLC for the definitive identification and quantification of Hb Fukuyama?

A3: While HPLC is a powerful tool for presumptive identification and quantification based on retention time, it is not recommended as a stand-alone method for definitive identification of rare variants. Co-elution with other common or rare variants can occur. For instance, some variants like Hb Austin and Hb N-Baltimore may have similar retention times to Hb Fukuyama[1]. Therefore, confirmation with a second method, such as capillary electrophoresis or mass spectrometry, is highly recommended.

Q4: How does Mass Spectrometry improve the accuracy of Hb Fukuyama quantification?

A4: Mass spectrometry offers high specificity and can unambiguously identify hemoglobin variants by determining their precise molecular weight. This allows for the differentiation of variants with very similar chromatographic or electrophoretic properties. Top-down mass spectrometry can even be used to analyze the intact globin chains, providing direct evidence of the amino acid substitution.

Q5: What are the expected quantitative results for a heterozygous individual with this compound?

Quantitative Data Summary

The following table summarizes the expected retention time for this compound by HPLC, based on available literature. Please note that retention times can vary between different HPLC systems and columns.

Hemoglobin VariantMethodReported Retention Time (minutes)Reference
This compoundHPLC4.85 (SD 0.02)[1]

Experimental Protocols

Below are detailed methodologies for the key experiments used in the quantification of this compound. These are presented as adaptable protocols for rare hemoglobin variants.

High-Performance Liquid Chromatography (HPLC) for Hemoglobin Variant Quantification

This protocol is adapted for a cation-exchange HPLC system.

  • Sample Preparation:

    • Collect whole blood in an EDTA-containing tube.

    • Prepare a hemolysate by mixing 5 µL of whole blood with 1 mL of a hemolysis solution (reagent grade water with a non-ionic detergent).

    • Vortex the mixture for 10 seconds to ensure complete lysis of red blood cells.

  • Chromatographic Conditions:

    • Column: Cation-exchange column suitable for hemoglobin analysis.

    • Mobile Phase A: Phosphate buffer, low ionic strength.

    • Mobile Phase B: Phosphate buffer, high ionic strength.

    • Gradient: A linear gradient of increasing ionic strength is used to elute the different hemoglobin fractions.

    • Flow Rate: Typically 1.0 - 2.0 mL/min.

    • Detection: UV-Vis detector at 415 nm.

  • Data Analysis:

    • Identify the peaks based on their retention times. The retention time for Hb Fukuyama is expected to be around 4.85 minutes[1].

    • Quantify the area under each peak to determine the relative percentage of each hemoglobin variant.

Capillary Electrophoresis (CE) for Hemoglobin Variant Separation

This protocol is based on the principle of capillary zone electrophoresis.

  • Sample Preparation:

    • Prepare a hemolysate as described in the HPLC protocol.

    • Dilute the hemolysate in the CE running buffer.

  • Electrophoresis Conditions:

    • Capillary: Fused-silica capillary.

    • Buffer: Alkaline buffer (e.g., borate buffer, pH 8.4).

    • Voltage: High voltage (e.g., 15-25 kV).

    • Detection: UV-Vis detector at 200 nm or 415 nm.

  • Data Analysis:

    • Identify the peaks based on their migration time.

    • The relative peak area corresponds to the percentage of each hemoglobin variant.

Mass Spectrometry (MS) for Definitive Identification

This protocol outlines a top-down approach using electrospray ionization mass spectrometry.

  • Sample Preparation:

    • Isolate globin chains from the hemolysate by precipitation with acidic acetone.

    • Reconstitute the globin chains in a suitable solvent for mass spectrometry analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Ionization: Electrospray ionization (ESI).

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).

    • Analysis Mode: Intact protein analysis (top-down).

    • Acquire mass spectra of the intact globin chains.

  • Data Analysis:

    • Determine the molecular weight of the alpha and beta globin chains.

    • The mass shift corresponding to the His→Tyr substitution in the beta chain will confirm the presence of Hb Fukuyama.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak resolution in HPLC - Inappropriate gradient slope.- Column degradation.- Sample overload.- Optimize the buffer gradient to improve separation.- Replace the column if it has exceeded its lifetime.- Reduce the amount of sample injected.
Co-elution of Hb Fukuyama with another variant The other variant has a very similar charge and hydrophobicity.- Use a secondary method like Capillary Electrophoresis or Mass Spectrometry for confirmation.- Adjust the pH of the mobile phase in HPLC to potentially alter the elution profile.
Inaccurate quantification - Incorrect peak integration.- Non-linearity of the detector response.- Presence of interfering substances.- Manually review and adjust peak integration.- Perform a calibration curve with known concentrations of a hemoglobin standard.- Ensure proper sample preparation to remove interfering substances.
No peak detected for Hb Fukuyama - The concentration of the variant is below the detection limit of the instrument.- The variant is unstable and has degraded.- Use a more sensitive method like mass spectrometry.- Ensure fresh samples are used and handle them appropriately to prevent degradation.
Unexpected peaks in the chromatogram/electropherogram - Sample degradation.- Presence of other rare hemoglobin variants.- Bilirubin interference (in HPLC).- Use fresh samples.- Characterize the unknown peaks using mass spectrometry.- Review the full chromatogram; bilirubin often elutes early in the run.

Visualizations

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Whole Blood Whole Blood Hemolysate Hemolysate Whole Blood->Hemolysate Lysis HPLC HPLC Hemolysate->HPLC Presumptive ID & Quantification CE CE Hemolysate->CE Orthogonal Separation MS MS Hemolysate->MS Definitive ID Quantification Quantification HPLC->Quantification CE->Quantification Confirmation Confirmation MS->Confirmation Quantification->Confirmation

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Logic Start Start Inaccurate Quantification Inaccurate Quantification Start->Inaccurate Quantification Check Peak Integration Check Peak Integration Inaccurate Quantification->Check Peak Integration Yes Final Report Final Report Inaccurate Quantification->Final Report No Co-elution Suspected? Co-elution Suspected? Check Peak Integration->Co-elution Suspected? Run CE Run CE Co-elution Suspected?->Run CE Yes Resolved? Resolved? Co-elution Suspected?->Resolved? No Run CE->Resolved? Run MS Run MS Run MS->Final Report Resolved?->Run MS No Resolved?->Final Report Yes

Caption: Troubleshooting logic for inaccurate quantification results.

References

minimizing artifacts in the structural analysis of unstable hemoglobin variants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifacts during the structural analysis of unstable hemoglobin variants.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental analysis of unstable hemoglobin variants.

Problem 1: Low Protein Yield or Complete Loss of Unstable Hemoglobin Variant During Purification

Q: I am experiencing a significant loss of my unstable hemoglobin variant during purification. What are the possible causes and how can I troubleshoot this?

A: Low yield or complete loss of unstable hemoglobin variants during purification is a common issue stemming from the inherent instability of these proteins. The primary causes are often protein precipitation and degradation. Here’s a step-by-step guide to troubleshoot this problem.

Possible Causes and Solutions:

  • Inappropriate Buffer Conditions: The pH and salt concentration of your buffers are critical for maintaining protein stability.

    • Solution: Perform a buffer screen to identify optimal conditions. Unstable hemoglobins may require specific pH ranges to prevent denaturation. It is advisable to maintain a pH above 7.0, as methemoglobin formation is more rapid at lower pH.[1] Adding stabilizing agents to your buffers can also be beneficial.

  • Oxidation: Unstable hemoglobin variants are prone to auto-oxidation, leading to the formation of methemoglobin (metHb), which is more unstable and tends to precipitate.

    • Solution 1: Work at low temperatures (4°C) throughout the purification process to reduce the rate of oxidation.[1]

    • Solution 2: To prevent methemoglobin formation, consider carbonylating the hemoglobin in red blood cells before purification.[2]

    • Solution 3: If oxidation has already occurred, you can reduce the methemoglobin back to its functional ferrous state. A common method involves the use of sodium dithionite.[3]

  • Proteolytic Degradation: Cell lysis can release proteases that degrade your target protein.

    • Solution: Add protease inhibitors to your lysis and purification buffers.

  • Hydrophobic Interactions and Non-specific Adsorption: The exposed hydrophobic patches in unfolded or partially folded unstable variants can lead to aggregation and adsorption to chromatography resins or other surfaces.

    • Solution: Consider adding agents that reduce hydrophobic interactions, such as 10% ethylene glycol, to your running buffer.[4] For ion-exchange chromatography, adding a suitable detergent or organic solvent (e.g., 5% isopropanol) can also help.[4]

Troubleshooting Workflow for Low Protein Yield:

LowYieldTroubleshooting start Low Protein Yield Detected check_buffers Assess Buffer Conditions (pH, Salt Concentration) start->check_buffers optimize_buffers Perform Buffer Screen - Test pH range 7.0-8.5 - Vary salt concentration check_buffers->optimize_buffers Suboptimal check_oxidation Check for Oxidation (Methemoglobin Formation) check_buffers->check_oxidation Optimal add_stabilizers Add Stabilizing Agents (e.g., EDTA, DTT, Glycerol) optimize_buffers->add_stabilizers add_stabilizers->check_oxidation prevent_oxidation Implement Anti-Oxidation Strategy - Carbonylate Hb pre-purification - Add antioxidants (e.g., DTT) - Work at 4°C check_oxidation->prevent_oxidation reduce_metHb Reduce MetHb if Present (e.g., Sodium Dithionite Treatment) prevent_oxidation->reduce_metHb check_degradation Suspect Proteolytic Degradation? reduce_metHb->check_degradation add_protease_inhibitors Add Protease Inhibitors check_degradation->add_protease_inhibitors Yes check_adsorption Consider Non-Specific Adsorption check_degradation->check_adsorption No add_protease_inhibitors->check_adsorption modify_buffers_adsorption Modify Buffers - Add detergents or organic solvents - Adjust salt concentration check_adsorption->modify_buffers_adsorption end Improved Protein Yield modify_buffers_adsorption->end MSTroubleshooting start Poor MS Data Quality issue_signal Poor Signal Intensity? start->issue_signal issue_mass Inaccurate Mass? issue_signal->issue_mass No solution_signal Optimize Signal: - Adjust sample concentration - Optimize ionization source - Tune & calibrate MS issue_signal->solution_signal Yes issue_background High Background? issue_mass->issue_background No solution_mass Correct Mass Accuracy: - Perform mass calibration - Check for instrument drift issue_mass->solution_mass Yes solution_background Reduce Background: - Use high-purity reagents - Desalt sample before analysis - Implement washing steps issue_background->solution_background Yes end High-Quality MS Data issue_background->end No solution_signal->issue_mass solution_mass->issue_background solution_background->end StabilityWorkflow start RBCs with Unstable Hb Variant lysis Hemolysis in Stabilizing Lysis Buffer (+ Protease Inhibitors) start->lysis clarification Clarification (Centrifugation/ Filtration) lysis->clarification purification Chromatographic Purification (e.g., IEX, SEC, IMAC) in Optimized Buffers clarification->purification stability_test Isopropanol Precipitation Test purification->stability_test stable Proceed to Structural Analysis (MS, Cryo-EM, X-ray) stability_test->stable Stable unstable Re-optimize Purification - Buffer screen - Additives - Anti-oxidation strategy stability_test->unstable Unstable end High-Resolution Structure stable->end unstable->purification

References

refinement of protocols for functional studies of rare hemoglobins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the functional analysis of rare hemoglobins.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with rare hemoglobin variants.

Recombinant Hemoglobin Expression

Question Answer & Troubleshooting Steps
Why is the yield of my recombinant rare hemoglobin low? Low expression yield is a common issue and can stem from several factors.[1] Consider the following troubleshooting steps:1. Optimize Codon Usage: The codon usage of the globin gene may not be optimal for your expression host (e.g., E. coli). Synthesize the gene with codons optimized for the expression system.2. Adjust Expression Conditions: Experiment with different induction temperatures and times. Lowering the temperature (e.g., 12-20°C) and extending the induction period (e.g., 16-24 hours) can sometimes improve the yield of soluble protein.[2][3]3. Select a Different Expression Strain: The choice of E. coli strain can significantly impact protein yield.[2] Test expression in various strains, such as BL21(DE3) or Rosetta(DE3), the latter of which contains a plasmid for rare tRNAs.4. Vector Choice: Ensure your expression vector has a strong promoter suitable for your host.
My recombinant hemoglobin is forming insoluble inclusion bodies. How can I improve its solubility? Protein insolubility and the formation of inclusion bodies are frequent challenges in recombinant protein expression.[1] Here are some strategies to enhance solubility:1. Lower Induction Temperature: Reducing the expression temperature (e.g., 15-20°C) can slow down protein synthesis, which may promote proper folding and increase the amount of soluble protein.[3]2. Use Solubility-Enhancing Fusion Tags: Fuse your hemoglobin to a highly soluble protein tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST). These tags can aid in the proper folding of the target protein.[3]3. Co-expression with Chaperones: Co-expressing molecular chaperones, such as GroEL/GroES or DnaK/DnaJ/GrpE, can assist in the correct folding of the recombinant hemoglobin.4. Optimize Lysis Buffer: Include additives in your lysis buffer that can help maintain protein stability, such as non-detergent sulfobetaines, low concentrations of glycerol, or specific salts.
The N-terminal methionine of my recombinant globin chains is not being cleaved. What can I do? Inefficient post-translational modification, such as the removal of the N-terminal methionine, can occur in E. coli expression systems.[2] Consider these approaches:1. Optimize Expression Conditions: The activity of methionine aminopeptidase (MAP), the enzyme responsible for methionine cleavage, can be influenced by expression conditions. Experiment with different induction temperatures and durations.[2][4]2. Co-express Methionine Aminopeptidase: Co-expressing a plasmid containing the gene for MAP can increase the efficiency of N-terminal methionine removal.[4]

Hemoglobin Purification

Question Answer & Troubleshooting Steps
I am having difficulty purifying my unstable hemoglobin variant. What methods can I use? Unstable hemoglobins can be challenging to purify due to their propensity to precipitate.[5] Here are some suggestions:1. Rapid Purification Protocol: Minimize the purification time to reduce the chance of denaturation and precipitation. Affinity chromatography, if a suitable tag is present, can be a quick one-step purification method.2. Low-Temperature Purification: Perform all purification steps at a low temperature (e.g., 4°C) to enhance protein stability.3. Alternative Chromatography Techniques: If standard methods like ion-exchange chromatography are not effective, consider alternative techniques such as capillary electrophoresis or affinity chromatography using an antibody specific to the hemoglobin variant.[6]

Functional Assays

Question Answer & Troubleshooting Steps
I am getting a false-positive result in my isopropanol stability test. What could be the cause? False-positive results in the isopropanol stability test can be misleading.[5][7] Potential causes include:1. Presence of Fetal Hemoglobin (HbF): HbF levels greater than 3-4% can lead to a false-positive result due to its mild instability.[7][8]2. Sample Age and Storage: Using old blood samples can result in the formation of methemoglobin, which may also cause a false-positive outcome.[8] It is recommended to use fresh hemolysate.3. Incorrect Isopropanol Concentration: Ensure the isopropanol concentration in your buffer is accurate, as deviations can affect the precipitation of normal hemoglobin.[9]
The P50 value from my oxygen dissociation curve measurement seems inaccurate. What factors could be affecting it? Accurate determination of the P50 value is crucial for assessing hemoglobin's oxygen affinity.[10][11] Several factors can influence this measurement:1. pH and CO2 Levels: The Bohr effect dictates that changes in pH and partial pressure of CO2 will shift the oxygen dissociation curve. Ensure that your buffer system is robust and that pH and CO2 levels are standardized.2. Temperature: Temperature affects oxygen affinity. Maintain a constant and accurate temperature (typically 37°C) during the measurement.3. 2,3-Diphosphoglycerate (2,3-DPG) Concentration: 2,3-DPG is an allosteric effector of hemoglobin. If using purified hemoglobin, the concentration of 2,3-DPG should be controlled or standardized.

Frequently Asked Questions (FAQs)

General

Question Answer
What defines a hemoglobin as "rare"? A rare hemoglobin variant is a mutation in the globin genes that is not commonly found in the general population. While some variants like HbS and HbC are prevalent in certain regions, most of the over 1,000 identified hemoglobin variants are considered rare.[12]
What are the typical functional consequences of a rare hemoglobin mutation? The functional consequences of a rare hemoglobin mutation can vary widely, from being clinically silent to causing severe disease.[12] Common functional alterations include changes in oxygen affinity (either increased or decreased), reduced stability leading to hemolysis, and an altered rate of autoxidation.

Experimental Design

Question Answer
What are the key functional studies I should perform on a newly identified rare hemoglobin? A comprehensive functional characterization of a new hemoglobin variant should include:1. Expression and Purification: To obtain a sufficient quantity of the pure protein for further studies.2. Stability Assays: To determine if the mutation affects the protein's stability (e.g., isopropanol precipitation test, heat stability test).[8]3. Oxygen Binding Studies: To measure the oxygen affinity (P50) and cooperativity (Hill coefficient) by determining the oxygen dissociation curve.[10]4. Kinetic Studies: To measure the rates of ligand binding and dissociation.5. Structural Analysis: If possible, to understand how the mutation affects the three-dimensional structure of the protein.
What control samples should I use in my experiments? It is crucial to include appropriate controls in your experiments. For functional assays, always compare the results of your rare hemoglobin variant to a wild-type hemoglobin A (HbA) control that has been expressed and purified using the same methodology. For clinical samples, a normal blood sample from a healthy individual should be run in parallel.[10]

Experimental Protocols

1. Isopropanol Stability Test

This test is used to screen for the presence of unstable hemoglobins.

Principle: The addition of isopropanol to a hemoglobin solution weakens the hydrophobic interactions within the molecule, making it less stable. Unstable hemoglobins will precipitate more rapidly than normal hemoglobin in the presence of isopropanol.[8]

Methodology:

  • Prepare Hemolysate:

    • Wash fresh whole blood (collected in an anticoagulant like EDTA) twice with 0.9% NaCl solution.

    • Lyse the packed red blood cells by adding one to two volumes of distilled water and mixing gently.

    • Centrifuge to remove the red blood cell stroma.

  • Prepare Isopropanol/Buffer Solution:

    • Prepare a 17% (v/v) isopropanol solution in 0.1 M Tris-HCl buffer, pH 7.4.

  • Incubation:

    • Add 0.2 mL of the fresh hemolysate to 2.0 mL of the isopropanol/buffer solution in a test tube.

    • Simultaneously, prepare a control tube using a normal hemoglobin A hemolysate.

    • Mix both tubes by inversion and incubate in a 37°C water bath.

  • Observation:

    • Observe the tubes for the formation of a flocculent precipitate.

    • A positive result (indicating an unstable hemoglobin) is the formation of a precipitate within 20 minutes. The control solution should remain clear for at least 30-40 minutes.[8]

2. Determination of Oxygen Equilibrium Curve and P50

This protocol describes a method to determine the oxygen-binding affinity of a hemoglobin sample.

Principle: The oxygen equilibrium curve illustrates the relationship between the partial pressure of oxygen (pO2) and the percentage of hemoglobin saturated with oxygen. The P50 is the pO2 at which hemoglobin is 50% saturated and is a key indicator of oxygen affinity.[11]

Methodology:

  • Sample Preparation:

    • Use either fresh whole blood or a purified hemoglobin solution. If using a purified sample, ensure it is in a suitable buffer (e.g., HEPES or Bis-Tris) at a controlled pH.

  • Deoxygenation:

    • Place the sample in a tonometer.

    • Gently flush the sample with an oxygen-free gas (e.g., pure nitrogen or argon) to completely deoxygenate the hemoglobin.

  • Oxygenation and Measurement:

    • Gradually introduce known concentrations of oxygen into the tonometer.

    • At each step, allow the sample to equilibrate.

    • Measure the partial pressure of oxygen (pO2) using a blood gas analyzer and the corresponding oxygen saturation of the hemoglobin spectrophotometrically.

  • Data Analysis:

    • Plot the oxygen saturation (%) against the pO2 (in mmHg).

    • Fit the data to a sigmoidal curve.

    • The P50 value is the pO2 at which the oxygen saturation is 50%.

Quantitative Data Summary

Table 1: Factors Influencing Oxygen Affinity (P50)

FactorChangeEffect on Oxygen AffinityShift in Oxygen Dissociation Curve
pH Decrease (Acidity)DecreasesRight
pCO2 IncreaseDecreasesRight
Temperature IncreaseDecreasesRight
2,3-DPG IncreaseDecreasesRight
pH Increase (Alkalinity)IncreasesLeft
pCO2 DecreaseIncreasesLeft
Temperature DecreaseIncreasesLeft
2,3-DPG DecreaseIncreasesLeft

Visualizations

Experimental_Workflow_for_Rare_Hemoglobin_Characterization cluster_preparation Sample Preparation cluster_functional_assays Functional Assays cluster_analysis Data Analysis and Interpretation start Blood Sample or Recombinant Expression System purification Hemoglobin Purification start->purification qc Quality Control (SDS-PAGE, Purity Check) purification->qc stability Stability Assays (Isopropanol, Heat) qc->stability oxygen_binding Oxygen Equilibrium Curve (P50, Hill Coefficient) qc->oxygen_binding kinetics Kinetic Analysis (On/Off Rates) qc->kinetics data_analysis Data Analysis stability->data_analysis oxygen_binding->data_analysis kinetics->data_analysis interpretation Functional Interpretation data_analysis->interpretation conclusion Conclusion interpretation->conclusion Troubleshooting_Recombinant_Expression cluster_yield Low Yield cluster_solubility Insolubility (Inclusion Bodies) start Low Yield or Insoluble Protein codon Optimize Codon Usage start->codon Issue? low_temp Lower Induction Temperature start->low_temp Issue? conditions Adjust Expression Conditions (Temp, Time) codon->conditions strain Change Expression Strain conditions->strain solution Improved Soluble Protein Expression strain->solution tags Use Solubility Tags (MBP, GST) low_temp->tags chaperones Co-express Chaperones tags->chaperones chaperones->solution

References

Validation & Comparative

Definitive Identification of Hemoglobin Fukuyama: A Comparative Guide to Mass Spectrometry and Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and traditional protein analysis techniques for the definitive identification of Hemoglobin Fukuyama, a rare hemoglobin variant characterized by a β77(EF1)His→Tyr substitution.[1][2] While traditional methods laid the groundwork for its discovery, modern mass spectrometry offers unparalleled precision and depth of characterization. This document outlines the experimental protocols and presents a comparative analysis of these methodologies, supported by established performance data for hemoglobin variant analysis.

Performance Comparison

The definitive identification of hemoglobin variants relies on a combination of analytical techniques. While traditional methods like isoelectric focusing (IEF) and high-performance liquid chromatography (HPLC) are effective for initial screening, mass spectrometry (MS) provides the most definitive characterization by directly measuring the molecular weight of the globin chains and pinpointing the precise amino acid substitution.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Isoelectric Focusing (IEF)
Primary Output Precise mass of globin chains and peptide fragmentsRetention time of hemoglobin fractionsIsoelectric point (pI) of hemoglobin
Specificity High (can distinguish isobaric amino acid substitutions)Moderate (co-elution of different variants can occur)Moderate (different variants can have similar pI)
Resolution Very High (can detect single Dalton mass shifts)High (good separation of common variants)High (good separation based on charge)
Sample Requirement Low (microliter range of whole blood)Low (microliter range of whole blood)Low (microliter range of whole blood)
Turnaround Time Rapid (hours for definitive identification)Moderate (minutes to hours for presumptive ID)Moderate (hours for presumptive ID)
Confirmation Definitive identification of amino acid substitutionPresumptive identification, requires confirmationPresumptive identification, requires confirmation
Detection of Novel Variants High capabilityLimited by existing retention time librariesLimited by comparison to known standards

Experimental Protocols

Mass Spectrometry for Definitive Identification of this compound

This protocol describes a typical bottom-up proteomics workflow for the definitive identification of the β77(EF1)His→Tyr substitution in this compound.

1. Sample Preparation:

  • A small volume (e.g., 10 µL) of whole blood is hemolyzed by adding deionized water.

  • Globin chains are precipitated from the hemolysate using acidified acetone.

  • The precipitated globin is washed and then resolubilized in a denaturing buffer (e.g., 6 M urea).

2. Tryptic Digestion:

  • The globin solution is diluted to reduce the urea concentration.

  • Trypsin is added to the solution at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubated overnight at 37°C to digest the globin chains into smaller peptides.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The resulting peptide mixture is injected into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.

  • Peptides are separated on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.

  • The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

  • The mass spectrometer is operated in a data-dependent acquisition mode, where it first performs a full scan to measure the mass-to-charge ratio (m/z) of the intact peptides, and then selects the most abundant peptides for fragmentation (MS/MS).

4. Data Analysis:

  • The resulting MS/MS spectra are searched against a human protein database that includes the known sequence of the beta-globin chain and the predicted sequence of the this compound variant.

  • The identification of the peptide containing the β77 position with a mass shift corresponding to the His→Tyr substitution confirms the presence of this compound.

Traditional Methods for Initial Identification of this compound

The original identification of this compound relied on a combination of IEF and HPLC, followed by peptide analysis.[1]

1. Isoelectric Focusing (IEF):

  • A hemolysate is prepared from the patient's red blood cells.

  • The hemolysate is applied to a polyacrylamide gel containing a pH gradient.

  • An electric field is applied, causing the hemoglobin variants to migrate to their respective isoelectric points.

  • In the case of this compound, it was observed as a distinct band anodal to the major Hemoglobin A band.[1]

2. High-Performance Liquid Chromatography (HPLC):

  • The hemolysate is injected into an HPLC system equipped with a cation-exchange column.

  • Hemoglobin variants are separated based on their charge and interaction with the column material.

  • The elution profile of this compound would show a distinct peak, which, in the original study, was further characterized.

3. Structural Analysis via Peptide Mapping:

  • The abnormal hemoglobin fraction is isolated.

  • The globin chains are separated, and the abnormal β-chain is digested with trypsin.

  • The resulting peptides are separated by HPLC, and the amino acid composition of the abnormal peptide is determined to identify the substitution.[1]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflows for the identification of this compound using both traditional and mass spectrometry-based approaches.

Hemoglobin_Fukuyama_Traditional_Workflow cluster_screening Initial Screening cluster_confirmation Confirmation Whole_Blood Whole Blood Sample Hemolysate Hemolysate Preparation Whole_Blood->Hemolysate IEF Isoelectric Focusing (IEF) Hemolysate->IEF HPLC Cation-Exchange HPLC Hemolysate->HPLC Isolate_Variant Isolate Abnormal Hb IEF->Isolate_Variant HPLC->Isolate_Variant Separate_Chains Separate Globin Chains Isolate_Variant->Separate_Chains Trypsin_Digest Tryptic Digestion of β-chain Separate_Chains->Trypsin_Digest Peptide_Mapping Peptide Mapping by HPLC Trypsin_Digest->Peptide_Mapping Amino_Acid_Analysis Amino Acid Analysis Peptide_Mapping->Amino_Acid_Analysis

Traditional workflow for this compound identification.

Hemoglobin_Fukuyama_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Whole_Blood Whole Blood Sample Globin_Precipitation Globin Precipitation Whole_Blood->Globin_Precipitation Trypsin_Digest Tryptic Digestion Globin_Precipitation->Trypsin_Digest LC_MSMS LC-MS/MS Analysis Trypsin_Digest->LC_MSMS Database_Search Database Search LC_MSMS->Database_Search Definitive_ID Definitive Identification (β77His→Tyr) Database_Search->Definitive_ID

Mass spectrometry workflow for definitive identification.

References

Unstable Hemoglobins: A Comparative Analysis of Hemoglobin Fukuyama and Other EF Helix Beta-Chain Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Hemoglobin (Hb) Fukuyama against other hemoglobin variants with mutations in or near the EF helix of the beta-globin chain. The stability of hemoglobin is crucial for its function in oxygen transport, and variants with decreased stability can lead to hemolytic anemia. This document summarizes available data on the instability of these variants and details the standard experimental protocols used for their assessment.

Comparison of Hemoglobin Variant Stability

Hemoglobin VariantMutationHelix/RegionReported Instability
Hemoglobin Fukuyama β77(EF1)His→TyrEF HelixDescribed as an abnormal hemoglobin; instability is inferred from its classification as a variant associated with potential clinical manifestations.[1][2]
Hemoglobin Bristol β67(E11)Val→AspE HelixKnown to be a very unstable hemoglobin variant, leading to severe hemolytic anemia.[3][4] The introduction of a charged residue into the hydrophobic heme pocket disrupts its structure.[3]
Hemoglobin Hammersmith β42(CD1)Phe→SerCD CornerCharacterized as a rare, unstable hemoglobin variant that can cause severe hemolytic anemia.[5][6][7] The substitution of a non-polar residue with a polar one in the heme pocket leads to instability.[8]
Hemoglobin Louisville β42(CD1)Phe→LeuCD CornerAn unstable variant that causes mild hemolytic anemia. The replacement of phenylalanine with another non-polar residue (leucine) has less severe consequences than the serine substitution in Hb Hammersmith.[9]

Note: The EF helix is also referred to as the E helix in some contexts. The CD corner is structurally adjacent to the EF helix and mutations in this region can also affect the stability of the heme pocket.

Experimental Protocols for Assessing Hemoglobin Stability

The stability of hemoglobin variants is commonly assessed using precipitation-based assays. These tests subject the hemoglobin to stress, causing unstable variants to denature and precipitate more readily than stable hemoglobin.

Isopropanol Precipitation Test

This test is widely used for the detection of unstable hemoglobins.[10]

Principle: Isopropanol, a non-polar solvent, weakens the internal hydrophobic bonds of the hemoglobin molecule. Unstable hemoglobins, with already compromised structural integrity, will precipitate more rapidly in a 17% isopropanol solution compared to stable hemoglobin.[8]

Protocol:

  • Hemolysate Preparation: A hemolysate is prepared from washed erythrocytes.

  • Incubation: The hemolysate is added to a buffered 17% isopropanol solution.

  • Observation: The mixture is incubated at 37°C and observed for the formation of a flocculent precipitate. The time taken for precipitation to occur is an indicator of instability. Unstable hemoglobins typically precipitate within 20 minutes, while normal hemoglobin remains in solution for longer.[11]

  • Quantification (Optional): The amount of precipitated hemoglobin can be quantified spectrophotometrically after centrifugation to provide a more quantitative measure of instability.

Heat Stability Test

This test assesses the thermal stability of hemoglobin.

Principle: Heating a solution of hemoglobin can cause denaturation and precipitation. Unstable hemoglobin variants will precipitate at lower temperatures or at a faster rate at a given temperature compared to stable hemoglobin A.[12]

Protocol:

  • Hemolysate Preparation: A hemolysate is prepared and diluted in a buffered solution (e.g., 0.1 M Tris-HCl, pH 7.4).

  • Incubation: The hemolysate is incubated in a water bath at a specific temperature, typically 50°C, for a set period (e.g., 60 minutes).

  • Observation and Quantification: The solution is then examined for precipitation. The amount of precipitated hemoglobin can be quantified by measuring the absorbance of the supernatant before and after heating. The temperature at which 50% of the hemoglobin precipitates (T50) can also be determined for a more precise measure of thermal stability.[13][14]

Logical Relationship of EF Helix Mutations to Hemoglobin Instability

Mutations within or near the EF helix of the beta-globin chain can disrupt the intricate structure of the heme pocket, leading to hemoglobin instability. The following diagram illustrates this relationship.

Hemoglobin_Instability cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Clinical Manifestation Mutation Mutation in/near EF Helix (β-chain) Disruption Heme Pocket Disruption Mutation->Disruption Exposure Exposure of Heme Group Disruption->Exposure Oxidation Heme Oxidation (Fe²⁺ -> Fe³⁺) Exposure->Oxidation Dissociation Heme Dissociation Oxidation->Dissociation Unfolding Globin Chain Unfolding Dissociation->Unfolding Precipitation Globin Precipitation (Heinz Bodies) Unfolding->Precipitation Membrane_Damage Red Blood Cell Membrane Damage Precipitation->Membrane_Damage Hemolysis Premature Hemolysis Membrane_Damage->Hemolysis Anemia Hemolytic Anemia Hemolysis->Anemia

EF Helix Mutation and Hemoglobin Instability Pathway.

Experimental Workflow for Stability Assessment

The general workflow for comparing the stability of a novel hemoglobin variant to a known standard, such as Hemoglobin A, is depicted below.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Stability Assays cluster_2 Data Analysis Blood_Sample Whole Blood Sample (Patient/Control) Erythrocyte_Isolation Isolate & Wash Erythrocytes Blood_Sample->Erythrocyte_Isolation Hemolysate_Prep Prepare Hemolysate Erythrocyte_Isolation->Hemolysate_Prep Isopropanol_Test Isopropanol Precipitation Test Hemolysate_Prep->Isopropanol_Test Heat_Test Heat Stability Test Hemolysate_Prep->Heat_Test Quantification Quantify Precipitation (Spectrophotometry) Isopropanol_Test->Quantification Heat_Test->Quantification Comparison Compare to HbA Control Quantification->Comparison Stability_Conclusion Determine Relative Stability Comparison->Stability_Conclusion

References

A Comparative Guide to the Structural and Functional Nuances of Hemoglobin Fukuyama and Hemoglobin K-Ibadan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and functional characteristics of two rare hemoglobin variants, Hemoglobin Fukuyama and Hemoglobin K-Ibadan. The information presented herein is curated from scientific literature and is intended to support research and development efforts in hematology and drug discovery.

Introduction to Hemoglobin Variants

Hemoglobin, the oxygen-transporting protein in red blood cells, is a tetrameric protein composed of two alpha and two beta globin chains, each associated with a heme group. Genetic mutations in the globin genes can lead to the production of abnormal hemoglobin variants with altered structure and, consequently, altered function. Understanding these alterations is crucial for diagnosing hemoglobinopathies and for the development of targeted therapies. This guide focuses on two such variants: this compound and Hemoglobin K-Ibadan.

Structural Differences at the Molecular Level

The primary structural difference between this compound, Hemoglobin K-Ibadan, and the normal Hemoglobin A lies in a single amino acid substitution in the beta-globin chain.

  • This compound: This variant is characterized by the substitution of Histidine with Tyrosine at the 77th position of the beta-globin chain (β77(EF1)His→Tyr).[1]

  • Hemoglobin K-Ibadan: In this variant, Glycine is replaced by Glutamic acid at the 46th position of the beta-globin chain (β46(CD5)Gly→Glu).[2]

These seemingly minor changes in the primary amino acid sequence can lead to significant alterations in the protein's three-dimensional structure, stability, and oxygen-binding properties.

Comparative Analysis of Biophysical Properties

While comprehensive quantitative data for both this compound and Hemoglobin K-Ibadan are limited in the available literature, the following table summarizes the known structural information. Further experimental studies are required to fully characterize and compare their biophysical properties.

PropertyThis compoundHemoglobin K-IbadanHemoglobin A (Normal)
Amino Acid Substitution β77(EF1) His→Tyr[1]β46(CD5) Gly→Glu[2]None
Oxygen Affinity (P50) Data not availableData not available~26-27 mmHg
Bohr Effect Data not availableData not availableNormal
Stability Data not availableData not availableStable

Experimental Protocols for Hemoglobin Variant Analysis

The characterization of hemoglobin variants involves a combination of protein and genetic analysis techniques. Below are detailed methodologies for key experiments.

Identification of Amino Acid Substitution

a) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Tryptic Peptide Mapping:

  • Principle: This technique separates the tryptic peptides of the globin chains based on their hydrophobicity, allowing for the identification of an abnormal peptide resulting from an amino acid substitution.

  • Protocol:

    • Globin Chain Preparation: Isolate globin chains from red blood cell hemolysate.

    • Tryptic Digestion: Digest the isolated beta-globin chain with trypsin to generate specific peptides.

    • Chromatographic Separation: Inject the peptide mixture onto a C4 or C18 reverse-phase HPLC column.

    • Elution: Elute the peptides using a gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent like trifluoroacetic acid.

    • Detection: Monitor the eluate at 214 nm and 280 nm.

    • Analysis: Compare the chromatogram of the variant hemoglobin with that of normal Hemoglobin A. An altered retention time of a specific peptide indicates a potential amino acid substitution.

    • Peptide Collection and Amino Acid Analysis: Collect the abnormal peptide peak and subject it to amino acid sequencing (e.g., Edman degradation) to determine the precise substitution.

b) DNA Sequencing (Sanger Method):

  • Principle: Direct sequencing of the beta-globin gene (HBB) identifies the specific nucleotide change responsible for the amino acid substitution.

  • Protocol:

    • Genomic DNA Extraction: Isolate genomic DNA from the patient's whole blood.

    • PCR Amplification: Amplify the exons and flanking intron regions of the HBB gene using specific primers.

    • Sequencing Reaction: Perform dideoxy chain termination sequencing using the amplified PCR product as a template.

    • Electrophoresis: Separate the fluorescently labeled DNA fragments by capillary electrophoresis.

    • Data Analysis: Analyze the sequencing data to identify any nucleotide substitutions, deletions, or insertions compared to the reference HBB gene sequence.

Analysis of Biophysical Properties

a) Oxygen Affinity (P50) Measurement:

  • Principle: The P50 value, the partial pressure of oxygen at which hemoglobin is 50% saturated, is a measure of oxygen affinity. This is determined by generating an oxygen-hemoglobin dissociation curve.

  • Protocol:

    • Sample Preparation: Prepare a solution of purified hemoglobin or a red blood cell hemolysate.

    • Deoxygenation and Oxygenation: Equilibrate the sample with gas mixtures of known oxygen partial pressures in a tonometer.

    • Spectrophotometric Measurement: Measure the absorbance changes at specific wavelengths (e.g., in the Soret band) to determine the percentage of oxyhemoglobin and deoxyhemoglobin at each oxygen partial pressure.

    • Data Plotting and Analysis: Plot the percentage of oxygen saturation against the partial pressure of oxygen to generate the oxygen dissociation curve. The P50 value is determined from this curve.

b) Heat Stability Test:

  • Principle: Unstable hemoglobins tend to precipitate when heated. This test provides a qualitative or semi-quantitative measure of hemoglobin stability.

  • Protocol:

    • Sample Preparation: Prepare a fresh hemolysate from washed red blood cells.

    • Incubation: Incubate the hemolysate in a phosphate buffer (pH 7.4) at 50°C for a defined period (e.g., 1-2 hours).

    • Observation: Observe for the formation of a precipitate. The amount of precipitate can be quantified by measuring the turbidity or by separating the precipitate and measuring its protein content.

Visualizing Structural Differences

The following diagrams illustrate the location of the amino acid substitutions in the beta-globin chain.

Hemoglobin_Variants cluster_HbA Hemoglobin A (Normal Beta-Globin Chain) cluster_HbFukuyama This compound cluster_HbKIbadan Hemoglobin K-Ibadan HbA_beta ...-Gly46-...-His77-... HbFukuyama_beta ...-Gly46-...-Tyr77-... HbA_beta->HbFukuyama_beta β77 His → Tyr HbKIbadan_beta ...-Glu46-...-His77-... HbA_beta->HbKIbadan_beta β46 Gly → Glu

Caption: Amino acid substitutions in the beta-globin chain of this compound and Hemoglobin K-Ibadan relative to normal Hemoglobin A.

Logical Workflow for Hemoglobin Variant Characterization

The following diagram outlines the logical workflow for the identification and characterization of a suspected hemoglobin variant.

Hemoglobin_Workflow start Clinical Suspicion of Hemoglobinopathy protein_analysis Protein Analysis (HPLC, IEF) start->protein_analysis abnormal_protein Abnormal Peak/Band Detected protein_analysis->abnormal_protein dna_analysis DNA Analysis (Gene Sequencing) mutation_identified Mutation Identified dna_analysis->mutation_identified abnormal_protein->start No abnormal_protein->dna_analysis Yes mutation_identified->protein_analysis No, re-evaluate functional_studies Functional Studies (Oxygen Affinity, Stability) mutation_identified->functional_studies Yes characterization Full Variant Characterization functional_studies->characterization

Caption: A logical workflow for the comprehensive characterization of a novel hemoglobin variant.

Conclusion

This compound and Hemoglobin K-Ibadan are examples of the diverse spectrum of hemoglobin variants. While their primary structural alterations are known, a comprehensive understanding of their functional consequences requires further investigation. The experimental protocols and workflows detailed in this guide provide a framework for the systematic characterization of these and other hemoglobin variants, which is essential for advancing our knowledge of hemoglobinopathies and for the development of novel therapeutic strategies.

References

A Researcher's Guide to Validating Hemoglobin Fukuyama: A Comparison of DNA Sequencing and Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of hemoglobin variants is paramount. This guide provides a detailed comparison of DNA sequencing and protein analysis techniques for the validation of Hemoglobin Fukuyama (Hb Fukuyama), a rare beta-globin chain variant. We present experimental protocols, comparative data, and a clear workflow to ensure confidence in your research findings.

This compound is characterized by a specific missense mutation in the Hemoglobin Subunit Beta (HBB) gene, resulting in a histidine to tyrosine substitution at position 77 of the β-globin chain (β77(EF1)His→Tyr). While DNA sequencing directly identifies the genetic cause, protein analysis methods are crucial for confirming the presence and relative quantity of the abnormal protein, providing a comprehensive validation of the sequencing results.

Comparative Analysis of Detection Methods

The choice of method for validating Hb Fukuyama depends on the specific research question, available resources, and the desired level of detail. DNA sequencing provides the definitive genetic diagnosis, while protein analysis techniques offer insights into the expressed protein and its characteristics.

FeatureDNA Sequencing (Sanger)Cation-Exchange HPLCCapillary Isoelectric Focusing (cIEF)
Principle Identifies the specific nucleotide change in the HBB gene.Separates hemoglobin variants based on their ionic interaction with a cation-exchange column.Separates hemoglobin variants based on their isoelectric point (pI) in a pH gradient.
Primary Result Nucleotide sequence of the HBB gene.Chromatogram showing peaks for different hemoglobin fractions with specific retention times.Electropherogram showing focused bands of hemoglobin variants at their respective pI.
This compound Expected Result Heterozygous: C>T change at codon 77 of the HBB gene. Homozygous: C>T change at codon 77 on both alleles.An abnormal peak with a specific retention time. A study has reported a retention time for Hb Fukuyama in the P3 window of the Bio-Rad Variant II HPLC system.[1]A distinct band at a pI different from normal hemoglobin A (HbA). The His→Tyr substitution leads to a change in the protein's isoelectric point.
Wild-Type Hemoglobin Expected Result Normal HBB gene sequence.A major peak corresponding to HbA at its expected retention time.A single major band corresponding to the pI of HbA.
Advantages Definitive for genetic diagnosis. Identifies the precise mutation.Quantitative, reproducible, and widely available.[2][3][4] Can be automated for high-throughput screening.High resolution and sensitivity.[5][6][7] Provides precise pI values for variant identification.
Limitations Does not provide information about the protein product. May not detect large deletions or rearrangements.Some variants may have similar retention times, requiring confirmatory methods.[3]Requires specialized equipment. Interpretation can be complex with post-translationally modified variants.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on laboratory-specific instrumentation and reagents.

DNA Sequencing: Sanger Sequencing of the HBB Gene

Sanger sequencing remains the gold standard for targeted mutation analysis and is highly effective for identifying the point mutation responsible for this compound.

1. DNA Extraction:

  • Extract genomic DNA from whole blood using a commercially available DNA extraction kit, following the manufacturer's instructions.

2. PCR Amplification of HBB Exon 2:

  • Design primers to amplify exon 2 of the HBB gene, which contains codon 77.

  • Forward Primer Example: 5'-GGCAGAGCCATCTATTGCTTAC-3'

  • Reverse Primer Example: 5'-CAGGCCATCACTAAAGGCACC-3'

  • Perform PCR using a standard protocol with a high-fidelity DNA polymerase. The thermocycling conditions will need to be optimized but a general protocol is:

    • Initial denaturation: 95°C for 5 minutes.

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 58°C for 30 seconds.

      • Extension: 72°C for 1 minute.

    • Final extension: 72°C for 10 minutes.

3. PCR Product Purification:

  • Purify the PCR product to remove unincorporated dNTPs and primers using a PCR purification kit or enzymatic cleanup.

4. Sequencing Reaction:

  • Perform cycle sequencing using a BigDye™ Terminator v3.1 Cycle Sequencing Kit or similar, with both the forward and reverse primers in separate reactions.

5. Capillary Electrophoresis and Data Analysis:

  • Purify the sequencing products.

  • Analyze the products on an automated capillary electrophoresis DNA sequencer.

  • Align the resulting sequence with the reference HBB gene sequence to identify the c.232C>T (p.His77Tyr) mutation.

Protein Analysis: Cation-Exchange High-Performance Liquid Chromatography (CE-HPLC)

CE-HPLC is a robust and quantitative method for separating hemoglobin variants.[2][8]

1. Sample Preparation (Hemolysate):

  • Centrifuge an EDTA-anticoagulated whole blood sample to pellet the red blood cells.

  • Wash the red blood cells three times with 0.9% saline.

  • Lyse the washed red blood cells by adding an equal volume of deionized water and vortexing.

  • Centrifuge the lysate to remove cell debris.

2. HPLC Analysis:

  • Use an automated HPLC system designed for hemoglobin analysis (e.g., Bio-Rad VARIANT™ II Hemoglobin Testing System).

  • Equilibrate the cation-exchange column with the starting buffer.

  • Inject the hemolysate onto the column.

  • Elute the hemoglobin fractions using a programmed gradient of increasing ionic strength.[8]

  • Detect the eluting fractions at 415 nm.

3. Data Analysis:

  • The software will generate a chromatogram with peaks corresponding to different hemoglobin fractions.

  • Identify the peaks based on their retention times. For this compound, an abnormal peak is expected.[1]

  • Quantify the percentage of each hemoglobin fraction.

Protein Analysis: Capillary Isoelectric Focusing (cIEF)

cIEF offers high-resolution separation of hemoglobin variants based on their isoelectric points.[5][7]

1. Sample Preparation (Hemolysate):

  • Prepare a red blood cell hemolysate as described for HPLC.

2. cIEF Analysis:

  • Use an automated capillary electrophoresis system.

  • Fill the capillary with a solution containing ampholytes that create a pH gradient (e.g., pH 6-8).[6]

  • Inject the hemolysate into the capillary.

  • Apply a high voltage to focus the hemoglobin variants at their respective isoelectric points.

  • Mobilize the focused zones past a detector (e.g., at 415 nm).

3. Data Analysis:

  • The system will generate an electropherogram showing peaks corresponding to the different hemoglobin variants.

  • The position of the peak on the x-axis corresponds to the isoelectric point of the protein.

  • Compare the electropherogram to that of a normal control to identify the abnormal peak corresponding to this compound.

Validation Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for validating DNA sequencing results with protein analysis and a simplified representation of the genetic basis of this compound.

Hemoglobin_Fukuyama_Validation_Workflow cluster_dna DNA Level Analysis cluster_protein Protein Level Analysis dna_extraction DNA Extraction from Blood Sample pcr PCR Amplification of HBB Exon 2 dna_extraction->pcr sanger Sanger Sequencing pcr->sanger seq_analysis Sequence Analysis sanger->seq_analysis validation Validation of This compound seq_analysis->validation Identifies HBB c.232C>T Mutation hemolysate Hemolysate Preparation hplc Cation-Exchange HPLC hemolysate->hplc cief Capillary Isoelectric Focusing hemolysate->cief protein_analysis Protein Data Analysis hplc->protein_analysis cief->protein_analysis protein_analysis->validation Detects Abnormal Hemoglobin Hemoglobin_Fukuyama_Genetics cluster_gene HBB Gene (Chromosome 11) cluster_protein β-Globin Protein gene Codon 77 (CAC) mutation Point Mutation (C > T) gene->mutation mutated_gene Mutated Codon 77 (TAC) mutation->mutated_gene fukuyama_aa Amino Acid 77 (Tyrosine) mutated_gene->fukuyama_aa Transcription & Translation normal_aa Amino Acid 77 (Histidine) aa_change Amino Acid Substitution normal_aa->aa_change aa_change->fukuyama_aa hb_fukuyama This compound fukuyama_aa->hb_fukuyama Forms

References

Comparative Guide: Cross-Reactivity of Anti-Hemoglobin Antibodies with the Fukuyama Variant

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the specificity of antibodies to hemoglobin variants is critical for assay development, diagnostic accuracy, and therapeutic targeting. This guide provides a comparative analysis of the potential cross-reactivity of anti-hemoglobin antibodies with Hemoglobin Fukuyama, a rare hemoglobin variant.

Introduction to this compound

This compound is an abnormal hemoglobin characterized by a specific amino acid substitution in the beta-globin chain.[1][2] The histidine residue at position 77 (EF1) is replaced by a tyrosine (β77(EF1)His→Tyr).[1][2] This alteration is located in an internal, non-helical segment of the beta chain and does not typically interfere with the heme-heme interaction or interchain contacts, resulting in normal oxygen-carrying capacity.[1]

Potential for Antibody Cross-Reactivity

The specificity of an antibody is determined by its ability to recognize and bind to a particular epitope. For anti-hemoglobin antibodies, this epitope can be a linear sequence of amino acids or a conformational structure on the surface of the hemoglobin molecule. The substitution of histidine with tyrosine in the Fukuyama variant introduces a change in the primary structure of the beta-globin chain, which could potentially alter the binding site for some anti-hemoglobin antibodies.

Whether an anti-hemoglobin antibody will cross-react with the Fukuyama variant depends on the location and nature of the epitope it recognizes:

  • Antibodies targeting the β77 region: Antibodies that specifically bind to the region of the beta-globin chain containing the 77th amino acid are likely to show altered reactivity with the Fukuyama variant. The change from a basic amino acid (histidine) to an aromatic amino acid (tyrosine) could either abolish binding or, in some cases, create a new epitope.

  • Antibodies targeting other regions: Antibodies that bind to epitopes on the alpha-globin chains or distant regions of the beta-globin chains, far from the β77 position, are less likely to be affected by the Fukuyama mutation and would be expected to exhibit cross-reactivity.

  • Polyclonal vs. Monoclonal Antibodies: Polyclonal antibodies are a mixture of immunoglobulins that recognize multiple epitopes on a single antigen.[3] Therefore, a polyclonal anti-hemoglobin antibody preparation is more likely to contain antibodies that bind to epitopes unaffected by the Fukuyama mutation, resulting in overall cross-reactivity. In contrast, a monoclonal antibody recognizes a single epitope.[3] If this epitope includes the β77 position, the monoclonal antibody's reactivity with this compound could be significantly altered.

Comparison of Normal Hemoglobin (HbA) and this compound

FeatureNormal Adult Hemoglobin (HbA)This compoundPotential Impact on Antibody Binding
Beta-Globin Chain Primary Structure Histidine at position 77 (EF1)Tyrosine at position 77 (EF1)[1][2]Direct alteration of a potential epitope, which could affect the binding of antibodies specific to this region.
Overall Molecular Structure Tetramer of two alpha and two beta chains[4]Tetramer of two alpha and two beta chains with the specific substitution[1]The single amino acid change is unlikely to cause a major conformational change that would affect distant epitopes.
Immunogenicity Standard immunogen for generating anti-hemoglobin antibodies.The altered region could potentially be immunogenic, leading to the generation of variant-specific antibodies.Not directly related to cross-reactivity of existing antibodies, but relevant for the development of new, specific antibodies.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity of an anti-hemoglobin antibody with the Fukuyama variant, standard immunological assays can be employed.[5][6]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying antibody-antigen interactions.[6]

  • Objective: To compare the binding affinity of an anti-hemoglobin antibody to purified HbA and this compound.

  • Methodology:

    • Coating: Microtiter plate wells are coated with equal concentrations of purified HbA and this compound.

    • Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., BSA or non-fat milk).

    • Antibody Incubation: The anti-hemoglobin antibody of interest is serially diluted and incubated in the wells.

    • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

    • Substrate Addition: A chromogenic substrate is added, and the color development is measured using a spectrophotometer.

  • Data Analysis: The optical density (OD) values are plotted against the antibody concentration to generate binding curves. A comparison of the curves for HbA and this compound will indicate the degree of cross-reactivity. A significant shift in the binding curve for the Fukuyama variant would suggest reduced or altered affinity.

Western Blotting

Western blotting can provide a qualitative assessment of antibody binding to the denatured globin chains.

  • Objective: To determine if the anti-hemoglobin antibody recognizes the beta-globin chain of this compound.

  • Methodology:

    • Sample Preparation: Purified HbA and this compound are denatured and separated by size using SDS-PAGE.

    • Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with the primary anti-hemoglobin antibody.

    • Detection: The membrane is incubated with a labeled secondary antibody, and the signal is detected using chemiluminescence or colorimetric methods.

  • Data Analysis: The presence and intensity of a band corresponding to the beta-globin chain for both HbA and this compound samples are compared. A weaker or absent band for the Fukuyama variant would indicate reduced or no cross-reactivity under denaturing conditions.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free quantitative analysis of binding kinetics.

  • Objective: To precisely measure the association (k_on) and dissociation (k_off) rates and determine the binding affinity (K_D) of the anti-hemoglobin antibody for both HbA and this compound.

  • Methodology:

    • Immobilization: One of the binding partners (e.g., the antibody) is immobilized on a sensor chip.

    • Analyte Injection: A solution containing the other binding partner (e.g., purified HbA or this compound) is flowed over the chip surface.

    • Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.

  • Data Analysis: The resulting sensorgram is analyzed to calculate the kinetic parameters. A comparison of the K_D values for HbA and this compound will provide a precise measure of any difference in binding affinity.

Visualizations

Hemoglobin_Variant cluster_HbA Normal Hemoglobin (HbA) cluster_HbFukuyama This compound HbA α-chain α-chain β-chain (His77) β-chain (His77) HbFukuyama α-chain α-chain β-chain (Tyr77) β-chain (Tyr77) HbA:beta1->HbFukuyama:beta1 His77 -> Tyr Substitution HbA:beta2->HbFukuyama:beta2 His77 -> Tyr Substitution

Caption: Structural comparison of Normal Hemoglobin (HbA) and this compound.

Cross_Reactivity_Workflow start Hypothesis: Anti-Hemoglobin antibody may have altered reactivity with Hb Fukuyama purify Purify Normal Hemoglobin (HbA) and this compound start->purify elisa Comparative ELISA: - Titrate antibody against coated HbA and Hb Fukuyama - Compare binding curves purify->elisa western Comparative Western Blot: - Probe for reactivity against separated globin chains purify->western spr Surface Plasmon Resonance (SPR): - Measure binding affinity (KD) for both variants purify->spr analyze Analyze Data: - Compare OD values (ELISA) - Compare band intensity (Western) - Compare KD values (SPR) elisa->analyze western->analyze spr->analyze conclusion Conclusion on Cross-Reactivity: - High, partial, or no cross-reactivity analyze->conclusion

Caption: Experimental workflow for assessing antibody cross-reactivity.

References

A Comparative Analysis of Oxygen Binding in Hemoglobin Beta-Chain Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oxygen binding characteristics of various hemoglobin beta-chain variants. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms, this document serves as a valuable resource for researchers investigating hemoglobinopathies, developing novel therapeutics, and studying the structure-function relationships of this critical oxygen-transport protein.

Introduction to Hemoglobin and Oxygen Binding

Hemoglobin, a tetrameric protein found in red blood cells, is responsible for transporting oxygen from the lungs to the peripheral tissues. This vital function is governed by the cooperative binding of oxygen to the four heme groups within the hemoglobin molecule. The oxygen-binding affinity of hemoglobin is modulated by allosteric effectors, leading to a characteristic sigmoidal oxygen binding curve. This cooperative binding allows for efficient oxygen uptake in the high partial pressure environment of the lungs and effective release in the lower partial pressure environment of the tissues.

Mutations in the beta-globin gene can lead to the production of hemoglobin variants with altered oxygen binding properties. These alterations can result in either increased or decreased oxygen affinity, leading to a range of clinical phenotypes. Variants with high oxygen affinity (a "left-shifted" curve) are less efficient at releasing oxygen to the tissues, which can cause tissue hypoxia and a compensatory erythrocytosis. Conversely, variants with low oxygen affinity (a "right-shifted" curve) release oxygen more readily, which can sometimes lead to anemia. The study of these variants provides crucial insights into the molecular mechanisms of hemoglobin function and the pathophysiology of related diseases.

Comparative Data of Beta-Chain Variants

The following table summarizes the oxygen binding properties of several well-characterized hemoglobin beta-chain variants compared to the normal adult hemoglobin (HbA). The key parameters presented are the P50 value and the Hill coefficient (n). The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated, with a lower P50 indicating higher oxygen affinity. The Hill coefficient is a measure of the cooperativity of oxygen binding, with a value greater than 1 indicating positive cooperativity.

Hemoglobin VariantAmino Acid SubstitutionP50 (mmHg)Hill Coefficient (n)Oxygen AffinityReference
HbA (Normal) -26.0 - 28.02.7 - 3.2Normal[1][2]
HbS (Sickle Cell) β6 Glu → Val~40~3.0Decreased[2][3]
HbE β26 Glu → Lys~33NormalDecreased[2][3]
Hb Santa Giusta β93 Cys → TrpLower than HbAReducedIncreased[4]
Hb Heathrow β103 Phe → LeuLower than HbAN/AIncreased[5]
Hb Kempsey β99 Asp → AsnLower than HbA~1.0Increased[6]
Hb Radcliffe β99 Asp → AlaLower than HbA~1.0Increased[6]
Hb Hotel Dieu β99 Asp → GlyLower than HbAN/AIncreased[6]
Hb Ypsilanti β99 Asp → TyrLower than HbA~1.0Increased[6]
Hb Tak β147 (+11 aa)Very Low~1.0Very High[6]
Hb Johnstown β109 Val → Leu18.0N/AIncreased[1]
Hb Kansas β102 Asn → ThrHigh~1.3Decreased[7][8]
Hb Beth Israel β102 Asn → SerHighN/ADecreased[9]
Hb Providence β82 Lys → Asn/AspNormal/IncreasedNormalNormal/Increased[10]

Note: "N/A" indicates that the data was not available in the cited sources. The exact P50 and Hill coefficient values can vary slightly depending on the experimental conditions (e.g., pH, temperature, 2,3-BPG concentration).

Experimental Protocols

The determination of hemoglobin-oxygen binding curves is crucial for characterizing the functional properties of hemoglobin variants. The following is a generalized protocol based on spectrophotometric methods, often automated in instruments like the Hemox™ Analyzer.

Principle

This method relies on the difference in the absorption spectra of oxyhemoglobin and deoxyhemoglobin. By monitoring the change in absorbance at specific wavelengths as a function of oxygen partial pressure (pO2), an oxygen binding curve can be generated. From this curve, the P50 and Hill coefficient can be calculated.

Materials and Reagents
  • Whole blood or purified hemoglobin solution

  • Phosphate buffered saline (PBS), pH 7.4

  • Anticoagulant (e.g., heparin, EDTA)

  • Sodium dithionite (for chemical deoxygenation, if applicable)

  • Compressed gases: Nitrogen (N2), Air, and certified oxygen/nitrogen mixtures

  • Spectrophotometer or a dedicated instrument (e.g., Hemox™ Analyzer)

  • Tonometer (for gas equilibration)

  • Oxygen electrode

Procedure
  • Sample Preparation:

    • Collect whole blood in a tube containing an appropriate anticoagulant.

    • If using purified hemoglobin, prepare a solution of known concentration in PBS.

    • For whole blood, a small aliquot is typically diluted in a buffer solution.

  • Instrumentation Setup:

    • Calibrate the spectrophotometer and the oxygen electrode according to the manufacturer's instructions.

    • Ensure the sample cuvette is clean and properly placed in the instrument.

  • Oxygenation:

    • Equilibrate the sample with compressed air or a gas mixture with a high oxygen concentration to achieve 100% oxygen saturation. This is typically done by bubbling the gas through the sample in a tonometer or directly in the measurement cuvette of automated instruments.[11]

  • Deoxygenation and Data Acquisition:

    • Gradually deoxygenate the sample by introducing a gas with a low oxygen concentration (e.g., pure nitrogen or a certified mixture).[11]

    • Simultaneously and continuously record the absorbance of the sample at two or more wavelengths and the partial pressure of oxygen (pO2) using the oxygen electrode.[11]

    • The instrument's software will typically convert the absorbance readings to percentage of oxygen saturation (%Sat).

  • Data Analysis:

    • Plot the %Sat as a function of pO2 to generate the oxygen binding curve.

    • The P50 value is the pO2 at which the %Sat is 50%.

    • The Hill coefficient (n) is determined from the slope of the Hill plot (log[%Sat/(100-%Sat)] vs. log[pO2]).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining a hemoglobin-oxygen binding curve.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Output A Whole Blood Collection (with anticoagulant) B Sample Dilution (in buffer) A->B C 100% Oxygenation B->C D Gradual Deoxygenation (with N2) C->D E Continuous Measurement: - % Oxygen Saturation (Spectrophotometry) - pO2 (Oxygen Electrode) D->E F Generate Oxygen Binding Curve E->F G Calculate P50 and Hill Coefficient F->G

Caption: Experimental workflow for determining oxygen binding curves.

Allosteric Regulation of Hemoglobin

The oxygen binding affinity of hemoglobin is allosterically regulated by the transition between two quaternary structures: the low-affinity T (tense) state and the high-affinity R (relaxed) state. Beta-chain variants can disrupt this equilibrium, leading to altered oxygen binding properties.

G cluster_states Hemoglobin Allosteric States cluster_effectors Factors Influencing Equilibrium T_state T (Tense) State Low O2 Affinity R_state R (Relaxed) State High O2 Affinity T_state->R_state Equilibrium O2 Oxygen Binding O2->R_state Stabilizes H H+ (Bohr Effect) H->T_state Stabilizes CO2 CO2 CO2->T_state Stabilizes BPG 2,3-BPG BPG->T_state Stabilizes Beta_variant Beta-Chain Variant Beta_variant->T_state Can Stabilize (Low Affinity Variants) Beta_variant->R_state Can Stabilize (High Affinity Variants)

Caption: Allosteric regulation of hemoglobin and the impact of beta-chain variants.

References

Benchmarking Isoelectric Focusing of Hemoglobin Fukuyama Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of Hemoglobin (Hb) Fukuyama using isoelectric focusing (IEF). It outlines the methodology to determine its isoelectric point (pI) and benchmark it against established hemoglobin standards. This information is critical for researchers in hematology, protein biochemistry, and drug development for characterizing this specific hemoglobin variant.

Data Presentation: Isoelectric Points of Standard Hemoglobin Variants

Hemoglobin VariantIsoelectric Point (pI)
Hemoglobin A (HbA)7.1[1], 7.0[2][3]
Hemoglobin C (HbC)7.5[1]
Hemoglobin S (HbS)7.2 (Calculated)
Hemoglobin F (HbF)7.0

Note: Isoelectric points can vary slightly depending on experimental conditions such as temperature and the specific composition of the ampholytes used.[2][4]

Experimental Protocol: Isoelectric Focusing of Hemoglobin Variants

The following protocol provides a detailed methodology for performing isoelectric focusing to determine the pI of Hemoglobin Fukuyama. This protocol is synthesized from established methods for hemoglobin analysis.[5][6][7]

1. Sample Preparation:

  • Whole blood samples are collected in EDTA-containing tubes.

  • Red blood cells are isolated by centrifugation and washed with a saline solution.

  • Hemolysates are prepared by lysing the red blood cells with distilled water or a specialized lysing agent.

  • The concentration of the hemoglobin solution is adjusted to a suitable level for IEF analysis.

2. Isoelectric Focusing:

  • A polyacrylamide or agarose gel containing a mixture of ampholytes is prepared. A common pH gradient for hemoglobin analysis is a narrow range, such as pH 6-8, to achieve high resolution.[6][7]

  • The prepared hemolysates, including the sample containing this compound and the known hemoglobin standards, are applied to the gel.

  • The gel is placed in an electrophoresis chamber, and a high voltage is applied. This causes the hemoglobin variants to migrate through the pH gradient until they reach a point where their net charge is zero, their isoelectric point.

  • The focused protein bands are then visualized, typically by staining with a protein-specific dye like Coomassie Brilliant Blue.

3. Data Analysis:

  • The migration distances of the standard hemoglobin variants are measured and plotted against their known pI values to create a calibration curve.

  • The migration distance of the this compound band is then measured.

  • Using the calibration curve, the isoelectric point of this compound is determined.

Workflow for Benchmarking this compound

The following diagram illustrates the logical workflow for the experimental benchmarking of this compound.

Hemoglobin_Fukuyama_IEF_Workflow cluster_prep Sample Preparation cluster_ief Isoelectric Focusing cluster_analysis Data Analysis cluster_result Result Blood_Sample Whole Blood Sample (Hb Fukuyama) Hemolysate_Prep Prepare Hemolysates Blood_Sample->Hemolysate_Prep Standards Known Hemoglobin Standards (A, C, etc.) Standards->Hemolysate_Prep Apply_Samples Apply Hemolysates to Gel Hemolysate_Prep->Apply_Samples IEF_Gel Prepare IEF Gel (pH 6-8 Gradient) IEF_Gel->Apply_Samples Run_IEF Run Isoelectric Focusing Apply_Samples->Run_IEF Stain_Gel Stain and Visualize Protein Bands Run_IEF->Stain_Gel Measure_Migration Measure Migration Distances Stain_Gel->Measure_Migration Calibration_Curve Create Calibration Curve from Standards Measure_Migration->Calibration_Curve Determine_pI Determine pI of Hb Fukuyama Measure_Migration->Determine_pI Calibration_Curve->Determine_pI Comparison_Report Comparative Report (Hb Fukuyama pI vs Standards) Determine_pI->Comparison_Report

Caption: Experimental workflow for determining the isoelectric point of this compound.

References

A Guide to Inter-Laboratory Validation of Hemoglobin Fukuyama Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for the detection of hemoglobin variants, with a specific focus on the principles of inter-laboratory validation applicable to Hemoglobin Fukuyama. While specific validation studies for this compound are not extensively published, this document outlines the performance of established methods for hemoglobinopathy screening and provides a framework for assessing their suitability for identifying this and other rare variants.

Introduction to this compound

This compound (Hb Fukuyama) is a rare, structurally abnormal hemoglobin characterized by a substitution of histidine with tyrosine at position 77 of the beta-globin chain (β77(EF1)His→Tyr). First discovered in a Japanese individual, it is generally not associated with clinical symptoms or hematological abnormalities. However, its accurate detection is crucial for differential diagnosis and for comprehensive hemoglobinopathy screening programs. Inter-laboratory validation ensures that different laboratories can reliably and consistently detect this variant, which is essential for both clinical diagnostics and research.

Comparison of Common Detection Methods

The detection and quantification of hemoglobin variants primarily rely on methods that separate hemoglobin fractions based on their physicochemical properties. The two most widely used and compared methods in clinical and research laboratories are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Quantitative Performance Data

The following table summarizes the performance characteristics of HPLC and Capillary Electrophoresis for the quantification of Hemoglobin A2 (HbA2), a key parameter in the screening for beta-thalassemia, which provides a benchmark for the expected performance in detecting other hemoglobin variants. The data is derived from an inter-laboratory comparison study.[1]

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Within-Run Imprecision (CV%) 0.5% - 4.4%1.2% - 4.4%
Correlation between Methods (r) \multicolumn{2}{c}{0.974 - 0.997}

CV% (Coefficient of Variation) indicates the precision of the method, with lower values representing higher precision. The high correlation coefficient (r) suggests a strong agreement between the two methods in quantifying hemoglobin fractions.

Insights from the College of American Pathologists (CAP) proficiency testing program over 18 years reveal that while most participating laboratories correctly identify common hemoglobinopathies, error rates for some variants can be significant, highlighting the need for robust validation and continuous quality assessment.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are generalized protocols for the two primary methods discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC separates hemoglobin variants based on their interaction with a stationary phase in a column. Different hemoglobins have distinct retention times as they pass through the column, allowing for their identification and quantification.

Principle: Cation-exchange HPLC is the most common approach for hemoglobin analysis. Hemoglobins are separated based on their charge.

Sample Preparation:

  • Whole blood is collected in an EDTA tube.

  • A hemolysate is prepared by lysing the red blood cells to release the hemoglobin. This is typically done by mixing the whole blood with a lysing reagent.

  • The hemolysate is then filtered or centrifuged to remove cell debris.

Instrumentation and Analysis:

  • An automated HPLC system (e.g., Bio-Rad VARIANT™ II, Tosoh G8) is used.

  • The prepared hemolysate is injected into the system.

  • A pre-programmed gradient of buffers with increasing ionic strength is used to elute the different hemoglobin fractions from the analytical cartridge.

  • The separated hemoglobins are detected by a photometer as they exit the column.

  • Software integrates the peaks and calculates the percentage of each hemoglobin fraction based on its retention time.

Capillary Electrophoresis (CE)

CE separates charged molecules, such as hemoglobin, in a silica capillary filled with a buffer solution under the influence of an electric field.

Principle: Hemoglobin variants are separated based on their electrophoretic mobility in an alkaline buffer and the electro-osmotic flow.

Sample Preparation:

  • Similar to HPLC, a hemolysate is prepared from a whole blood sample collected in an EDTA tube.

Instrumentation and Analysis:

  • An automated capillary electrophoresis system (e.g., Sebia CAPILLARYS 2) is used.

  • The hemolysate is introduced into the silica capillaries.

  • A high voltage is applied across the capillaries, causing the hemoglobin molecules to migrate towards the cathode at different velocities depending on their charge and size.

  • A detector at the end of the capillary measures the absorbance of the hemoglobin fractions as they pass through.

  • The software generates an electrophoregram, where different hemoglobins appear as peaks in specific zones, allowing for their identification and quantification.

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study of a hemoglobin detection method. This process is essential to establish the accuracy, reproducibility, and overall reliability of the method across different testing environments.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Data Analysis Phase cluster_report Reporting Phase A Define Study Protocol and Objectives B Select Participating Laboratories A->B C Prepare and Characterize Validation Samples (Including this compound) B->C D Distribute Sample Panels and Protocols to Labs C->D E Laboratories Analyze Samples Using Defined Methods (HPLC, CE) D->E F Data Collection and Submission to a Central Coordinator E->F G Statistical Analysis of Results (Accuracy, Precision, Reproducibility) F->G H Comparison of Method Performance G->H I Assessment of Inter-Laboratory Agreement H->I J Preparation of Validation Report I->J K Publication and Dissemination of Findings J->K

Caption: Workflow for Inter-Laboratory Validation of Hemoglobin Detection Methods.

Conclusion

While specific inter-laboratory validation data for this compound is limited, the established performance of HPLC and Capillary Electrophoresis in hemoglobinopathy screening provides a strong foundation for its detection. Both methods demonstrate high precision and correlation, though it is crucial for laboratories to participate in external quality assessment programs to ensure accuracy in identifying rare variants. The provided experimental protocols and validation workflow offer a comprehensive framework for researchers and clinicians to establish and verify reliable detection methods for this compound and other hemoglobin variants.

References

A Comparative Guide to the Clinical Presentation of Beta-Chain Hemoglobinopathies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical and laboratory features of several key beta-chain hemoglobinopathies: Sickle Cell Anemia, Beta-Thalassemia Major, Beta-Thalassemia Intermedia, and Hemoglobin C Disease. The information is intended to support research and development efforts in hematology and related fields by offering a clear, data-driven overview of these conditions.

Clinical and Hematological Overview

Beta-chain hemoglobinopathies are a group of inherited blood disorders resulting from mutations in the beta-globin gene (HBB) on chromosome 11. These mutations lead to either the production of structurally abnormal hemoglobin, as in sickle cell disease and hemoglobin C disease, or a quantitative reduction in the synthesis of normal beta-globin chains, as in beta-thalassemia.[1][2] The clinical severity of these conditions varies widely, from asymptomatic carriers to life-threatening anemia requiring intensive medical management.

Sickle Cell Anemia (HbSS)

Sickle cell anemia is caused by a point mutation in the HBB gene, leading to the substitution of valine for glutamic acid at the sixth position of the beta-globin chain.[3][4] This results in the production of hemoglobin S (HbS), which polymerizes under deoxygenated conditions, causing red blood cells to deform into a characteristic sickle shape.[3][5] These sickled cells are rigid, fragile, and have a shortened lifespan, leading to chronic hemolytic anemia and vaso-occlusion.[2][4]

Clinical Presentation: Symptoms typically appear after 4-6 months of age as fetal hemoglobin (HbF) levels decline.[6] Key clinical features include:

  • Vaso-occlusive crises: These are unpredictable and recurrent episodes of severe pain in the chest, abdomen, back, and extremities, caused by the blockage of small blood vessels by sickled red blood cells.[7][8]

  • Chronic hemolytic anemia: This leads to fatigue, shortness of breath, dizziness, and jaundice.[1][6][7]

  • Increased susceptibility to infections: Functional asplenia, resulting from recurrent splenic infarction, increases the risk of infections with encapsulated bacteria.[8][9]

  • Organ damage: Chronic vaso-occlusion and hemolysis can lead to a wide range of complications, including stroke, acute chest syndrome, pulmonary hypertension, kidney damage, and aseptic necrosis of the bones.[1][7][10]

  • Dactylitis: Painful swelling of the hands and feet is often one of the earliest manifestations in infants.[10][11]

Beta-Thalassemia

Beta-thalassemia is characterized by a reduced (β+) or absent (β0) synthesis of the beta-globin chains of hemoglobin.[12][13][14] The resulting imbalance between alpha- and beta-globin chains leads to the formation of unstable alpha-globin aggregates, which precipitate within red blood cell precursors in the bone marrow, causing ineffective erythropoiesis and intramedullary hemolysis.[1][12][13][15]

1.2.1. Beta-Thalassemia Major (Cooley's Anemia)

This is the most severe form, resulting from the inheritance of two β0 or severe β+ alleles.[14][16]

Clinical Presentation: Infants usually present within the first two years of life with severe, life-threatening anemia.[15][17][18] Without regular blood transfusions, clinical features include:

  • Severe anemia: Leading to pallor, fatigue, and poor feeding.[15][17]

  • Failure to thrive: Poor growth and developmental delay are common.[15][17]

  • Hepatosplenomegaly: Enlargement of the liver and spleen due to extramedullary hematopoiesis.[4][17][19]

  • Skeletal deformities: Expansion of the bone marrow to compensate for anemia leads to characteristic facial changes ("chipmunk facies"), frontal bossing, and thinning of the long bones.[1][4][19]

  • Iron overload: A consequence of repeated blood transfusions and increased intestinal iron absorption, leading to damage of the heart, liver, and endocrine organs.[1][15][19]

1.2.2. Beta-Thalassemia Intermedia

This form encompasses a wide spectrum of clinical severity that is milder than beta-thalassemia major.[12][14][18] Patients can typically survive without regular blood transfusions, at least in the first few years of life.[12][18] It can result from the inheritance of two milder β+ alleles or one severe and one mild allele.[18]

Clinical Presentation: The age of presentation is variable, often in later childhood or adulthood.[12][20] Clinical features can include:

  • Moderate anemia: Patients maintain a hemoglobin level that does not necessitate regular transfusions.[12]

  • Jaundice and gallstones: Due to chronic hemolysis.[17][20]

  • Splenomegaly: Often present due to extramedullary hematopoiesis and hemolysis.[17][20]

  • Skeletal changes: Similar to, but generally less severe than, beta-thalassemia major.[3][17]

  • Complications in adulthood: These include pulmonary hypertension, thromboembolic events, leg ulcers, and iron overload (even without transfusions, due to increased gastrointestinal absorption).[3][17][20]

Hemoglobin C Disease (HbCC)

Hemoglobin C disease is caused by a point mutation in the HBB gene that results in the substitution of lysine for glutamic acid at the sixth position of the beta-globin chain.[21] This leads to the formation of hemoglobin C (HbC), which is less soluble than normal hemoglobin A (HbA) and can crystallize within red blood cells, particularly as they dehydrate.[21] This increases red cell rigidity and leads to their premature removal by the spleen.[8]

Clinical Presentation: Hemoglobin C disease is generally a mild condition, and many individuals are asymptomatic.[22][23][24] When symptoms do occur, they are typically related to mild to moderate chronic hemolytic anemia and include:

  • Mild anemia and jaundice. [22][24]

  • Splenomegaly: This is a common finding on physical examination.[22][23]

  • Cholelithiasis (gallstones): Can occur as a complication of chronic hemolysis.[22][24]

  • Peripheral blood smear findings: Characterized by the presence of numerous target cells and occasional intracellular HbC crystals.[21][23]

Comparative Laboratory Findings

The diagnosis and differentiation of beta-chain hemoglobinopathies rely on a combination of a complete blood count (CBC) and specialized hemoglobin analysis techniques. The following table summarizes typical quantitative findings for each condition.

ParameterSickle Cell Anemia (HbSS)Beta-Thalassemia MajorBeta-Thalassemia IntermediaHemoglobin C Disease (HbCC)Normal Adult
Hemoglobin (g/dL) 6-9< 7 (untreated)7-1010-1212-18
MCV (fL) Normocytic (80-100)Microcytic (<80)Microcytic (<80)Normocytic or slightly microcytic80-100
MCH (pg) Normochromic (27-33)Hypochromic (<27)Hypochromic (<27)Normochromic or slightly hypochromic27-33
HbA (%) 00 to lowLow to moderate095-98
HbA2 (%) Normal (2-3.5)Variable (often normal to high)Elevated (>3.5)Normal (2-3.5)2-3.5
HbF (%) 5-15 (variable)Markedly elevated (>90 in untreated)10-50 (variable)<2<2
HbS (%) >800000
HbC (%) 000>900

Data compiled from multiple sources.[14][21][25][26][27][28][29]

Experimental Protocols

Hemoglobin Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used automated method for the separation and quantification of different hemoglobin fractions based on their charge.[22][24][30]

Methodology:

  • Sample Preparation: Whole blood collected in an EDTA tube is subjected to hemolysis to release hemoglobin.[6] The hemolysate is then diluted with a specific buffer provided by the instrument manufacturer.[24]

  • Chromatographic Separation: The prepared sample is injected into a cation-exchange column.[6][22] A programmed gradient of buffers with increasing ionic strength is passed through the column. Different hemoglobin variants have different net charges and therefore elute from the column at characteristic times, known as retention times.[22][24]

  • Detection and Quantification: As the hemoglobin fractions elute, they pass through a photometer that measures the absorbance of light.[24] The instrument's software generates a chromatogram showing peaks corresponding to each hemoglobin type. The area under each peak is proportional to the concentration of that hemoglobin fraction, allowing for accurate quantification.[22][30]

Hemoglobin Electrophoresis

This is a classic method for separating hemoglobin variants based on their migration in an electric field.

Methodology:

  • Sample Preparation: A hemolysate is prepared from the patient's red blood cells to release the hemoglobin.[19]

  • Application: A small amount of the hemolysate is applied to a porous support medium, typically cellulose acetate or agarose gel.[19][25]

  • Electrophoresis: The support medium is placed in a chamber containing a buffer of a specific pH (alkaline electrophoresis at pH 8.4-8.6 is most common) and an electric current is applied.[19][25]

  • Separation and Visualization: Hemoglobin molecules, which are negatively charged at alkaline pH, migrate towards the positive electrode (anode). Their rate of migration depends on their net negative charge. After a set time, the separated hemoglobin bands are visualized by staining.[19]

  • Interpretation: The migration pattern of the patient's sample is compared to that of known controls run on the same gel.[25] For example, in alkaline electrophoresis, the migration order from slowest to fastest is typically C, S, F, and A.

Genetic Testing: PCR and DNA Sequencing

Molecular genetic testing is the definitive method for identifying the specific mutations in the HBB gene.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from the patient's whole blood.

  • Polymerase Chain Reaction (PCR): Specific regions of the HBB gene, including the exons, introns, and regulatory regions, are amplified using PCR. This involves designing primers that flank the target sequences.[8][11][31] The PCR process consists of repeated cycles of denaturation, annealing of primers, and extension by a DNA polymerase to generate millions of copies of the target DNA segment.[8][11]

  • Mutation Detection:

    • Allele-Specific PCR (ARMS-PCR): This technique uses primers that are specific for either the normal or a particular mutant allele, allowing for the rapid detection of known common mutations.[20]

    • DNA Sequencing (Sanger Sequencing): The amplified PCR products are sequenced to determine the exact nucleotide sequence of the HBB gene.[11][20] This "gold standard" method can identify both known and novel mutations. The sequencing reaction involves using fluorescently labeled dideoxynucleotides that terminate DNA synthesis. The resulting fragments are separated by size, and the sequence is read by detecting the fluorescence of the terminal nucleotide at each position.[11]

Signaling Pathways and Pathophysiology

The clinical manifestations of beta-chain hemoglobinopathies arise from complex pathophysiological processes involving multiple signaling pathways.

Pathophysiology of Beta-Thalassemia

The core pathology in beta-thalassemia is the imbalance between alpha- and beta-globin chain synthesis, leading to an excess of free alpha-globin chains.[12][13][15] These excess alpha chains precipitate in erythroid precursors, leading to:

  • Ineffective Erythropoiesis: The alpha-globin aggregates damage the cell membrane, leading to apoptosis of red blood cell precursors in the bone marrow.[12][13][15] This process is associated with the dysregulation of several signaling pathways that control erythropoiesis, including the JAK/STAT, MAPK, and PI3K pathways.[17]

  • Chronic Hemolysis: Red blood cells that do mature and enter the circulation contain alpha-globin inclusions, which are recognized and removed by the spleen, shortening their lifespan.[15]

  • Iron Overload: Ineffective erythropoiesis leads to the upregulation of erythroferrone (ERFE), which suppresses the iron-regulatory hormone hepcidin.[1] This results in increased intestinal iron absorption and iron release from stores, contributing to systemic iron overload.[1]

Beta_Thalassemia_Pathophysiology HBB_Mutation HBB Gene Mutation Reduced_Beta_Globin Reduced or Absent Beta-Globin Synthesis HBB_Mutation->Reduced_Beta_Globin Alpha_Globin_Excess Relative Excess of Alpha-Globin Chains Reduced_Beta_Globin->Alpha_Globin_Excess Alpha_Globin_Aggregates Alpha-Globin Aggregates (Inclusions) Alpha_Globin_Excess->Alpha_Globin_Aggregates Ineffective_Erythropoiesis Ineffective Erythropoiesis (Apoptosis of RBC precursors) Alpha_Globin_Aggregates->Ineffective_Erythropoiesis Chronic_Hemolysis Chronic Hemolysis (Shortened RBC lifespan) Alpha_Globin_Aggregates->Chronic_Hemolysis Anemia Severe Anemia Ineffective_Erythropoiesis->Anemia Iron_Overload Iron Overload Ineffective_Erythropoiesis->Iron_Overload Suppresses Hepcidin Dysregulated_Signaling Dysregulated Signaling (JAK/STAT, MAPK, PI3K) Ineffective_Erythropoiesis->Dysregulated_Signaling Chronic_Hemolysis->Anemia Organ_Damage Organ Damage (Heart, Liver, Endocrine) Anemia->Organ_Damage Tissue Hypoxia Iron_Overload->Organ_Damage Iron Toxicity

Caption: Pathophysiological cascade in Beta-Thalassemia.

Pathophysiology of Sickle Cell Disease

The fundamental event in sickle cell disease is the polymerization of deoxygenated HbS.[3][5] This triggers a cascade of events including:

  • Red Blood Cell Sickling: This leads to increased mechanical fragility, dehydration, and a shortened lifespan (hemolysis).[3][5]

  • Vaso-occlusion: The rigid, sickled cells, along with increased adhesion of red cells, white cells, and platelets to the endothelium, obstruct blood flow in the microvasculature.[5][9] This process is driven by the activation of inflammatory signaling pathways, such as the NF-κB and MAPK pathways, in endothelial cells and leukocytes.[3]

  • Endothelial Dysfunction: Chronic hemolysis releases cell-free hemoglobin into the plasma, which scavenges nitric oxide (NO), a key vasodilator.[5] This NO depletion contributes to a pro-inflammatory and pro-thrombotic state of the endothelium.[5][9]

Sickle_Cell_Pathophysiology cluster_trigger Trigger HBS_Mutation HBB Gene Mutation (HbS) HBS_Polymerization HbS Polymerization HBS_Mutation->HBS_Polymerization Deoxygenation Deoxygenation Deoxygenation->HBS_Polymerization RBC_Sickling RBC Sickling HBS_Polymerization->RBC_Sickling Vaso_occlusion Vaso-occlusion RBC_Sickling->Vaso_occlusion Increased Rigidity & Adhesion Hemolysis Chronic Hemolysis RBC_Sickling->Hemolysis Increased Fragility Inflammation Inflammation (NF-κB, MAPK activation) Vaso_occlusion->Inflammation Ischemia Ischemia-Reperfusion Injury (Pain, Organ Damage) Vaso_occlusion->Ischemia Anemia Anemia Hemolysis->Anemia Endothelial_Dysfunction Endothelial Dysfunction Hemolysis->Endothelial_Dysfunction Cell-free Hb scavenges NO Endothelial_Dysfunction->Vaso_occlusion Pro-adhesive state

Caption: Core pathophysiological events in Sickle Cell Disease.

Experimental Workflow for Diagnosis

The diagnostic process for beta-chain hemoglobinopathies typically follows a stepwise approach, starting with basic hematological tests and proceeding to more specific analyses.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion or Abnormal Newborn Screen CBC Complete Blood Count (CBC) & Peripheral Smear Clinical_Suspicion->CBC Microcytic_Anemia Microcytic/Hypochromic Anemia? CBC->Microcytic_Anemia Normocytic_Anemia Normocytic Anemia with Sickle Cells/Target Cells? CBC->Normocytic_Anemia Hb_Analysis Hemoglobin Analysis (HPLC or Electrophoresis) Microcytic_Anemia->Hb_Analysis Yes Normocytic_Anemia->Hb_Analysis Yes Thalassemia_Pattern Thalassemia Pattern (e.g., ↑ HbA2, ↑ HbF) Hb_Analysis->Thalassemia_Pattern Variant_Pattern Variant Hb Pattern (e.g., HbS, HbC) Hb_Analysis->Variant_Pattern Genetic_Testing Genetic Testing (HBB Gene) (PCR, Sequencing) Thalassemia_Pattern->Genetic_Testing Variant_Pattern->Genetic_Testing Final_Diagnosis Definitive Diagnosis & Genotype Confirmation Genetic_Testing->Final_Diagnosis

Caption: Diagnostic workflow for beta-chain hemoglobinopathies.

References

Validating In Silico Predictions of Hemoglobin Fukuyama's Functional Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a framework for the validation of in silico predictions concerning the functional properties of Hemoglobin (Hb) Fukuyama, a rare hemoglobin variant. Due to the limited availability of experimental data for Hb Fukuyama, this document outlines the established methodologies and comparative data from other well-characterized hemoglobin variants to serve as a practical guide for researchers, scientists, and drug development professionals.

Introduction to Hemoglobin Fukuyama and In Silico Predictions

This compound is characterized by a specific amino acid substitution in the beta-globin chain, at position 77, where histidine is replaced by tyrosine (β77(EF1)His→Tyr). Understanding the functional consequences of such mutations is crucial for predicting clinical phenotypes and developing potential therapeutic strategies.

In silico prediction tools are increasingly utilized to forecast the impact of genetic variants on protein function. These computational methods analyze factors such as amino acid conservation, physicochemical properties, and protein structure to predict whether a mutation is likely to be benign or pathogenic. However, the predictions generated by these tools require experimental validation to confirm their accuracy and clinical relevance.

Comparative Analysis of Hemoglobin Variants

To illustrate the process of validating in silico predictions, this guide presents a comparative analysis of normal Hemoglobin A (HbA) and three well-documented hemoglobin variants with distinct functional properties: Hb Kansas, Hb Hope, and Hb Köln. While experimental data for Hb Fukuyama is scarce, the presented data for these variants provide a benchmark for potential validation studies.

Hemoglobin VariantAmino Acid SubstitutionIn Silico Pathogenicity Prediction (Example Tools)Experimentally Determined Oxygen Affinity (P50 in mmHg)Experimental Stability
HbA (Normal) NoneBenign26-27[1]Stable
Hb Fukuyama β77(EF1)His→TyrLikely Pathogenic (Hypothetical)Data Not AvailableData Not Available
Hb Kansas β102(G4)Asn→ThrPathogenic~70 (Low Affinity)[2]Increased dissociation[3]
Hb Hope β136(H14)Gly→AspLikely PathogenicDecreased affinity[1]Mildly unstable[1]
Hb Köln β98(FG5)Val→MetPathogenicIncreased affinity[4]Unstable[4]

Note: In silico predictions for Hb Fukuyama are hypothetical and would require analysis using tools such as SIFT, PolyPhen-2, and CADD. The P50 value is the partial pressure of oxygen at which hemoglobin is 50% saturated; a higher P50 indicates lower oxygen affinity, and a lower P50 indicates higher oxygen affinity.[1]

Experimental Protocols for Functional Validation

Accurate validation of in silico predictions relies on robust experimental methodologies. The following are standard protocols for assessing the key functional properties of hemoglobin.

Measurement of Oxygen Affinity (Oxygen Dissociation Curve)

The oxygen affinity of hemoglobin is determined by generating an oxygen dissociation curve (ODC), which plots the percentage of oxygen-saturated hemoglobin against the partial pressure of oxygen (pO2).

Principle: Spectrophotometry is used to measure the change in absorbance as hemoglobin binds to oxygen. Deoxygenated and oxygenated hemoglobin have distinct absorption spectra, allowing for the quantification of oxygen saturation at varying oxygen tensions.

Methodology:

  • Sample Preparation: A whole blood or purified hemoglobin solution is prepared.

  • Deoxygenation: The sample is placed in a tonometer and deoxygenated by flushing with an inert gas (e.g., nitrogen).

  • Oxygenation: A gas mixture with a known oxygen concentration is introduced into the tonometer.

  • Spectrophotometric Measurement: The absorbance of the sample is measured at specific wavelengths to determine the percentage of oxyhemoglobin.

  • Data Collection: Steps 3 and 4 are repeated with gas mixtures of increasing oxygen concentrations to generate a series of data points.

  • Curve Generation: The percentage of oxygen saturation is plotted against the corresponding pO2 to construct the ODC. The P50 value is then determined from this curve. Commercially available instruments can automate this process.[5]

Assessment of Hemoglobin Stability

Hemoglobin stability is a critical functional parameter, as unstable variants can lead to premature red blood cell destruction (hemolysis).

1. Heat Stability Test

Principle: Unstable hemoglobins are more susceptible to denaturation and precipitation when subjected to heat compared to normal hemoglobin.

Methodology:

  • Hemolysate Preparation: Red blood cells are washed and lysed to release hemoglobin.

  • Incubation: The hemolysate is incubated in a phosphate buffer (pH 7.4) at 50°C for a defined period (e.g., 60 minutes).[6]

  • Precipitation Observation: The solution is visually inspected for the formation of a precipitate.

  • Quantification (Optional): The amount of precipitated hemoglobin can be quantified by measuring the hemoglobin concentration in the supernatant before and after incubation.

2. Isopropanol Stability Test

Principle: Isopropanol weakens the internal hydrophobic bonds of the hemoglobin molecule, making unstable variants more likely to precipitate.[6]

Methodology:

  • Hemolysate Preparation: A fresh hemolysate is prepared as described for the heat stability test.

  • Incubation: The hemolysate is mixed with a 17% isopropanol-buffer solution and incubated at 37°C.[7]

  • Precipitation Observation: The solution is observed for the formation of a flocculent precipitate at specific time points (e.g., 5, 20, and 30 minutes). Normal hemoglobin will typically not precipitate within this timeframe.[6][7]

Visualizing the Validation Workflow and Potential Downstream Effects

To further clarify the process and potential implications of altered hemoglobin function, the following diagrams are provided.

G cluster_insilico In Silico Prediction cluster_experimental Experimental Validation In Silico Tools In Silico Tools Predicted Functional Impact Predicted Functional Impact In Silico Tools->Predicted Functional Impact e.g., SIFT, PolyPhen-2, CADD Comparison Comparison Predicted Functional Impact->Comparison Hemoglobin Sample Hemoglobin Sample Oxygen Affinity Assay Oxygen Affinity Assay Hemoglobin Sample->Oxygen Affinity Assay Stability Assays Stability Assays Hemoglobin Sample->Stability Assays Experimental Data Experimental Data Oxygen Affinity Assay->Experimental Data Stability Assays->Experimental Data Experimental Data->Comparison Validated Functional Properties Validated Functional Properties Comparison->Validated Functional Properties Concordance

Validation Workflow

A change in hemoglobin's oxygen affinity can have significant physiological consequences. For instance, a hemoglobin variant with abnormally high oxygen affinity (a left-shifted ODC) may not efficiently release oxygen to peripheral tissues. This can lead to tissue hypoxia, which in turn can trigger a cascade of cellular responses mediated by the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.

G Altered Hb Oxygen Affinity Altered Hb Oxygen Affinity Reduced O2 Release to Tissues Reduced O2 Release to Tissues Altered Hb Oxygen Affinity->Reduced O2 Release to Tissues Tissue Hypoxia Tissue Hypoxia Reduced O2 Release to Tissues->Tissue Hypoxia HIF-1a Stabilization HIF-1a Stabilization Tissue Hypoxia->HIF-1a Stabilization Inhibits prolyl hydroxylases HIF-1a/HIF-1b Dimerization HIF-1a/HIF-1b Dimerization HIF-1a Stabilization->HIF-1a/HIF-1b Dimerization HRE Binding HRE Binding HIF-1a/HIF-1b Dimerization->HRE Binding Binds to Hypoxia Response Elements Gene Transcription Gene Transcription HRE Binding->Gene Transcription e.g., VEGF, EPO Physiological Response Physiological Response Gene Transcription->Physiological Response e.g., Angiogenesis, Erythropoiesis

HIF-1 Signaling Pathway

Conclusion

While direct experimental data on this compound remains to be established, this guide provides a comprehensive framework for the validation of in silico predictions of its functional properties. By employing standardized experimental protocols and utilizing data from well-characterized hemoglobin variants as comparators, researchers can effectively assess the accuracy of computational predictions and gain valuable insights into the potential clinical implications of this rare hemoglobin variant. This approach is essential for bridging the gap between computational prediction and clinical understanding in the field of hemoglobinopathies.

References

A Comparative Analysis of Hb F-Fukuyama and Other Fetal Hemoglobin Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hemoglobin F-Fukuyama (Hb F-Fukuyama) with other notable fetal hemoglobin (HbF) variants. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting key biochemical data, experimental methodologies, and relevant biological pathways.

Introduction to Fetal Hemoglobin and its Variants

Fetal hemoglobin (HbF, α2γ2) is the primary oxygen transport protein during fetal life, exhibiting a higher oxygen affinity than adult hemoglobin (HbA, α2β2). This increased affinity is crucial for efficient oxygen transfer from the maternal to the fetal circulation across the placenta.[1][2] The gamma-globin chains of HbF interact less effectively with 2,3-bisphosphoglycerate (2,3-BPG), a molecule that reduces hemoglobin's oxygen affinity, resulting in a left-shifted oxygen dissociation curve.[1][3]

Numerous genetic variants of the gamma-globin chain exist, leading to different types of fetal hemoglobin. These variants can alter the biochemical properties of the hemoglobin molecule, including its oxygen affinity and stability. Understanding these differences is critical for the diagnosis and treatment of hemoglobinopathies and for the development of novel therapeutic strategies.

One such variant is Hb F-Fukuyama, characterized by an amino acid substitution at position 43 of the Aγ-globin chain, where asparagine replaces aspartic acid (AγT43(CD2)Asp→Asn). This guide will compare the known properties of Hb F-Fukuyama with other well-characterized HbF variants.

Quantitative Comparison of Fetal Hemoglobin Variants

The following tables summarize the available quantitative data for Hb F-Fukuyama and other fetal hemoglobin variants.

Table 1: Oxygen Affinity of Fetal Hemoglobin Variants

Hemoglobin VariantAmino Acid SubstitutionP50 (mmHg)Oxygen AffinityReference(s)
Normal HbF None~20High[4]
Hb F-Fukuyama Aγ 43(CD2) Asp → AsnData Not Available-
Hb F-Sardinia Aγ 75(E19) Ile → ThrNot specified, but associated with elevated HbF levelsHigh (inferred)[5]
Hb F-Auckland β 25(B7) Gly → AspHigher P50 (low affinity)Low[6][7]
Hb F-Monserrato-Sassari γ 93(F9) Cys → ArgNot specified, but described as increasedHigh[5]

Note: The P50 value is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 value indicates higher oxygen affinity.

Table 2: Stability of Fetal Hemoglobin Variants

Hemoglobin VariantStability Characteristics
Normal HbF Generally stable.
Hb F-Fukuyama Data Not Available
Other Unstable Variants Some gamma-chain variants can lead to hemolytic anemia in neonates due to instability.[8]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used in the characterization of hemoglobin variants.

Determination of Oxygen Affinity (Oxygen Dissociation Curve)

The oxygen affinity of hemoglobin is determined by generating an oxygen dissociation curve (ODC), which plots the fractional saturation of hemoglobin with oxygen against the partial pressure of oxygen (pO2).

Methodology:

  • Sample Preparation: Whole blood or a purified hemoglobin solution is used. For whole blood, anticoagulants such as heparin or EDTA are used.

  • Instrumentation: An instrument capable of controlling the pO2 of the sample and simultaneously measuring the oxygen saturation is required. This can be achieved using a tonometer coupled with a spectrophotometer or a dedicated ODC analyzer.

  • Deoxygenation: The sample is first deoxygenated by equilibration with a gas mixture containing no oxygen (e.g., 95% N2, 5% CO2).

  • Oxygenation: The sample is then incrementally exposed to gas mixtures with increasing concentrations of oxygen.

  • Measurement: At each oxygen concentration, the pO2 and the corresponding oxygen saturation of the hemoglobin are measured. Oxygen saturation is typically determined spectrophotometrically by measuring the absorbance at multiple wavelengths.

  • Data Analysis: The data points are plotted to generate the ODC. The P50 value, which is the pO2 at which the hemoglobin is 50% saturated, is then determined from the curve. This value is a key indicator of oxygen affinity.[4][9]

Hemoglobin Stability Assays

The stability of a hemoglobin variant can be assessed by its propensity to denature under stress, such as heat or the presence of certain chemicals.

Heat Stability Test:

  • Sample Preparation: A hemolysate is prepared from washed red blood cells.

  • Incubation: The hemolysate is incubated in a phosphate buffer at a specific temperature, typically 50°C, for a set period (e.g., 1-3 hours).

  • Observation: Unstable hemoglobins will precipitate out of the solution. The amount of precipitation can be visually assessed or quantified by centrifugation and measurement of the remaining hemoglobin in the supernatant.

Isopropanol Stability Test:

  • Sample Preparation: A hemolysate is prepared.

  • Incubation: The hemolysate is mixed with a buffered isopropanol solution and incubated at 37°C.

  • Observation: Isopropanol weakens the internal bonds of the hemoglobin molecule. Unstable variants will precipitate more rapidly than stable hemoglobin. The time course of precipitation is observed.

Signaling Pathways in Fetal Hemoglobin Regulation

The expression of fetal hemoglobin is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing therapeutic strategies to induce HbF production in patients with hemoglobinopathies like sickle cell disease and β-thalassemia.

Several key signaling pathways have been identified to play a role in the switch from fetal to adult hemoglobin. These include pathways involving transcription factors such as BCL11A and KLF1, which act as repressors of the gamma-globin gene.

Signaling_Pathway_for_HbF_Regulation cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_gene_expression Gene Expression Inducing_Agents HbF Inducing Agents (e.g., Hydroxyurea) Signaling_Cascades Various Signaling Cascades (e.g., cGMP, p38 MAPK) Inducing_Agents->Signaling_Cascades activate Transcription_Factors Transcription Factors (e.g., BCL11A, KLF1) Signaling_Cascades->Transcription_Factors modulate Gamma_Globin_Gene γ-globin Gene (HBG) Transcription_Factors->Gamma_Globin_Gene repress HbF_Production HbF Production Gamma_Globin_Gene->HbF_Production expresses Experimental_Workflow Sample_Collection Blood Sample Collection Initial_Screening Initial Screening (e.g., HPLC, Electrophoresis) Sample_Collection->Initial_Screening Protein_Purification Variant Protein Purification Initial_Screening->Protein_Purification abnormal result Structural_Analysis Structural Analysis (e.g., Mass Spectrometry, DNA Sequencing) Protein_Purification->Structural_Analysis Functional_Analysis Functional Analysis (Oxygen Affinity, Stability) Protein_Purification->Functional_Analysis Data_Interpretation Data Interpretation and Comparison Structural_Analysis->Data_Interpretation Functional_Analysis->Data_Interpretation

References

Establishing Reference Ranges for Hemoglobin Fukuyama in Heterozygous Individuals: A Comparative Guide and Methodological Proposal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide addresses the critical need for establishing hematological reference ranges for individuals heterozygous for the rare hemoglobin variant, Hemoglobin Fukuyama. Currently, there is a significant data gap in the scientific literature, with no established reference intervals for key hematological parameters in this specific population. This document provides a framework for researchers by outlining a comprehensive experimental protocol for the establishment of these ranges, based on internationally recognized guidelines. Furthermore, it presents a comparison of established reference ranges in the general population with the yet-to-be-determined ranges for this compound heterozygotes, highlighting the necessity of the proposed research. This guide also includes a detailed workflow for the establishment of these reference ranges, visualized using Graphviz, to aid in the design and implementation of future studies.

Introduction to this compound

This compound is a term that has been associated with at least two distinct, rare hemoglobin variants:

  • This compound [β77(EF1)His→Tyr]: An abnormal hemoglobin resulting from a missense mutation in the beta-globin chain. It was first discovered in a Japanese individual and has also been reported in an Indonesian individual, where it was associated with congenital hemolytic anemia and thalassemia-like characteristics.[1][2][3]

  • Hemoglobin F-Fukuyama [AγT43(CD2)Asp→Asn]: A rare variant of fetal hemoglobin.[4]

Given the rarity of these variants, there is a notable absence of comprehensive hematological data for heterozygous carriers. The establishment of specific reference ranges is crucial for accurate clinical assessment, diagnosis, and for understanding the potential physiological impact of these variants in heterozygous individuals. This is of particular importance in the context of drug development, where understanding baseline hematological parameters in specific genetic populations is essential for evaluating the safety and efficacy of novel therapeutics.

Comparative Hematological Data

To underscore the existing data gap, the following table compares established hematological reference ranges for the general adult population with the currently undetermined ranges for individuals heterozygous for this compound. The data for the general population are derived from established clinical sources.[1][4][5]

ParameterGeneral Adult Population (Male)General Adult Population (Female)This compound Heterozygotes
Hemoglobin (Hb) 13.5 - 17.5 g/dL12.0 - 15.5 g/dLTo be determined
Hematocrit (Hct) 41% - 50%36% - 44%To be determined
Red Blood Cell Count (RBC) 4.5 - 5.9 x 10¹²/L4.0 - 5.2 x 10¹²/LTo be determined
Mean Corpuscular Volume (MCV) 80 - 100 fL80 - 100 fLTo be determined
Mean Corpuscular Hemoglobin (MCH) 27 - 33 pg27 - 33 pgTo be determined
Mean Corpuscular Hemoglobin Concentration (MCHC) 32 - 36 g/dL32 - 36 g/dLTo be determined
Red Cell Distribution Width (RDW) 11.5% - 14.5%11.5% - 14.5%To be determined

Experimental Protocol for Establishing Reference Ranges

The following protocol is proposed for the establishment of hematological reference ranges for individuals heterozygous for this compound. This methodology is based on the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

3.1. Study Population and Recruitment

  • Inclusion Criteria:

    • Genetically confirmed heterozygous carriers of this compound (either β77(EF1)His→Tyr or F-Fukuyama, to be studied as separate cohorts).

    • Age 18 years or older.

    • Apparently healthy individuals, as determined by a health questionnaire and physical examination.

    • Willingness to provide informed consent.

  • Exclusion Criteria:

    • Presence of any known hematological disorders other than the heterozygous state for this compound.

    • Chronic illnesses that could affect hematological parameters (e.g., chronic kidney disease, inflammatory disorders).

    • Acute illness at the time of blood collection.

    • Pregnancy.

    • Recent blood transfusion (within the last 4 months).

    • Significant blood loss.

  • Sample Size: A minimum of 120 individuals per cohort (male and female) is recommended to ensure statistical robustness.[8]

3.2. Blood Sample Collection and Processing

  • Sample Type: Whole blood collected in EDTA-containing tubes.

  • Collection Procedure: Standardized phlebotomy procedures should be followed to minimize pre-analytical variability.

  • Sample Handling: Samples should be transported to the laboratory at a controlled temperature and analyzed within a specified timeframe (e.g., 4-6 hours) to ensure sample integrity.

3.3. Hematological Analysis

  • Instrumentation: A validated and calibrated automated hematology analyzer (e.g., Sysmex XN-series, Beckman Coulter DxH series) should be used for all analyses.

  • Parameters to be Measured: A complete blood count (CBC) with differential should be performed, including but not limited to:

    • Hemoglobin (Hb)

    • Hematocrit (Hct)

    • Red Blood Cell Count (RBC)

    • Red Blood Cell Indices (MCV, MCH, MCHC)

    • Red Cell Distribution Width (RDW)

    • White Blood Cell Count (WBC) and differential

    • Platelet Count (PLT)

  • Hemoglobin Variant Analysis: High-performance liquid chromatography (HPLC) and/or capillary electrophoresis should be used to confirm the presence and quantify the percentage of this compound.

3.4. Statistical Analysis

  • Data Partitioning: Data should be partitioned by sex and potentially by age groups if significant differences are observed.

  • Outlier Removal: Appropriate statistical methods (e.g., Dixon's Q test, Grubb's test) should be used to identify and remove outliers.

  • Reference Interval Calculation: The reference interval should be calculated as the central 95% of the data, defined by the 2.5th and 97.5th percentiles. Non-parametric methods are recommended due to the likely non-Gaussian distribution of some parameters.[9]

  • Confidence Intervals: 90% confidence intervals should be calculated for the upper and lower limits of the reference interval.

Workflow and Signaling Pathway Diagrams

Workflow for Establishing Hematological Reference Ranges

The following diagram illustrates the logical workflow for the proposed study, from participant recruitment to the final establishment of reference intervals.

G cluster_0 Phase 1: Study Setup & Recruitment cluster_1 Phase 2: Sample Collection & Analysis cluster_2 Phase 3: Data Analysis & Interval Establishment cluster_3 Phase 4: Publication & Dissemination A Define Inclusion/Exclusion Criteria B Recruit Apparently Healthy Heterozygotes (n >= 120) A->B C Obtain Informed Consent & Administer Health Questionnaire B->C D Standardized Whole Blood Collection (EDTA) C->D E CBC Analysis on Validated Hematology Analyzer D->E F Confirm & Quantify Hb Fukuyama (HPLC/CE) D->F G Partition Data (by Sex, Age) F->G H Identify & Remove Outliers G->H I Calculate 2.5th & 97.5th Percentiles (Non-parametric) H->I J Determine 95% Reference Interval & 90% CIs I->J K Publish Findings in Peer-Reviewed Journal J->K L Disseminate to Clinical Laboratories & Researchers K->L

Caption: Workflow for establishing reference ranges for this compound heterozygotes.

Conclusion

The absence of established hematological reference ranges for individuals heterozygous for this compound represents a significant knowledge gap with implications for clinical diagnostics and pharmaceutical research. The experimental protocol and workflow detailed in this guide provide a robust framework for addressing this gap. The successful completion of such a study will provide invaluable data for researchers, clinicians, and drug development professionals, ultimately leading to improved understanding and management of individuals with this rare hemoglobin variant.

References

Safety Operating Guide

Navigating the Disposal of Hemoglobin Fukuyama: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of biological materials are paramount to ensuring laboratory safety and regulatory compliance. Hemoglobin Fukuyama, an abnormal hemoglobin variant, falls under the category of biological materials that require meticulous disposal procedures.[1][2][3] This guide provides a step-by-step operational plan for the safe disposal of this compound, treating it as a potentially infectious biological material.

Core Principles of Biohazardous Waste Management

The disposal of this compound should adhere to the established guidelines for biohazardous and medical waste.[4] The fundamental principle is to prevent potential infection of laboratory personnel and the release of biological materials into the environment.[4] All waste containing or potentially contaminated with this compound should be managed as regulated medical waste.[5]

**Step-by-Step Disposal Protocol

1. Segregation at the Point of Generation:

The first critical step is the immediate segregation of waste contaminated with this compound from the general laboratory waste stream.[6] This minimizes the volume of regulated waste and prevents accidental exposure.

  • Solid Waste: Items such as contaminated gloves, pipette tips, culture dishes, and vials should be placed in a designated, leak-proof biohazard container lined with a red biohazard bag.[4][7] These containers must be clearly labeled with the universal biohazard symbol.

  • Liquid Waste: Liquid samples containing this compound, such as blood, blood products, or culture media, should be collected in a leak-proof, shatter-resistant, and closeable container also labeled with the biohazard symbol.[4]

  • Sharps: Any contaminated sharps, including needles, syringes, scalpels, and broken glass, must be immediately placed into a rigid, puncture-resistant sharps container.[4] These containers are also required to be red or labeled with the biohazard symbol.[4]

2. Decontamination:

Prior to final disposal, all materials contaminated with this compound must be decontaminated to inactivate any potential infectious agents.[6][8]

  • Liquid Waste: Chemical disinfection is a common method for treating liquid biohazardous waste.[4][8] An appropriate disinfectant, such as a fresh solution of 10% bleach, should be added to the liquid waste to achieve a final concentration effective for decontamination. The contact time should be sufficient to ensure inactivation, typically at least 30 minutes. After decontamination, the treated liquid may be permissible for disposal down a sanitary sewer, depending on local regulations.[4][9]

  • Solid Waste and Sharps: The preferred method for decontaminating solid biohazardous waste and sharps is autoclaving.[7] This high-pressure steam sterilization process effectively kills microorganisms.[7] Materials should be placed in autoclavable biohazard bags or containers for this process.

3. Packaging for Final Disposal:

Proper packaging is essential to ensure safe handling and transport of the decontaminated waste.

  • After autoclaving, the biohazard bags containing solid waste should be securely closed.[9]

  • Sharps containers should be sealed when they are approximately three-quarters full to prevent overfilling and potential injuries.[5]

  • The packaged waste containers must be labeled in accordance with institutional and local regulations, which may include the date, origin (laboratory), and type of waste.

4. Final Disposal:

The final disposal of the treated biohazardous waste must be in compliance with all local, state, and federal regulations.[5] Typically, this involves collection by a licensed medical waste disposal company that will transport the waste for final treatment, such as incineration, before it is landfilled.[7][8]

Disposal Workflow for this compound

The following diagram illustrates the decision-making and procedural flow for the proper disposal of materials contaminated with this compound.

Hemoglobin_Fukuyama_Disposal_Workflow cluster_0 Point of Generation cluster_1 Waste Streams cluster_2 Decontamination cluster_3 Final Disposal start Waste Generation (this compound Contaminated Material) segregate Segregate Waste start->segregate liquid Liquid Waste (e.g., blood, media) segregate->liquid Liquid solid Solid Waste (e.g., gloves, tubes) segregate->solid Solid sharps Sharps (e.g., needles, glass) segregate->sharps Sharps decon_liquid Chemical Decontamination (e.g., 10% Bleach) liquid->decon_liquid autoclave_solid Autoclave solid->autoclave_solid autoclave_sharps Secure in Puncture-Proof Container sharps->autoclave_sharps sewer Sanitary Sewer (per local regulations) decon_liquid->sewer disposal_service Licensed Biohazardous Waste Disposal Service autoclave_solid->disposal_service autoclave_sharps->disposal_service

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Hemoglobin Fukuyama

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with biological materials such as Hemoglobin Fukuyama. As a variant of human hemoglobin, it is crucial to handle this protein with the appropriate safety measures to prevent potential exposure to bloodborne pathogens. Adherence to these guidelines will help in minimizing risks and ensuring the integrity of the research.

All human-derived materials should be treated as potentially infectious and handled under Biosafety Level 2 (BSL-2) containment.[1][2] A thorough risk assessment should be conducted for all procedures involving human-derived samples before any work commences.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the essential PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex, powder-free. Consider double gloving for added protection.To prevent skin contact with potentially infectious materials.[5]
Lab Coat Fluid-resistant, long-sleeved.To protect skin and clothing from splashes and splatters.[1]
Eye Protection Safety glasses with side shields or goggles.[6][7]To protect the eyes from splashes, sprays, and aerosols.
Face Shield Chin-length face shield.To be used in conjunction with a mask when there is a high risk of splashes or sprays.[7][8]

Experimental Workflow and Handling

A systematic approach to handling this compound is critical for safety and to ensure the quality of experimental results. All work with human-derived samples should be performed in a certified biological safety cabinet.[1][2]

Hemoglobin_Fukuyama_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare and Decontaminate Work Area in BSC A->B C Thaw and Prepare this compound Sample B->C Start Experiment D Perform Experimental Procedure C->D E Decontaminate Work Surfaces and Equipment D->E Complete Experiment F Segregate and Dispose of Waste E->F G Doff PPE F->G

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of all materials that have come into contact with this compound is essential to prevent the contamination of the laboratory and the environment.[9]

Waste TypeDisposal ContainerDisposal Method
Solid Waste Labeled biohazard bag (red) within a puncture-resistant secondary container.[10]Autoclave to decontaminate before final disposal.
(e.g., gloves, pipette tips, tubes)
Liquid Waste Labeled, leak-proof biohazard container.Decontaminate with a 1:10 bleach solution or another appropriate disinfectant before drain disposal, followed by flushing with a large volume of water.[11]
(e.g., buffers, supernatants)
Sharps Puncture-resistant, labeled sharps container.[3]To be collected by a licensed biohazardous waste hauler for incineration.[9]
(e.g., needles, glass slides)

By implementing these safety and logistical measures, research institutions can ensure a secure environment for their personnel while advancing scientific knowledge in the study of hemoglobin variants. Regular training on bloodborne pathogens and adherence to institutional exposure control plans are also mandatory for all personnel involved.[12]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.